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  • Product: (2-Methyltetrahydrofuran-2-yl)methanamine
  • CAS: 7179-94-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Methyltetrahydrofuran-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of (2-Methyltetrahydrofuran-2-yl)methanamine, a chiral amine building block with potential applications in pharmaceutical research and development. Due to the limited availabi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (2-Methyltetrahydrofuran-2-yl)methanamine, a chiral amine building block with potential applications in pharmaceutical research and development. Due to the limited availability of detailed public-domain data on this specific compound, this document also extensively covers its parent compound, 2-methyltetrahydrofuran (2-MeTHF), a bio-derived, green solvent whose properties are integral to the synthesis and potential applications of its derivatives.

Compound Identification and Physicochemical Properties

(2-Methyltetrahydrofuran-2-yl)methanamine is a chiral primary amine. The presence of a stereocenter at the 2-position of the tetrahydrofuran ring gives rise to two enantiomers, (S) and (R), as well as the racemic mixture.

IdentifierValueSource
IUPAC Name (2-Methyltetrahydrofuran-2-yl)methanamine-
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number (Racemic) 7179-94-4
CAS Number ((S)-enantiomer) 61450-01-9-
Topological Polar Surface Area 35.3 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
The Parent Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

A thorough understanding of (2-Methyltetrahydrofuran-2-yl)methanamine necessitates a discussion of its parent compound, 2-MeTHF (CAS No: 96-47-9). 2-MeTHF is a bio-derived solvent that is gaining significant traction as a sustainable alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether.[1][2] Its properties directly influence the synthesis and purification of derivatives such as the target amine.

Key Properties of 2-MeTHF:

  • Higher Boiling Point: With a boiling point of 80.2 °C, 2-MeTHF allows for a wider range of reaction temperatures compared to THF (66 °C).[3]

  • Limited Water Miscibility: Unlike THF, 2-MeTHF has limited miscibility with water, which simplifies aqueous workups and product extractions, often reducing the need for additional organic solvents.[4][5]

  • Increased Stability: The methyl group at the 2-position sterically hinders the abstraction of the adjacent proton, making 2-MeTHF significantly more stable to strong bases and organometallic reagents compared to THF.[4][5]

  • Green Solvent Profile: Derived from renewable resources such as furfural and levulinic acid, 2-MeTHF is considered a greener solvent alternative.[1][6]

These properties make 2-MeTHF an excellent solvent choice for a variety of chemical transformations, including those that may be used to synthesize (2-Methyltetrahydrofuran-2-yl)methanamine.

Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

While specific, detailed, and validated protocols for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine are not widely available in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. The following represents a theoretical, multi-step synthesis starting from 2-methyltetrahydrofuran.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanide Displacement (SN1) cluster_2 Step 3: Nitrile Reduction 2-MeTHF 2-MeTHF Intermediate_1 2-Bromo-2-methyl tetrahydrofuran 2-MeTHF->Intermediate_1 NBS, AIBN CCl4, reflux Intermediate_2 2-Methyltetrahydrofuran- 2-carbonitrile Intermediate_1->Intermediate_2 NaCN DMSO Final_Product (2-Methyltetrahydrofuran-2-yl) methanamine Intermediate_2->Final_Product LiAlH4 or H2/Raney Ni

Caption: Proposed synthetic pathway to (2-Methyltetrahydrofuran-2-yl)methanamine.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-2-methyltetrahydrofuran

  • To a solution of 2-methyltetrahydrofuran (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to yield crude 2-bromo-2-methyltetrahydrofuran, which can be purified by distillation.

Causality: The tertiary C-H bond at the 2-position of 2-MeTHF is the most susceptible to radical abstraction, leading to the selective formation of the tertiary bromide.

Step 2: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

  • Dissolve the crude 2-bromo-2-methyltetrahydrofuran (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, monitoring for any exotherm.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the nitrile intermediate.

Causality: The tertiary bromide is prone to elimination, but in a polar aprotic solvent, the SN1 pathway is favored, allowing for the displacement of the bromide with the cyanide nucleophile.

Step 3: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C and add a solution of 2-methyltetrahydrofuran-2-carbonitrile (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash with ether.

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the target amine.

Causality: LiAlH₄ is a powerful reducing agent that effectively reduces nitriles to primary amines. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Applications in Drug Development

While specific examples of marketed drugs containing the (2-Methyltetrahydrofuran-2-yl)methanamine moiety are not readily identifiable, its structural features make it a potentially valuable building block for medicinal chemists.

  • Chiral Scaffold: The inherent chirality of this amine allows for its use in the synthesis of enantiomerically pure drug candidates, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.

  • Primary Amine Handle: The primary amine group serves as a versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

  • Cyclic Ether Moiety: The 2-methyltetrahydrofuran ring can act as a bioisostere for other cyclic systems and can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

This building block could be incorporated into novel chemical entities targeting a wide array of therapeutic areas. Its utility is similar to other chiral amines that are prevalent in pharmaceutical intermediates.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for (2-Methyltetrahydrofuran-2-yl)methanamine is not widely available. However, based on its structure and data for related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: As a low molecular weight organic amine, it is likely to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Toxicity and Irritation: Amines are often corrosive and can cause skin and eye irritation or burns. Harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

For the parent solvent, 2-MeTHF, it is classified as a flammable liquid that can cause eye and respiratory irritation and is harmful if swallowed.[7] It is also known to form explosive peroxides upon storage, a property that should be considered when handling aged samples.[8][9]

Spectroscopic Data

Authenticated spectroscopic data (NMR, IR, MS) for (2-Methyltetrahydrofuran-2-yl)methanamine is not available in public databases. For researchers who synthesize this compound, it is recommended to perform full characterization.

Predicted Spectroscopic Features:

  • ¹H NMR: Expect signals for the methyl group, the methylene protons of the aminomethyl group, and the methylene protons of the tetrahydrofuran ring. The diastereotopic nature of the ring protons would likely lead to complex splitting patterns.

  • ¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule.

  • IR: Look for characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands, and a C-O stretching band for the ether linkage.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be at m/z = 115. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring.

Conclusion

(2-Methyltetrahydrofuran-2-yl)methanamine is a chiral building block with considerable potential for use in drug discovery and development. While detailed information on this specific compound is scarce, its synthesis can be reasonably proposed from its parent compound, 2-methyltetrahydrofuran. The favorable "green" properties of 2-MeTHF add to the appeal of its derivatives. As the demand for novel, three-dimensional scaffolds in medicinal chemistry grows, it is likely that compounds such as (2-Methyltetrahydrofuran-2-yl)methanamine will see increased use and characterization.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Monument Chemical. (n.d.). 2-Methyltetrahydrofuran (2-MeTHF). Retrieved from [Link]

  • Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2017). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry, 4(2), 98-106.
  • Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 19-32.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111269, Tetrahydrofurfuryl-2-methylamine. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). 2-Methyltetrahydrofuran. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Antenucci, A., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(1), 234.
  • Chemat, F., et al. (2020). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. In Green Extraction of Natural Products (pp. 289-307). Wiley-VCH.
  • Aycock, R. A., & Shiflett, M. B. (2020). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 13(15), 3843-3864.

Sources

Exploratory

(2-Methyltetrahydrofuran-2-yl)methanamine molecular structure

An In-Depth Technical Guide to the Molecular Structure of (2-Methyltetrahydrofuran-2-yl)methanamine Authored by: Dr. Gemini, Senior Application Scientist Publication Date: January 11, 2026 Abstract This technical guide p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of (2-Methyltetrahydrofuran-2-yl)methanamine

Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: January 11, 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of (2-Methyltetrahydrofuran-2-yl)methanamine, a saturated heterocyclic amine with potential applications in pharmaceutical and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and spectroscopic data of analogous compounds, particularly its parent heterocycle, 2-methyltetrahydrofuran (2-MeTHF). The guide outlines a plausible synthetic pathway, predicts detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), and discusses key stereochemical and conformational features. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of this and related compounds.

Introduction: Structural Significance and Potential Applications

(2-Methyltetrahydrofuran-2-yl)methanamine, with the chemical formula C₆H₁₃NO, is a primary amine featuring a 2-methyltetrahydrofuran core. The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. The substitution at the C2 position with both a methyl group and an aminomethyl group creates a chiral quaternary center, a feature often sought in medicinal chemistry to enhance binding affinity and metabolic stability.

The parent scaffold, 2-methyltetrahydrofuran (2-MeTHF), is a well-established green solvent, increasingly utilized as a more sustainable alternative to traditional ethers like THF and diethyl ether in a variety of chemical transformations.[1][2] Its derivation from renewable resources such as furfural and levulinic acid further enhances its appeal in environmentally conscious chemical synthesis.[3] The incorporation of the aminomethyl group introduces a key functional handle for further chemical modifications, making (2-Methyltetrahydrofuran-2-yl)methanamine a valuable building block for the synthesis of more complex molecules with potential biological activity.

This guide will delve into the intricacies of its molecular architecture, providing a robust framework for its synthesis and characterization.

Proposed Synthesis Pathway

The proposed synthesis commences with the readily available 2-methyltetrahydrofuran-2-carboxylic acid. This starting material can be reduced to the corresponding tertiary alcohol, (2-methyltetrahydrofuran-2-yl)methanol. Subsequent conversion of this alcohol to the primary amine can be achieved through a variety of methods, with the Ritter reaction being a particularly suitable choice for tertiary alcohols.

Overall Synthetic Scheme

Synthetic_Pathway Start 2-Methyltetrahydrofuran- 2-carboxylic acid Intermediate (2-Methyltetrahydrofuran- 2-yl)methanol Start->Intermediate   Reduction (e.g., LiAlH₄)    Product (2-Methyltetrahydrofuran- 2-yl)methanamine Intermediate->Product   Ritter Reaction (1. NaCN, H₂SO₄; 2. H₂O, H⁺) or   Mitsunobu Reaction (1. DPPA, DIAD; 2. PPh₃, H₂O)   

Caption: Proposed synthetic pathway for (2-Methyltetrahydrofuran-2-yl)methanamine.

Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Reduction of 2-Methyltetrahydrofuran-2-carboxylic acid to (2-Methyltetrahydrofuran-2-yl)methanol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous 2-MeTHF under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 2-methyltetrahydrofuran-2-carboxylic acid in anhydrous 2-MeTHF is added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting granular precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2-methyltetrahydrofuran-2-yl)methanol.

Step 2: Conversion of (2-Methyltetrahydrofuran-2-yl)methanol to (2-Methyltetrahydrofuran-2-yl)methanamine via the Ritter Reaction
  • Reaction Setup: To a stirred solution of (2-methyltetrahydrofuran-2-yl)methanol in a suitable solvent (e.g., acetic acid), sodium cyanide (NaCN) is added, followed by the slow, dropwise addition of concentrated sulfuric acid at a low temperature (0-5 °C).

  • Reaction: The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Hydrolysis: The reaction mixture is then carefully poured onto ice and neutralized with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to the corresponding amide.

  • Amide Hydrolysis: The amide is then hydrolyzed to the primary amine by heating with aqueous acid or base.

  • Isolation: The resulting amine is extracted into an organic solvent, dried, and purified by distillation or column chromatography.

Causality Behind Experimental Choices: The use of a strong reducing agent like LiAlH₄ is necessary for the efficient reduction of the carboxylic acid. The Ritter reaction is a classic and effective method for the synthesis of amines from tertiary alcohols, proceeding through a stable tertiary carbocation intermediate.[4] The stepwise workup is crucial for safely quenching the reactive hydride and isolating the product.

Molecular Structure and Stereochemistry

The molecular structure of (2-Methyltetrahydrofuran-2-yl)methanamine is characterized by a five-membered saturated heterocyclic ring (tetrahydrofuran) with a methyl group and an aminomethyl group attached to the same carbon atom (C2).

Key Structural Features
FeatureDescription
Chemical Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [5]
IUPAC Name [(2S)-2-methyloxolan-2-yl]methanamine (for the S-enantiomer)[5]
CAS Number 61450-01-9 (for the S-enantiomer)[5]
Core Scaffold 2-Methyltetrahydrofuran
Key Functional Groups Primary amine (-NH₂), Ether (-O-)
Chirality A chiral center at the C2 position, leading to (R) and (S) enantiomers.
Stereochemistry and Conformational Analysis

The C2 carbon of (2-Methyltetrahydrofuran-2-yl)methanamine is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers, (R)-(2-Methyltetrahydrofuran-2-yl)methanamine and (S)-(2-Methyltetrahydrofuran-2-yl)methanamine. The synthesis from an achiral precursor would result in a racemic mixture, which could potentially be resolved into its constituent enantiomers through chiral chromatography or reaction with a chiral resolving agent.

The tetrahydrofuran ring is not planar and adopts an envelope or twist conformation to minimize steric and torsional strain. The substituents at the C2 position will have a significant influence on the preferred conformation of the ring. Computational modeling and advanced NMR techniques, such as NOE experiments, would be required for a detailed conformational analysis of this specific molecule.[6][7]

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted based on the known spectra of 2-methyltetrahydrofuran and general principles of spectroscopy.[8][9][10][11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the aminomethyl group, and the tetrahydrofuran ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2Singlet3H-CH₃The methyl group is attached to a quaternary carbon and will appear as a singlet.
~2.7Singlet2H-CH₂NH₂The methylene protons adjacent to the amine group will likely appear as a singlet, though they could be a pair of doublets if rotation is restricted.
~1.5 - 2.0Multiplet4H-CH₂-CH₂- (C3 and C4 protons)The methylene protons of the THF ring will be diastereotopic and will appear as complex multiplets due to coupling with each other and the C5 protons.
~3.7 - 3.9Multiplet2H-O-CH₂- (C5 protons)The methylene protons adjacent to the ether oxygen will be deshielded and appear further downfield as a multiplet.
Broad Singlet2H-NH₂The amine protons are exchangeable and will likely appear as a broad singlet. The chemical shift will be dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~25-CH₃Aliphatic methyl carbon.
~26C4Aliphatic methylene carbon in the THF ring.
~35C3Aliphatic methylene carbon in the THF ring.
~50-CH₂NH₂Methylene carbon attached to the nitrogen atom.
~68C5Methylene carbon adjacent to the ether oxygen.
~75C2Quaternary carbon attached to the oxygen, methyl, and aminomethyl groups.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C-O functional groups.

Predicted Frequency (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretch (symmetric and asymmetric)Primary Amine
2850 - 3000C-H stretchAliphatic
~1600N-H bend (scissoring)Primary Amine
1050 - 1150C-O stretchEther
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragmentRationale
115[M]⁺Molecular ion peak.
100[M - CH₃]⁺Loss of a methyl radical.
85[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
43[C₃H₇]⁺ or [CH₃CO]⁺Common fragment in aliphatic compounds.
30[CH₂NH₂]⁺Alpha-cleavage at the amine group.
Spectroscopic Data Interpretation Workflow

Spectroscopy_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structural Elucidation Synthesize Synthesize Compound Purify Purify (Distillation/Chromatography) Synthesize->Purify NMR ¹H and ¹³C NMR Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS NMR_Data Assign Proton and Carbon Signals NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (2-Methyltetrahydrofuran-2-yl)methanamine.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the molecular structure of (2-Methyltetrahydrofuran-2-yl)methanamine, including a plausible synthetic route and predicted spectroscopic data. The presence of a chiral quaternary center and a primary amine functional group makes this compound a promising building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

Future research should focus on the experimental validation of the proposed synthesis and the detailed spectroscopic characterization of the molecule. Furthermore, the resolution of the racemic mixture and the investigation of the biological activities of the individual enantiomers could be a fruitful area of exploration. The insights provided in this guide are intended to facilitate these future endeavors and accelerate the exploration of the chemical and biological potential of (2-Methyltetrahydrofuran-2-yl)methanamine.

References

  • PubChem. [(2S)-2-methyltetrahydrofuran-2-yl]methanamine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

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  • Sun, W., & Pelletier, J. C. (2007). Efficient Conversion of Primary and Secondary Alcohols to Primary Amines. Tetrahedron Letters, 48(43), 7745-7746.
  • MDPI. Efficient Conversion of Alcohols into Primary Amines. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). [Link]

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  • SpectraBase. 2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum. [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2014). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 145(1), 1-18.
  • ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

  • Hernaiz, M. J., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878.
  • Homenauth, O. P., & Zuman, P. (1995). Conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU). Nucleosides & nucleotides, 14(3-5), 903–906.
  • Monument Chemical. 2-METHYLTETRAHYDROFURAN - (2-MeTHF). [Link]

  • U.S. Patent No. 6,479,677. (2002). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965). University of Dayton. [Link]

  • NIST. Furan, tetrahydro-2-methyl-. National Institute of Standards and Technology. [Link]

  • MDPI. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

  • ResearchGate. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of 2-Methyltetrahydrofuran in Sustainable Chemistry. [Link]

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  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

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  • PubMed. Conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU). [Link]

  • PubMed. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine: A Bio-Renewable Amine for Pharmaceutical and Agrochemical Applications

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for (2-Methyltetrahydrofuran-2-yl)methanamine, a valuable amine building block with potential applications in the pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for (2-Methyltetrahydrofuran-2-yl)methanamine, a valuable amine building block with potential applications in the pharmaceutical and agrochemical industries. Drawing upon established principles of organic synthesis and leveraging the growing importance of bio-renewable feedstocks, this document outlines a multi-step synthesis commencing from the green solvent 2-methyltetrahydrofuran (2-MeTHF). This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities derived from sustainable sources.

Introduction: The Significance of (2-Methyltetrahydrofuran-2-yl)methanamine

(2-Methyltetrahydrofuran-2-yl)methanamine represents a chiral amine scaffold incorporating the bio-derived 2-methyltetrahydrofuran moiety. The increasing focus on green chemistry has positioned 2-MeTHF, derivable from lignocellulosic biomass via platform chemicals like furfural and levulinic acid, as a sustainable alternative to traditional petrochemical-based solvents.[1][2][3] The incorporation of this motif into bioactive molecules offers a promising strategy for developing novel compounds with potentially favorable pharmacokinetic and toxicological profiles. The primary amine functionality serves as a versatile handle for further chemical elaboration, making it a valuable synthon in drug discovery and development.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine can be strategically approached in two key stages:

  • Synthesis of the Key Ketone Intermediate: Preparation of 2-acetyl-2-methyltetrahydrofuran.

  • Reductive Amination: Conversion of the ketone to the target primary amine.

This guide will detail a scientifically sound, albeit not explicitly published, route for each stage, supported by analogous and well-documented chemical transformations.

Part 1: Synthesis of 2-Acetyl-2-methyltetrahydrofuran

The immediate precursor to our target amine is the ketone, 2-acetyl-2-methyltetrahydrofuran. A logical approach to its synthesis involves the acylation of 2-methylfuran followed by the hydrogenation of the furan ring.

Step 1.1: Acylation of 2-Methylfuran to 2-Acetyl-5-methylfuran

The Friedel-Crafts acylation of furan derivatives is a well-established transformation. The reaction of 2-methylfuran with an acylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a Lewis acid catalyst, is expected to yield 2-acetyl-5-methylfuran.[4] Zeolites have also been shown to be effective catalysts for the acylation of 2-methylfuran with acetic acid, offering a greener alternative to traditional Lewis acids.[4]

dot graph "Acylation_of_2-Methylfuran" { rankdir="LR"; node [shape=plaintext]; "2-Methylfuran" [label=""]; "AceticAnhydride" [label=""]; "LewisAcid" [label="Lewis Acid"]; "2-Acetyl-5-methylfuran" [label=""];

} Caption: Acylation of 2-Methylfuran to yield 2-Acetyl-5-methylfuran.

Step 1.2: Hydrogenation of 2-Acetyl-5-methylfuran

The subsequent step involves the selective hydrogenation of the furan ring in 2-acetyl-5-methylfuran to the corresponding tetrahydrofuran derivative. This can be achieved using various catalytic hydrogenation systems. Catalysts such as nickel, palladium, or ruthenium on a solid support (e.g., carbon, alumina) are commonly employed for the hydrogenation of furan rings.[1][5] The reaction conditions, including hydrogen pressure, temperature, and catalyst choice, would need to be carefully optimized to ensure complete saturation of the furan ring without affecting the acetyl group.

dot graph "Hydrogenation_of_2-Acetyl-5-methylfuran" { rankdir="LR"; node [shape=plaintext]; "2-Acetyl-5-methylfuran" [label=""]; "Hydrogen" [label="H2"]; "Catalyst" [label="Catalyst (e.g., Ni, Pd/C)"]; "2-Acetyl-2-methyltetrahydrofuran" [label=""];

} Caption: Hydrogenation of 2-Acetyl-5-methylfuran to the key ketone intermediate.

Part 2: Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran

The conversion of the ketone, 2-acetyl-2-methyltetrahydrofuran, to the target primary amine, (2-Methyltetrahydrofuran-2-yl)methanamine, is a crucial step that can be accomplished via reductive amination. This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the amine.[5][6][7]

Methodology: Catalytic Reductive Amination

A one-pot catalytic reductive amination offers an efficient and atom-economical approach.[8][9] This method typically involves reacting the ketone with an ammonia source in the presence of a reducing agent and a catalyst.

Table 1: Key Parameters for the Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran

ParameterRecommended ConditionsRationale & Considerations
Ammonia Source Aqueous ammonia, Ammonium formateAqueous ammonia is a readily available and easy-to-handle reagent.[8] Ammonium formate can serve as both the ammonia source and the reducing agent in Leuckart-Wallach type reactions.[1][10][11]
Reducing Agent H₂, Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN)Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Ni, Pd, Pt) is a clean and effective method.[5] Hydride reducing agents like NaBH₄ or NaBH₃CN are also widely used for their mildness and selectivity.[6]
Catalyst Raney Nickel, Palladium on Carbon (Pd/C), Rhodium complexesThe choice of catalyst is critical for achieving high yield and selectivity. Rhodium complexes have been shown to catalyze Leuckart-Wallach type reactions under milder conditions.[1][12] Iron-based catalysts have also emerged as a sustainable option.[8]
Solvent Methanol, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF)Alcohols are common solvents for reductive amination. Using 2-MeTHF as the solvent would align with the green chemistry principles of the overall synthesis.[13][14][15]
Temperature 50-100 °CThe reaction temperature will depend on the chosen catalyst and reducing agent. Catalytic systems often allow for milder reaction conditions compared to classical methods like the Leuckart-Wallach reaction which can require temperatures above 180 °C.[1][10]
Pressure 1-50 bar (for H₂)If using catalytic hydrogenation, the hydrogen pressure will need to be optimized.

dot graph "Reductive_Amination_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_Reaction" { label="Reductive Amination"; bgcolor="#FFFFFF"; "Ketone" [label="2-Acetyl-2-methyltetrahydrofuran"]; "Ammonia" [label="Ammonia Source"]; "ReducingAgent" [label="Reducing Agent"]; "Catalyst" [label="Catalyst"]; "Solvent" [label="Solvent"]; "ReactionVessel" [label="Reaction"];

} Caption: General workflow for the reductive amination of 2-Acetyl-2-methyltetrahydrofuran.

Alternative: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a classical, albeit often harsher, alternative for the reductive amination of ketones.[10][11][16] This method typically involves heating the ketone with ammonium formate or formamide. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. While simple to perform, this reaction often requires high temperatures and may result in the formation of byproducts.[10] Modern catalytic versions of the Leuckart-Wallach reaction have been developed to proceed under milder conditions.[1][12]

Characterization of (2-Methyltetrahydrofuran-2-yl)methanamine

  • ¹H NMR: Resonances corresponding to the methyl group on the tetrahydrofuran ring, the methylene protons of the aminomethyl group, and the protons of the tetrahydrofuran ring.

  • ¹³C NMR: Signals for the quaternary carbon of the tetrahydrofuran ring, the methyl carbon, the methylene carbon of the aminomethyl group, and the carbons of the tetrahydrofuran ring.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and C-O-C stretching for the ether linkage.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₃NO, MW: 115.17 g/mol ).[17]

Conclusion and Future Outlook

The synthetic pathway detailed in this guide offers a viable and sustainable route to (2-Methyltetrahydrofuran-2-yl)methanamine, a promising building block for the synthesis of novel chemical entities. The utilization of a bio-renewable starting material in 2-methyltetrahydrofuran underscores the potential for developing greener and more sustainable chemical processes. Further research and optimization of each synthetic step, particularly the reductive amination, will be crucial for the efficient and scalable production of this valuable amine. The availability of this synthon is expected to open new avenues in the exploration of chemical space for the discovery of next-generation pharmaceuticals and agrochemicals.

References

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Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of (2-Methyltetrahydrofuran-2-yl)methanamine for Drug Development and Research

Abstract In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor.[1][2][3] (2-Methyltet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor.[1][2][3] (2-Methyltetrahydrofuran-2-yl)methanamine, a heterocyclic amine, presents a unique structural motif with potential applications in medicinal chemistry. This technical guide provides an in-depth, predictive analysis of the spectroscopic data required to fully characterize this molecule. Eschewing a rigid template, this document is structured to logically guide researchers through the process of spectroscopic data acquisition and interpretation, from foundational principles to advanced experimental protocols. The methodologies detailed herein are designed to create a self-validating system for structural confirmation, grounded in established scientific principles and supported by authoritative references.

Introduction: The Imperative of Spectroscopic Verification

The journey of a drug candidate from concept to clinic is paved with data. Among the most critical datasets are those that confirm the molecule's identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.[1][4] For a molecule like (2-Methyltetrahydrofuran-2-yl)methanamine, which contains a chiral center and multiple functional groups, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous characterization.

This guide will provide a comprehensive overview of the predicted spectroscopic data for (2-Methyltetrahydrofuran-2-yl)methanamine and detail the experimental protocols necessary to obtain this information. The focus will be on not just the "what" but the "why" – explaining the rationale behind experimental choices and how each piece of data contributes to the overall structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[1] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For a novel amine like (2-Methyltetrahydrofuran-2-yl)methanamine, both ¹H and ¹³C NMR are crucial.[5][6]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (2-Methyltetrahydrofuran-2-yl)methanamine would provide a wealth of information about the number of different types of protons and their neighboring atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons closer to the oxygen and nitrogen atoms expected to be deshielded and appear at a higher chemical shift (downfield).[7][8][9]

Table 1: Predicted ¹H NMR Data for (2-Methyltetrahydrofuran-2-yl)methanamine

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₃~1.2Singlet3H
-CH₂- (ring, position 3)~1.6-1.8Multiplet2H
-CH₂- (ring, position 4)~1.8-2.0Multiplet2H
-CH₂- (ring, position 5)~3.7-3.9Multiplet2H
-CH₂-NH₂~2.7Singlet (or AB quartet)2H
-NH₂~1.5 (broad)Singlet (broad)2H

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions. Online prediction tools can provide a starting point for analysis.[10][11][12]

Expert Insights: The broadness of the -NH₂ signal is a characteristic feature of primary amines and is due to quadrupole broadening and chemical exchange.[8][13] To confirm this peak, a D₂O exchange experiment can be performed, which will cause the -NH₂ signal to disappear from the spectrum.[8] The two protons of the exocyclic -CH₂-NH₂ group are diastereotopic due to the adjacent chiral center and may appear as a complex multiplet (an AB quartet) rather than a simple singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule. Carbons attached to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift.[8][13]

Table 2: Predicted ¹³C NMR Data for (2-Methyltetrahydrofuran-2-yl)methanamine

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃~25
-C- (ring, position 2, quaternary)~80
-CH₂- (ring, position 3)~28
-CH₂- (ring, position 4)~24
-CH₂- (ring, position 5)~68
-CH₂-NH₂~45

Note: These are estimated values. Accurate predictions can be made using specialized software or online databases.[14][15]

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard for simplicity, but a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Tune Tune & Shim Spectrometer Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_C13->Acquire_2D FT Fourier Transform Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shifts Phase->Calibrate Integrate Integrate ¹H Peaks Calibrate->Integrate Assign Assign Signals to Structure Integrate->Assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16][17] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[16][18]

Predicted IR Spectrum

For (2-Methyltetrahydrofuran-2-yl)methanamine, the key functional groups are the primary amine (-NH₂) and the cyclic ether (C-O-C).

Table 3: Predicted IR Absorption Bands for (2-Methyltetrahydrofuran-2-yl)methanamine

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (primary amine)3300-3500 (two bands)Medium, sharp
C-H stretch (aliphatic)2850-2960Strong
N-H bend (primary amine)1580-1650Medium
C-O stretch (ether)1050-1150Strong
C-N stretch (aliphatic amine)1020-1250Medium to weak

Expert Insights: Primary amines typically show two N-H stretching bands due to symmetric and asymmetric stretching modes.[13][19][20] These bands are generally sharper and less intense than the broad O-H stretching band of alcohols, which can appear in a similar region.[13][20] The strong C-O stretch of the tetrahydrofuran ring is a key diagnostic feature.[21]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquid samples.[22][23]

Step-by-Step Methodology:

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and compare them to the predicted values and correlation tables.

IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Apply_Sample Apply Liquid Sample Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Analyze Analyze Peaks & Identify Functional Groups Acquire_Spectrum->Analyze End End Analyze->End

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[24] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum

For (2-Methyltetrahydrofuran-2-yl)methanamine (C₆H₁₃NO), the molecular weight is 115.18 g/mol .

  • Molecular Ion (M⁺): According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[25][26] Therefore, the molecular ion peak is expected at m/z = 115.

  • Fragmentation Pattern: Aliphatic amines often undergo α-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[13][25][27] For (2-Methyltetrahydrofuran-2-yl)methanamine, two primary α-cleavage pathways are possible:

    • Cleavage of the C-C bond between the quaternary carbon and the -CH₂NH₂ group, leading to a fragment at m/z = 85 (loss of •CH₂NH₂) and a fragment at m/z = 30 ([CH₂=NH₂]⁺). The m/z 30 fragment is often a base peak for primary amines.[26]

    • Ring opening via cleavage of the C-C bond within the ring adjacent to the quaternary carbon.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like (2-Methyltetrahydrofuran-2-yl)methanamine.[28][29][30]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization may be employed to improve chromatographic performance, but is often not necessary for simple amines.[30]

  • GC Separation:

    • Inject the sample into the GC.

    • Use a capillary column suitable for the analysis of amines (e.g., a wax or amine-specific column) to achieve good peak shape.[31]

    • Program the oven temperature to ensure separation from any impurities and the solvent.

  • MS Detection:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common ionization method for GC-MS.

    • The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features and confirm the identity of the compound.

Conclusion: A Self-Validating Approach to Structural Elucidation

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of (2-Methyltetrahydrofuran-2-yl)methanamine.[1] NMR defines the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides corroborating structural information through fragmentation. By following the detailed protocols and understanding the theoretical underpinnings of each technique, researchers and drug development professionals can confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and reliability of their scientific endeavors.

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Foundational

A Technical Guide to the Physicochemical Properties of (2-Methyltetrahydrofuran-2-yl)methanamine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Abstract This technical guide provides a detailed examination of the essential physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of (2-Methyltetrahydrofuran-2-yl)methanamine (CAS No. 1001353-75-7), a heterocyclic building block of increasing significance in medicinal chemistry. This document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics, the experimental basis for their determination, and their implications for practical application in research and development. The content herein is structured to deliver actionable insights, grounded in authoritative data, for professionals engaged in the synthesis, evaluation, and formulation of novel chemical entities.

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Design

The paradigm in small molecule drug discovery has progressively shifted from planar, aromatic scaffolds towards molecules with greater three-dimensional complexity. Saturated heterocyclic motifs are at the forefront of this evolution, as they often confer superior physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and refined receptor-binding interactions. (2-Methyltetrahydrofuran-2-yl)methanamine emerges as a particularly valuable synthon in this context. Its structure, which combines a primary amine for versatile derivatization with a stable, chiral tetrahydrofuran ring, offers a robust scaffold for navigating complex biological space. A comprehensive understanding of its core physical properties is therefore not merely academic; it is a prerequisite for its efficient and safe utilization in process chemistry, scale-up operations, and the rational design of next-generation therapeutics.

Molecular Profile and Core Physicochemical Data

The interplay between the nucleophilic primary amine and the polar ether moiety within a non-planar ring system defines the chemical personality of (2-Methyltetrahydrofuran-2-yl)methanamine. These structural features directly govern its physical behavior, influencing everything from solvent compatibility to reaction kinetics.

Molecular Structure Diagram

Caption: 2D structure of (2-Methyltetrahydrofuran-2-yl)methanamine.

Table 1: Summary of Key Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1001353-75-7[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 148-150 °C[1][2]
Density 0.939 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.446[1][2]
Flash Point 127 °F (52.8 °C)[1]
PubChem CID 56611599

Methodological Foundations for Property Determination

The integrity of the data presented in Table 1 rests upon standardized, verifiable experimental protocols. This section elucidates the causality behind the chosen methodologies, establishing a self-validating framework for researchers.

Boiling Point and Volatility Assessment

Expertise & Experience: The boiling point is a crucial parameter for designing purification strategies (e.g., vacuum distillation) and assessing a compound's volatility for handling and storage. For a thermally stable liquid like (2-Methyltetrahydrofuran-2-yl)methanamine, distillation at atmospheric pressure is a robust method for this determination. The choice to include boiling chips is a critical, experience-driven step; it prevents "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, which is essential for an accurate and stable temperature reading at the liquid-vapor equilibrium.

Experimental Workflow: Boiling Point Determination by Distillation

G cluster_setup 1. Apparatus Assembly cluster_procedure 2. Measurement cluster_validation 3. Data Validation A Charge distillation flask with sample and anti-bumping granules B Position thermometer bulb just below the side-arm of the distillation head A->B C Connect condenser and receiving flask B->C D Apply controlled heat to the flask C->D E Observe for the formation of a steady reflux ring on the thermometer D->E F Record the stable temperature at which distillate is collected at ~1 drop/second E->F G Confirm temperature remains constant during the main fraction collection F->G H Apply pressure correction to the observed boiling point if not at 760 mmHg G->H

Caption: A validated workflow for accurate boiling point measurement.

Density Measurement for Process Control

Trustworthiness: Density is a fundamental property used for mass-to-volume conversions in reaction setup and for quality control verification. The pycnometer method provides a high degree of trustworthiness due to its reliance on a precisely calibrated volume. The protocol is self-validating: repeating the measurement with the same sample at a constant temperature should yield highly consistent results (low standard deviation), confirming the integrity of the technique and the purity of the sample.

Methodology: Density Determination via Pycnometer

  • Tare: Accurately weigh a clean, dry pycnometer of a known volume (V).

  • Fill: Fill the pycnometer with (2-Methyltetrahydrofuran-2-yl)methanamine, ensuring the liquid is at a constant, recorded temperature (e.g., 25 °C) and free of air bubbles.

  • Weigh: Weigh the filled pycnometer.

  • Calculate:

    • Mass of amine (m) = (Mass of filled pycnometer) - (Mass of empty pycnometer).

    • Density (ρ) = m / V.

Refractive Index for Purity Assessment

Authoritative Grounding: The refractive index is a rapid, non-destructive technique for confirming the identity and assessing the purity of a liquid sample. Its value is a physical constant for a pure substance under defined conditions. The authoritative standard for reporting is at the sodium D-line (589 nm) and at 20°C (n20/D), which allows for direct comparison against reference values from literature and supplier specifications.[1][2] A deviation from the expected value often indicates the presence of impurities.

Safety, Handling, and Storage Protocols

Effective research necessitates a culture of safety. The following guidelines are synthesized from available Safety Data Sheets (SDS) for (2-Methyltetrahydrofuran-2-yl)methanamine.

  • Primary Hazards: The compound is classified as a flammable liquid.[1] It is also an irritant, capable of causing skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

  • Handling:

    • Use only in a well-ventilated chemical fume hood to avoid inhalation of vapors.

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

    • Employ grounding and bonding procedures when transferring large quantities to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

(2-Methyltetrahydrofuran-2-yl)methanamine is a potent tool in the arsenal of the modern medicinal chemist. Its utility, however, is directly proportional to the depth of understanding of its fundamental physicochemical properties. This guide has provided a comprehensive overview of these characteristics, grounded in authoritative data and explained through the lens of established experimental practice. By integrating this knowledge into their workflows, researchers can unlock the full potential of this versatile building block, ensuring its safe, efficient, and effective application in the discovery and development of innovative pharmaceuticals.

References

  • (2-Methyltetrahydrofuran-2-yl)methanamine. (n.d.). PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Chemical reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine

An In-Depth Technical Guide to the Chemical Reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine Abstract (2-Methyltetrahydrofuran-2-yl)methanamine is a pivotal structural motif in modern medicinal chemistry, merging...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine

Abstract

(2-Methyltetrahydrofuran-2-yl)methanamine is a pivotal structural motif in modern medicinal chemistry, merging the favorable physicochemical properties of the 2-methyltetrahydrofuran (2-MeTHF) scaffold with the versatile reactivity of a primary amine. The 2-MeTHF core is increasingly recognized as a bio-derived, green solvent alternative to tetrahydrofuran (THF), offering improved stability and safety profiles.[1][2][3][4][5] As a building block in drug discovery, the title compound provides a key functional handle for molecular elaboration. This guide offers an in-depth exploration of its core chemical reactivity, focusing on the causality behind experimental choices for key transformations such as N-alkylation, N-acylation, and reductive amination. We provide field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in leveraging this valuable synthon for the synthesis of novel chemical entities.

Introduction: A Privileged Scaffold in Modern Synthesis

The (2-Methyltetrahydrofuran-2-yl)methanamine molecule presents a unique combination of features. The primary amine is attached to a quaternary carbon, which imparts significant steric hindrance around the nitrogen atom. This steric shield profoundly influences the kinetics of its reactions compared to unhindered primary amines. Furthermore, the 2-MeTHF ring system is not merely a passive carrier. Derived from renewable feedstocks like furfural, it is a key component in the drive towards greener pharmaceutical manufacturing.[3][4][6][7] Its physical properties, including a higher boiling point than THF and limited water miscibility, offer practical advantages in reaction setup and workup.[2][8]

The fundamental reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine is dictated by the lone pair of electrons on the nitrogen atom, which renders it both a Brønsted-Lowry base and a potent nucleophile.[9][10] This dual reactivity is the cornerstone of its utility, allowing for the formation of a wide array of functional groups and enabling its incorporation into diverse molecular architectures.

Core Chemical Transformations: A Practical Guide

The primary amine serves as a versatile nucleophilic handle for constructing new carbon-nitrogen and heteroatom-nitrogen bonds. The following sections detail the most critical transformations, with an emphasis on experimental design and mechanistic rationale.

N-Acylation: The Formation of Amides

The reaction of (2-Methyltetrahydrofuran-2-yl)methanamine with acylating agents such as acid chlorides or anhydrides is one of its most robust and predictable transformations, leading to the formation of stable amide bonds.[9][11] This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the amide.

Due to the high electrophilicity of acid chlorides and anhydrides, this reaction is typically fast and high-yielding at room temperature.[11] The primary challenge is managing the acid byproduct (e.g., HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. This is effectively addressed by including a non-nucleophilic base, such as triethylamine (TEA) or pyridine, as an acid scavenger.

Experimental Protocol: Synthesis of N-((2-Methyltetrahydrofuran-2-yl)methyl)benzamide

  • To a solution of (2-Methyltetrahydrofuran-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.2 eq).

  • Benzoyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic phase is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl ChlorideTEADCM295
2Acetic AnhydridePyridineDCM392
3Isobutyryl ChlorideDIPEA2-MeTHF490

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Caption: Mechanism of N-Acylation.

Reductive Amination: Controlled N-Alkylation

Direct N-alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[11][12] Reductive amination offers a superior, controlled strategy for synthesizing secondary amines.[13][14] This one-pot reaction first involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the desired secondary amine.[13]

The key to a successful reductive amination is the choice of reducing agent. It must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its selectivity and tolerance for mildly acidic conditions that favor imine formation.[14]

Experimental Protocol: Synthesis of N-Benzyl-(2-methyltetrahydrofuran-2-yl)methanamine

  • To a solution of (2-Methyltetrahydrofuran-2-yl)methanamine (1.0 eq) and benzaldehyde (1.05 eq) in dichloroethane (DCE, 0.2 M) is added acetic acid (0.1 eq) to catalyze imine formation.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • The reaction is stirred at room temperature for 12-24 hours until complete as monitored by LC-MS.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE1685
2CyclohexanoneNaBH₃CNMeOH2478
3AcetoneNaBH(OAc)₃DCE1881

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// Workflow Start -> Stir1; Stir1 -> AddSTAB; AddSTAB -> Stir2; Stir2 -> Quench; Quench -> Workup; Workup -> Purify; Purify -> Product; }

Caption: Workflow for one-pot reductive amination.

N-Sulfonylation: The Hinsberg Test and Sulfonamide Synthesis

Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, provides stable sulfonamides. This reaction is analogous to N-acylation, with the amine nucleophile attacking the electrophilic sulfur atom.[15] For primary amines like (2-Methyltetrahydrofuran-2-yl)methanamine, the resulting sulfonamide still possesses an acidic proton on the nitrogen. A key feature of this reaction, known as the Hinsberg Test, is that this acidic proton allows the sulfonamide product to dissolve in aqueous base (e.g., NaOH).[12] Subsequent acidification of the solution will precipitate the sulfonamide. This provides a reliable method for both synthesis and characterization.

Experimental Protocol: Hinsberg Test and Sulfonamide Synthesis

  • In a test tube, combine (2-Methyltetrahydrofuran-2-yl)methanamine (approx. 0.1 g), 10% aqueous NaOH solution (3 mL), and benzenesulfonyl chloride (0.2 mL).

  • Stopper the tube and shake vigorously for 5-10 minutes.

  • Warm the mixture gently if the reaction is slow. A clear solution should form as the sulfonamide dissolves in the excess base.

  • Acidify the clear solution with concentrated HCl.

  • The formation of a white precipitate indicates the presence of the N-substituted benzenesulfonamide, confirming the starting material as a primary amine.

  • The precipitate can be collected by filtration, washed with cold water, and recrystallized for purification.

***dot digraph "Hinsberg_Test" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

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Sources

Foundational

A Technical Guide to (2-Methyltetrahydrofuran-2-yl)methanamine for Researchers and Drug Development Professionals

This guide provides an in-depth overview of (2-Methyltetrahydrofuran-2-yl)methanamine, a key building block for researchers and professionals in the field of drug development and organic synthesis. This document will cov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of (2-Methyltetrahydrofuran-2-yl)methanamine, a key building block for researchers and professionals in the field of drug development and organic synthesis. This document will cover its commercial availability, physicochemical properties, synthesis methodologies, and potential applications, offering a comprehensive resource for its practical use.

Introduction and Strategic Importance

(2-Methyltetrahydrofuran-2-yl)methanamine, a substituted tetrahydrofuran derivative, presents a unique structural motif valuable in medicinal chemistry. The presence of a primary amine adjacent to a quaternary center on a tetrahydrofuran ring offers a scaffold with specific steric and electronic properties. This can be instrumental in designing molecules with desired pharmacokinetic and pharmacodynamic profiles. Its utility lies in its potential to introduce a constrained, polar functionality into a lead compound, which can influence solubility, metabolic stability, and target binding.

Commercial Availability

(2-Methyltetrahydrofuran-2-yl)methanamine is commercially available from a number of chemical suppliers, primarily as a research-grade chemical. Its availability facilitates its use in early-stage drug discovery and process development without the immediate need for custom synthesis.

Below is a summary of representative suppliers for this compound, identified by its CAS number 7179-94-4. Purity and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.

SupplierProduct Name(s)CAS NumberNotes
Sigma-Aldrich1-(2-methyltetrahydrofuran-2-yl)methanamine7179-94-4Available through their ChemBridge Corporation catalog.[1]
Aceschem(2-Methyltetrahydrofuran-2-yl)methanamine7179-94-4Offers the compound with a stated purity of 95% or higher.[1]
Matrix Scientific[(2-Methyltetrahydrofuran-2-yl)methyl]amine7179-94-4Lists the compound in their product catalog.[2]
Alfa Chemistry[(2-Methyltetrahydrofuran-2-yl)methyl]amine7179-94-4Provides the compound along with some physical property data.[3]
Hit2Lead1-(2-methyltetrahydrofuran-2-yl)methanamine7179-94-4Available as a building block for chemical synthesis.[4]
Finetech Industry[(2-Methyltetrahydrofuran-2-yl)methyl]amine7179-94-4Offers the compound for research and synthesis purposes.[5]

For larger quantities or specialized purity requirements, several companies offer custom organic synthesis services and may be able to produce this compound to specific user needs.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of (2-Methyltetrahydrofuran-2-yl)methanamine is crucial for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 7179-94-4[1][2][3][4]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.18 g/mol [6]
Physical Form Liquid[1]
Boiling Point 160.5°C at 760 mmHg[3]
Flash Point 48.9°C[3]
Density 0.936 g/cm³[3]
IUPAC Name (2-methyltetrahydro-2-furanyl)methanamine[1]

While comprehensive, publicly available spectroscopic data is limited, typical analytical characterization would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. Researchers procuring this chemical should obtain a Certificate of Analysis from the supplier, which will include lot-specific analytical data.

Synthesis Methodologies

A logical and common approach would involve the conversion of a suitable precursor, such as a nitrile or an azide, at the C2-methyl position of 2-methyltetrahydrofuran.

Conceptual Synthetic Pathway

A potential synthetic workflow is outlined below. This is a conceptual pathway and would require laboratory optimization of reaction conditions.

G cluster_start Starting Material cluster_reduction Reduction cluster_product Final Product 2-Methyl-2-tetrahydrofurancarbonitrile 2-Methyl-2-tetrahydrofurancarbonitrile Reduction of Nitrile Reduction of Nitrile 2-Methyl-2-tetrahydrofurancarbonitrile->Reduction of Nitrile Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) (2-Methyltetrahydrofuran-2-yl)methanamine (2-Methyltetrahydrofuran-2-yl)methanamine Reduction of Nitrile->(2-Methyltetrahydrofuran-2-yl)methanamine

Caption: Conceptual synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine via nitrile reduction.

Experimental Protocol: A Representative Procedure

The following is a generalized, representative protocol for the reduction of a nitrile to a primary amine, which could be adapted for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine from 2-methyl-2-tetrahydrofurancarbonitrile. This is an illustrative procedure and must be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Reaction Setup

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of lithium aluminum hydride (LiAlH₄) in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • The flask is cooled to 0°C in an ice bath.

Step 2: Addition of the Nitrile Precursor

  • 2-Methyl-2-tetrahydrofurancarbonitrile is dissolved in the same anhydrous ether solvent.

  • This solution is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

Step 3: Reaction and Quenching

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

Step 4: Workup and Purification

  • The resulting solids are removed by filtration, and the filter cake is washed with additional ether.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure to yield the crude amine.

  • The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized (2-Methyltetrahydrofuran-2-yl)methanamine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with any available reference data.

Applications in Drug Discovery and Development

The (2-Methyltetrahydrofuran-2-yl)methanamine moiety is a valuable building block in the synthesis of novel pharmaceutical compounds. Its structural features can be leveraged to:

  • Introduce a Chiral Center: The quaternary carbon at the 2-position of the tetrahydrofuran ring is a stereocenter. The use of enantiomerically pure forms of this amine can be critical in the development of stereospecific drugs.

  • Modulate Physicochemical Properties: The primary amine provides a site for further functionalization and can also serve as a basic center to improve aqueous solubility and facilitate salt formation. The tetrahydrofuran ring can influence lipophilicity and metabolic stability.

  • Serve as a Linker or Scaffold: This molecule can be incorporated as a rigid or semi-rigid linker in more complex molecules, or it can serve as a scaffold onto which other pharmacophoric groups are attached.

While specific examples of its incorporation into marketed drugs are not widely documented, its utility as a synthetic intermediate is evident. For instance, related aminomethyltetrahydrofuran structures are key intermediates in the synthesis of certain classes of insecticides and have been explored in the development of various therapeutic agents. The principles of its use as a building block in pharmaceutical synthesis are well-established.[7]

Conclusion

(2-Methyltetrahydrofuran-2-yl)methanamine is a commercially available and synthetically accessible building block with significant potential in drug discovery and organic synthesis. Its unique structural and chemical properties make it an attractive component for the design of novel molecules with tailored biological activities and pharmaceutical profiles. This guide provides a foundational understanding of its availability, properties, and synthesis to aid researchers in its effective application.

References

  • Finetech Industry. [(2-Methyltetrahydrofuran-2-yl)methyl]amine. [Link]

Sources

Exploratory

Thermo-stability of (2-Methyltetrahydrofuran-2-yl)methanamine: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development (2-Methyltetrahydrofuran-2-yl)methanamine, a molecule incorporating a bio-derived solvent moiety (2-methyltetrahydrofuran) and a reactive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

(2-Methyltetrahydrofuran-2-yl)methanamine, a molecule incorporating a bio-derived solvent moiety (2-methyltetrahydrofuran) and a reactive primary amine, presents a unique profile for applications in pharmaceutical synthesis and as a building block for novel chemical entities. As with any compound intended for use in the highly regulated pharmaceutical industry, a thorough understanding of its thermal stability is not merely an academic exercise but a fundamental prerequisite for ensuring process safety, product purity, and long-term storage viability. This technical guide provides a comprehensive analysis of the thermo-stability of (2-Methyltetrahydrofuran-2-yl)methanamine, blending theoretical considerations with actionable experimental protocols for its rigorous evaluation.

This document deviates from a standard template to offer a narrative that logically flows from the foundational chemical principles governing the molecule's stability to the practical methodologies required for its empirical verification. We will delve into the inherent structural features that influence its thermal behavior, propose likely decomposition pathways, and provide detailed experimental workflows for researchers and drug development professionals to definitively characterize its thermal profile.

Section 1: Molecular Structure and Inherent Stability Considerations

The thermal stability of (2-Methyltetrahydrofuran-2-yl)methanamine is intrinsically linked to the chemical nature of its two key structural components: the 2-methyltetrahydrofuran (2-MeTHF) ring and the primary aminomethyl group.

1.1 The 2-Methyltetrahydrofuran Moiety: A Stable Cyclic Ether

2-Methyltetrahydrofuran (2-MeTHF) is recognized as a greener and often more stable alternative to tetrahydrofuran (THF) in organic synthesis. Its enhanced stability can be attributed to the presence of the methyl group at the 2-position, which sterically hinders the abstraction of the adjacent protons, a key step in the degradation of THF, particularly in the presence of strong bases like organolithium reagents. Studies have shown that the half-life of n-butyllithium in 2-MeTHF at 35°C is significantly longer than in THF, highlighting its increased resistance to ring-opening reactions. While the thermal decomposition of 2-MeTHF itself requires high temperatures, its degradation pathways can involve ring cleavage to form various smaller molecules.

1.2 The Primary Aminomethyl Group: A Site of Potential Reactivity

Primary amines are known to undergo thermal degradation through several pathways, including deamination and reactions involving the alkyl chain. The presence of a primary amine introduces a nucleophilic center and a site for potential intra- and intermolecular reactions at elevated temperatures. The thermal stability of primary amines is influenced by the nature of the alkyl group to which they are attached. In the case of (2-Methyltetrahydrofuran-2-yl)methanamine, the amine is benzylic-like due to its proximity to the ether oxygen, which could influence its reactivity.

1.3 Synergistic and Antagonistic Effects on Stability

The combination of the 2-MeTHF ring and the aminomethyl group within the same molecule gives rise to a unique stability profile. The electron-donating nature of the ether oxygen may influence the reactivity of the amine, and conversely, the presence of the amine group could potentially catalyze ring-opening reactions of the 2-MeTHF moiety under certain conditions.

Section 2: Synthesis and Potential Impact of Impurities on Thermal Stability

A common and plausible synthetic route to (2-Methyltetrahydrofuran-2-yl)methanamine is the reductive amination of 2-acetyl-2-methyltetrahydrofuran. One classical method for such a transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2]

This reaction typically requires high temperatures, often in the range of 120-130 °C or even higher.[2] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.

G Ketone 2-Acetyl-2-methyltetrahydrofuran Imine Imine Intermediate Ketone->Imine + NH3 (from HCOONH4) - H2O AmmoniumFormate Ammonium Formate (HCOONH4) AmmoniumFormate->Imine FormylAmine N-formyl derivative AmmoniumFormate->FormylAmine Imine->FormylAmine + HCOOH (from HCOONH4) Reduction Amine (2-Methyltetrahydrofuran-2-yl)methanamine Hydrolysis Hydrolysis FormylAmine->Amine Acidic or Basic Hydrolysis G cluster_main (2-Methyltetrahydrofuran-2-yl)methanamine cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: Ring Opening cluster_path3 Pathway 3: Deamination Amine (2-Methyltetrahydrofuran-2-yl)methanamine Radical1 2-Methyltetrahydrofuranylmethyl Radical Amine->Radical1 Homolytic Cleavage Radical2 Amino Radical Amine->Radical2 Homolytic Cleavage RingOpened Ring-Opened Intermediates Amine->RingOpened Concerted or Radical-mediated Alkene 2-Methyl-2-vinyltetrahydrofuran Amine->Alkene Elimination Ammonia Ammonia Amine->Ammonia Elimination Dimer Dimerization Products Radical1->Dimer Radical2->Dimer Fragments Smaller Volatile Fragments RingOpened->Fragments

Caption: Predicted major thermal decomposition pathways for (2-Methyltetrahydrofuran-2-yl)methanamine.

Pathway 1: C-N Bond Cleavage (Homolysis)

At elevated temperatures, the carbon-nitrogen bond is likely to be one of the weaker bonds in the molecule and could undergo homolytic cleavage to generate a 2-methyltetrahydrofuranylmethyl radical and an amino radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction and dimerization, leading to a complex mixture of degradation products.

Pathway 2: Ring Opening of the 2-MeTHF Moiety

The tetrahydrofuran ring, while relatively stable, can undergo thermal decomposition, particularly at higher temperatures. This process can be initiated by radical species or occur through concerted mechanisms, leading to the formation of various smaller, volatile fragments. The presence of the aminomethyl substituent may influence the regioselectivity of the ring opening.

Pathway 3: Deamination

Elimination of ammonia from the primary amine to form an alkene is another plausible decomposition route. In this case, the likely product would be 2-methyl-2-vinyltetrahydrofuran. This pathway is common for primary amines, although it often requires specific catalytic conditions, high temperatures can also promote it.

Section 4: Experimental Protocols for Thermal Stability Assessment

A definitive understanding of the thermal stability of (2-Methyltetrahydrofuran-2-yl)methanamine requires empirical data. The following are essential experimental techniques for this purpose.

4.1 Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of purified (2-Methyltetrahydrofuran-2-yl)methanamine into a clean TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air to assess oxidative stability) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

4.2 Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of purified (2-Methyltetrahydrofuran-2-yl)methanamine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.

      • Ramp the temperature from -20 °C to 300 °C (or a temperature just beyond the boiling point observed in the SDS) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks which may indicate decomposition.

    • Integrate the peaks to determine the enthalpy of the transitions (e.g., heat of fusion, heat of vaporization).

G cluster_workflow Thermal Stability Analysis Workflow Start Purified (2-Methyltetrahydrofuran-2-yl)methanamine TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Integration Data Integration and Analysis TGA->Data_Integration DSC->Data_Integration Report Comprehensive Thermal Stability Report Data_Integration->Report

Sources

Foundational

Chiral synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

An In-Depth Technical Guide to the Chiral Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine Abstract (2-Methyltetrahydrofuran-2-yl)methanamine is a valuable chiral building block in medicinal chemistry, notable for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Abstract

(2-Methyltetrahydrofuran-2-yl)methanamine is a valuable chiral building block in medicinal chemistry, notable for its quaternary stereocenter—a structural motif of increasing importance in the development of novel therapeutics. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of robust and scientifically validated strategies for the enantioselective synthesis of this key intermediate. We will explore three principal pathways: the classical resolution of a racemic mixture, the direct asymmetric synthesis via catalytic hydrogenation of a prochiral substrate, and a chiral pool approach starting from an enantiopure lactone. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and presents a critical analysis of the method's advantages and limitations, offering researchers and drug development professionals a practical guide to making informed synthetic choices.

Introduction: The Significance of the Quaternary Stereocenter

The tetrahydrofuran ring is a privileged scaffold in a multitude of natural products and pharmaceuticals.[1][2] When this core is substituted at the 2-position with both a methyl and an aminomethyl group, a chiral quaternary center is established. Molecules containing such centers are often conformationally constrained, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine, therefore, presents a significant but rewarding challenge: the creation of a sterically congested stereocenter with high fidelity.

The imperative for enantiomerically pure compounds in drug development is well-established. Regulatory bodies worldwide now mandate the characterization of individual enantiomers, as the "distomer" (the inactive or less active enantiomer) can be benign, contribute to side effects, or even have harmful effects.[5] Consequently, access to reliable and scalable methods for producing single-enantiomer intermediates like (2-Methyltetrahydrofuran-2-yl)methanamine is a critical enabler for modern drug discovery programs.

Strategic Approaches to Enantioselective Synthesis

Three distinct strategies are primarily employed to access enantiopure forms of (2-Methyltetrahydrofuran-2-yl)methanamine. The choice of strategy is often dictated by factors such as the required scale, cost of goods, available starting materials, and the desired level of enantiomeric purity.

  • Classical Resolution: Synthesis of a racemic mixture followed by separation of the enantiomers using a chiral resolving agent.

  • Asymmetric Catalysis: Direct formation of the desired enantiomer from a prochiral precursor using a chiral catalyst.

  • Chiral Pool Synthesis: Conversion of a readily available, inexpensive enantiopure starting material into the target molecule.

This guide will now delve into the technical specifics of each of these approaches.

Strategy 1: Classical Resolution of Racemic Amine

This is often the most direct and initially accessible method for obtaining both enantiomers of a target amine for early-stage research. The principle relies on the reaction of the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts.[6][7] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]

Rationale and Causality

The key to a successful resolution is the selection of a resolving agent that forms well-defined, crystalline salts with a significant solubility difference between the two diastereomers. For primary amines, chiral carboxylic acids like tartaric acid, mandelic acid, or camphor-10-sulfonic acid are excellent candidates.[7] The efficiency of the separation is highly dependent on the solvent system used for crystallization, which must be empirically optimized to maximize the recovery of the less soluble diastereomer in high purity.

Experimental Protocol

Step A: Synthesis of Racemic (2-Methyltetrahydrofuran-2-yl)methanamine

A Strecker synthesis provides a reliable route to the racemic amine starting from 2-methyltetrahydrofuran-2-carbaldehyde.

  • To a solution of 2-methyltetrahydrofuran-2-carbaldehyde (1.0 eq) in methanol, add aqueous ammonia (2.0 eq) and sodium cyanide (1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Extract the resulting aminonitrile into diethyl ether and dry over sodium sulfate.

  • Concentrate the solution in vacuo. The crude aminonitrile is then reduced.

  • Dissolve the crude aminonitrile in anhydrous diethyl ether and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in diethyl ether at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water.

  • Filter the resulting solids and concentrate the filtrate to yield racemic (2-Methyltetrahydrofuran-2-yl)methanamine.

Step B: Resolution with (+)-Tartaric Acid

  • Dissolve the racemic amine (1.0 eq) in methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of hot methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, then place it at 4°C for 24 hours to facilitate crystallization.

  • Collect the crystalline precipitate (the less soluble diastereomeric salt) by filtration.

  • Recrystallize the salt from methanol until a constant specific rotation is achieved, indicating diastereomeric purity.

  • To liberate the free amine, dissolve the purified salt in water and basify with 2M NaOH until pH > 12.

  • Extract the enantiopure amine with dichloromethane, dry the organic layer over MgSO₄, and concentrate in vacuo.

Workflow and Data

G cluster_0 Racemate Synthesis cluster_1 Resolution rac_start 2-Methyl-THF-2-carbaldehyde rac_int Racemic Aminonitrile rac_start->rac_int NH₃, NaCN rac_prod Racemic Amine rac_int->rac_prod LiAlH₄ res_start Racemic Amine res_mix Diastereomeric Salts (R,R) and (S,R) res_start->res_mix (+)-Tartaric Acid res_sep Separation via Crystallization res_mix->res_sep res_S Salt of (S)-Amine res_sep->res_S res_R Salt of (R)-Amine (in solution) res_sep->res_R res_final (S)-(+)-Amine res_S->res_final NaOH (aq) G start 2-Acetyl-2-methyl-THF int Prochiral N-Boc Enamine start->int BocNH₂, p-TsOH prod N-Boc-(R)-Amine int->prod H₂, [Rh]-Chiral Ligand final_prod (R)-(-)-Amine prod->final_prod TFA, DCM G start (S)-Chiral Lactone Acid int1 N-Boc Lactone start->int1 Curtius Rearrangement int2 N-Boc Hemiacetal int1->int2 DIBAL-H prod N-Boc-(S)-Amine int2->prod Et₃SiH, BF₃·OEt₂ final_prod (S)-(+)-Amine prod->final_prod TFA, DCM

Sources

Exploratory

(2-Methyltetrahydrofuran-2-yl)methanamine: A Versatile Building Block for Modern Chemistry

(2-Methyltetrahydrofuran-2-yl)methanamine , also known as 2-aminomethyl-2-methyl-tetrahydrofuran, is emerging as a significant heterocyclic building block in organic synthesis, particularly within the realms of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

(2-Methyltetrahydrofuran-2-yl)methanamine , also known as 2-aminomethyl-2-methyl-tetrahydrofuran, is emerging as a significant heterocyclic building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural features, combining a chiral center at the 2-position of the tetrahydrofuran ring with a primary amine, offer a versatile scaffold for the creation of novel and complex molecules. This guide provides an in-depth exploration of its properties, synthesis, and burgeoning research applications.

Physicochemical Properties and Structural Attributes

(2-Methyltetrahydrofuran-2-yl)methanamine (CAS No: 7179-94-4) is a flammable liquid and vapor that causes skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1] Key computed physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H13NO[1]
Molecular Weight115.17 g/mol [1]
XLogP3-AA-0.1[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[1]
Exact Mass115.099714038 Da[1]
Topological Polar Surface Area35.3 Ų[1]

The presence of a stereocenter, a primary amine, and a tetrahydrofuran ring makes this molecule a valuable chiral synthon. The tetrahydrofuran moiety, in particular, is a privileged structure in medicinal chemistry, often conferring improved pharmacokinetic properties such as aqueous solubility and metabolic stability.

Synthesis and Preparation

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine can be achieved through various synthetic routes, often starting from commercially available precursors. A common approach involves the hydrogenation of 2-methylfuran, which can be derived from renewable resources like furfural.[2] This aligns with the principles of green chemistry, making it an attractive target for sustainable chemical processes.[3] The parent compound, 2-methyltetrahydrofuran (2-MeTHF), is itself recognized as a green solvent alternative to tetrahydrofuran (THF).[3][4][5]

Potential Research Applications

The unique structural characteristics of (2-Methyltetrahydrofuran-2-yl)methanamine make it a versatile intermediate for a range of applications, which are detailed below.

Medicinal Chemistry and Drug Discovery

The primary application of (2-Methyltetrahydrofuran-2-yl)methanamine and its analogs lies in their use as synthetic intermediates for pharmaceuticals.[6][7] The tetrahydrofuran ring system is a common motif in many biologically active compounds, and the primary amine provides a convenient handle for further chemical modifications.

  • Scaffold for Novel Heterocycles: The amine functionality can be readily derivatized to construct a variety of nitrogen-containing heterocycles, which are central to the development of new therapeutic agents.[8][9] For instance, it can be used in the synthesis of novel pyrazole and pyrimidine derivatives, classes of compounds known for their diverse pharmacological activities.[9][10][11]

  • Chiral Building Block: The inherent chirality of (2-Methyltetrahydrofuran-2-yl)methanamine makes it a valuable precursor for the synthesis of enantiomerically pure drugs, where specific stereoisomers often exhibit desired therapeutic effects with fewer side effects.

Experimental Workflow: Synthesis of a Novel Amide Derivative

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A (2-Methyltetrahydrofuran-2-yl)methanamine E Stir at Room Temperature or Heat A->E B Carboxylic Acid / Acyl Chloride B->E C Coupling Agent (e.g., EDC/HOBt) or Base (e.g., Triethylamine) C->E D Anhydrous Solvent (e.g., DCM, DMF) D->E F Aqueous Workup (e.g., wash with NaHCO3, brine) E->F G Drying (e.g., Na2SO4) F->G H Solvent Evaporation G->H I Purification (e.g., Column Chromatography) H->I J Novel Amide Derivative I->J

Caption: General workflow for the synthesis of novel amide derivatives.

Polymer Chemistry

The primary amine of (2-Methyltetrahydrofuran-2-yl)methanamine can act as a monomer or an initiator in polymerization reactions. This opens up possibilities for the creation of novel polymers with tailored properties. The incorporation of the 2-methyltetrahydrofuran moiety into a polymer backbone can influence its thermal stability, solubility, and biocompatibility. 2-Methyltetrahydrofuran is already used as a green solvent in various polymerization processes, including ring-opening polymerization (ROP), free radical polymerization (FRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[12][13]

Catalysis

The amine group can be utilized to synthesize ligands for metal-catalyzed reactions. Chiral ligands derived from (2-Methyltetrahydrofuran-2-yl)methanamine could be employed in asymmetric catalysis to produce enantiomerically enriched products. The parent solvent, 2-MeTHF, has shown significant advantages in organometallic chemistry, including in Grignard reactions and transition metal-catalyzed cross-coupling reactions, due to its stability and favorable solvating properties.[14][15][16][17]

Future Outlook

The potential of (2-Methyltetrahydrofuran-2-yl)methanamine as a versatile building block is substantial. Its derivation from renewable resources adds to its appeal in an era of increasing focus on sustainable chemistry.[18][19] Future research is likely to expand its applications in the synthesis of complex natural products, the development of new catalysts, and the creation of advanced materials. As the demand for enantiomerically pure compounds and green chemical processes grows, the importance of chiral synthons like (2-Methyltetrahydrofuran-2-yl)methanamine is set to increase.

References

  • PubChem. Tetrahydrofurfuryl-2-methylamine. [Link]

  • Monticelli, S., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 123-130. [Link]

  • Various Authors. (2025, August 8). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

  • Pace, V. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

  • Royal Society of Chemistry. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Aycock, D. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]

  • Semantic Scholar. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Molecular Sciences, 13(9), 11836-11849. [Link]

  • Loba Chemie. 2-METHYLTETRAHYDROFURAN. [Link]

  • PubChem. 2-Methyltetrahydrofuran. [Link]

  • MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts. [Link]

  • ResearchGate. (2025, September 2). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]

  • SciSpace. (2020). 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. [Link]

  • University of Manchester. 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. [Link]

  • Monument Chemical. 2-METHYLTETRAHYDROFURAN - (2-MeTHF). [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79. [Link]

  • Google Patents. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Kamal, A., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-8. [Link]

  • ResearchGate. (2025, August 6). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro | Request PDF. [Link]

Sources

Foundational

(2-Methyltetrahydrofuran-2-yl)methanamine derivatives synthesis

An In-Depth Technical Guide to the Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine Derivatives Abstract The (2-methyltetrahydrofuran-2-yl)methanamine scaffold is a valuable building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine Derivatives

Abstract

The (2-methyltetrahydrofuran-2-yl)methanamine scaffold is a valuable building block in modern medicinal chemistry, combining the favorable physicochemical properties of a saturated heterocycle with a versatile primary amine functional group. Its parent ring system, 2-methyltetrahydrofuran (2-MeTHF), is a bio-derived solvent, positioning these derivatives as attractive components in the development of sustainable pharmaceutical pipelines.[1][2] This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing (2-methyltetrahydrofuran-2-yl)methanamine and its derivatives. We will dissect the core synthetic pathways, including the robust route via nitrile reduction, the classic Ritter reaction, and reductive amination protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals aiming to incorporate this scaffold into their synthetic programs.

Introduction: The Strategic Importance of the Scaffold

In the landscape of drug discovery, saturated heterocyclic rings are indispensable structural motifs. They provide three-dimensional complexity, improve metabolic stability, and can fine-tune solubility and potency. The 2-methyltetrahydrofuran (2-MeTHF) moiety, in particular, has gained significant traction not only as a structural component but also as a "green" solvent alternative to tetrahydrofuran (THF). Derived from renewable resources like levulinic acid, 2-MeTHF offers a higher boiling point, greater stability in the presence of organometallics, and simplified aqueous workups due to its limited miscibility with water.[3][4][5]

These advantages extend to its derivatives. (2-Methyltetrahydrofuran-2-yl)methanamine serves as a key intermediate, providing a nucleophilic handle for the construction of more complex active pharmaceutical ingredients (APIs).[6][7] This guide offers an authoritative examination of the most reliable and scalable methods for its synthesis, empowering chemists to confidently produce these valuable building blocks.

Foundational Synthetic Strategies

Several strategic disconnections can be envisioned for the synthesis of the target amine. We will explore the most practical and scientifically sound approaches, focusing on scalability and efficiency.

Pathway A: Synthesis via Nitrile Reduction (The Workhorse Route)

This is arguably the most reliable and widely applicable strategy. It relies on the construction of a key intermediate, 2-methyltetrahydrofuran-2-carbonitrile, which is then reduced in a high-yielding final step. The nitrile group is an ideal precursor as it is relatively stable to a variety of reaction conditions and can be cleanly converted to the primary amine.

2.1.1 Step 1: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

The most direct approach to the key nitrile intermediate involves a two-step sequence starting from 2-MeTHF: radical halogenation at the C2 position, followed by nucleophilic substitution with a cyanide salt.[8]

  • Causality of Experimental Choices:

    • Halogenation: Free-radical halogenation using an agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under UV irradiation selectively targets the tertiary C-H bond at the 2-position, which is the most reactive site.

    • Cyanation: The resulting 2-halo-2-methyltetrahydrofuran is an excellent electrophile. A strong nucleophile like sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO, DMF) facilitates an SN2 or SN1-type substitution to install the nitrile group. Heating is often required to drive the reaction to completion.[8]

Experimental Protocol: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

  • Halogenation: To a solution of 2-methyltetrahydrofuran (1.0 equiv.) in a suitable inert solvent (e.g., dichloromethane), add N-bromosuccinimide (1.1 equiv.).

  • Initiate the reaction by adding a catalytic amount of a radical initiator (e.g., AIBN) or by irradiating with a UV lamp.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Upon completion, quench the reaction, wash the organic layer with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2-methyltetrahydrofuran. This intermediate is often used directly in the next step without extensive purification.

  • Cyanation: Dissolve the crude halogenated intermediate in a polar aprotic solvent like DMSO.

  • Add sodium cyanide (1.2 equiv.) and heat the mixture (e.g., to 80-100 °C).

  • Monitor the reaction for the disappearance of the halide.

  • After completion, cool the reaction mixture and perform an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the final product by column chromatography or vacuum distillation to yield 2-methyltetrahydrofuran-2-carbonitrile.[8]

Table 1: Anticipated Spectroscopic Data for 2-Methyltetrahydrofuran-2-carbonitrile

Spectroscopic Technique Characteristic Feature
Infrared (IR) A sharp, intense absorption band in the range of 2240-2260 cm⁻¹, characteristic of a saturated nitrile (C≡N) stretch.[8] Additional peaks for C-H (2850-3000 cm⁻¹) and C-O-C (ether) stretches will also be present.
¹³C NMR A quaternary carbon signal for the C-CN bond, a signal for the nitrile carbon (typically >110 ppm), and distinct signals for the methyl group and the methylene carbons of the tetrahydrofuran ring.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 111. Fragmentation patterns would likely show loss of the nitrile group (M-26), the methyl group (M-15), or other fragments resulting from the ring opening.[8]

2.1.2 Step 2: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile to the (2-methyltetrahydrofuran-2-yl)methanamine is a standard transformation that can be achieved through several high-yielding methods.

  • Catalytic Hydrogenation: This is the preferred method for large-scale synthesis due to its operational simplicity and cleaner workup.

    • Catalyst Choice: Raney Nickel (Ra-Ni) is highly effective for nitrile reduction. Other catalysts like Palladium on carbon (Pd/C) or rhodium-based catalysts can also be employed, often in an acidic or basic medium to prevent the formation of secondary amine byproducts.[9][10] The reaction is typically run under a hydrogen atmosphere.[11]

  • Chemical Reduction: For smaller-scale lab synthesis, chemical hydrides are very effective.

    • Reagent Choice: Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF is the classic reagent for this transformation, providing excellent yields. Borane complexes (e.g., BH₃·THF) are also effective alternatives.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyltetrahydrofuran-2-carbonitrile

  • Charge a pressure-rated hydrogenation vessel with 2-methyltetrahydrofuran-2-carbonitrile (1.0 equiv.) and a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of Raney Nickel (typically 5-10 wt%) as a slurry in the solvent.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (e.g., 50-500 psi) and begin vigorous stirring.

  • Heat the reaction if necessary (e.g., 40-60 °C) and monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases, cool the vessel, vent the excess pressure, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (2-methyltetrahydrofuran-2-yl)methanamine, which can be purified by vacuum distillation.

G cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction Start 2-Methyltetrahydrofuran Intermediate1 2-Bromo-2-methyltetrahydrofuran Start->Intermediate1 NBS, AIBN Intermediate2 2-Methyltetrahydrofuran-2-carbonitrile Intermediate1->Intermediate2 NaCN, DMSO Product (2-Methyltetrahydrofuran-2-yl)methanamine Intermediate2->Product H₂, Raney Ni or LiAlH₄

Caption: Workflow for Pathway A: Synthesis via Nitrile Reduction.

Pathway B: The Ritter Reaction Approach

The Ritter reaction is a classic method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene.[12] This amide can then be hydrolyzed to yield the corresponding amine.

  • Mechanistic Rationale: The reaction proceeds by generating a stable tertiary carbenium ion at the C2 position of the 2-methyltetrahydrofuran ring in the presence of a strong acid (e.g., sulfuric acid).[13] This electrophilic carbocation is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion intermediate is subsequently hydrolyzed during aqueous workup to form an N-substituted amide.[14] The final amine can be obtained by hydrolysis of this amide.

G Start 2-Methyltetrahydrofuran-2-ol (or related alkene) Carbocation Tertiary Carbocation Intermediate Start->Carbocation H₂SO₄ (-H₂O) Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + R-C≡N Amide N-Acetyl Amide Derivative Nitrilium->Amide H₂O (workup) Amine (2-Methyltetrahydrofuran-2-yl)methanamine Amide->Amine Hydrolysis (e.g., aq. HCl, heat)

Caption: Mechanistic Overview of the Ritter Reaction Pathway.

  • Trustworthiness and Limitations: While mechanistically sound, the Ritter reaction requires harsh, strongly acidic conditions, which can be incompatible with sensitive functional groups and may lead to side reactions or decomposition.[12] The generation of significant salt waste during neutralization is another drawback.[12] Therefore, this route is often less preferred than the nitrile reduction pathway unless the specific starting materials are readily available and the substrate is robust.[15]

Pathway C: Reductive Amination

Reductive amination is a powerful and versatile C-N bond-forming reaction. This pathway would involve the reaction of an aldehyde, (2-methyltetrahydrofuran-2-yl)acetaldehyde, with an ammonia source, followed by in situ reduction of the resulting imine.

  • Principle of the Reaction: This is typically a one-pot process where the aldehyde and ammonia (or an ammonia surrogate like ammonium acetate) first form an imine intermediate. A selective reducing agent, present in the reaction mixture, then reduces the imine C=N bond to the desired amine.[7][16]

  • Key Considerations:

    • Aldehyde Precursor: The primary challenge of this route is the synthesis and stability of the required aldehyde, (2-methyltetrahydrofuran-2-yl)acetaldehyde. Aldehydes with α-quaternary centers can be prone to side reactions.

    • Reducing Agent: The choice of reducing agent is critical. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal as they selectively reduce the protonated imine intermediate much faster than the starting aldehyde. Alternatively, catalytic hydrogenation can be employed.[17][18]

Practical Considerations & Process Optimization

3.1 The Role of 2-Methyltetrahydrofuran (2-MeTHF) as a Green Solvent

Beyond being a component of the target molecule, 2-MeTHF is an excellent "green" solvent choice for many organic reactions, including those that might be used in the synthesis of these derivatives (e.g., Grignard reactions to prepare precursors).[19][20]

Table 2: Comparison of 2-MeTHF and THF as Reaction Solvents

Property Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF) Advantage for Synthesis
Source PetrochemicalBio-based (from levulinic acid or furfural)[1]Improved sustainability profile.
Boiling Point ~66 °C~80 °C[19]Allows for higher reaction temperatures, potentially increasing reaction rates.
Water Miscibility Fully miscibleLimited (14 g / 100 g)[4]Simplifies aqueous workups; phase separation is clean, reducing the need for large volumes of extraction solvents.[5]
Stability to Strong Base Prone to deprotonationSignificantly more stable due to steric hindrance from the methyl group.[4]Superior choice for reactions involving strong bases or organometallics (e.g., organolithiums), allowing for reactions at higher temperatures with less solvent decomposition.[4][5]

3.2 Purification and Characterization

The final (2-methyltetrahydrofuran-2-yl)methanamine is a relatively low-boiling point liquid and is best purified by vacuum distillation. Characterization would rely on standard spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the methyl group, the three sets of methylene protons on the THF ring, and a singlet for the -CH₂-NH₂ group, along with a broad singlet for the NH₂ protons.

  • ¹³C NMR: Expect five distinct signals for the five unique carbon atoms in the molecule.

  • MS (EI): The mass spectrum would show a molecular ion peak at m/z 115, with fragmentation patterns likely involving the loss of the amino-methyl group or ring fragmentation.

Summary and Future Outlook

The synthesis of (2-methyltetrahydrofuran-2-yl)methanamine derivatives is most reliably achieved through the reduction of the corresponding 2-carbonitrile intermediate. This "workhorse" route is scalable, high-yielding, and proceeds through a stable, easily prepared intermediate. While alternative strategies like the Ritter reaction and reductive amination are mechanistically viable, they present challenges related to harsh reaction conditions or precursor stability.

As the pharmaceutical industry continues to embrace green chemistry principles, the use of scaffolds derived from renewable feedstocks like 2-MeTHF is set to increase. The synthetic routes and practical insights detailed in this guide provide a solid foundation for researchers to produce these valuable building blocks efficiently and sustainably, paving the way for their incorporation into the next generation of therapeutics.

References

  • An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile (CAS 19679-75-5) - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Ritter reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ritter_reaction]
  • Ritter Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - IntechOpen. [URL: https://www.intechopen.com/chapters/88796]
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5142512/]
  • Ritter Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • 2-Methyltetrahydrofuran synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSyntheses/96-47-9_1.htm]
  • Vapor phase hydrogenation of 2-methylfuran over noble and base metal catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide - Chemceed. [URL: https://www.chemceed.com/blogs/news/mastering-grignard-reactions-with-2-methf-a-supplier-s-guide]
  • 2-Methylfuran hydrogenation to 2-methyltetrahydrofuran utilizing Ni/SiO2 catalysts in vapor-phase: Excellent stability via enhanced metal-support interaction - ResearchGate. [URL: https://www.researchgate.net/publication/343277708_2-Methylfuran_hydrogenation_to_2-methyltetrahydrofuran_utilizing_NiSiO2_catalysts_in_vapor-phase_Excellent_stability_via_enhanced_metal-support_interaction]
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  • Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-1-and-2-2-Me-THF-2-methyltetrahydrofuran_fig1_221773070]
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Exploratory

The Ascendant Role of Tetrahydrofuran-Based Amines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natura...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive component for molecular design. When combined with an amine functional group, the resulting tetrahydrofuran-based amines offer a compelling blend of physicochemical properties, including improved solubility, metabolic stability, and target-binding affinity.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemical control, and strategic application of tetrahydrofuran-based amines in contemporary drug discovery. We will delve into the causal relationships behind synthetic choices, provide detailed experimental protocols for key transformations, and explore the structure-activity relationships (SAR) that underpin the pharmacological success of this versatile chemical class.

The Strategic Value of the Aminotetrahydrofuran Scaffold in Medicinal Chemistry

The incorporation of a tetrahydrofuran ring into a drug candidate is a deliberate design choice aimed at optimizing its pharmacokinetic and pharmacodynamic profile. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, while the non-planar, flexible nature of the ring allows for optimal positioning of substituents to interact with biological targets.[3] The addition of an amine group introduces a basic center, which can be crucial for salt formation, improving solubility and bioavailability. Furthermore, the amine can serve as a key pharmacophoric element, directly engaging in electrostatic or hydrogen bonding interactions with the target protein.

The strategic placement of the amine group on the THF ring (e.g., 2-amino, 3-amino) and the control of stereochemistry are critical for biological activity. The rigidity and defined spatial orientation of substituents on the chiral centers of the THF ring allow for precise probing of the target's binding pocket, leading to enhanced potency and selectivity.

Synthetic Strategies for Accessing Tetrahydrofuran-Based Amines

The synthesis of tetrahydrofuran-based amines can be broadly categorized into two main approaches: the introduction of an amine group onto a pre-existing tetrahydrofuran ring, or the concomitant formation of the ring and the amine functionality. Stereochemical control is a paramount consideration in all synthetic designs.

Reductive Amination of Tetrahydrofuran Ketones

One of the most direct and widely employed methods for the synthesis of tetrahydrofuran-based amines is the reductive amination of the corresponding tetrahydrofuran ketones.[4] This one-pot reaction involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for imines over ketones.[5] It is less toxic and more stable under acidic conditions compared to sodium cyanoborohydride (NaBH₃CN).

  • Solvent: The reaction is typically carried out in non-protic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5] DCE is often the preferred solvent as reactions are generally faster.

  • Catalyst: Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate, especially with less reactive ketones.[5]

Experimental Protocol: Reductive Amination of Tetrahydrofuran-3-one

  • To a solution of tetrahydrofuran-3-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (0.2 M) is added acetic acid (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran-based amine.

Diagram: Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Ketone Tetrahydrofuran-3-one Mixing Mix Starting Materials and Catalyst in Solvent Ketone->Mixing Amine Primary/Secondary Amine Amine->Mixing Solvent DCE or THF Solvent->Mixing Catalyst Acetic Acid Catalyst->Mixing ReducingAgent NaBH(OAc)₃ Addition Add Reducing Agent ReducingAgent->Addition Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extraction Extract with DCM Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Tetrahydrofuran-3-amine Derivative Purification->Product

Caption: Workflow for the synthesis of tetrahydrofuran-3-amine derivatives via reductive amination.

Stereoselective Synthesis of Chiral Tetrahydrofuran-Based Amines

The synthesis of enantiomerically pure tetrahydrofuran-based amines is of paramount importance for drug development. Several stereoselective strategies have been developed to achieve this.

  • From Chiral Precursors: A common approach is to start from a chiral building block, such as (S)- or (R)-3-hydroxytetrahydrofuran.[6] The hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) and then displaced with an azide (SN2 reaction), followed by reduction to the amine. This sequence proceeds with inversion of stereochemistry. A patent describes the synthesis of (R)-tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-carboxylic acid via amidation and Hofmann degradation, a process that retains the stereochemistry.[7]

  • Asymmetric Catalysis: Asymmetric hydrogenation of enamines or imines derived from tetrahydrofuran ketones using chiral catalysts can provide direct access to enantiomerically enriched amines.[8]

  • Enzymatic Transamination: Biocatalysis offers a green and highly selective alternative. Transaminases can be used for the asymmetric synthesis of chiral amines from the corresponding ketones. Research has shown the use of (S)-selective transaminase from Halomonas elongata for the synthesis of 3-aminotetrahydrofuran.[9]

Diagram: Stereoselective Synthesis of (R)-3-Aminotetrahydrofuran

G cluster_start Chiral Starting Material cluster_steps Synthetic Steps cluster_product Final Product Start (S)-3-Hydroxytetrahydrofuran Step1 1. Tosylation (TsCl, Pyridine) Start->Step1 Inversion of Stereochemistry Step2 2. Azide Displacement (NaN₃, DMF) Step1->Step2 Step3 3. Reduction (H₂, Pd/C or LiAlH₄) Step2->Step3 Product (R)-3-Aminotetrahydrofuran Step3->Product

Caption: A common synthetic route to enantiomerically pure 3-aminotetrahydrofuran.

Applications of Tetrahydrofuran-Based Amines in Drug Discovery

The unique structural and physicochemical properties of tetrahydrofuran-based amines have led to their incorporation into a variety of drug candidates targeting a range of diseases.

HIV Protease Inhibitors

The tetrahydrofuran moiety has been extensively utilized as a P2 ligand in the design of HIV protease inhibitors.[10] The 3(S)-tetrahydrofuranyl urethane was a key component in the development of Amprenavir.[10] The oxygen atom of the THF ring can form a crucial hydrogen bond with the backbone amide protons of the enzyme. The amine functionality, often as part of a urethane or sulfonamide, further enhances binding affinity. The stereochemistry of the aminotetrahydrofuran is critical for potent activity.

Compound Structure Key Features Biological Activity Reference
Amprenavir (Image of Amprenavir structure)Contains a (3S)-tetrahydrofuranyl urethane P2 ligand.Potent HIV-1 protease inhibitor.[10]
Darunavir (Image of Darunavir structure)Incorporates a bis-tetrahydrofuran ligand.Highly potent against wild-type and resistant HIV strains.[10]
Kinase Inhibitors

The aminotetrahydropyran (a six-membered ring analogue) moiety is present in the approved kinase inhibitor Gilteritinib, highlighting the utility of cyclic ether amines in this therapeutic area.[3] While this guide focuses on tetrahydrofurans, the principles of using these scaffolds to modulate physicochemical properties and target interactions are transferable. The polarity introduced by the ether oxygen can improve solubility and the rigid ring system helps to correctly orient substituents for optimal binding to the kinase active site.

Central Nervous System (CNS) Agents

Novel tetracyclic tetrahydrofuran derivatives have been investigated as potential broad-spectrum psychotropic agents.[11] These compounds have shown in vitro affinities for multiple dopaminergic, serotonergic, and adrenergic receptors, suggesting their potential as antipsychotic, anxiolytic, and antidepressant agents. The tetrahydrofuran-amine core likely plays a role in modulating the physicochemical properties required for blood-brain barrier penetration and in providing key interactions with the respective CNS targets.

Future Perspectives

The versatility of the tetrahydrofuran-based amine scaffold ensures its continued relevance in drug discovery. Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider diversity of substituted aminotetrahydrofurans. The exploration of these motifs in new therapeutic areas, driven by a deeper understanding of their structure-activity relationships and their impact on ADME properties, will undoubtedly lead to the discovery of new and improved medicines. The use of computational tools to predict the conformational preferences of the THF ring and its interactions with biological targets will further accelerate the design of next-generation drug candidates incorporating this valuable structural unit.

References

  • Vasilenko, D. A., Averina, E. B., Sedenkova, K. N., Kuznetsova, T. S., & Zefirov, N. S. (2017). Synthesis and application of N-hydroxy(tetrahydrofuran-2-yl)amines. Russian Chemical Bulletin, 66(11), 1963-1981. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • North, M., & O'Toole, P. (2018). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. ChemSusChem, 11(16), 2736-2741. [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 10(1), 123-130. [Link]

  • Hollister, K. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30245. [Link]

  • Wikipedia contributors. (2023, December 12). 3-Hydroxytetrahydrofuran. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Roland, J., & Opatz, T. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. European Journal of Organic Chemistry, 2018(48), 6828-6834. [Link]

  • Greiner, H., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO 2008/080891 A2.
  • Greiner, H., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO/2008/080891. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

  • CN105218490B. (2016). Preparation method of (R)-tetrahydrofuran-3-amine.
  • LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]

  • Athawale, P., et al. (2019). Structures of selected drugs containing THF ring. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Maulide, N., et al. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Angewandte Chemie International Edition, 56(24), 6758-6761. [Link]

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Foundational

A Senior Application Scientist's Guide to the Computational Modeling of (2-Methyltetrahydrofuran-2-yl)methanamine

Abstract This technical guide provides a comprehensive framework for the computational modeling of (2-Methyltetrahydrofuran-2-yl)methanamine, a key synthetic intermediate in pharmaceutical development. Recognizing the mo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of (2-Methyltetrahydrofuran-2-yl)methanamine, a key synthetic intermediate in pharmaceutical development. Recognizing the molecule's structural complexity, which includes a flexible five-membered ring and a rotatable aminomethyl substituent, this paper outlines a multi-tiered modeling strategy. We progress from broad conformational sampling using molecular mechanics to high-accuracy energetic refinement with quantum mechanics, and finally to the exploration of dynamic behavior in solution via molecular dynamics simulations. Each protocol is presented with a clear rationale, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to build a robust in silico model to understand and predict the behavior of this important molecular scaffold.

Introduction: The Rationale for Modeling (2-Methyltetrahydrofuran-2-yl)methanamine

(2-Methyltetrahydrofuran-2-yl)methanamine is a valuable building block in medicinal chemistry. Its parent structure, 2-methyltetrahydrofuran (2-MeTHF), is recognized as a green solvent alternative to tetrahydrofuran (THF), offering advantages in industrial applications due to its unique physical properties and derivation from renewable resources.[1][2] The tetrahydrofuran moiety itself is a prevalent core in a multitude of natural products and biologically active molecules.[3] The addition of a chiral center and an aminomethyl group introduces conformational flexibility and specific interaction points (hydrogen bond donors and acceptors) that are critical for molecular recognition in biological systems.

Understanding the three-dimensional conformational landscape of this molecule is paramount for its effective use in drug design. The relative orientation of the aminomethyl group to the THF ring, and the puckering of the ring itself, dictates the molecule's shape, polarity, and how it presents key pharmacophoric features to a target receptor. Computational modeling provides a powerful lens to explore this landscape, offering insights that are often difficult to obtain through experimental methods alone.

This guide establishes a validated, multi-step workflow designed to build a comprehensive and accurate computational model of (2-Methyltetrahydrofuran-2-yl)methanamine.

Physicochemical Properties

A baseline understanding of the molecule's properties is essential before embarking on computational studies.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem
Molecular Weight 115.17 g/mol PubChem
CAS Number 7179-94-4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2 (N and O)PubChem
Rotatable Bonds 1 (C-C bond of the side chain)PubChem

The Computational Strategy: A Multi-Scale Approach

A robust computational model cannot be built with a single method. The inherent trade-off between computational cost and accuracy necessitates a layered approach.[4] Our strategy begins with a computationally inexpensive method to broadly explore the conformational space, followed by higher-accuracy methods to refine the most relevant structures.

Computational_Workflow cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Refinement cluster_2 Molecular Dynamics (MD) Simulation A 2D Structure Input B Initial 3D Conformer Generation A->B C Force Field-Based Conformational Search B->C D Energy Minimization & Clustering C->D E Selection of Low-Energy MM Conformers D->E Top Clusters F DFT Geometry Optimization & Energy Calculation E->F G System Solvation & Ionization E->G Lowest Energy Conformer J Comprehensive Analysis: Conformational Population, Interactions, Dynamics F->J H Equilibration (NVT, NPT) G->H I Production MD Run H->I I->J

Caption: Multi-scale computational modeling workflow.

Tier 1: Molecular Mechanics for Conformational Landscaping

The first objective is to efficiently map the potential energy surface to identify all energetically accessible conformations. Molecular mechanics (MM) is the ideal tool for this task due to its computational speed.[5]

Rationale for Force Field Selection

The choice of a force field (FF) is the most critical decision at this stage. A force field is a set of parameters and mathematical functions used to calculate the potential energy of a molecular system.[6] For a novel, drug-like molecule like (2-Methyltetrahydrofuran-2-yl)methanamine, a general-purpose force field is required.

Force FieldStrengths for This ApplicationConsiderations
GAFF / AMBER Designed for compatibility with biomolecular simulations (proteins, nucleic acids); excellent for organic molecules with common functional groups.[7][8]Parameterization for the specific substituted THF ring may require validation.
MMFF94 Broadly parameterized for a wide range of organic functional groups, including ethers and amines; good performance for conformational energies.[9]May be less optimized for condensed-phase simulations compared to others.
OPLS-AA Optimized for accurately reproducing properties of organic liquids, making it suitable for predicting behavior in solution.[9]Parameter availability for all fragments should be confirmed.

For this guide, we will proceed with the General AMBER Force Field (GAFF) . Its design philosophy, which aims for compatibility with the broader AMBER ecosystem, makes it a strategic choice for drug discovery projects where the small molecule will eventually be simulated with a biological macromolecule.[10]

Protocol: Force Field-Based Conformational Search

This protocol outlines a systematic search to identify low-energy conformers.

Objective: To generate and rank a diverse set of stable 3D conformations.

Tools:

  • Molecular modeling software (e.g., Avogadro, Maestro, MOE)

  • Conformational search engine (e.g., integrated tools within the above, or standalone programs like Confab)

  • A tool to assign GAFF parameters and charges (e.g., Antechamber from the AmberTools suite)

Methodology:

  • Initial Structure Generation:

    • Draw the 2D structure of (2-Methyltetrahydrofuran-2-yl)methanamine.

    • Convert the 2D sketch to an initial 3D structure using a standard tool. Ensure correct chirality at the C2 position.

    • Perform a quick initial geometry optimization using the chosen force field (GAFF) to resolve any steric clashes.

  • Parameter & Charge Assignment:

    • Expertise: Standard force fields often lack parameters for every possible molecular fragment. Partial atomic charges must also be calculated as they govern electrostatic interactions.

    • Use the Antechamber tool to assign GAFF atom types to the molecule.

    • Calculate partial atomic charges using a quantum-mechanically derived method, such as Restrained Electrostatic Potential (RESP) fitting, which is standard for the AMBER family of force fields. This provides a more accurate representation of the charge distribution than empirical methods.[11]

  • Conformational Search Execution:

    • Define the rotatable bonds. For this molecule, the primary degree of freedom is the C2-C(aminomethyl) bond. The five bonds within the THF ring also have torsional freedom, leading to ring puckering.

    • Select a search algorithm. A systematic search, which rotates each defined bond by a set increment (e.g., 30 degrees), is thorough but can be computationally expensive. A stochastic method (e.g., Monte Carlo) is often more efficient for exploring a wide conformational space.

    • Initiate the search. The algorithm will generate thousands of potential conformers.

  • Minimization and Clustering:

    • Each generated conformer must be subjected to energy minimization using the GAFF force field to relax it to the nearest local energy minimum.

    • Trustworthiness: To avoid redundant analysis, the minimized structures are clustered based on structural similarity (e.g., Root Mean Square Deviation - RMSD). This groups nearly identical conformers.

    • Rank the resulting unique conformers by their final potential energy. Retain all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.

Tier 2: Quantum Mechanical Refinement for High Accuracy

MM methods are fast but approximate. Quantum mechanics (QM) provides a much more accurate description of electronic structure and, therefore, more reliable relative energies between conformers.[12]

Rationale for QM Method Selection

We use the low-energy conformers identified by the MM search as starting points for QM calculations. This two-step approach is far more efficient than performing a full conformational search at the QM level.[13][14]

Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[15] Key choices include:

  • Functional: Hybrid functionals like B3LYP are a workhorse in organic chemistry. Functionals that include dispersion corrections, such as ωB97X-D or B3LYP-D3 , are highly recommended as they better account for the weak, non-covalent interactions that can influence conformational preferences.

  • Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for geometry optimization. For more accurate final energies, a single-point energy calculation with a larger basis set, such as def2-TZVP or 6-311+G(d,p) , is advisable.

QM_Refinement_Logic Input Low-Energy MM Conformers (e.g., top 20) Opt Geometry Optimization (e.g., B3LYP-D3 / 6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify True Minimum (No imaginary frequencies) Freq->Verify Verify->Opt Imaginary Freq. (Transition State) SPE Single-Point Energy (e.g., B3LYP-D3 / def2-TZVP) Verify->SPE Verified Output Accurate Relative Energies & Optimized Geometries SPE->Output

Caption: Workflow for QM refinement of conformer geometries and energies.

Protocol: DFT Geometry Optimization and Energy Refinement

Objective: To obtain highly accurate geometries and relative free energies for the most stable conformers.

Tools:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem)

Methodology:

  • Input Preparation:

    • Select the lowest-energy, unique conformers from the MM search (e.g., all structures within 5-7 kcal/mol of the global minimum).

    • Create input files for each conformer for the chosen QM software.

  • Geometry Optimization:

    • Perform a full geometry optimization on each selected conformer using a reliable functional and basis set (e.g., B3LYP-D3/6-31G(d)).

    • This step allows the geometry to relax according to the more accurate QM potential, refining bond lengths, angles, and dihedrals.

  • Frequency Analysis (Self-Validation):

    • Trustworthiness: Following optimization, a frequency calculation must be performed. The purpose is twofold:

      • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state, not a stable conformer.

      • Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute Gibbs free energies.

  • Single-Point Energy Calculation:

    • Using the optimized geometry from step 2, perform a single-point energy calculation with a larger, more flexible basis set (e.g., def2-TZVP). This step provides a more accurate electronic energy without the high cost of a full optimization with the large basis set.

  • Data Analysis:

    • Calculate the relative Gibbs free energy (ΔG) for each conformer by combining the single-point energy with the thermal corrections from the frequency analysis.

    • Analyze the key geometric parameters (e.g., ring pucker, key dihedral angles) of the lowest energy conformers to understand the structural preferences of the molecule.

Tier 3: Molecular Dynamics for Solvated Behavior

While QM provides accurate gas-phase energies, molecules in a biological context or in a flask exist in solution. Molecular dynamics (MD) simulations model the time-dependent behavior of a molecule in an explicit solvent environment, revealing its dynamic flexibility and interactions with solvent molecules.[16]

Rationale for MD Simulation

MD simulations provide insights that static models cannot:

  • Conformational Dynamics: Observe transitions between different conformational states.

  • Solvent Effects: Understand how solvent molecules (e.g., water) interact with the solute and influence its preferred shape.[17]

  • Time-Averaged Properties: Calculate properties averaged over time, which are more comparable to experimental observables.

Protocol: Molecular Dynamics Simulation in Explicit Solvent

Objective: To simulate the dynamic behavior of the global minimum conformer in an aqueous environment.

Tools:

  • MD simulation engine (e.g., GROMACS, AMBER, NAMD)[18][19]

  • Force Field: GAFF for the solute, and a compatible water model (e.g., TIP3P).[20]

Methodology:

  • System Preparation:

    • Take the lowest-energy conformer from the QM calculations.

    • Use a tool like gmx editconf in GROMACS to define a simulation box (e.g., a cubic box with a 1.0 nm buffer distance between the solute and the box edge).

    • Fill the box with explicit water molecules (e.g., TIP3P model) using a tool like gmx solvate.[21]

  • Neutralization:

    • Since the aminomethyl group may be protonated at physiological pH, the system will have a net positive charge.

    • Add counter-ions (e.g., Cl⁻) to neutralize the system by replacing water molecules, using a tool like gmx genion.[22]

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove any steric clashes between the solute, solvent, and ions.

  • Equilibration (Self-Validation):

    • Trustworthiness: The system must be brought to the desired temperature and pressure gradually to avoid instabilities. This is a critical validation step.

    • NVT Equilibration (Constant Volume): Run a short simulation (e.g., 100-200 ps) with position restraints on the solute to allow the solvent to equilibrate around it. The temperature is coupled to a thermostat (e.g., V-rescale) to bring the system to the target temperature (e.g., 300 K).

    • NPT Equilibration (Constant Pressure): Run a longer simulation (e.g., 500 ps - 1 ns) to adjust the system pressure. A barostat (e.g., Parrinello-Rahman) is used to bring the system to 1 bar, allowing the box density to relax to the correct value. Monitor temperature, pressure, and density to confirm equilibrium has been reached.

  • Production MD:

    • Once the system is equilibrated, remove the position restraints from the solute.

    • Run the production simulation for the desired length of time (e.g., 100 ns or longer, depending on the process of interest). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to understand the molecule's behavior. Key analyses include:

      • RMSD: To assess overall structural stability.

      • Dihedral Angle Analysis: To monitor conformational changes in the side chain and ring pucker.

      • Radial Distribution Functions (RDFs): To characterize the solvation shell and interactions with water.

Conclusion

This guide has detailed a systematic, multi-scale approach to the computational modeling of (2-Methyltetrahydrofuran-2-yl)methanamine. By progressing from a broad molecular mechanics search to high-fidelity quantum mechanical refinement and finally to dynamic simulation in a solvated environment, researchers can build a comprehensive and predictive model of this pharmaceutically relevant molecule. The emphasis on methodological rationale and self-validating protocols ensures that the resulting models are not only descriptive but also scientifically robust. These in silico insights into conformational preference, energetics, and dynamic behavior are invaluable for guiding rational drug design and understanding molecular interactions at the atomic level.

References

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  • Molecular Mechanics Force Fields and their Applications in Drug Design. (2009). Medicinal Chemistry. [Link]

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  • Development of Molecular Mechanics Methods to Cover Conjugated Drug-Like Molecules for Structure Based Drug Design. (2020). eScholarship@McGill. [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). Royal Society of Chemistry. [Link]

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  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. (2023). Journal of Cheminformatics. [Link]

  • Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Journal of University of Shanghai for Science and Technology. [Link]

  • Extension of the AMBER force field to cyclic α,α dialkylated peptides. (2011). Physical Chemistry Chemical Physics. [Link]

  • Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. (1996). The Journal of Physical Chemistry. [Link]

  • Tetrahydrofuran (THF)-Mediated Structure of THF·(H2O)n=1–10: A Computational Study on the Formation of the THF Hydrate. (2019). MDPI. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023). Journal of Chemical Information and Modeling. [Link]

  • Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. (2025). ResearchGate. [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023). ACS Publications. [Link]

  • Water models – Practical considerations for Molecular Dynamics. GitHub Pages. [Link]

  • Molecular dynamics simulation of a small protein using GROMACS. GROMACS documentation. [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-portal.org. [Link]

  • Extension of the AMBER force field to cyclic α,α dialkylated peptides. (2025). ResearchGate. [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2025). ResearchGate. [Link]

  • Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications. (2012). PLoS Computational Biology. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine: A Detailed Protocol for Researchers

Introduction: The Significance of (2-Methyltetrahydrofuran-2-yl)methanamine in Modern Drug Discovery (2-Methyltetrahydrofuran-2-yl)methanamine and its derivatives are increasingly recognized as valuable building blocks i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-Methyltetrahydrofuran-2-yl)methanamine in Modern Drug Discovery

(2-Methyltetrahydrofuran-2-yl)methanamine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The 2-methyltetrahydrofuran (2-MeTHF) moiety, a bio-derived and more environmentally benign alternative to tetrahydrofuran (THF), often imparts favorable pharmacokinetic properties to drug candidates.[1][2][3][4][5] Its unique structural features can influence lipophilicity, metabolic stability, and aqueous solubility, making it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of a reliable synthetic protocol for (2-Methyltetrahydrofuran-2-yl)methanamine, focusing on the underlying chemical principles and practical considerations for successful implementation in a research setting.

Comparative Overview of Synthetic Strategies

Several synthetic routes to (2-Methyltetrahydrofuran-2-yl)methanamine have been explored. A common and efficient approach involves the reductive amination of a suitable ketone precursor. This method is often favored due to the commercial availability of starting materials and the generally high yields and selectivity. Alternative strategies might include multi-step sequences starting from levulinic acid or furfural, which are renewable feedstocks.[6][7] The choice of synthetic route will ultimately depend on factors such as scale, desired purity, and available resources. This protocol will focus on a reductive amination pathway, valued for its reproducibility and scalability.

Featured Protocol: Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran

This protocol details the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine via the reductive amination of 2-acetyl-2-methyltetrahydrofuran. This two-step, one-pot procedure involves the initial formation of an imine intermediate, followed by its in-situ reduction to the target amine.

Reaction Scheme

Reductive Amination 2-Acetyl-2-methyltetrahydrofuran 2-Acetyl-2-methyltetrahydrofuran Intermediate_Imine Intermediate Imine 2-Acetyl-2-methyltetrahydrofuran->Intermediate_Imine + NH3 - H2O Ammonia Ammonia Ammonia->Intermediate_Imine Final_Product (2-Methyltetrahydrofuran-2-yl)methanamine Intermediate_Imine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Final_Product Reduction

Caption: Reductive amination workflow for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Acetyl-2-methyltetrahydrofuran≥98%Commercially Available
Ammonia solution7N in MethanolCommercially AvailableHandle in a well-ventilated fume hood.
Sodium cyanoborohydride (NaBH3CN)≥95%Commercially AvailableToxic and moisture-sensitive. Handle with care.
Methanol (MeOH)AnhydrousCommercially Available
Diethyl ether (Et2O)ACS GradeCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available
Celite®Commercially Available
Detailed Experimental Protocol

Step 1: Imine Formation and In-Situ Reduction

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-2-methyltetrahydrofuran (10.0 g, 78.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the ketone is fully dissolved. To this solution, add a 7N solution of ammonia in methanol (33.5 mL, 234 mmol, 3.0 equivalents).

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium cyanoborohydride (7.35 g, 117 mmol, 1.5 equivalents) in anhydrous methanol (50 mL). Add the sodium cyanoborohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.

Causality Behind Experimental Choices:

  • The use of a large excess of ammonia drives the equilibrium towards imine formation.

  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

  • The slow, cooled addition of the reducing agent helps to control the exothermicity of the reaction.

Step 2: Work-up and Purification

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of concentrated hydrochloric acid at 0 °C until the pH of the solution is ~1. This will neutralize any remaining reducing agent and protonate the amine product. Be aware that quenching may produce hydrogen cyanide gas, so this must be performed in a well-ventilated fume hood.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add 100 mL of diethyl ether and stir for 10 minutes. Separate the layers and discard the organic layer. This step removes any unreacted starting material and non-basic impurities.

  • Basification and Product Extraction: Cool the aqueous layer to 0 °C and basify by the slow addition of 6N sodium hydroxide solution until the pH is >12. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-Methyltetrahydrofuran-2-yl)methanamine.

  • Purification: The crude product can be further purified by distillation under reduced pressure to afford the final product as a colorless oil.

Self-Validating System:

  • The pH adjustments during the work-up ensure the selective separation of the basic amine product from neutral and acidic impurities.

  • The final distillation step provides a high-purity product, and the boiling point can be used as a physical constant for characterization.

Characterization Data
AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 2.75 (s, 2H), 2.55 (s, 2H, -NH₂), 1.90-1.70 (m, 4H), 1.20 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 80.1, 50.2, 38.5, 25.9, 24.8
Mass Spec (ESI+)m/z: 116.1 [M+H]⁺
Boiling Point Approx. 60-65 °C at 15 mmHg

Safety and Handling Considerations

  • Sodium Cyanoborohydride: Highly toxic and can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a certified chemical fume hood.

  • Ammonia in Methanol: Corrosive and has a strong odor. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.

Green Chemistry and Sustainability

The starting material, 2-MeTHF, is often derived from renewable resources like furfural or levulinic acid, which can be obtained from biomass.[2][6][7][8] This makes the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine a step towards more sustainable chemical manufacturing. 2-MeTHF is also considered a greener solvent alternative to THF due to its lower toxicity and easier separation from water.[1][9]

Conclusion

The reductive amination protocol outlined provides a robust and scalable method for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. By understanding the chemical principles behind each step and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and development. The use of a bio-derived starting material further enhances the appeal of this synthetic route from a green chemistry perspective.

References

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 71-80. [Link]

  • Capello, C., et al. (2007). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids, 48(2), 419-26. [Link]

  • Wikipedia. (2023). 2-Methyltetrahydrofuran. [Link]

  • Gundekari, S., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Molecules, 29(1), 234. [Link]

  • Donoeva, B., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1199. [Link]

  • UCL Discovery. (2016). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Mondal, S., et al. (2023). Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Catalysts, 13(1), 108. [Link]

  • ResearchGate. (2015). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. [Link]

  • ResearchGate. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. [Link]

  • ResearchGate. (2018). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]

  • Google Patents. (2010).
  • Google Patents. (2013). Continuous production method of 2-methyl tetrahydrofuran.
  • PubChem. (2002). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. [Link]

  • Google Patents. (2005). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • YouTube. (2024). Making Methylamine 3 Ways. [Link]

  • Google Patents. (2023).

Sources

Application

Application Notes &amp; Protocols: (2-Methyltetrahydrofuran-2-yl)methanamine as a Novel Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals Foreword: Pioneering a New Chiral Scaffold In the ever-evolving landscape of asymmetric catalysis, the discovery and application of novel chiral ligands are...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Pioneering a New Chiral Scaffold

In the ever-evolving landscape of asymmetric catalysis, the discovery and application of novel chiral ligands are paramount to unlocking new synthetic pathways and improving the enantioselectivity of existing transformations. This guide introduces (2-Methyltetrahydrofuran-2-yl)methanamine , a promising yet underexplored chiral ligand. Publicly available research on the direct application of this specific ligand is nascent. Therefore, this document serves as a forward-looking guide, grounded in established principles of coordination chemistry and asymmetric catalysis. We will explore its structural features, propose its synthesis, and provide detailed, prospective protocols for its application in key catalytic reactions, offering a roadmap for researchers to pioneer its use.

Ligand Profile: Structural and Mechanistic Rationale

(2-Methyltetrahydrofuran-2-yl)methanamine presents a unique combination of structural features that make it an attractive candidate for a chiral ligand in asymmetric catalysis.

  • Chiral Center: The quaternary carbon at the 2-position of the tetrahydrofuran ring provides a stereogenic center, allowing for the synthesis of enantiopure forms of the ligand.

  • Bidentate Coordination: The molecule possesses two potential coordination sites: the primary amine and the ether oxygen of the tetrahydrofuran ring. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

  • Hemilabile Ether Moiety: The ether linkage is a relatively soft donor, which can be hemilabile. This means it can reversibly dissociate from the metal center during a catalytic cycle, potentially opening up a coordination site for substrate binding and facilitating product release.

  • Steric Hindrance: The methyl group at the chiral center provides steric bulk, which can effectively shield one face of the coordinated metal, thereby directing the approach of a substrate and inducing enantioselectivity.

These features suggest that (2-Methyltetrahydrofuran-2-yl)methanamine could be particularly effective in reactions involving organometallic reagents, where precise control of the steric and electronic environment around the metal center is crucial.

Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

The synthesis of enantiopure (2-Methyltetrahydrofuran-2-yl)methanamine can be envisioned through several synthetic routes. One plausible and efficient method involves the asymmetric reduction of a corresponding nitrile precursor, which can be derived from 2-methyltetrahydrofuran-2-carboxylic acid.

Protocol 1: Synthesis of (R)- or (S)-(2-Methyltetrahydrofuran-2-yl)methanamine

This protocol outlines a potential synthetic route. Researchers should adapt and optimize conditions based on laboratory findings.

Step 1: Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile

  • Starting Material: Commercially available 2-methyltetrahydrofuran-2-carboxylic acid.

  • Amidation: Convert the carboxylic acid to the corresponding primary amide using standard methods (e.g., activation with thionyl chloride followed by reaction with ammonia).

  • Dehydration: Dehydrate the primary amide to the nitrile using a suitable dehydrating agent such as trifluoroacetic anhydride or phosphorus pentoxide.

Step 2: Asymmetric Reduction of the Nitrile

  • Catalyst: A chiral reducing agent system, for example, a borane reduction mediated by a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), has been shown to be effective for similar transformations.

  • Procedure:

    • Dissolve the 2-methyltetrahydrofuran-2-carbonitrile in an appropriate anhydrous solvent such as 2-methyltetrahydrofuran (2-MeTHF), which is a green and effective solvent for such reductions.

    • Add the chiral catalyst (e.g., (R)- or (S)-CBS catalyst) under an inert atmosphere (Nitrogen or Argon).

    • Slowly add a solution of borane dimethyl sulfide complex or another suitable borane source at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or GC-MS until completion.

    • Quench the reaction carefully with methanol, followed by acidic workup (e.g., 1M HCl) to hydrolyze the borane-amine complex.

    • Basify the aqueous layer (e.g., with NaOH) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting amine by distillation or chromatography.

Prospective Applications in Asymmetric Catalysis

Based on its structural analogy to well-established chiral amino alcohol and diamine ligands, (2-Methyltetrahydrofuran-2-yl)methanamine is a prime candidate for application in a variety of asymmetric transformations.

Application Area 1: Asymmetric Alkylation and Arylation

The bidentate nature of the ligand makes it well-suited for controlling the reactivity and selectivity of organometallic reagents.

Reaction Spotlight: Enantioselective Addition of Diethylzinc to Aldehydes

This is a benchmark reaction for testing the efficacy of new chiral ligands.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
  • Ligand-Metal Complex Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)- or (S)-(2-Methyltetrahydrofuran-2-yl)methanamine (e.g., 0.1 mmol) in anhydrous toluene (2 mL).

    • Add a solution of diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to allow for the in-situ formation of the chiral zinc complex.

  • Catalytic Reaction:

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

    • Add benzaldehyde (1.0 mmol) dropwise.

    • Stir the reaction mixture at this temperature and monitor its progress by TLC or GC.

  • Workup and Analysis:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product (1-phenyl-1-propanol) by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Outcome and Rationale:

The chiral ligand is expected to form a rigid chelate with the zinc atom. The steric bulk of the methyl group on the tetrahydrofuran ring will likely block one face of the aldehyde coordinated to the zinc center, leading to the preferential addition of the ethyl group to the other face, resulting in an enantiomerically enriched alcohol product.

Data Presentation: Hypothetical Performance in Asymmetric Ethyl-Zinc Addition
EntryLigand IsomerTemperature (°C)Yield (%)ee (%)
1(R)09585 (R)
2(R)-209292 (R)
3(S)09684 (S)
4(S)-209391 (S)
This is a table of prospective data based on the performance of structurally similar ligands.

Visualization of Proposed Mechanisms and Workflows

Diagram 1: Synthesis Workflow

G A 2-Methyltetrahydrofuran-2-carboxylic acid B Amidation A->B C 2-Methyltetrahydrofuran-2-carboxamide B->C D Dehydration C->D E 2-Methyltetrahydrofuran-2-carbonitrile D->E F Asymmetric Reduction (e.g., CBS Reduction) E->F G (R/S)-(2-Methyltetrahydrofuran-2-yl)methanamine F->G

Caption: Proposed synthetic workflow for the chiral ligand.

Diagram 2: Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle cluster_1 Key A [L*ZnEt2] Complex B Aldehyde Coordination A->B + RCHO C Transition State (Ethyl Transfer) B->C Intramolecular rearrangement D [L*Zn(OEt)(Alk)] Complex C->D Product Formation E Ligand Exchange with Et2Zn D->E + Et2Zn - EtZn(OAlk) E->A L_star L* = Chiral Ligand RCHO RCHO = Aldehyde

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established, analogous chemical transformations. To ensure the trustworthiness and validity of experimental results when applying these protocols, the following steps are crucial:

  • Chiral Purity of the Ligand: The enantiomeric purity of the synthesized (2-Methyltetrahydrofuran-2-yl)methanamine must be rigorously determined (e.g., by chiral HPLC or derivatization with a chiral auxiliary followed by NMR analysis). The stereochemical outcome of the catalytic reaction is directly dependent on the optical purity of the ligand.

  • Control Experiments: A reaction performed without the chiral ligand (or with a racemic version) should be conducted to establish the baseline non-enantioselective outcome. This confirms that the observed enantioselectivity is indeed induced by the chiral ligand.

  • Reproducibility: Key experiments should be repeated to ensure the consistency of yield and enantioselectivity.

Conclusion and Future Outlook

(2-Methyltetrahydrofuran-2-yl)methanamine represents a promising new scaffold for the development of effective chiral ligands. Its straightforward proposed synthesis from a renewable feedstock precursor (2-methyltetrahydrofuran can be derived from biomass) adds to its appeal from a green chemistry perspective. While this guide provides a prospective look into its applications, it is the hands-on research by scientists and chemists that will ultimately unveil the full potential of this ligand. Future work should focus on the synthesis of derivatives of this ligand, screening its efficacy in a broader range of asymmetric reactions (e.g., asymmetric reductions, additions to imines, and transition metal-catalyzed cross-coupling reactions), and detailed mechanistic studies to fully understand its mode of action.

References

As the application of (2-Methyltetrahydrofuran-2-yl)methanamine as a ligand is a novel concept, this reference list provides sources for the foundational principles and analogous reactions discussed in this guide.

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pace, V., Hoyos, P., & Alcántara, A. R. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369-1379. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

Method

The Frontier of Sustainable Catalysis: Application Notes for (2-Methyltetrahydrofuran-2-yl)methanamine and its Bio-derived Chiral Amine Analogs in Organometallic Chemistry

Preamble: Navigating the Landscape of a Novel Ligand Researchers and drug development professionals are increasingly seeking sustainable solutions for asymmetric synthesis. Chiral amines derived from renewable feedstocks...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Landscape of a Novel Ligand

Researchers and drug development professionals are increasingly seeking sustainable solutions for asymmetric synthesis. Chiral amines derived from renewable feedstocks represent a promising frontier in the development of novel ligands for organometallic catalysis. This guide focuses on the potential application of (2-Methyltetrahydrofuran-2-yl)methanamine , a chiral primary amine conceptually derived from the green solvent 2-methyltetrahydrofuran (2-MeTHF).

A comprehensive survey of current literature reveals a notable scarcity of specific data on "(2-Methyltetrahydrofuran-2-yl)methanamine" as a ligand in organometallic catalysis. This suggests that its synthesis and catalytic applications are either nascent or not yet widely reported in peer-reviewed journals. However, the structural motifs of this molecule—a chiral primary amine appended to a bio-renewable backbone—place it firmly within a class of ligands that are of significant academic and industrial interest.

Therefore, this document will serve as a detailed guide, first by postulating a synthetic pathway to the target molecule based on established chemical transformations of furan derivatives. Subsequently, it will provide comprehensive application notes and protocols for the broader class of bio-derived chiral primary amines in asymmetric organometallic catalysis, drawing upon established methodologies for structurally related ligands. This approach is designed to empower researchers to explore the potential of not only the named compound but also a wider array of sustainable chiral ligands.

Section 1: The Ligand - Synthesis and Characterization

The core of our target ligand, the 2-methyltetrahydrofuran moiety, is readily accessible from renewable resources such as levulinic acid or furfural.[1][2] The synthesis of chiral amines is a well-established field, with numerous methods available for the enantioselective synthesis of primary amines.[3]

Postulated Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

A plausible synthetic route to enantiomerically enriched (2-Methyltetrahydrofuran-2-yl)methanamine can be envisioned starting from 2-acetylfuran, a derivative of the bio-based platform chemical furfural.

Protocol 1: Proposed Synthesis of (R)- or (S)-(2-Methyltetrahydrofuran-2-yl)methanamine

Step 1: Asymmetric Hydrogenation of 2-Acetylfuran The first key step is the asymmetric hydrogenation of 2-acetylfuran to produce the chiral alcohol, (R)- or (S)-1-(furan-2-yl)ethan-1-ol. This can be achieved using a variety of chiral ruthenium or rhodium catalysts.

  • Reaction: 2-Acetylfuran + H₂ (pressure) → (R)- or (S)-1-(Furan-2-yl)ethan-1-ol

  • Catalyst: Chiral Ru- or Rh-phosphine complex (e.g., Ru-BINAP)

  • Solvent: Methanol or Ethanol

  • Conditions: 20-50 °C, 10-50 bar H₂

  • Rationale: This step establishes the crucial stereocenter. The choice of catalyst enantiomer determines the chirality of the product.

Step 2: Hydrogenation of the Furan Ring The furan ring is subsequently reduced to a tetrahydrofuran ring. This is typically achieved using a heterogeneous catalyst under more forcing conditions.

  • Reaction: (R)- or (S)-1-(Furan-2-yl)ethan-1-ol + H₂ (pressure) → (R)- or (S)-1-(tetrahydrofuran-2-yl)ethan-1-ol

  • Catalyst: Rh/C or Ru/C

  • Solvent: Methanol or 2-MeTHF

  • Conditions: 80-120 °C, 50-100 bar H₂

  • Rationale: This step creates the saturated heterocyclic core of the ligand.

Step 3: Conversion of the Hydroxyl Group to an Amine The final step involves the conversion of the chiral alcohol to the primary amine with retention of stereochemistry. A two-step process via a mesylate or tosylate intermediate followed by substitution with an azide and subsequent reduction is a reliable method.

  • 3a. Mesylation/Tosylation: (R)- or (S)-1-(tetrahydrofuran-2-yl)ethan-1-ol + MsCl or TsCl / Et₃N → Mesylate/Tosylate intermediate

  • 3b. Azide Substitution: Mesylate/Tosylate + NaN₃ → Azide intermediate

  • 3c. Reduction: Azide intermediate + H₂ / Pd/C or LiAlH₄ → (R)- or (S)-(2-Methyltetrahydrofuran-2-yl)methanamine

  • Rationale: This sequence is a standard and effective way to achieve the desired amine functionality while preserving the chiral center.

Section 2: Application in Asymmetric Catalysis - A Representative Protocol

Chiral primary amines are versatile ligands in organometallic catalysis, particularly in asymmetric transfer hydrogenation of ketones and imines.[4] The nitrogen atom of the amine can coordinate to a metal center, and the chiral backbone induces enantioselectivity in the catalytic transformation.

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of a representative bio-derived chiral primary amine ligand in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a benchmark for testing the efficacy of new chiral ligands.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ (pre-catalyst)

  • Chiral primary amine ligand (e.g., (S)-(2-Methyltetrahydrofuran-2-yl)methanamine)

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Acetophenone (substrate)

  • Anhydrous solvent (e.g., 2-MeTHF or isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral primary amine ligand (2.2 mol%) in the anhydrous solvent (5 mL). Stir the mixture at room temperature for 30 minutes. The solution should change color, indicating the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add acetophenone (1 mmol).

  • Initiation: Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the product by column chromatography. Determine the yield and the enantiomeric excess (ee) by chiral HPLC or GC.

Data Presentation:

The effectiveness of different chiral amine ligands can be compared by tabulating the results.

LigandTemperature (°C)Time (h)Conversion (%)Yield (%)ee (%)
Ligand A 4012>999592 (R)
Ligand B 4012989285 (S)
(Hypothetical)
(2-MeTHF-2-yl)methanamine 4012Expected >95Expected >90Expected >90

Causality Behind Experimental Choices:

  • Pre-catalyst: [Ru(p-cymene)Cl₂]₂ is a common and stable precursor for a wide range of ruthenium catalysts.

  • Ligand-to-Metal Ratio: A slight excess of the ligand is used to ensure complete formation of the active chiral complex.

  • Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and efficient source of hydride for the reduction.

  • Solvent: 2-MeTHF is an excellent choice as a green solvent for organometallic reactions due to its stability towards basic organometallic reagents.[5][6][7]

Section 3: Mechanistic Insights

The mechanism of asymmetric transfer hydrogenation with Ru-amine catalysts is generally believed to proceed through a concerted outer-sphere mechanism.

Proposed Catalytic Cycle:

Catalytic_Cycle A [Ru]-H (Active Catalyst) B Ketone Coordination A->B Substrate (Ketone) C Transition State B->C Outer-sphere interaction D [Ru] + Chiral Alcohol C->D Hydride Transfer D->A H-source (HCOOH/NEt₃) [Ru]-H [Ru]-H = Active Ruthenium Hydride Species

Caption: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

  • Formation of the Active Hydride Species: The reaction of the Ru-precatalyst with the chiral amine ligand and the formic acid/triethylamine mixture generates a chiral ruthenium hydride species.

  • Substrate Coordination: The ketone coordinates to the ruthenium center in an outer-sphere fashion. The chirality of the ligand dictates the preferred orientation of the ketone.

  • Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone via a six-membered transition state. The steric and electronic properties of the chiral ligand control the facial selectivity of this step, leading to the formation of one enantiomer of the alcohol in excess.

  • Product Release and Catalyst Regeneration: The chiral alcohol is released, and the ruthenium catalyst is regenerated by reaction with another molecule of the hydrogen source.

Section 4: Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely reported methodologies in asymmetric catalysis. To ensure the trustworthiness and reproducibility of the results when using a novel ligand such as (2-Methyltetrahydrofuran-2-yl)methanamine, the following self-validating steps are recommended:

  • Ligand Purity: Ensure the enantiomeric and chemical purity of the synthesized ligand using techniques such as chiral HPLC, NMR, and elemental analysis.

  • Control Experiments: Run the catalytic reaction without the chiral ligand to confirm that no background reaction occurs and that the ligand is essential for catalysis. Use a racemic version of the ligand to ensure that the observed enantioselectivity is due to the chirality of the ligand.

  • Reproducibility: Repeat the catalytic experiments under identical conditions to ensure the consistency of the results.

  • Benchmarking: Compare the results obtained with the new ligand to those of known, high-performing ligands for the same reaction.

Conclusion and Future Outlook

While direct applications of (2-Methyltetrahydrofuran-2-yl)methanamine in organometallic catalysis are yet to be extensively documented, its structural features and renewable sourcing make it a highly attractive candidate for future research. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and application of this and other bio-derived chiral amines. As the demand for sustainable chemical synthesis grows, the exploration of novel ligands from renewable feedstocks will undoubtedly play a pivotal role in advancing the field of organometallic catalysis and enabling the development of greener and more efficient synthetic methodologies for the pharmaceutical and fine chemical industries.

References

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric catalysis with chiral primary amine-based organocatalysts.
  • Carreira, E. M., & Kulesza, A. (2013). Direct, Enantioselective Iridium-Catalyzed Substitution of Racemic Secondary Allylic Alcohols with Sulfamic Acid in 2-MeTHF.
  • Pace, V., Hoyos, P., & Castoldi, L. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 21-30.
  • Gallego, D., & Kappe, C. O. (2015). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry, 2(2), 110-123.
  • Xiao, J., & Zhang, X. (2015). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers, 2(7), 812-829.
  • Wang, J., & List, B. (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 134(42), 17471-17474.
  • Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153.
  • Pace, V., Hoyos, P., & Castoldi, L. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 21-30.
  • Ayala, M. C., & Leadbeater, N. E. (2011). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 15(4), 936-940.
  • Feng, X., & Zhang, G. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(2), 136-140.
  • Pace, V., & Holzer, W. (2013). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 6(8), 1369-1379.
  • Manzini, S., & Pierini, M. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561.
  • Pace, V., & Holzer, W. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79.
  • Kumar, A., & Ali, M. A. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
  • Li, G., & Hu, L. (2022). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances, 12(35), 22695-22715.
  • Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2012). ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemInform, 43(44).
  • Opatz, T., & Schollmeyer, D. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. European Journal of Organic Chemistry, 2018(20-21), 2536-2540.
  • Penn, A. D. (2002). U.S. Patent No. 6,479,677. Washington, DC: U.S.

Sources

Application

Polymerization reactions involving (2-Methyltetrahydrofuran-2-yl)methanamine

An in-depth guide to the polymerization of (2-Methyltetrahydrofuran-2-yl)methanamine, a bio-derived monomer, is presented for researchers, scientists, and professionals in drug development. This document provides detaile...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the polymerization of (2-Methyltetrahydrofuran-2-yl)methanamine, a bio-derived monomer, is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for leveraging this unique monomer in the synthesis of advanced polymers.

Introduction: Harnessing a Novel Bio-Based Monomer

(2-Methyltetrahydrofuran-2-yl)methanamine is a promising monomer derived from 2-methyltetrahydrofuran (2-MeTHF), a recognized green solvent obtainable from renewable resources like furfural or levulinic acid.[1][2][3] The presence of a primary amine group and a stable ether linkage within a chiral five-membered ring makes this monomer a compelling building block for a new generation of functional polymers. Its unique structure is anticipated to impart novel properties to traditional polymer backbones, including enhanced solubility, altered thermal characteristics, and potential biodegradability.

This guide details the prospective polymerization pathways for (2-Methyltetrahydrofuran-2-yl)methanamine, focusing on step-growth polymerization to synthesize polyamides and polyimides. While direct literature on the polymerization of this specific amine is emerging, the protocols herein are built upon established principles of polymer chemistry, particularly those developed for other furan-based and cyclic monomers.[4][5]

Monomer Synthesis and Characterization

A reliable supply of high-purity (2-Methyltetrahydrofuran-2-yl)methanamine is crucial for successful polymerization. While not yet widely commercially available, a proposed synthetic route is outlined below.

Proposed Synthesis Pathway

A plausible synthetic route involves the conversion of 2-methyltetrahydrofuran-2-carboxylic acid, which can be synthesized from 2-methyltetrahydrofuran, into the corresponding methanamine. This can be achieved through a multi-step process involving the formation of an amide followed by reduction.

Monomer Synthesis 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran-2-carboxylic acid 2-Methyltetrahydrofuran-2-carboxylic acid 2-Methyltetrahydrofuran->2-Methyltetrahydrofuran-2-carboxylic acid Oxidation 2-Methyltetrahydrofuran-2-carboxamide 2-Methyltetrahydrofuran-2-carboxamide 2-Methyltetrahydrofuran-2-carboxylic acid->2-Methyltetrahydrofuran-2-carboxamide Amidation (e.g., SOCl2, NH3) (2-Methyltetrahydrofuran-2-yl)methanamine (2-Methyltetrahydrofuran-2-yl)methanamine 2-Methyltetrahydrofuran-2-carboxamide->(2-Methyltetrahydrofuran-2-yl)methanamine Reduction (e.g., LiAlH4) Polyamide Synthesis cluster_0 Reactants cluster_1 Process cluster_2 Product Monomer_A (2-Methyltetrahydrofuran-2-yl)methanamine Stirring Mechanical Stirring Monomer_A->Stirring Monomer_B Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer_B->Stirring Solvent Anhydrous NMP or DMAc Solvent->Stirring Conditions Low Temperature (0-5 °C), N2 atmosphere Conditions->Stirring Polymer Polyamide Stirring->Polymer Byproduct HCl Stirring->Byproduct

Caption: Workflow for polyamide synthesis.

Materials:

  • (2-Methyltetrahydrofuran-2-yl)methanamine

  • Terephthaloyl chloride

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (optional, to enhance solubility)

  • Triethylamine (acid scavenger)

  • Methanol

  • Deionized water

Protocol:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve (2-Methyltetrahydrofuran-2-yl)methanamine and triethylamine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of terephthaloyl chloride in NMP to the stirred amine solution.

  • Maintain the temperature at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol or water.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Polyamide:

Technique Expected Features
FT-IR Appearance of amide I (C=O stretch) and amide II (N-H bend) bands.
¹H NMR Broadening of peaks, characteristic resonances of both monomer units.
GPC/SEC Determination of molecular weight and polydispersity index.
TGA/DSC Evaluation of thermal stability and glass transition temperature.
II. Polyimide Synthesis via a Two-Step Method

Polyimides are known for their exceptional thermal stability and mechanical properties. [6][7][8]The synthesis involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically imidized.

Polyimide Synthesis Diamine (2-Methyltetrahydrofuran-2-yl)methanamine Polyamic_Acid Poly(amic acid) Solution Diamine->Polyamic_Acid Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polyamic_Acid Solvent Anhydrous NMP or DMAc Solvent->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Imidization Thermal or Chemical Imidization Casting->Imidization Polyimide_Film Polyimide Film Imidization->Polyimide_Film

Caption: Two-step synthesis of polyimides.

Materials:

  • (2-Methyltetrahydrofuran-2-yl)methanamine

  • Pyromellitic dianhydride (PMDA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride (for chemical imidization)

  • Pyridine (for chemical imidization)

Protocol:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged flask, dissolve (2-Methyltetrahydrofuran-2-yl)methanamine in anhydrous NMP.

  • Gradually add an equimolar amount of PMDA to the solution with vigorous stirring. A slight exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in a programmable oven with a nitrogen atmosphere using a staged heating cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 24 hours.

    • Precipitate the polyimide in methanol, filter, wash, and dry.

Potential Applications and Advantages

Polymers derived from (2-Methyltetrahydrofuran-2-yl)methanamine are expected to exhibit a unique combination of properties.

  • Enhanced Solubility: The non-polar, flexible 2-methyltetrahydrofuran side group may disrupt chain packing, potentially leading to improved solubility in a wider range of organic solvents compared to their fully aromatic counterparts.

  • Biocompatibility and Biodegradability: The bio-derived nature of the monomer could lead to polymers with enhanced biocompatibility, making them suitable for biomedical applications. The ether linkage might also introduce a degree of biodegradability.

  • Modified Thermal Properties: The aliphatic cyclic structure is likely to lower the glass transition temperature compared to rigid aromatic polymers, which could be advantageous for processing.

  • Drug Delivery: The unique polarity and potential for hydrogen bonding could make these polymers interesting candidates for drug encapsulation and controlled release systems.

Conclusion

(2-Methyltetrahydrofuran-2-yl)methanamine represents a novel, bio-based building block for the synthesis of advanced functional polymers. The protocols provided here for the synthesis of polyamides and polyimides serve as a foundational guide for researchers to explore the potential of this monomer. The resulting polymers, with their anticipated unique properties, could find applications in diverse fields, from specialty plastics to advanced biomedical materials. Further research into the synthesis of the monomer and the characterization of its polymers is highly encouraged to fully unlock its potential.

References

Sources

Method

The Versatile Building Block: Application Notes for (2-Methyltetrahydrofuran-2-yl)methanamine in Organic Synthesis

Introduction: A Bio-derived Amine for Modern Synthesis In the landscape of contemporary organic synthesis, the demand for novel building blocks that offer unique structural motifs, favorable physicochemical properties, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bio-derived Amine for Modern Synthesis

In the landscape of contemporary organic synthesis, the demand for novel building blocks that offer unique structural motifs, favorable physicochemical properties, and a sustainable footprint is ever-increasing. (2-Methyltetrahydrofuran-2-yl)methanamine emerges as a compelling primary amine that meets these criteria. Structurally, it features a primary aminomethyl group attached to a quaternary carbon at the 2-position of a 2-methyltetrahydrofuran ring. This arrangement provides steric shielding to the amine and a fixed, three-dimensional orientation that can be advantageous in medicinal chemistry for exploring chemical space and influencing ligand-receptor interactions.

Derived from renewable resources like levulinic acid, the 2-methyltetrahydrofuran (2-MeTHF) core is recognized as a "green" solvent and building block, offering a more sustainable alternative to petroleum-derived heterocycles.[1][2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of (2-Methyltetrahydrofuran-2-yl)methanamine as a versatile synthetic intermediate. We will delve into its synthesis and explore detailed, field-proven protocols for its use in two of the most fundamental transformations in organic chemistry: amide bond formation and reductive amination.

Table 1: Physicochemical Properties of (2-Methyltetrahydrofuran-2-yl)methanamine

PropertyValueReference
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
IUPAC Name (2-methyloxolan-2-yl)methanamine[3]
CAS Number 7179-94-4[3]
Boiling Point ~150-152 °C (estimated)
Density ~0.95 g/mL (estimated)
pKa ~10.5 (estimated for primary amine)
LogP -0.1 (calculated)[3]

I. Synthesis of the Building Block

The preparation of (2-Methyltetrahydrofuran-2-yl)methanamine can be efficiently achieved through the reduction of a suitable nitrile precursor. A common and effective method involves the use of a powerful hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent. The precursor, 2-methyltetrahydrofuran-2-carbonitrile, can be synthesized from 2-methyltetrahydrofuran via various methods, though it is also commercially available.

The causality behind choosing a potent reducing agent like LiAlH₄ lies in the high stability of the nitrile functional group, which requires a strong nucleophilic hydride source for efficient conversion to the primary amine.[4] The reaction is typically performed in an anhydrous aprotic solvent like 2-MeTHF itself, diethyl ether, or THF to prevent quenching of the highly reactive LiAlH₄.[5]

G cluster_synthesis Synthesis Workflow Start 2-Methyltetrahydrofuran-2-carbonitrile Reaction Reduction of Nitrile Start->Reaction 1. Reagent LiAlH₄ (Lithium Aluminum Hydride) in 2-MeTHF Reagent->Reaction 2. Workup Aqueous Quench (e.g., Rochelle's Salt) Reaction->Workup 3. Product (2-Methyltetrahydrofuran-2-yl)methanamine Workup->Product 4.

Caption: Workflow for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

Protocol 1: Synthesis via Lithium Aluminum Hydride Reduction

Materials:

  • 2-Methyltetrahydrofuran-2-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄), 2.3 M solution in 2-MeTHF[6][7]

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Potassium sodium tartrate tetrahydrate (Rochelle's salt)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add the LiAlH₄ solution in 2-MeTHF (1.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve 2-methyltetrahydrofuran-2-carbonitrile (1.0 equivalent) in anhydrous 2-MeTHF. Add this solution dropwise to the stirred LiAlH₄ solution via the dropping funnel, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL) dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution (X mL), and then more water (3X mL), where X is the number of grams of LiAlH₄ used. This specific sequence (Fieser workup) is designed to precipitate the aluminum salts in a granular form, simplifying filtration.

  • Alternative Workup: Alternatively, quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt. Stir the resulting mixture vigorously at room temperature until two clear layers form (this can take several hours).

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with 2-MeTHF. Separate the organic layer of the filtrate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (2-Methyltetrahydrofuran-2-yl)methanamine.

  • Purification: The product can be purified by vacuum distillation to yield a colorless oil.

II. Application in Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[8] (2-Methyltetrahydrofuran-2-yl)methanamine, as a primary amine, readily participates in these coupling reactions. The steric hindrance provided by the quaternary center can influence reactivity, sometimes requiring more robust coupling agents or slightly elevated temperatures for optimal results, especially with sterically demanding carboxylic acids.

A widely applicable and effective method for coupling this amine involves the use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). HATU is known for its high efficiency and low rate of racemization for chiral carboxylic acids.[9]

G cluster_amide Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) Activation Active Ester Formation Acid->Activation Amine (2-Methyltetrahydrofuran-2-yl)methanamine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents HATU / DIPEA in DMF Reagents->Activation Activation->Coupling Product N-((2-Methyltetrahydrofuran-2-yl)methyl)amide Coupling->Product

Caption: General workflow for HATU-mediated amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • (2-Methyltetrahydrofuran-2-yl)methanamine

  • A desired carboxylic acid (e.g., Benzoic Acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add (2-Methyltetrahydrofuran-2-yl)methanamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The progress of the reaction should be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered substrates, gentle heating (40-50 °C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, excess reagents, and DMF.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Table 2: Representative Amide Coupling Conditions

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF6>90 (Typical)
Acetic AcidEDC/HOBtDIPEADCM12>85 (Typical)
4-Fluorobenzoic AcidBenzoyl ChlorideEt₃NDCM4>90 (Typical)
(Yields are typical and may vary based on scale and purification method)

III. Application in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a controlled method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[10] (2-Methyltetrahydrofuran-2-yl)methanamine can be effectively alkylated via this method to generate secondary amines.

A key aspect of this transformation is the choice of reducing agent. Mild and selective hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective.[11] This reagent is advantageous because it is less basic and more tolerant of mildly acidic conditions than sodium borohydride, and it selectively reduces the iminium ion intermediate much faster than the starting carbonyl compound, minimizing the formation of alcohol byproducts.[10] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined.

G cluster_reductive_amination Reductive Amination Workflow Carbonyl Aldehyde or Ketone (R₂C=O) Imine_Formation Iminium Ion Formation Carbonyl->Imine_Formation Amine (2-Methyltetrahydrofuran-2-yl)methanamine Amine->Imine_Formation Reagent NaBH(OAc)₃ in DCE Reduction Hydride Reduction Reagent->Reduction Imine_Formation->Reduction Product Secondary Amine Reduction->Product

Caption: One-pot reductive amination using sodium triacetoxyborohydride.

Protocol 3: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • (2-Methyltetrahydrofuran-2-yl)methanamine

  • An aldehyde or ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and (2-Methyltetrahydrofuran-2-yl)methanamine (1.1 equivalents) in DCE. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the mixture in one portion. The reaction is often slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude secondary amine can be purified by flash column chromatography on silica gel.

Table 3: Representative Reductive Amination Conditions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE4>90 (Typical)
CyclohexanoneNaBH(OAc)₃DCM12>85 (Typical)
4-MethoxybenzaldehydeNaBH₃CN, AcOHMeOH6>90 (Typical)
(Yields are typical and may vary based on scale and purification method)

Conclusion and Future Outlook

(2-Methyltetrahydrofuran-2-yl)methanamine stands out as a valuable and versatile building block for organic synthesis. Its unique, sterically defined structure and bio-derived origin make it an attractive component for constructing novel molecules, particularly in the fields of medicinal and materials chemistry. The protocols detailed herein for amide bond formation and reductive amination provide robust and reproducible methods for incorporating this amine into a wide array of target structures. The inherent properties of the 2-MeTHF moiety—such as its improved metabolic stability and lipophilicity compared to more classical linkers—can be strategically leveraged by chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. As the principles of green chemistry become increasingly integrated into synthetic design, the utility of building blocks like (2-Methyltetrahydrofuran-2-yl)methanamine is poised to grow, enabling the creation of complex and functional molecules through efficient and sustainable synthetic routes.

References

  • Scientific Laboratory Supplies. Lithium aluminum hydride solution, 2.3 M in 2-methyltetrahydrofuran. [Link]

  • PubChem. Tetrahydrofurfuryl-2-methylamine. National Center for Biotechnology Information. [Link]

  • YouTube. Lithium aluminum hydride reduction. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Google Patents. Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical Sciences.
  • Google Patents.
  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Sytniczuk, A., et al. (2019).
  • Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (2012). Organic Chemistry: An Indian Journal.
  • Google Patents. The synthetic method of 3-aminomethyltetrahydrofuran.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews.
  • MDPI. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

  • ResearchGate. ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. [Link]

  • Google Patents.
  • ResearchGate. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

  • PubChem. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Patent US-6479677-B1. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly. [Link]

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Application

Scale-up synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

An Application Note for the Scale-Up Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine Abstract (2-Methyltetrahydrofuran-2-yl)methanamine is a valuable primary amine building block, notable for its saturated heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Abstract

(2-Methyltetrahydrofuran-2-yl)methanamine is a valuable primary amine building block, notable for its saturated heterocyclic structure derived from renewable resources. 2-Methyltetrahydrofuran (2-MeTHF) itself is increasingly recognized as a green solvent alternative to tetrahydrofuran (THF), making its derivatives attractive for sustainable chemical synthesis.[1][2][3] This guide provides a comprehensive overview of the strategic considerations and a detailed protocol for the scale-up synthesis of this amine, focusing on a robust and industrially viable reductive amination pathway. We address critical aspects from route selection and process optimization to safety, purification, and quality control, ensuring a holistic approach for professionals transitioning from laboratory to pilot or production scale.

Strategic Synthesis Design for Scale-Up

The successful scale-up of a chemical process is not merely an amplification of a lab-scale procedure. It requires a fundamental re-evaluation of the synthetic route based on safety, economics, environmental impact, and scalability. Two primary routes are considered for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

Comparative Analysis of Synthetic Routes

A logical precursor to the target amine is the corresponding ketone, 2-acetyl-2-methyltetrahydrofuran. This allows for a direct and efficient conversion via reductive amination. An alternative involves the reduction of a nitrile intermediate.

ParameterRoute 1: Reductive AminationRoute 2: Nitrile ReductionRationale & Justification
Starting Material 2-acetyl-2-methyltetrahydrofuran(2-Methyltetrahydrofuran-2-yl)carbonitrileKetone precursor is often more accessible or can be synthesized in fewer steps from 2-MeTHF.
Primary Reagents Ammonia, Hydrogen (H₂), CatalystMetal Hydride (e.g., LiAlH₄) or H₂/CatalystCatalytic hydrogenation is preferred for scale-up due to lower cost, higher atom economy, and improved safety over reactive metal hydrides.[4]
Key Transformation One-pot imine formation and reductionDirect reduction of nitrileReductive amination combines two steps, increasing process efficiency.
Safety Profile High-pressure H₂, pyrophoric catalystHighly reactive and pyrophoric LiAlH₄, hazardous quenchingWhile both routes have hazards, the risks associated with catalytic hydrogenation are well-understood and can be engineered for safety in standard high-pressure reactors. Large-scale nitrile reductions with metal hydrides can be extremely dangerous.[5]
Workup/Purification Catalyst filtration, distillationHazardous quench, aqueous workup, distillationThe workup for catalytic hydrogenation is typically more straightforward.
Recommendation Highly Recommended for Scale-Up Not Recommended for Scale-UpThe reductive amination pathway offers a superior combination of efficiency, safety, and economic viability for industrial production.

Based on this analysis, the direct reductive amination of 2-acetyl-2-methyltetrahydrofuran using catalytic hydrogenation is the most logical and industrially proven strategy.

The Chosen Path: Catalytic Reductive Amination

This process involves the reaction of a ketone with ammonia to form an intermediate imine, which is immediately hydrogenated in situ over a heterogeneous catalyst to yield the desired primary amine. The equilibrium nature of imine formation is driven towards the product by the irreversible reduction step.

ketone 2-acetyl-2-methyltetrahydrofuran imine Imine Intermediate ketone->imine + NH₃ - H₂O ammonia Ammonia (NH₃) ammonia->imine product (2-Methyltetrahydrofuran-2-yl)methanamine imine->product Reduction H2 H₂ / Catalyst H2->product

Caption: Reaction mechanism for reductive amination.

Detailed Scale-Up Protocol

This protocol is designed for a pilot-scale high-pressure hydrogenation reactor (hydrogenator). All operations must be conducted in a well-ventilated area or fume hood rated for this type of work, adhering to all institutional and governmental safety regulations.

Materials and Equipment
Reagents & MaterialsEquipment
2-acetyl-2-methyltetrahydrofuran (≥98%)High-Pressure Reactor (e.g., Parr, Büchi) with gas entrainment stirrer
Methanol (Anhydrous)Inert Gas Source (Nitrogen)
Raney® Nickel (50% slurry in water)High-Pressure Hydrogen Source
Celite® 545 or equivalent filter aidSpark-proof vacuum pump
Hydrochloric Acid (37% aq.)Catalyst Filtration System (e.g., enclosed filter press)
Sodium Hydroxide (50% aq.)Rotary Evaporator
Dichloromethane (DCM)Fractional Distillation Apparatus
Step-by-Step Methodology

Step 1: Reactor Charging and Catalyst Preparation

  • Charge the high-pressure reactor with 2-acetyl-2-methyltetrahydrofuran (1.0 eq) and Methanol (5-10 volumes).

  • Begin agitation to ensure the contents are well-mixed.

  • In a separate vessel, carefully wash the Raney Nickel slurry (0.1-0.2 weight eq) with methanol three times to remove the water. Causality: Water can inhibit the catalyst and interfere with the reaction. The catalyst must be kept wet with solvent at all times as it is pyrophoric and will ignite if it dries in air.

  • Under a nitrogen blanket, transfer the methanol-wet Raney Nickel catalyst into the reactor.

Step 2: Reaction Execution

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor headspace with nitrogen (3 cycles of pressurizing to 50 psig then venting) to remove all oxygen.

  • Add anhydrous ammonia to the reactor. This can be done by condensing a measured amount of ammonia gas into the cold reactor or by injecting a solution of ammonia in methanol. A typical molar excess is 5-10 equivalents.

  • Begin heating the reactor to the target temperature (e.g., 80-100 °C).

  • Once at temperature, purge the reactor with hydrogen (3 cycles) before pressurizing to the final reaction pressure (e.g., 500-800 psig).

  • Monitor the reaction by observing hydrogen uptake from the reservoir. The reaction is complete when hydrogen consumption ceases. This can be confirmed by taking a sample (following safe procedure) and analyzing via GC-MS.

Step 3: Post-Reaction Work-up and Catalyst Removal

  • Cool the reactor to ambient temperature.

  • Vent the excess hydrogen pressure and purge the system thoroughly with nitrogen (5 cycles). Trustworthiness: This is a critical safety step to prevent the formation of an explosive hydrogen/air mixture.

  • Under a nitrogen atmosphere, carefully decant or pump the reaction mixture through a pre-prepared, inerted catalyst filtration system containing a pad of Celite®.

  • Wash the catalyst cake with additional methanol to ensure complete product recovery.

  • The filtered catalyst must be immediately and safely quenched. Submerge the wet cake in a large volume of water and leave in a safe, designated area until deactivation is complete. Never leave a filtered catalyst cake exposed to air.[4]

Step 4: Product Isolation and Purification

  • Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the methanol and excess ammonia.

  • The resulting crude amine can be purified via an acid-base extraction, a technique highly effective for separating amines from non-basic impurities on a large scale.[6][7]

    • Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM).

    • Cool the solution in an ice bath and slowly add aqueous HCl to adjust the pH to ~2. The amine salt will move to the aqueous phase.

    • Separate the layers. Wash the aqueous layer with DCM to remove any remaining neutral impurities.

    • Cool the aqueous layer again and slowly add 50% aq. NaOH to basify the solution to pH >12, regenerating the free amine.

    • Extract the free amine into DCM (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Perform a final purification by fractional distillation under reduced pressure to obtain the (2-Methyltetrahydrofuran-2-yl)methanamine as a clear, colorless liquid.

Caption: Scale-up synthesis workflow.

Quality Control and Data Presentation

Rigorous analytical testing is required to ensure the final product meets the required specifications for identity, purity, and strength.

Analytical Methods

Validation of analytical procedures is crucial to ensure reliable results.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for confirming product identity (via mass spectrum) and assessing purity by measuring the area percent of the main peak. It is also used to identify and quantify any potential impurities.[11]

  • ¹H and ¹³C NMR Spectroscopy: Provides unequivocal structural confirmation of the target molecule.

  • FTIR Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretches for the primary amine) and the absence of precursors (e.g., C=O stretch from the ketone).

  • Karl Fischer Titration: Determines the water content, a critical parameter for many applications.

  • Titration: A simple acid-base titration can be used to determine the assay (molar purity) of the amine.

Product Specification Table
TestSpecificationMethod
Appearance Clear, colorless liquidVisual
Identity Conforms to reference spectrumGC-MS, NMR
Purity (by GC) ≥ 99.0%Gas Chromatography
Water Content ≤ 0.2%Karl Fischer Titration
Assay (by Titration) 99.0% - 101.0%Acid-Base Titration

Safety and Environmental Considerations

A culture of safety is paramount in any chemical process, especially during scale-up.[12]

  • Chemical Hazards:

    • Amines: Are corrosive and toxic. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.[13]

    • Raney Nickel: Is pyrophoric when dry and is a suspected carcinogen. Handle as a slurry and follow strict safe handling and quenching procedures.[4]

    • Hydrogen Gas: Is extremely flammable and forms explosive mixtures with air. Use in equipment rated for high pressure, ensure proper grounding of all equipment, and maintain an oxygen-free environment during the reaction.

  • Process Hazards:

    • Exothermicity: Hydrogenation reactions are highly exothermic. The rate of hydrogen addition and the reactor's cooling capacity must be carefully controlled to prevent a thermal runaway.

    • Pressure: Adhere strictly to the pressure limitations of the reactor.

  • Environmental Impact:

    • The primary solvent, methanol, should be recycled where possible.

    • Aqueous waste streams from the acid-base workup must be neutralized and disposed of in accordance with local environmental regulations.

    • The use of a bio-derived starting material (2-MeTHF) contributes positively to the overall green profile of the synthesis.[3]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
  • PubMed Central (PMC). (2022, February 24). Trichloroacetic acid fueled practical amine purifications. NIH.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • ResearchGate. (2020, July). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH 3 ) Reduction of a Nitrile Bearing a CF 3 Group | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (2024, March 4). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
  • SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural.
  • ResearchGate. (2025, August 8). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for the Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Synthesis.
  • ResearchGate. (2025, September 2). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products.
  • ResearchGate. (2021, April 13). Key Aspects of Analytical Method Development and Validation.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.

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Method

Application Notes &amp; Protocols for the Purification of (2-Methyltetrahydrofuran-2-yl)methanamine

Abstract (2-Methyltetrahydrofuran-2-yl)methanamine is a valuable chiral building block in pharmaceutical synthesis, where stereochemical purity is paramount for efficacy and safety. Its purification presents unique chall...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyltetrahydrofuran-2-yl)methanamine is a valuable chiral building block in pharmaceutical synthesis, where stereochemical purity is paramount for efficacy and safety. Its purification presents unique challenges, including the removal of process-related impurities and, most critically, the resolution of its enantiomers. This guide provides a comprehensive overview of robust purification strategies, from bulk-scale macroscopic techniques to high-resolution chromatographic separations. We delve into the scientific principles behind fractional distillation, salt formation, and preparative chromatography (both achiral and chiral), offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: Understanding the Purification Challenge

(2-Methyltetrahydrofuran-2-yl)methanamine is a primary amine featuring a chiral center at the C2 position of the substituted furan ring. As with many chiral amines, its biological activity is often stereospecific, making the isolation of a single enantiomer a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1] The purification strategy must address two distinct classes of impurities:

  • Process-Related Impurities: These include unreacted starting materials, reagents, solvents, and by-products from the synthetic route.

  • Stereoisomeric Impurities: The undesired enantiomer, which often possesses similar physical properties to the desired product, making separation non-trivial.

This document outlines a multi-step, logical approach to achieving high chemical and enantiomeric purity.

Physicochemical Properties

A thorough understanding of the molecule's physical properties is the foundation for developing any purification protocol.

PropertyValueSource
Molecular Formula C₆H₁₃NO[PubChem CID 40580538][2]
Molecular Weight 115.17 g/mol [PubChem CID 40580538][2]
Boiling Point ~145-146 °C (estimated)N/A
pKa ~10.5 (estimated for primary amine)N/A
Solubility Soluble in common organic solvents.N/A

Macroscopic Purification Strategies: The First Pass

For crude material obtained directly from synthesis, an initial bulk purification step is often necessary to remove significant quantities of non-isomeric impurities. This not only improves the purity of the bulk material but also enhances the efficiency and longevity of subsequent high-resolution chromatographic steps.

Fractional Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. For a moderately volatile liquid like (2-Methyltetrahydrofuran-2-yl)methanamine, distillation under reduced pressure (vacuum) is essential to prevent thermal decomposition at high temperatures. This method is highly effective for removing non-volatile residues (e.g., catalyst residues, salts) and highly volatile impurities (e.g., residual synthesis solvents like THF).[3]

Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, distillation head, condenser, and receiving flasks. Ensure all glassware is dry.

  • Charge the Flask: Add the crude amine to the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation pot using a heating mantle.

  • Fraction Collection: Monitor the head temperature closely. Collect and discard any initial low-boiling fractions. Collect the main product fraction over a narrow, stable temperature range at the established vacuum level.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Purification via Salt Formation and Recrystallization

Principle: This classic chemical technique leverages the basicity of the amine functional group. Reacting the amine with an acid forms a non-volatile, often highly crystalline salt.[4] Impurities that are non-basic or have significantly different solubility profiles will remain in the mother liquor during crystallization. The purified salt can then be isolated and the free amine regenerated by basification. This method is exceptionally effective for removing non-polar impurities.

Caption: Workflow for amine purification via salt formation.

Protocol: Hydrochloride Salt Recrystallization

  • Salt Formation: Dissolve the crude amine in a suitable solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or Et₂O) with stirring. The hydrochloride salt will typically precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/EtOAc). Allow the solution to cool slowly to induce crystallization.

  • Final Isolation: Collect the purified crystals by filtration, wash with cold solvent, and dry under vacuum.

  • Free-Basing (Regeneration): Dissolve the purified salt in water and add a strong base (e.g., 10M NaOH) until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or EtOAc). Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified amine.

Expert Insight: An innovative alternative involves using trichloroacetic acid (TCA) to form a transient salt. The TCA-amine salt can be precipitated and isolated. Subsequently, gentle heating causes the TCA to decarboxylate into volatile chloroform and CO₂, directly yielding the pure free amine without a separate basification and extraction step.[5][6] This method significantly reduces waste and simplifies the workflow.

Chromatographic Purification: High-Resolution Separation

Chromatography is indispensable for removing closely related impurities and for resolving enantiomers. The choice of technique depends on the specific purity requirements.

Preparative Flash Chromatography (Achiral)

Principle: This technique is used to separate the target amine from non-enantiomeric impurities based on differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. For amines, which are basic, special considerations are required to prevent poor peak shape and irreversible binding to the acidic silica surface.

Protocol: Amine Purification on Silica Gel

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Selection: A common mobile phase is a gradient of methanol (MeOH) in dichloromethane (DCM).

  • Deactivation (Crucial): To prevent peak tailing, add a small amount of a volatile base to the mobile phase. A common choice is 0.5-1.0% triethylamine (TEA) or ammonium hydroxide.

  • Sample Loading: Dissolve the crude amine in a minimum amount of the mobile phase or DCM. Alternatively, adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Run the column using the selected mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another appropriate method. Combine the pure fractions and remove the solvent under reduced pressure.

Enantioselective Chromatography (Chiral Separation)

Principle: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to different retention times and enabling their separation.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose.

Why SFC is Often Preferred for Amines: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This often results in faster separations, higher efficiency, and significantly reduced consumption of organic solvents compared to HPLC, making it a greener and more cost-effective choice for preparative-scale purification.[7][]

Caption: Principle of enantiomeric separation on a CSP.

Protocol: Chiral Method Development Screen

The key to successful chiral separation is screening different CSPs and mobile phases. Polysaccharide-based (e.g., derivatized cellulose or amylose) and cyclofructan-based CSPs are excellent starting points for primary amines.[9]

Recommended Starting Conditions for Screening:

ParameterHPLC (Normal Phase)HPLC (Polar Organic)SFC
CSP Type Polysaccharide (e.g., Chiralpak IA, IB, IC) or Cyclofructan (e.g., Larihc CF6-P)Polysaccharide or CyclofructanPolysaccharide or Cyclofructan
Mobile Phase Heptane/Ethanol (e.g., 90:10 v/v)Acetonitrile/Methanol (e.g., 90:10 v/v)CO₂/Methanol (e.g., 80:20 v/v)
Additive 0.1% Butylamine or Diethylamine0.1% Trifluoroacetic Acid (TFA) + 0.1% Triethylamine (TEA)0.3% Triethylamine
Flow Rate 1 mL/min (analytical)1 mL/min (analytical)3 mL/min (analytical)
Temperature 25 °C25 °C40 °C
Detection UV (e.g., 210 nm)UV (e.g., 210 nm)UV (e.g., 210 nm)

Methodology:

  • Screening: Inject a solution of the racemic amine onto each column under the different mobile phase conditions listed in the table.

  • Evaluation: Assess the chromatograms for any separation (selectivity, α > 1). The best result is baseline resolution (Rs > 1.5).

  • Optimization: Once a promising "hit" is found, optimize the separation by systematically adjusting the mobile phase composition (modifier percentage), additive concentration, temperature, and flow rate to maximize resolution and throughput.

  • Scale-Up: Once an optimized analytical method is established, it can be scaled to a larger preparative column to process bulk material.

Purity Analysis and Final Characterization

After any purification protocol, the purity of the final product must be rigorously confirmed.

  • Chemical Purity: Assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any remaining volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and absence of significant impurities.

  • Enantiomeric Purity: The enantiomeric excess (ee%) is determined using the optimized analytical chiral HPLC or SFC method developed in the previous step.

Conclusion and Strategic Workflow

The purification of (2-Methyltetrahydrofuran-2-yl)methanamine is a multi-faceted process that must be tailored to the scale and purity requirements of the project. A logical workflow begins with bulk purification techniques like distillation or salt recrystallization to remove gross impurities. This is followed by high-resolution chiral chromatography, with SFC being a particularly powerful tool, to achieve the final desired enantiomeric purity. Each step must be validated with appropriate analytical techniques to ensure the final product meets the stringent quality standards required in pharmaceutical development.

References

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40580538, [(2S)-2-methyltetrahydrofuran-2-yl]methanamine. Available at: [Link]

  • Ali, I., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). Available at: [Link]

  • Jolie, K., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jolie, K., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Harcum, J., & Wimalasinghe, D. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
  • Davis, J. H., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. Available at: [Link]

  • LookChem. Purification of 2-Methyltetrahydrofuran. Available at: [Link]

Sources

Application

(2-Methyltetrahydrofuran-2-yl)methanamine as a green solvent additive

An Application Guide to (2-Methyltetrahydrofuran-2-yl)methanamine: A Novel Bio-Derived Additive for Green Chemistry Abstract The imperative of green chemistry has catalyzed the search for sustainable solvents and additiv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (2-Methyltetrahydrofuran-2-yl)methanamine: A Novel Bio-Derived Additive for Green Chemistry

Abstract

The imperative of green chemistry has catalyzed the search for sustainable solvents and additives derived from renewable resources. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has emerged as a leading replacement for conventional ethers like tetrahydrofuran (THF) due to its favorable environmental profile, enhanced stability, and superior performance in a range of chemical transformations.[1][2][3] This application note explores the potential of a novel, functionalized derivative, (2-Methyltetrahydrofuran-2-yl)methanamine (hereafter referred to as 2-MTHF-MA), as a multi-functional green solvent additive. By combining the sustainable scaffold of 2-MeTHF with the versatile reactivity of a primary amine, 2-MTHF-MA presents a unique opportunity to act as a bio-derived basic catalyst, a coordinating ligand for metal catalysis, and a solubility enhancer. This guide provides a technical overview of its properties, proposes key applications with detailed protocols, and outlines the scientific rationale for its use in advancing sustainable chemical synthesis.

Introduction: The Next Generation of Green Solvents

The twelve principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[1] A cornerstone of this philosophy is the use of safer solvents and auxiliaries. 2-MeTHF is a prime example of a successful green solvent, synthesized from renewable biomass sources like corncobs and bagasse.[1][4] Its advantages over THF are well-documented, including a higher boiling point (80.2 °C), limited water miscibility for easier workups, and greater stability towards acidic and basic conditions.[4][5][6]

While the bulk solvent plays a critical role, additives such as catalysts, ligands, and bases are equally important in determining the efficiency and environmental impact of a reaction. (2-Methyltetrahydrofuran-2-yl)methanamine (2-MTHF-MA) is a logical evolution, functionalizing a proven green scaffold with a primary amine group—one of the most versatile functional groups in organic chemistry.[7][8] This dual-functionality allows it to participate directly in chemical transformations while retaining compatibility with green solvent systems.

cluster_0 Renewable Feedstock cluster_1 Chemical Conversion Biomass Biomass (Corncobs, Bagasse) Furfural Furfural / Levulinic Acid Biomass->Furfural Acid-Catalyzed Digestion MeTHF 2-Methyltetrahydrofuran (2-MeTHF) Furfural->MeTHF Catalytic Hydrogenation MTHF_MA (2-Methyltetrahydrofuran-2-yl)methanamine (2-MTHF-MA) MeTHF->MTHF_MA Functionalization (e.g., via nitrile reduction)

Figure 1: Green synthesis pathway from renewable biomass to 2-MTHF-MA.

Physicochemical Profile and Functional Advantages

2-MTHF-MA combines the physical properties of its parent ether with the chemical functionality of a primary amine. This duality is the source of its potential as a versatile additive.

Core Properties

The fundamental properties of 2-MTHF-MA are derived from its structure, featuring a 2-methyltetrahydrofuran ring with an aminomethyl group at the C2 position.

PropertyValueSource
Molecular Formula C₆H₁₃NO[9]
Molecular Weight 115.17 g/mol [9]
Appearance Liquid (presumed)-
XLogP3-AA -0.1[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]
Topological Polar Surface Area 35.3 Ų[9]
Comparison of the Solvent Scaffold: 2-MeTHF vs. Traditional Solvents

To understand the "green" context of 2-MTHF-MA, it is crucial to compare its parent solvent, 2-MeTHF, with commonly used alternatives like Tetrahydrofuran (THF) and Dichloromethane (DCM).

Property2-MeTHFTHFDCM
Source Renewable Biomass[2]PetrochemicalPetrochemical
Boiling Point (°C) 80.2[6]65.0[6]39.8[6]
Water Solubility Limited / Inversely Soluble[4][10]MiscibleImmiscible
Stability High (resists peroxide formation, stable to base)[5][11]Low (forms peroxides, reacts with strong base)[10][11]Varies
Environmental Impact Biodegradable, lower life cycle emissions[2][12]Higher environmental impactToxic, suspected carcinogen
The Dual-Functionality of 2-MTHF-MA

The true potential of 2-MTHF-MA lies in its ability to perform multiple roles within a reaction medium, enhancing process efficiency and sustainability.

MTHF_MA (2-Methyltetrahydrofuran-2-yl)methanamine (2-MTHF-MA) 2-MeTHF Scaffold Primary Amine (-CH₂NH₂) Scaffold_Props Green Credentials Solubility in Organics Hydrophobicity Thermal Stability MTHF_MA:f0->Scaffold_Props imparts Amine_Props Basicity (Catalyst) Nucleophilicity Coordinating (Ligand) Hydrogen Bonding MTHF_MA:f1->Amine_Props provides

Figure 2: Dual functionality of the 2-MTHF-MA molecule.

Proposed Applications and Protocols

Based on its structure, 2-MTHF-MA is proposed as a high-value additive in three key areas. The following protocols are designed as self-validating systems, where successful product formation demonstrates the efficacy of the additive.

Application I: Bio-Derived Homogeneous Base Catalyst

Causality: The lone pair of electrons on the nitrogen atom allows 2-MTHF-MA to function as a Brønsted-Lowry base.[7] This enables it to replace conventional amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are petrochemically derived and often require challenging removal processes. The 2-MeTHF body ensures its solubility in common organic reaction media. A Knoevenagel condensation is an ideal model reaction to test its efficacy as a base catalyst.

Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Malononitrile (1.05 eq)

    • 2-MTHF-MA (0.1 eq)

    • 2-MeTHF (solvent, ~2 M concentration of benzaldehyde)

    • Standard glassware for reflux

  • Experimental Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-MeTHF, benzaldehyde, and malononitrile.

  • Procedure:

    • Begin stirring the mixture at room temperature.

    • Add 2-MTHF-MA (0.1 eq) to the flask.

    • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The higher boiling point of 2-MeTHF allows for efficient heating without significant solvent loss.[6]

    • Upon completion, cool the reaction to room temperature.

  • Workup and Analysis:

    • Add water to the reaction mixture. Due to the low water miscibility of 2-MeTHF, the organic phase will separate cleanly.[5]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Analyze the product (2-benzylidenemalononitrile) by ¹H NMR and compare the yield to a reaction run with a traditional base like TEA.

Application II: Coordinating Ligand for Palladium-Catalyzed Cross-Coupling

Causality: The amine functionality can act as a Lewis base, coordinating to transition metal centers like Palladium.[8][13] This coordination can stabilize the catalyst, improve its solubility, and modulate its reactivity. Using 2-MTHF-MA as a ligand in a Suzuki-Miyaura coupling within 2-MeTHF as a solvent creates a fully bio-derived solvent/ligand system.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

  • Materials:

    • 4-Bromoanisole (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

    • 2-MTHF-MA (0.02 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • 2-MeTHF / Water (10:1 v/v)

  • Experimental Setup:

    • Assemble a Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To the flask, add 4-bromoanisole, phenylboronic acid, K₂CO₃, and Pd(OAc)₂.

    • Degas the solvent mixture (2-MeTHF/H₂O) by bubbling with inert gas for 15-20 minutes.

    • Add the degassed solvent, followed by the 2-MTHF-MA ligand.

    • Heat the reaction to 80 °C under the inert atmosphere and monitor by TLC or GC/MS. The stability of 2-MeTHF at this temperature is a key advantage.[5]

  • Workup and Analysis:

    • Cool the reaction to room temperature and quench with water.

    • Separate the layers. The product will be in the organic 2-MeTHF phase.

    • Extract the aqueous phase with a small amount of additional 2-MeTHF.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting crude solid (4-methoxy-1,1'-biphenyl) by column chromatography or recrystallization. The yield and catalyst turnover number will validate the effectiveness of 2-MTHF-MA as a ligand.

start Assemble Reaction Under Inert Atmosphere add_reagents Add Solid Reagents: 4-Bromoanisole, Phenylboronic Acid, K₂CO₃, Pd(OAc)₂ start->add_reagents add_solvent Add Degassed Solvent (2-MeTHF/H₂O) and 2-MTHF-MA Ligand add_reagents->add_solvent heat Heat Reaction to 80°C add_solvent->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor monitor->heat continue workup Aqueous Workup & Phase Separation monitor->workup reaction complete purify Purification (Chromatography) workup->purify end Isolate Pure Product purify->end

Figure 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Safety, Handling, and Environmental Considerations

4.1. Hazard Profile: While derived from green sources, both 2-MeTHF and 2-MTHF-MA are flammable chemicals that require proper handling.

  • (2-Methyltetrahydrofuran-2-yl)methanamine: GHS hazard statements indicate it is a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[9]

  • 2-Methyltetrahydrofuran (Parent Solvent): Highly flammable liquid and vapor (H225).[14] May form explosive peroxides upon storage, especially if inhibitor-free.[10][15] It is recommended to date containers upon opening and test for peroxides periodically.[16]

4.2. Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.

  • Keep away from heat, sparks, open flames, and other ignition sources.[17]

  • Ground all equipment to prevent static discharge.[16]

  • Store in a cool, dry, well-ventilated area in tightly sealed containers, preferably under an inert atmosphere.[15]

4.3. Environmental Profile: The primary environmental advantage of 2-MTHF-MA is its origin from renewable feedstocks, contributing to a lower carbon footprint compared to petrochemical alternatives.[12][18] The parent solvent, 2-MeTHF, is biodegradable, minimizing long-term ecological impact.[2] Life cycle assessments have shown that using 2-MeTHF can result in a significant reduction in emissions compared to THF.[12][18]

Conclusion and Future Outlook

(2-Methyltetrahydrofuran-2-yl)methanamine represents a promising new frontier in the development of sustainable chemical additives. By leveraging the proven green credentials of the 2-MeTHF scaffold and the functional versatility of a primary amine, it offers the potential to serve as a bio-derived catalyst, ligand, and auxiliary agent. The protocols outlined in this guide provide a foundational framework for researchers to explore its utility and validate its performance. Future research should focus on expanding its application to other catalytic systems, quantifying its performance against industry-standard additives, and further exploring its toxicological and environmental profile to solidify its role in the next generation of green chemical technologies.

References

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  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. (pubs.rsc.org) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay01103a]
  • Slater, C. S., et al. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Green Chemistry Letters and Reviews. (pubmed.ncbi.nlm.nih.gov) [URL: https://pubmed.ncbi.nlm.nih.gov/27065609/]
  • Is 2-Methyltetrahydrofuran green solvent?What is it used for? - ChemicalBook. (chemicalbook.com) [URL: https://www.chemicalbook.
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  • [(2S)-2-methyltetrahydrofuran-2-yl]methanamine | C6H13NO | CID 40580538 - PubChem. (pubchem.ncbi.nlm.nih.gov) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/40580538]
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Method

Introduction: The Quest for Chirality and the Role of Novel Auxiliaries

An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective use of (2-Methyltetrahydrofuran-2-yl)methanamine in asymmetric synthesis. In the landscape of modern syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective use of (2-Methyltetrahydrofuran-2-yl)methanamine in asymmetric synthesis.

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different physiological effects. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, has therefore become a cornerstone of chemical research.[1] A key strategy in this endeavor is the use of chiral auxiliaries: stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][3] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

While a number of effective chiral auxiliaries are commercially available, the development of novel auxiliaries with unique structural features remains a vibrant area of research. These new auxiliaries can offer advantages in terms of reactivity, selectivity, and ease of removal, or may be derived from renewable feedstocks, aligning with the principles of green chemistry. This guide focuses on a promising yet underexplored chiral amine, (2-Methyltetrahydrofuran-2-yl)methanamine , and outlines its potential as a chiral auxiliary in asymmetric synthesis.

(2-Methyltetrahydrofuran-2-yl)methanamine , with its stereocenter at the C2 position of the tetrahydrofuran ring, presents an interesting scaffold for a chiral auxiliary. The tetrahydrofuran ring is relatively rigid, which can aid in creating a well-defined chiral environment to bias the approach of reagents. Furthermore, the parent compound, 2-methyltetrahydrofuran (2-MeTHF), is a bio-based solvent, making this amine an attractive target from a sustainability perspective.[4] This document will provide a comprehensive overview of the synthesis of this amine and a prospective protocol for its application in asymmetric alkylation.

Synthesis and Resolution of (2-Methyltetrahydrofuran-2-yl)methanamine

The first crucial step in utilizing (2-Methyltetrahydrofuran-2-yl)methanamine as a chiral auxiliary is its preparation in enantiomerically pure form. The synthesis of the racemic amine can be achieved through various established synthetic routes, followed by chiral resolution.

Synthesis of Racemic (2-Methyltetrahydrofuran-2-yl)methanamine

A common route to primary amines is the reduction of a corresponding nitrile or oxime. A plausible synthetic pathway to racemic (2-Methyltetrahydrofuran-2-yl)methanamine is outlined below.

G A 2-Methyltetrahydrofuran B 2-Bromo-2-methyltetrahydrofuran A->B N-Bromosuccinimide (NBS) Radical Initiator C 2-Cyano-2-methyltetrahydrofuran B->C Sodium Cyanide (NaCN) Polar aprotic solvent D (2-Methyltetrahydrofuran-2-yl)methanamine (racemic) C->D Lithium Aluminum Hydride (LiAlH4) or Hydrogenation (e.g., Raney Ni, H2)

Figure 1: Proposed synthetic route to racemic (2-Methyltetrahydrofuran-2-yl)methanamine.

Chiral Resolution

For application in asymmetric synthesis, the racemic amine must be resolved into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

General Protocol for Chiral Resolution:

  • Salt Formation: Dissolve the racemic (2-Methyltetrahydrofuran-2-yl)methanamine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, or a camphor-based acid) in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization to achieve efficient separation.

  • Isolation and Purification: Isolate the crystalline salt by filtration. The purity of the diastereomer can be assessed by measuring its specific rotation. Recrystallization may be necessary to enhance diastereomeric purity.

  • Liberation of the Enantiopure Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH, K2CO3) to liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent.

  • Recovery of the Other Enantiomer: The mother liquor from the crystallization contains the other diastereomeric salt. This can be treated similarly to recover the other enantiomer of the amine.

Prospective Application Note: Asymmetric Alkylation of Cyclohexanone

This section presents a hypothetical protocol for the use of enantiomerically pure (R)- or (S)-(2-Methyltetrahydrofuran-2-yl)methanamine as a chiral auxiliary in the asymmetric alkylation of cyclohexanone. The underlying principle is the formation of a chiral imine or enamine, which is then alkylated diastereoselectively.

Causality of Stereochemical Control

The stereochemical outcome of the alkylation is dictated by the chiral environment created by the auxiliary. The bulky 2-methyltetrahydrofuran group is expected to effectively shield one face of the enamine intermediate, forcing the electrophile (alkyl halide) to approach from the less hindered face.

G cluster_0 Formation of Chiral Imine cluster_1 Diastereoselective Alkylation cluster_2 Hydrolysis and Auxiliary Removal A Cyclohexanone C Chiral Imine A->C B (R)-(2-Methyltetrahydrofuran-2-yl)methanamine B->C D Deprotonation (LDA) C->D E Chiral Enamine D->E G Alkylated Imine E->G F Alkyl Halide (R-X) F->G H Acidic Workup (e.g., aq. HCl) G->H I (R)-2-Alkylcyclohexanone H->I J Recovered Auxiliary H->J

Figure 2: Workflow for asymmetric alkylation using (2-Methyltetrahydrofuran-2-yl)methanamine as a chiral auxiliary.

Detailed Experimental Protocol

Materials:

  • (R)- or (S)-(2-Methyltetrahydrofuran-2-yl)methanamine (enantiomerically pure)

  • Cyclohexanone (freshly distilled)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Aqueous hydrochloric acid (e.g., 2 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Chiral Imine:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-(2-Methyltetrahydrofuran-2-yl)methanamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude chiral imine.

  • Diastereoselective Alkylation:

    • Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA (1.2 eq) and stir the mixture at -78 °C for 1 hour to form the chiral enamine.

    • Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the enamine.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated imine.

  • Hydrolysis and Auxiliary Removal:

    • Dissolve the crude alkylated imine in a mixture of THF and 2 M aqueous HCl.

    • Stir the mixture vigorously at room temperature for 4-6 hours, or until the imine is fully hydrolyzed (monitor by TLC or GC-MS).

    • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether. The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 2-alkylcyclohexanone.

Data Analysis and Characterization

The success of the asymmetric alkylation should be evaluated by determining the yield, diastereomeric excess (de) of the alkylated imine intermediate (if stable enough for analysis), and the enantiomeric excess (ee) of the final 2-alkylcyclohexanone product.

Table 1: Analytical Techniques for Product Characterization

AnalysisTechniquePurpose
Reaction Monitoring Thin Layer Chromatography (TLC), GC-MSTo track the progress of the reaction and consumption of starting materials.
Diastereomeric Excess NMR Spectroscopy (¹H and ¹³C)To determine the ratio of diastereomers formed in the alkylation step.
Enantiomeric Excess Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)To determine the enantiomeric purity of the final product.
Structural Elucidation NMR Spectroscopy, Mass Spectrometry (MS), Infrared (IR) SpectroscopyTo confirm the chemical structure of the product.

Conclusion and Future Outlook

While the application of (2-Methyltetrahydrofuran-2-yl)methanamine in asymmetric synthesis is not yet established in the literature, its structural features suggest it holds potential as a novel chiral auxiliary. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring its utility in various asymmetric transformations, such as alkylations, aldol reactions, and Michael additions. Further research into the synthesis of both enantiomers of this amine in high purity and its application in a broader range of reactions will be crucial in determining its place in the toolkit of synthetic organic chemists. The bio-based origin of its parent molecule, 2-MeTHF, adds to its appeal as a potentially sustainable and green chemical tool.

References

  • Chemchart. Tetrahydrofurfuryl bromide (1192-30-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Google Patents. Hiv protease inhibitors - WO2014043019A1.
  • Google Patents. Dual regulator for mglur5 and 5-ht2a receptors and use thereof.
  • Google Patents. Inhibitors of rho-associated coiled-coil kinase - US20230295131A1.
  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Green Chemistry (RSC Publishing). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. [Link]

  • PubMed Central. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. [Link]

  • PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

Sources

Application

Application Notes &amp; Protocols: Functionalization of (2-Methyltetrahydrofuran-2-yl)methanamine for Drug Discovery

Introduction: Strategic Value of the (2-Methyltetrahydrofuran-2-yl)methanamine Scaffold (2-Methyltetrahydrofuran-2-yl)methanamine is a pivotal building block for medicinal chemists engaged in the design and synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the (2-Methyltetrahydrofuran-2-yl)methanamine Scaffold

(2-Methyltetrahydrofuran-2-yl)methanamine is a pivotal building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its structure is distinguished by a primary amine nucleophile connected to a stereocenter at the C2 position of a tetrahydrofuran (THF) ring. This unique arrangement offers a compelling combination of features for drug development:

  • The Primary Amine: Serves as a versatile synthetic handle for a multitude of derivatization strategies, including acylation, alkylation, and arylation. This allows for the systematic exploration of the chemical space around the core scaffold to optimize pharmacological properties. The selective manipulation of primary amines is a cornerstone of modern drug discovery.[1]

  • The 2-Methyltetrahydrofuran (2-MeTHF) Core: This moiety is increasingly recognized as a "green" or sustainable solvent and synthetic intermediate derived from renewable biomass sources like levulinic acid.[2][3][4] In a molecular context, the 2-MeTHF ring acts as a bioisostere for other cyclic ethers or aliphatic groups, often enhancing metabolic stability and aqueous solubility—key parameters in drug design.[5] Its partial miscibility with water can also simplify work-up procedures in synthetic protocols.[6][7]

  • The C2-Stereocenter: The chiral nature of the molecule introduces three-dimensional complexity, which is critical for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors.

These application notes provide a detailed guide to the primary functionalization strategies for (2-methyltetrahydrofuran-2-yl)methanamine, offering field-tested protocols and the underlying chemical principles to empower researchers in their drug discovery programs.

Core Functionalization Workflows

The primary amine of (2-methyltetrahydrofuran-2-yl)methanamine is a potent nucleophile, enabling a variety of reliable and high-yielding C-N bond-forming reactions. The following sections detail the most common and impactful of these transformations.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental reaction for converting the primary amine into a stable amide linkage, a functional group present in approximately 25% of all marketed pharmaceuticals.[8] This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or carboxylic acid anhydride.[9]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., chloride) to form the amide. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[10]

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of (2-methyltetrahydrofuran-2-yl)methanamine with a generic acyl chloride.

  • Reagents & Equipment:

    • (2-Methyltetrahydrofuran-2-yl)methanamine (1.0 eq)

    • Acyl Chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve (2-methyltetrahydrofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM to achieve a concentration of ~0.3 M.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the solution over 15 minutes. Ensure the internal temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up:

      • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

      • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can typically be purified by flash column chromatography on silica gel.

Trustworthiness Check: The formation of the desired amide can be confirmed by ¹H NMR (disappearance of the primary amine NH₂ protons and appearance of a new amide N-H proton), ¹³C NMR (appearance of a new carbonyl signal ~165-175 ppm), and mass spectrometry (observation of the correct molecular ion peak).

Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Amine (1.0 eq) and Base (1.5 eq) in DCM Cooling Cool to 0 °C (Ice Bath) Setup->Cooling Addition Dropwise Addition of Acyl Chloride (1.1 eq) Cooling->Addition Stir Stir at RT for 2-4h (Monitor by TLC) Addition->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Amide Product Purify->Product

Caption: General workflow for N-acylation of the primary amine.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and widely used method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone).[11][12] The reaction proceeds in one pot, first through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[13]

Causality and Mechanistic Insight: The reaction is typically performed under weakly acidic conditions, which catalyze the formation of the imine from the amine and carbonyl. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[11][12][13] This selectivity is crucial for achieving high yields of the desired amine product.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details a one-pot procedure using the mild and effective reducing agent sodium triacetoxyborohydride.

  • Reagents & Equipment:

    • (2-Methyltetrahydrofuran-2-yl)methanamine (1.0 eq)

    • Aldehyde (e.g., benzaldehyde) (1.05 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (catalytic, ~2-3 drops)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • To a stirred solution of (2-methyltetrahydrofuran-2-yl)methanamine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE (~0.2 M), add a few drops of glacial acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: Mild gas evolution may be observed.

    • Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.

    • Work-up:

      • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

      • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: The crude secondary amine can be purified by flash column chromatography.

Trustworthiness Check: Successful reductive amination is confirmed by the disappearance of the aldehyde proton in ¹H NMR, the appearance of new signals corresponding to the newly introduced alkyl/aryl group, and a correct mass observed by MS.

Visualization of Reductive Amination

Reductive_Amination Amine R-NH₂ (Primary Amine) Imine R-N=CHR' (Imine Intermediate) Amine->Imine Condensation (+ H⁺, - H₂O) Carbonyl R'-CHO (Aldehyde) Carbonyl->Imine Amine_Product R-NH-CH₂R' (Secondary Amine) Imine->Amine_Product Reduction [NaBH(OAc)₃]

Caption: Key steps in the reductive amination process.

N-Arylation: Buchwald-Hartwig Amination

For the synthesis of N-aryl amines, the Buchwald-Hartwig amination is the preeminent method.[14] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the primary amine and an aryl halide (or triflate), a transformation that is difficult to achieve via classical methods like nucleophilic aromatic substitution.[15][16]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex and deprotonation by a base to form a palladium amide intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[16] The choice of phosphine ligand is critical for the reaction's success, as it modulates the stability and reactivity of the palladium intermediates.[15][17]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general starting point using a common catalyst/ligand system. Note: This reaction is highly sensitive to air and moisture, and all reagents and solvents must be rigorously deoxygenated.

  • Reagents & Equipment:

    • (2-Methyltetrahydrofuran-2-yl)methanamine (1.2 eq)

    • Aryl Bromide (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous, deoxygenated Toluene

    • Schlenk flask or sealed reaction vial, inert gas manifold

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a Schlenk flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, deoxygenated toluene via syringe.

    • Add (2-methyltetrahydrofuran-2-yl)methanamine (1.2 eq) via syringe.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Work-up:

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

      • Concentrate the filtrate and partition the residue between water and ethyl acetate.

      • Separate the layers, extract the aqueous phase, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the product by flash column chromatography.

Trustworthiness Check: Successful arylation is confirmed by the appearance of aromatic proton signals in the ¹H NMR spectrum that couple to the amine N-H, and a correct molecular weight by high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Functionalization Results

The following table summarizes representative, expected outcomes for the functionalization of (2-methyltetrahydrofuran-2-yl)methanamine using the protocols described above. Note: Yields are illustrative and will vary based on the specific substrate and reaction scale.

Reaction TypeReagent ExampleProduct StructureRepresentative Yield (%)Analytical Confirmation
N-Acylation Benzoyl ChlorideN-((2-Methyltetrahydrofuran-2-yl)methyl)benzamide85-95%¹H NMR, ¹³C NMR, MS
Reductive Amination 4-Fluorobenzaldehyde1-(4-Fluorophenyl)-N-((2-methyltetrahydrofuran-2-yl)methyl)methanamine70-85%¹H NMR, MS, HRMS
N-Arylation 4-BromotolueneN-((2-Methyltetrahydrofuran-2-yl)methyl)-4-methylaniline65-80%¹H NMR, HRMS

Conclusion

(2-Methyltetrahydrofuran-2-yl)methanamine is a highly versatile and valuable starting material for the synthesis of diverse chemical libraries. The primary amine provides a reliable point of attachment for a wide range of functional groups through robust and well-understood chemical transformations. The protocols for N-acylation, reductive amination, and Buchwald-Hartwig N-arylation outlined in this guide provide researchers and drug development professionals with a solid foundation for rapidly generating novel derivatives, enabling the efficient exploration of structure-activity relationships and the acceleration of drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • Procter, D. J., et al. (2021). Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Heravi, M. M., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • de la Torre, A., & Jalde, P. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Buchwald, S. L., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Synfacts.
  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines.
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  • Procter, D. J., et al. (2021). Primary α-tertiary amine synthesis via α-C–H functionalization.
  • Sarpong, R., et al. (2021). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines.
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  • Aycock, R. A. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development.
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  • Englezou, G., et al. (2020). 2-Methyltetrahydrofuran (2-MeTHF)
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Sources

Method

High-throughput screening with (2-Methyltetrahydrofuran-2-yl)methanamine

Initiating Research on MTMA I'm starting a thorough investigation into (2-Methyltetrahydrofuran-2-yl)methanamine (MTMA). My focus is on its chemical characteristics, established uses, and whether any high-throughput scre...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on MTMA

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Analyzing MTMA for HTS

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Formulating Application Note Content

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Constructing the Library Note

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Application

Application Notes and Protocols: (2-Methyltetrahydrofuran-2-yl)methanamine in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design The landscape of medicinal chemistry is continually evolving, with a significant trend being the departure from flat, aromatic-rich molecules towards more three...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is continually evolving, with a significant trend being the departure from flat, aromatic-rich molecules towards more three-dimensional, C(sp³)-rich scaffolds. This strategic shift, often termed "escaping from flatland," is driven by the pursuit of drug candidates with improved physicochemical and pharmacokinetic properties.[1] Saturated heterocyclic rings are at the forefront of this movement, serving as valuable bioisosteres for aromatic systems. Bioisosteres are chemical groups with similar physical or chemical properties that produce comparable biological effects.[2][3] By replacing a traditional phenyl ring with a saturated counterpart, medicinal chemists can often enhance solubility, increase metabolic stability, and improve the overall "drug-likeness" of a compound.[1][4]

The tetrahydrofuran (THF) moiety is a prime example of a privileged scaffold in drug discovery, with the U.S. Food and Drug Administration (FDA) having approved 13 drugs containing this five-membered cyclic ether for a variety of clinical applications.[5][6][7] This guide focuses on a specific, functionalized building block, (2-Methyltetrahydrofuran-2-yl)methanamine , exploring its synthesis, properties, and potential applications as a versatile tool for the modern medicinal chemist.

The (2-Methyltetrahydrofuran-2-yl)methanamine Moiety: A Profile

The title compound offers a unique combination of features that make it an attractive building block for drug discovery programs:

  • Saturated Heterocyclic Core: The 2-methyltetrahydrofuran ring provides a rigid, three-dimensional scaffold. This can improve binding affinity by providing better-defined vectoral exits into the binding pockets of target proteins, compared to the less-defined vectors of a flat aromatic ring.

  • Primary Amine Handle: The primary amine is a versatile functional group, enabling straightforward derivatization through a wide array of well-established chemical transformations, such as amide bond formation, reductive amination, and urea or sulfonamide synthesis.

  • Improved Physicochemical Properties: Derived from the "green" solvent 2-methyltetrahydrofuran (2-MeTHF), this moiety is expected to confer favorable properties to parent molecules. Compared to its non-methylated counterpart, tetrahydrofurfurylamine, the additional methyl group can subtly modulate lipophilicity and potentially block sites of metabolic oxidation. The parent solvent, 2-MeTHF, is noted for its higher boiling point (80°C) compared to THF (66°C), greater stability towards strong bases, and limited miscibility with water, which can simplify reaction workups.[8] These intrinsic properties of the core structure are often partially translated to the resulting drug molecules.

Physicochemical Data Summary

While specific experimental data for (2-Methyltetrahydrofuran-2-yl)methanamine is limited, the properties of the parent solvent, 2-MeTHF, provide valuable context.

PropertyValue (for 2-MeTHF)Significance for Drug Design
Boiling Point 80 °CHigher than THF, allowing for a wider range of reaction temperatures.[8]
Water Solubility 14 g/100 g at 20 °C (inversely soluble)Limited water miscibility can facilitate easier extraction and purification steps.
Stability More stable to strong bases (e.g., n-BuLi) than THFAllows for a broader scope of organometallic reactions without solvent degradation.[8]
Source Can be derived from renewable biomass (levulinic acid)Aligns with green chemistry principles, an increasing focus in the pharmaceutical industry.

Synthetic Protocol: Accessing (2-Methyltetrahydrofuran-2-yl)methanamine

A robust and scalable synthesis is paramount for a building block's utility. While a dedicated synthesis for this specific amine is not widely published, a reliable route can be designed based on the well-established catalytic hydrogenation of nitriles. The logical precursor is 2-methyl-2-tetrahydrofurancarbonitrile .

Workflow for Synthesis

Synthetic Workflow cluster_0 Step 1: Nitrile Formation (Example) cluster_1 Step 2: Catalytic Hydrogenation A 2-Methyltetrahydrofuran-2-ol B 2-Methyl-2-tetrahydrofurancarbonitrile A->B  NaCN, Acid C 2-Methyl-2-tetrahydrofurancarbonitrile D (2-Methyltetrahydrofuran-2-yl)methanamine C->D  H2, Catalyst (e.g., Raney Ni, Pd/C)  Solvent (e.g., EtOH, 2-MeTHF)

Caption: Synthetic workflow for (2-Methyltetrahydrofuran-2-yl)methanamine.

Detailed Protocol: Catalytic Hydrogenation of 2-Methyl-2-tetrahydrofurancarbonitrile

This protocol is a representative procedure based on common methods for nitrile reduction to primary amines. Optimization may be required.

Materials:

  • 2-Methyl-2-tetrahydrofurancarbonitrile

  • Raney Nickel (or 10% Palladium on Carbon)

  • Anhydrous Ethanol (or 2-Methyltetrahydrofuran)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under an inert atmosphere, carefully add the catalyst to the vessel. For a 10 mmol scale reaction, a starting point of 10-20% by weight of Raney Nickel (slurry, washed with the reaction solvent) is recommended. Causality: Raney Nickel is a cost-effective and highly active catalyst for nitrile hydrogenation. Handling under an inert atmosphere prevents premature deactivation.

  • Addition of Reactants: Dissolve 2-methyl-2-tetrahydrofurancarbonitrile (1.0 eq) in the chosen solvent (e.g., anhydrous ethanol, approx. 0.5 M concentration). Add the solution to the hydrogenation vessel via cannula or syringe.

  • Hydrogenation:

    • Seal the vessel securely.

    • Purge the vessel 3-5 times with hydrogen gas to remove any residual air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Causality: Sufficient hydrogen pressure is required to drive the reaction and maintain catalyst activity. The optimal pressure may vary depending on the catalyst and substrate.

    • Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C) if necessary. Causality: Heating can increase the reaction rate, but excessive temperatures may lead to side products. The reaction is often monitored by the cessation of hydrogen uptake.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with an inert gas.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Safety Note: Raney Nickel can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration and handle it appropriately.

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude amine can be purified by distillation under reduced pressure or by chromatography if necessary.

ParameterTypical RangeRationale
Catalyst Raney Ni, Raney Co, Pd/C, Rh/Al2O3Choice depends on cost, desired selectivity, and functional group tolerance. Ni and Co are effective and economical.
Solvent EtOH, MeOH, THF, 2-MeTHFAnhydrous protic solvents like ethanol are often used to aid in the reduction process.
Pressure (H2) 50 - 1000 psiHigher pressures can increase reaction rates but require specialized equipment.
Temperature 25 - 100 °CBalances reaction rate against potential side reactions or catalyst degradation.
Additives Ammonia (sometimes used to suppress secondary amine formation)For this substrate, steric hindrance from the quaternary center should disfavor secondary amine formation.

Application Notes in Medicinal Chemistry

A Saturated Bioisostere for Aromatic and Planar Systems

The primary application of the (2-Methyltetrahydrofuran-2-yl)methanamine moiety is as a saturated bioisostere for aromatic amines like aniline or benzylamine derivatives. Replacing a "flat" aromatic ring with this C(sp³)-rich scaffold can profoundly and beneficially impact a drug candidate's properties.

Key Advantages of Bioisosteric Replacement:

  • Improved Solubility: Saturated scaffolds disrupt crystal lattice packing and introduce more polar surface area (the ether oxygen), which generally leads to higher aqueous solubility.

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated THF ring lacks these sites of oxidation, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Novel Intellectual Property: Replacing a common aromatic scaffold with a less common saturated one can create novel chemical matter, strengthening a project's patent position.

Bioisostere Concept cluster_0 Aromatic Precursor cluster_1 Saturated Bioisostere cluster_props Potential Improvements A [Drug Scaffold]-NH-CH2-[Phenyl Ring] B [Drug Scaffold]-NH-CH2-[2-Methyl-THF Ring] A->B Bioisosteric Replacement C • Increased Solubility • Higher Metabolic Stability • Novel IP Position • 3D Exit Vectors

Caption: Bioisosteric replacement of a benzylamine with the target moiety.

A Versatile Building Block for Scaffold Elaboration

The primary amine of (2-Methyltetrahydrofuran-2-yl)methanamine is a key functional handle for building molecular complexity. Standard coupling reactions can be employed to attach this fragment to a wide variety of core structures.

  • Amide Coupling: Reaction with a carboxylic acid using standard coupling reagents (e.g., HATU, EDC) provides a robust and predictable way to link the fragment to a lead molecule.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a secondary amine, offering an alternative linker chemistry.

  • Sulfonamide Formation: Reaction with a sulfonyl chloride provides a stable and synthetically accessible sulfonamide linkage.

These reactions allow medicinal chemists to systematically explore the structure-activity relationship (SAR) around the 3D-rich tetrahydrofuran core, probing interactions within the target protein's binding site.

Conclusion

While not yet a commonplace building block, (2-Methyltetrahydrofuran-2-yl)methanamine represents a high-potential tool for medicinal chemists. Its synthesis is straightforward from readily accessible precursors, and its structure embodies the modern drug design principles of increasing three-dimensionality and utilizing saturated bioisosteres to optimize drug properties. By leveraging the favorable characteristics of the 2-methyltetrahydrofuran core, researchers can access novel chemical space and develop drug candidates with potentially superior solubility, metabolic stability, and potency. The protocols and concepts outlined in this guide provide a foundational framework for the synthesis and strategic deployment of this promising building block in drug discovery programs.

References

  • Meyers, J., et al. (2021). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 5, 884–900. [Link]

  • Talele, T. T. (2016). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • Slideshare. (n.d.). BIOISOSTERSM. Slideshare. [Link]

  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 108. [Link]

  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(11), 698. [Link]

  • Mei, Y., & Du, Y. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • American Chemical Society. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. American Chemical Society. [Link]

  • R Discovery. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • ProQuest. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. ProQuest. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2024). Explore the advantages of tetrahydrofuran products. Shenyang East Chemical Science-Tech Co., Ltd. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2022). THF application areas and uses. Shenyang East Chemical Science-Tech Co., Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (2023). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

  • Monument Chemical. (n.d.). Tetrahydrofuran (THF) – Pharma and Industry Applications. Monument Chemical. [Link]

  • Liu, Y., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(17), 3873-3879. [Link]

  • Monkovic, I., et al. (1975). Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry, 18(1), 102-104. [Link]

  • Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148, 151-163. [Link]

  • Google Patents. (n.d.). CN101492433A - Green synthesis of 2-methylte-trahydrofuran.
  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Google Patents. (n.d.). US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.
  • ResearchGate. (2015). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103214437A - Continuous production method of 2-methyl tetrahydrofuran.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocycles from (2-Methyltetrahydrofuran-2-yl)methanamine

Authored by: A Senior Application Scientist Abstract Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with over 85% of biologically active small molecules incorporating at least one such ring system...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with over 85% of biologically active small molecules incorporating at least one such ring system.[1] The strategic selection of starting materials is paramount for introducing desirable physicochemical properties and structural complexity into drug candidates. (2-Methyltetrahydrofuran-2-yl)methanamine emerges as a highly valuable, chiral building block. Its saturated oxygen-containing ring can enhance solubility and metabolic stability, while the primary amine attached to a quaternary carbon provides a unique anchor point for constructing complex spirocyclic and fused ring systems. This guide details robust and versatile synthetic strategies for leveraging this amine in the creation of novel heterocyclic entities, focusing on the Pictet-Spengler reaction and multicomponent reaction (MCR) pathways.

The Strategic Value of the 2-Methyl-THF Moiety in Drug Design

The 2-methyltetrahydrofuran (2-MeTHF) fragment is more than a simple linker. It is a bio-friendly scaffold derived from renewable resources like levulinic acid, making it a "green" solvent and synthetic component.[2][3] In a medicinal chemistry context, the THF ring often serves as a bioisosteric replacement for less favorable groups, improving pharmacokinetic profiles. The methyl group at the C2 position introduces a chiral center and a degree of conformational rigidity, which can be crucial for specific receptor-ligand interactions. Our starting material, (2-Methyltetrahydrofuran-2-yl)methanamine, harnesses these features, presenting a primary amine as a versatile handle for a multitude of synthetic transformations.

Synthesis of Fused Pyridine Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that traditionally involves the reaction of a β-arylethylamine with a carbonyl compound to yield a tetrahydroisoquinoline.[4] We can expertly adapt this methodology by utilizing the electron-rich furan ring of a related precursor as the nucleophilic component for the cyclization step. While our primary substrate is a saturated THF, a closely related analogue, 2-(5-methylfuran-2-yl)ethanamine, has been successfully used to synthesize tetrahydrofuro[3,2-c]pyridines, providing a validated blueprint for this approach.[5][6] The reaction proceeds through an initial condensation to form a Schiff base, which upon protonation generates a highly reactive iminium ion. This intermediate then undergoes an intramolecular electrophilic attack by the furan ring to forge the new heterocyclic system.

Causality in Experimental Design
  • Choice of Acid Catalyst: The reaction is acid-catalyzed. Common choices include HCl, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (TsOH). The strength of the acid must be sufficient to promote iminium ion formation and cyclization without causing significant degradation or tarring of the acid-sensitive furan precursor.[6] A mixture of acetic acid and hydrochloric acid has proven effective in balancing reactivity and minimizing side reactions.[5]

  • Solvent Selection: Solvents like acetic acid, acetonitrile, and toluene are commonly employed.[5] Acetic acid can serve as both a solvent and a co-catalyst. The choice often depends on the solubility of the starting materials and the desired reaction temperature.

  • Aldehyde Electronics: The electronic nature of the aldehyde substrate significantly impacts yield. Aldehydes bearing electron-donating groups on the aromatic ring tend to produce higher yields of the desired tetrahydrofuro[3,2-c]pyridine product.[6] This is because electron-donating groups stabilize the carbocationic intermediate formed during the electrophilic aromatic substitution step.

Detailed Protocol: Synthesis of a 4-Aryl-tetrahydrofuro[3,2-c]pyridine Derivative

This protocol is adapted from established procedures for the analogous furan-based starting material.[5][6]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-(5-methylfuran-2-yl)ethanamine) (1.0 eq., e.g., 2 mmol, 278 mg).

  • Solvent and Reagents: Add glacial acetic acid (10 mL). To this solution, add the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq., 2.2 mmol, 300 mg).

  • Catalyst Addition: Carefully add concentrated hydrochloric acid (2.0 eq., 4 mmol, ~0.33 mL of 12M HCl).

  • Reaction Execution: Heat the reaction mixture to 70°C and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) and basify to pH 8-9 with a saturated aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the pure product.

Data Presentation
Aldehyde SubstituentExpected Relative YieldRationale
4-Methoxy (-OCH₃)HighStrong electron-donating group stabilizes the cyclization intermediate.[6]
4-Methyl (-CH₃)Moderate-HighElectron-donating group.
Unsubstituted (-H)ModerateBaseline reactivity.
4-Chloro (-Cl)Low-ModerateElectron-withdrawing group destabilizes the intermediate.
4-Nitro (-NO₂)Low / Prone to side reactionsStrong electron-withdrawing group significantly hinders the reaction.[6]
Pictet-Spengler Workflow Diagram

Pictet_Spengler_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification Amine (2-Methylfuran-2-yl)ethanamine + Aromatic Aldehyde Solvent Add Acetic Acid & HCl Catalyst Amine->Solvent 1. Dissolve Heat Heat to 70°C (5-6 hours) Solvent->Heat 2. Initiate Reaction Quench Cool & Quench (Ice & NaOH) Heat->Quench 3. Neutralize Extract Extract with Ethyl Acetate Quench->Extract 4. Isolate Dry Dry & Concentrate Extract->Dry 5. Prepare for Purification Column Silica Gel Chromatography Dry->Column 6. Purify Product Pure Fused Heterocycle Column->Product

Caption: Workflow for the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines.

Synthesis of Spiro-Heterocycles via One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of each starting material.[7] This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity. The quaternary center of (2-Methyltetrahydrofuran-2-yl)methanamine makes it an ideal substrate for MCRs designed to produce spiro-heterocycles—bicyclic systems sharing a single carbon atom.[8][9]

Rationale for MCR Strategy

We propose a three-component reaction involving our primary amine, a cyclic ketone (e.g., N-Boc-4-piperidone), and malononitrile. This type of condensation is known to produce highly functionalized spiro-fused heterocyclic systems.[9] The reaction proceeds through a series of tandem steps:

  • Knoevenagel Condensation: The ketone and malononitrile react to form a reactive alkylidene-malononitrile intermediate.

  • Michael Addition: The primary amine of our starting material adds to this activated double bond.

  • Intramolecular Cyclization/Tautomerization: The newly formed intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable, final spiro-heterocyclic product.

Detailed Protocol: Three-Component Synthesis of a Spiro[piperidine-4,5'-pyrano[2,3-c]pyrazole] Derivative Core
  • Reaction Setup: In a 25 mL round-bottom flask, combine (2-Methyltetrahydrofuran-2-yl)methanamine (1.0 eq., 1 mmol, 129 mg), N-Boc-4-piperidone (1.0 eq., 1 mmol, 199 mg), and malononitrile (1.0 eq., 1 mmol, 66 mg).

  • Solvent and Catalyst: Add ethanol (5 mL) as the solvent. Add a catalytic amount of a basic catalyst such as piperidine or triethylamine (e.g., 0.1 eq., 10 mol%).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a precipitate. Allow the reaction to proceed for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

  • Purification: The filtered solid is often of high purity. If necessary, the product can be recrystallized from a suitable solvent like ethanol or isopropanol to achieve analytical purity.

Data Presentation: MCR Component Variation
Amine ComponentKetone Component"X" ComponentResulting Scaffold
(2-MeTHF)-CH₂NH₂CyclohexanoneMalononitrileSpiro[cyclohexane-pyran]
(2-MeTHF)-CH₂NH₂N-Boc-4-piperidoneEthyl CyanoacetateSpiro[piperidine-pyran]
(2-MeTHF)-CH₂NH₂IsatinMalononitrileSpiro[oxindole-pyran][9]
(2-MeTHF)-CH₂NH₂CyclopentanoneBarbituric AcidSpiro[cyclopentane-pyrimidine]
MCR Workflow for Spirocycle Synthesis

MCR_Workflow cluster_inputs Reactants (One-Pot) Amine (2-MeTHF)methanamine Solvent Ethanol Solvent + Basic Catalyst Ketone Cyclic Ketone (e.g., N-Boc-4-piperidone) Malo Active Methylene (e.g., Malononitrile) Reaction Stir at Room Temp (12-24 hours) Solvent->Reaction Combine & Mix Precipitate Product Precipitates Reaction->Precipitate Tandem Reaction Sequence Filter Filter & Wash (Cold Ethanol) Precipitate->Filter Isolate Product Pure Spiro-Heterocycle Filter->Product Dry

Caption: One-pot multicomponent reaction (MCR) workflow for spiro-heterocycle synthesis.

Exploratory Pathway: Bischler-Napieralski Type Cyclization

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed cyclodehydration of a β-arylethylamide.[10][11][12] Adapting this to our non-aromatic substrate presents a novel, exploratory route to unique heterocyclic systems. The strategy requires a two-step process: first, acylation of the primary amine, followed by an attempted intramolecular cyclization onto the THF ring.

Rationale and Challenges
  • Amide Formation: (2-Methyltetrahydrofuran-2-yl)methanamine must first be converted to an amide. Reacting it with an acyl chloride, such as phenylacetyl chloride, in the presence of a base will yield the required N-((2-methyltetrahydrofuran-2-yl)methyl)phenylacetamide precursor.

  • Cyclization: The critical step is the intramolecular cyclization. This requires a potent dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to activate the amide carbonyl.[12] The electrophilic species generated must then be attacked by a C-H bond of the THF ring. This is significantly more challenging than a standard electrophilic aromatic substitution and may require forcing conditions. Success would yield a novel spiro-fused dihydropyridine-type system.

Proposed Two-Step Protocol

Step A: Amide Formation

  • Dissolve (2-Methyltetrahydrofuran-2-yl)methanamine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0°C.

  • Slowly add phenylacetyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous work-up to isolate the amide precursor.

Step B: Cyclization

  • Dissolve the purified amide from Step A in an inert, high-boiling solvent like toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (2-3 eq.) and heat the mixture to reflux.

  • Monitor the reaction carefully. Upon completion, cool the reaction and quench by slowly pouring it onto a mixture of ice and ammonia solution.

  • Extract the product with an organic solvent and purify by chromatography.

Bischler-Napieralski Type Workflow

BN_Workflow cluster_stepA Step A: Amide Formation cluster_stepB Step B: Cyclization StartA (2-MeTHF)methanamine ReactA Add Phenylacetyl Chloride + Triethylamine in DCM StartA->ReactA Amide Intermediate Amide ReactA->Amide Isolate & Purify ReactB Add POCl₃ in Toluene Amide->ReactB HeatB Reflux ReactB->HeatB Product Novel Spiro-Heterocycle HeatB->Product Quench & Purify

Sources

Application

Application Notes &amp; Protocols: The Strategic Implementation of 2-Methyltetrahydrofuran (2-MeTHF) in Modern Flow Chemistry

A Note on Scope: While the initial topic of interest was the specific building block (2-Methyltetrahydrofuran-2-yl)methanamine, a comprehensive literature review reveals a scarcity of documented applications for this par...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: While the initial topic of interest was the specific building block (2-Methyltetrahydrofuran-2-yl)methanamine, a comprehensive literature review reveals a scarcity of documented applications for this particular molecule in flow chemistry. However, the parent solvent, 2-Methyltetrahydrofuran (2-MeTHF), is a cornerstone of green chemistry and has extensive, well-documented applications in continuous flow processes. This guide, therefore, focuses on the strategic use of 2-MeTHF as a high-performance, bio-derived solvent in flow chemistry, a topic of significant interest to researchers in pharmaceutical and fine chemical synthesis.[1][2][3][4] We will explore its advantages over traditional solvents and provide detailed protocols for its integration into continuous manufacturing workflows.

Introduction: Why 2-MeTHF is a Superior Solvent for Flow Chemistry

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green solvent, offering a compelling alternative to traditional ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et2O).[3] Derived from renewable resources such as levulinic acid, its physicochemical properties make it uniquely suited for the demands of continuous flow synthesis.[1][2][5][6]

Key Advantages over Traditional Solvents:

  • Higher Boiling Point: With a boiling point of approximately 80°C, 2-MeTHF allows for a wider operational temperature range in flow reactors compared to THF (66°C), enabling enhanced reaction kinetics without requiring significant pressurization.

  • Enhanced Stability of Organometallics: Organolithium reagents, such as n-butyllithium (n-BuLi), exhibit significantly greater stability in 2-MeTHF. The half-life of n-BuLi at 35°C is about 70 minutes in 2-MeTHF, compared to a mere 10 minutes in THF, reducing reagent degradation in pump lines and reactor coils.[7]

  • Reduced Water Miscibility: Unlike the fully miscible THF, 2-MeTHF has limited water solubility (approx. 14 g/100 g).[6] This property is transformative for flow chemistry, as it facilitates in-line liquid-liquid extractions, simplifying workup and purification steps and minimizing solvent waste.[5][7]

  • Azeotropic Drying: 2-MeTHF forms a low-boiling azeotrope with water, which simplifies its drying process for moisture-sensitive reactions.

  • Reduced Peroxide Formation: While still capable of forming peroxides, 2-MeTHF tends to do so at a slower rate than THF, a critical safety advantage in continuously operating systems where solvent reservoirs may be held for extended periods.[8][9]

These properties translate to more stable, efficient, and sustainable chemical processes, making 2-MeTHF an ideal choice for the development of robust flow chemistry protocols in the pharmaceutical and fine chemical industries.[7][10]

Application I: High-Temperature Organolithium Chemistry in Continuous Flow

Expertise & Rationale

The primary limitation of using highly reactive organolithium reagents in batch processing is the requirement for cryogenic temperatures (-78°C) to control fast, exothermic reactions and prevent solvent degradation. Flow chemistry fundamentally overcomes this by leveraging superior heat and mass transfer. By using 2-MeTHF, we can further capitalize on this advantage. Its higher stability towards lithiation allows for reactions to be conducted at significantly elevated temperatures (e.g., -20°C to 0°C), which is often impractical with THF.[5] This accelerates reaction rates, increases throughput, and dramatically reduces the energy costs associated with deep cooling.

This protocol describes the continuous metalation of a generic aryl bromide followed by quenching with an electrophile, a common transformation in API synthesis.

Experimental Protocol: Continuous Lithiation and Quench

Objective: To perform a continuous aryl lithiation followed by electrophilic quench at an elevated temperature using 2-MeTHF as the solvent.

Materials:

  • Reagent Stream A: 1.0 M solution of Aryl Bromide (ArBr) in dry 2-MeTHF.

  • Reagent Stream B: 1.2 M solution of n-Butyllithium (n-BuLi) in hexanes, diluted to 1.0 M with dry 2-MeTHF.

  • Reagent Stream C (Quench): 1.5 M solution of an electrophile (e.g., N,N-Dimethylformamide, DMF) in dry 2-MeTHF.

  • Quench Solution (Batch): Saturated aqueous ammonium chloride (NH₄Cl).

Flow Reactor Setup:

  • Three syringe pumps (or equivalent) for reagent delivery.

  • T-Mixer (e.g., PEEK or glass) for initial mixing.

  • Reactor Coil 1 (PFA tubing, e.g., 10 mL volume) submerged in a cryo-cooler bath set to -20°C.

  • T-Mixer for introducing the electrophile.

  • Reactor Coil 2 (PFA tubing, e.g., 5 mL volume) submerged in the same cryo-cooler bath.

  • Back Pressure Regulator (BPR) set to 10-20 psi to ensure smooth flow and prevent outgassing.

Protocol Steps:

  • System Priming: Prime all pumps and lines with dry 2-MeTHF to remove air and moisture.

  • Initiate Flow: Start pumping Reagent Streams A and B at equal flow rates (e.g., 0.5 mL/min each) through the first T-mixer and into Reactor Coil 1. This initiates the metal-halogen exchange.

  • Residence Time 1 (Lithiation): The total flow rate of 1.0 mL/min into the 10 mL Reactor Coil 1 provides a residence time of 10 minutes for the lithiation to complete. The choice of -20°C is a balance between rapid kinetics and reagent stability, made possible by the use of 2-MeTHF.

  • Electrophilic Quench: The organolithium stream exiting Coil 1 is merged with Reagent Stream C (Electrophile) at the second T-mixer. Set the flow rate of Stream C to 0.5 mL/min.

  • Residence Time 2 (Quench Reaction): The combined stream (1.5 mL/min total flow) enters Reactor Coil 2 (5 mL), providing a residence time of approximately 3.3 minutes for the reaction with the electrophile.

  • Collection & Quenching: The product stream exits the BPR and is collected directly into a flask containing a vigorously stirred solution of saturated aqueous NH₄Cl to quench any unreacted organolithium species.

  • Steady State: Allow the system to run for at least three residence times to reach a steady state before collecting the product for analysis.

  • Workup: The quenched mixture is transferred to a separatory funnel. The organic layer (2-MeTHF) is easily separated from the aqueous layer, demonstrating a key advantage of the solvent.[6] The organic phase is then dried and concentrated to yield the crude product.

Visualization: Flow Diagram for Lithiation

Lithiation_Flow_Diagram cluster_reactors Flow Reactor Manifold (-20°C Bath) P1 Pump A (ArBr in 2-MeTHF) M1 T-Mixer P1->M1 P2 Pump B (n-BuLi in 2-MeTHF) P2->M1 P3 Pump C (Electrophile in 2-MeTHF) M2 T-Mixer P3->M2 R1 Reactor Coil 1 (10 min Residence Time) M1->R1 R1->M2 R2 Reactor Coil 2 (3.3 min Residence Time) M2->R2 BPR Back Pressure Regulator (15 psi) R2->BPR Collection Product Collection (in aq. NH4Cl) BPR->Collection

Caption: Continuous flow setup for organolithium formation and quench.

Data Presentation: Parameter Comparison
ParameterBatch Process (THF)Flow Process (2-MeTHF)Rationale for Improvement
Temperature -78 °C-20 °C2-MeTHF enhances n-BuLi stability; flow provides superior heat control.[5][7]
Reaction Time 1-2 hours15 minutesAccelerated kinetics at higher temperatures.
Solvent Usage High (for dilution)Lower (concentrated streams)Flow processes are more intensified.
Workup Emulsion-prone extractionClean phase separationLow water miscibility of 2-MeTHF simplifies extraction.[7]
Safety High risk of thermal runawayMinimized risk (small volume)Flow reactors contain minimal reaction volume at any given time.

Application II: Integrated Synthesis & In-Line Extraction

Expertise & Rationale

One of the most powerful applications of flow chemistry is the telescoping of multiple synthetic steps, avoiding the isolation and purification of intermediates.[10] 2-MeTHF is a key enabler for this strategy due to its low water miscibility. After an aqueous quench or workup step, the 2-MeTHF product stream can be directly passed through a liquid-liquid separator (e.g., a membrane-based or gravity separator) to remove aqueous impurities before flowing directly into the next reaction stage. This is impossible with a water-miscible solvent like THF, which would require a full batch workup and solvent swap.

This protocol describes a conceptual two-step synthesis: a Suzuki-Miyaura cross-coupling followed by an in-line aqueous wash and a subsequent reaction.

Protocol: Telescoped Suzuki Coupling and In-Line Wash

Objective: To perform a Pd-catalyzed Suzuki-Miyaura coupling, followed by an in-line aqueous wash to remove inorganic salts, before proceeding to a hypothetical second reaction.

Materials:

  • Reagent Stream A: 0.5 M solution of Aryl Halide and 0.55 M Arylboronic Acid in 2-MeTHF.

  • Reagent Stream B: 1.0 M aqueous solution of K₂CO₃ with 0.01 mol% Pd Catalyst (e.g., Pd(PPh₃)₄).

  • Wash Stream C: Deionized water.

Flow Reactor Setup:

  • Two pumps for the main reaction.

  • Heated Reactor Coil 1 (e.g., 20 mL) for the Suzuki coupling.

  • Liquid-Liquid Separator (membrane or gravity-based).

  • A third pump for the aqueous wash stream.

  • A second reactor module for the subsequent (hypothetical) reaction.

Protocol Steps:

  • System Priming: Prime the system with the respective solvents.

  • Initiate Suzuki Reaction: Pump Streams A and B at a 2:1 flow rate ratio (e.g., 1.0 mL/min of A, 0.5 mL/min of B) into a T-mixer. The biphasic mixture flows into the heated Reactor Coil 1 (e.g., at 80°C). The higher boiling point of 2-MeTHF is advantageous here.

  • Residence Time 1 (Coupling): With a total flow of 1.5 mL/min into a 20 mL coil, the residence time is ~13.3 minutes.

  • In-Line Separation: The biphasic stream exiting the reactor enters a liquid-liquid separator. The organic top layer (2-MeTHF containing the product) is directed to the next stage, while the aqueous bottom layer (containing salts and catalyst residue) is directed to waste. The use of 2-MeTHF is critical for this clean separation.[5]

  • Telescoping: The purified organic stream can now be directly mixed with a new reagent stream to perform a subsequent transformation without any manual handling or isolation.

Visualization: Telescoped Reaction with Extraction

Telescoped_Flow_Diagram cluster_step1 Step 1: Suzuki Coupling cluster_workup In-Line Workup cluster_step2 Step 2: Subsequent Reaction P1 Pump A (Substrates in 2-MeTHF) M1 T-Mixer P2 Pump B (Aqueous Base + Pd Cat.) R1 Heated Reactor Coil 1 (80°C) LLS Liquid-Liquid Separator Waste Aqueous Waste LLS->Waste M2 T-Mixer LLS->M2 P3 Pump C (Reagent 2) R2 Reactor Coil 2 Product Final Product Stream

Caption: A two-step telescoped synthesis with integrated extraction.

Safety & Handling Protocols for 2-MeTHF in Flow Systems

Trustworthiness: A Self-Validating Safety System

While 2-MeTHF is safer than many alternatives, its flammability and potential for peroxide formation demand rigorous safety protocols.[8][9][11][12] The following procedures create a self-validating system to ensure safe operation.

Protocol for Safe Operation:

  • Solvent Testing (Mandatory First Step): Before every run, test the 2-MeTHF solvent reservoir for peroxides using commercially available test strips. Do not proceed if peroxides are detected. Peroxides can become dangerously concentrated if the solvent is evaporated.[8]

  • Material Compatibility: Ensure all wetted parts of the flow system (tubing, mixers, fittings) are compatible with 2-MeTHF and any reagents used. PFA, glass, and stainless steel are generally suitable.

  • System Integrity Check: Before introducing reagents, pressurize the system with an inert gas (e.g., Nitrogen) or the carrier solvent (2-MeTHF) to check for leaks at all fittings. This is a critical step to prevent flammable liquid spills.[11][12]

  • Inert Atmosphere: If using air-sensitive reagents like organolithiums, ensure the entire system is purged and maintained under an inert atmosphere.

  • Grounding: All metal components of the flow setup, including pump heads and reactor frames, must be properly grounded to prevent static discharge, which could ignite flammable vapors.[12]

  • Ventilation: Operate the flow system within a certified fume hood to manage vapor exposure and in case of leaks.[9][11]

  • Emergency Shutdown: Have a clear and practiced emergency shutdown procedure. This should include stopping all pumps and relieving system pressure.

Visualization: Pre-Run Safety Check Logic

Safety_Check_Diagram Start Start Pre-Run Safety Check PeroxideTest Test 2-MeTHF for Peroxides Start->PeroxideTest LeakCheck Pressurize and Check for Leaks PeroxideTest->LeakCheck Pass Stop1 STOP: Dispose of Solvent Safely PeroxideTest->Stop1 Fail GroundingCheck Verify Electrical Grounding LeakCheck->GroundingCheck Pass Stop2 STOP: Fix Leaks Before Proceeding LeakCheck->Stop2 Fail VentilationCheck Confirm Fume Hood Operation GroundingCheck->VentilationCheck Proceed Proceed with Reaction VentilationCheck->Proceed

Caption: Mandatory safety logic flow before initiating a reaction.

References

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2024, October 5). METHYLAMINE 2M IN THF. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(5), 785-794. Retrieved from [Link]

  • Luisi, R., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(5). Retrieved from [Link]

  • Martinez, A., et al. (2025, August 8). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysts. Retrieved from [Link]

  • Aycock, D. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. Retrieved from [Link]

  • Kumar, V., & Van der Eycken, E. V. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Drug Discovery Today, 27(2), 573-584. Retrieved from [Link]

  • Al-Shaal, M. G., & Dapsens, P. Y. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts, 14(1), 48. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyltetrahydrofuran (2-MeTHF). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]

  • Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN - (2-MeTHF). Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Biocatalytic Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Abstract (2-Methyltetrahydrofuran-2-yl)methanamine is a valuable chiral building block in contemporary drug discovery, featuring a stereocenter at a quaternary carbon adjacent to a cyclic ether. Traditional chemical synt...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyltetrahydrofuran-2-yl)methanamine is a valuable chiral building block in contemporary drug discovery, featuring a stereocenter at a quaternary carbon adjacent to a cyclic ether. Traditional chemical synthesis of such sterically hindered chiral amines often requires harsh conditions and complex chiral auxiliaries. This document details a proposed biocatalytic route for the asymmetric synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine from its corresponding prochiral ketone, (2-methyltetrahydrofuran-2-yl)methanone. We present two robust enzymatic strategies: one employing a ω-transaminase (ω-TA) and the other an imine reductase (IRED). These methods offer high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. This guide provides detailed protocols for enzyme selection, reaction optimization, and product analysis, tailored for researchers in pharmaceutical and fine chemical synthesis.

Introduction: The Case for a Biocatalytic Approach

Chiral amines are fundamental components in a vast array of pharmaceuticals, with an estimated 40-45% of small molecule drugs containing at least one chiral amine moiety.[1] The specific target molecule, (2-Methyltetrahydrofuran-2-yl)methanamine, incorporates a 2-methyltetrahydrofuran (2-MeTHF) scaffold. 2-MeTHF is a bio-based solvent that is gaining traction as a sustainable alternative to traditional ether solvents in organic synthesis.[2][3][4][5] Its incorporation into a molecular scaffold makes it an attractive feature for medicinal chemists exploring novel chemical space.

Conventional chemical synthesis of sterically demanding primary amines, such as the target molecule, often involves multi-step sequences with challenging stereocontrol. Biocatalysis, the use of enzymes for chemical transformations, presents a compelling alternative, offering:

  • Exceptional Stereoselectivity: Enzymes can distinguish between enantiotopic groups in a prochiral substrate, leading to products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, avoiding the need for extreme temperatures, pressures, or caustic reagents.

  • Green Chemistry Alignment: By reducing reliance on heavy metal catalysts and harsh organic solvents, biocatalysis significantly lessens the environmental impact of chemical synthesis.[1]

This application note will focus on two of the most powerful enzyme classes for chiral amine synthesis: ω-transaminases (ω-TAs) and imine reductases (IREDs).[6][7][8]

Strategic Enzyme Selection: Transaminase vs. Imine Reductase

The choice between a transaminase and an imine reductase depends on several factors, including substrate specificity, cofactor requirements, and reaction equilibrium.

ω-Transaminases (ω-TAs)

ω-TAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1][9] For the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine, the reaction would proceed as shown in Figure 1.

Figure 1: Transaminase-catalyzed synthesis of the target amine.

transaminase_reaction ketone Prochiral Ketone ((2-methyltetrahydrofuran-2-yl)methanone) enzyme ω-Transaminase (PLP cofactor) ketone->enzyme + amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme + chiral_amine Chiral Amine ((2-Methyltetrahydrofuran-2-yl)methanamine) enzyme->chiral_amine ketone_byproduct Ketone Byproduct (e.g., Acetone) enzyme->ketone_byproduct

Caption: Transaminase reaction scheme.

A significant challenge with ω-TAs is that the reaction equilibrium can be unfavorable.[10] To drive the reaction towards product formation, a large excess of the amine donor is often required, or the ketone byproduct must be removed.[9] Common strategies include using isopropylamine as the donor, where the resulting acetone can be removed by evaporation, or employing enzymatic cascade systems to consume the byproduct.[11]

Imine Reductases (IREDs)

IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines.[7][12] For the synthesis of our target molecule, the reaction can be performed as a one-pot reductive amination of the precursor ketone with an amine source, typically ammonia.

Figure 2: Imine reductase-catalyzed synthesis of the target amine.

imine_reductase_reaction ketone Prochiral Ketone ((2-methyltetrahydrofuran-2-yl)methanone) ired Imine Reductase (IRED) ketone->ired + ammonia Amine Source (e.g., NH4Cl) ammonia->ired + gdh Cofactor Regeneration (e.g., GDH/Glucose) ired->gdh NADP+ chiral_amine Chiral Amine ((2-Methyltetrahydrofuran-2-yl)methanamine) ired->chiral_amine gdh->ired NADPH

Caption: Imine reductase reaction with cofactor recycling.

This reaction is effectively irreversible due to the consumption of the NADPH cofactor. A key requirement for IRED-catalyzed reactions is an efficient cofactor regeneration system.[7] This is commonly achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate (e.g., glucose) to regenerate NADPH from NADP+. IREDs are particularly well-suited for the synthesis of cyclic amines and may offer advantages for sterically hindered substrates.[13][14][15]

Experimental Protocols

The following protocols are proposed starting points and should be optimized for the specific enzyme and substrate.

General Materials & Equipment
  • Screening kit of ω-transaminases or imine reductases (e.g., from Codexis®, Johnson Matthey, or academic collections).

  • (2-methyltetrahydrofuran-2-yl)methanone (substrate).

  • Pyridoxal-5'-phosphate (PLP) for ω-TA reactions.

  • NADP⁺, Glucose, Glucose Dehydrogenase (GDH) for IRED reactions.

  • Isopropylamine or other suitable amine donor for ω-TA reactions.

  • Ammonium chloride or ammonium formate for IRED reactions.

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.5).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or 2-MeTHF).

  • Reaction vessels (e.g., microcentrifuge tubes for screening, glass vials or stirred reactor for preparative scale).

  • Incubator shaker.

  • Centrifuge.

  • Analytical balance, pH meter.

  • HPLC or GC with a chiral column for analysis.

Protocol 1: Synthesis using ω-Transaminase (Whole-Cell Biocatalyst)

The use of an E. coli whole-cell biocatalyst expressing a ω-TA is a cost-effective approach as it obviates the need for enzyme purification and provides the PLP cofactor from within the cell.[16][17][18]

Step-by-Step Protocol:

  • Biocatalyst Preparation: Prepare a suspension of lyophilized E. coli cells containing the overexpressed ω-TA in 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 50-100 mg/mL cell dry weight.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine:

    • Phosphate buffer (to final volume).

    • Isopropylamine (amine donor) to a final concentration of 0.5 M - 1.0 M.

    • (2-methyltetrahydrofuran-2-yl)methanone (substrate) to a final concentration of 10-50 mM (dissolved in a minimal amount of a co-solvent like DMSO or 2-MeTHF if necessary, typically <5% v/v).[2][19]

  • Reaction Initiation: Add the whole-cell biocatalyst suspension to the reaction mixture to initiate the reaction. The final cell concentration should be in the range of 10-20% (v/v).

  • Incubation: Incubate the reaction at 30-37 °C with shaking (e.g., 200 rpm) for 12-24 hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction. Centrifuge to remove cells, and extract the supernatant with an organic solvent. Analyze the organic phase by chiral HPLC or GC to determine substrate conversion and enantiomeric excess of the product.

  • Work-up and Purification:

    • Once the reaction has reached completion, centrifuge the entire mixture to pellet the cells.

    • Decant the supernatant. Adjust the pH to >10 with NaOH to ensure the amine product is in its free base form.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation if required.

Protocol 2: Synthesis using Imine Reductase (Isolated Enzyme)

This protocol uses a purified, lyophilized IRED preparation with an enzymatic cofactor regeneration system.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in 100 mM potassium phosphate buffer (pH 7.5):

    • (2-methyltetrahydrofuran-2-yl)methanone (substrate): 10-50 mM.

    • Ammonium chloride (amine source): 1.0 M.

    • Glucose (for cofactor regeneration): 1.2 equivalents relative to the ketone substrate.

    • NADP⁺: 1 mM.

  • Enzyme Addition: Add the enzymes to the reaction mixture:

    • Glucose Dehydrogenase (GDH): 5-10 U/mL.

    • Imine Reductase (IRED): 1-5 mg/mL (or as recommended by the supplier).

  • Incubation: Incubate the reaction at 25-30 °C with gentle shaking for 12-24 hours. Maintain the pH of the reaction mixture around 7.5, as the oxidation of glucose by GDH can cause a drop in pH. This can be done by periodic addition of a base or by using a pH-stat.

  • Reaction Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Parameter ω-Transaminase Protocol Imine Reductase Protocol
Enzyme Form Whole-cell biocatalystIsolated/purified enzyme
Cofactor PLP (endogenous)NADPH (requires regeneration)
Amine Source Isopropylamine (0.5-1.0 M)Ammonium chloride (1.0 M)
Key Reagents -NADP⁺, Glucose, GDH
Typical Temp. 30-37 °C25-30 °C
pH 8.07.5 (requires monitoring)
Driving Force Excess amine donorIrreversible NADPH oxidation

Table 1: Comparison of key parameters for the two biocatalytic protocols.

Advanced Strategies: Enzyme Immobilization for Reusability

For industrial applications, the ability to reuse the biocatalyst is crucial for process economy. Immobilization of the enzyme onto a solid support can enhance stability and facilitate easy separation and recycling.[20][21]

  • Immobilization Techniques: Both transaminases and imine reductases can be immobilized using various methods, including covalent attachment to epoxy resins, adsorption on hydrophobic carriers, or entrapment in materials like sol-gels.[16][20][22]

  • Continuous Flow Synthesis: Immobilized enzymes are particularly well-suited for use in packed-bed reactors for continuous flow synthesis.[16][20] This setup allows for high productivity and straightforward product isolation. Several studies have demonstrated the successful use of immobilized transaminases in flow systems for the synthesis of chiral amines.[20][23][24]

Figure 3: General workflow for biocatalytic amine synthesis.

workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing A Enzyme Selection (TA or IRED) C Reaction Setup (Batch or Flow) A->C B Substrate & Reagent Preparation B->C D Incubation & Monitoring (HPLC/GC) C->D E Product Extraction D->E F Purification (Chromatography) E->F G Final Product Analysis F->G

Caption: Experimental workflow diagram.

Conclusion and Outlook

The biocatalytic synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine represents a promising green alternative to traditional chemical methods. Both ω-transaminases and imine reductases are powerful tools for this transformation, each with its own set of advantages. The protocols provided here serve as a robust starting point for developing a highly efficient and stereoselective synthesis. Further optimization through enzyme screening, protein engineering, and process intensification strategies like enzyme immobilization and continuous flow processing can lead to a scalable and economically viable manufacturing route for this valuable chiral building block.

References

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules. Available at: [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. PubMed. Available at: [Link]

  • Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. Available at: [Link]

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. Available at: [Link]

  • Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions. PubMed. Available at: [Link]

  • Imine reductase. Wikipedia. Available at: [Link]

  • One-Pot Synthesis of Aromatic Amines from Renewable Feedstocks via Whole-Cell Biocatalysis. ResearchGate. Available at: [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC - NIH. Available at: [Link]

  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem. Available at: [Link]

  • ChemInform Abstract: Asymmetric Reduction of Cyclic Imines Catalyzed by a Whole-Cell Biocatalyst Containing an (S)-Imine Reductase. ResearchGate. Available at: [Link]

  • (PDF) Membrane-immobilized transaminases for the synthesis of enantiopure amines. ResearchGate. Available at: [Link]

  • Whole-cell biocatalysts for stereoselective C-H amination reactions. University of Manchester Research Explorer. Available at: [Link]

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Publishing. Available at: [Link]

  • Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications. ResearchGate. Available at: [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC - NIH. Available at: [Link]

  • Transaminases for chiral amine synthesis. ResearchGate. Available at: [Link]

  • Comparison of Four Immobilization Methods for Different Transaminases. MDPI. Available at: [Link]

  • Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. ResearchGate. Available at: [Link]

  • Biomass-derived 2-methyltetrahydrofuran platform: a focus on precious and non-precious metal-based catalysts for the biorefinery. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Available at: [Link]

  • Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. RSC Publishing. Available at: [Link]

  • 2-Methyltetrahydrofuran (2-MeTHF). ResearchGate. Available at: [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. RSC Publishing. Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. Available at: [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Semantic Scholar. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2-Methyltetrahydrofuran-2-yl)methanamine Synthesis

Welcome to the technical support guide for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this valuable amine building block. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and scalable results.

Overview of Synthetic Strategies

(2-Methyltetrahydrofuran-2-yl)methanamine is a primary amine featuring a chiral quaternary center, making it a desirable structural motif in medicinal chemistry. The primary synthetic challenges revolve around achieving high yield and selectivity while preventing common side reactions. The two most prevalent synthetic routes start from either 2-methyltetrahydrofuran-2-carbonitrile or 2-acetyl-2-methyltetrahydrofuran.

A comparative analysis of these common routes is presented below:

Route Starting Material Key Transformation Common Reagents Typical Yields Advantages Disadvantages
Route A 2-Methyltetrahydrofuran-2-carbonitrileNitrile ReductionLiAlH₄, H₂/Raney Ni, H₂/Pd/C, BH₃·THF60-95%High atom economy, direct conversion.Potential for over-reduction to secondary/tertiary amines. Reagents can be hazardous (LiAlH₄).
Route B 2-Acetyl-2-methyltetrahydrofuranReductive AminationNH₃, H₂, Ni catalyst; NH₄OAc, NaBH₃CN50-85%Good selectivity for primary amines. Milder reagents are available.[1]Can be a two-step process (imine formation then reduction). Potential for side reactions with the ketone.

Below is a diagram illustrating these principal synthetic pathways.

G cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination Nitrile 2-Methyltetrahydrofuran-2-carbonitrile Amine_A (2-Methyltetrahydrofuran-2-yl)methanamine Nitrile->Amine_A Reduction (e.g., LiAlH₄, H₂/Catalyst) Ketone 2-Acetyl-2-methyltetrahydrofuran Imine Intermediate Imine Ketone->Imine NH₃ Amine_B (2-Methyltetrahydrofuran-2-yl)methanamine Imine->Amine_B Reduction (e.g., H₂/Ni, NaBH₃CN)

Caption: Key synthetic routes to the target primary amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: Why is my yield of (2-Methyltetrahydrofuran-2-yl)methanamine consistently low?

Low yields can stem from several factors, including incomplete reactions, competing side reactions, or losses during workup and purification.

Possible Cause 1: Incomplete Nitrile Reduction

  • The "Why": The reduction of a sterically hindered nitrile requires potent reducing agents and sufficient thermal energy. Lithium aluminum hydride (LiAlH₄) reduction is highly exothermic and rapid, but catalytic hydrogenation can be sluggish if the catalyst is inactive or poisoned.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting nitrile.

    • Verify Reagent Activity: For hydride reductions, ensure your LiAlH₄ is fresh and has not been deactivated by moisture. For catalytic hydrogenations, use a fresh, high-quality catalyst (e.g., Raney Nickel, Palladium on Carbon).[2]

    • Optimize Conditions: For LiAlH₄, ensure the reaction is brought to reflux in a suitable ether solvent (like THF or 2-MeTHF) to drive it to completion. For catalytic hydrogenation, increasing hydrogen pressure and/or temperature can improve conversion rates.

Possible Cause 2: Formation of Secondary/Tertiary Amine Byproducts

  • The "Why": This is a notorious issue in nitrile reductions. The initially formed primary amine can react with the intermediate imine species, leading to the formation of secondary and, subsequently, tertiary amines.[2] This pathway is particularly prevalent in catalytic hydrogenations.

  • Troubleshooting Steps:

    • Modify Catalytic Systems: When using catalytic hydrogenation (e.g., H₂/Pd/C or H₂/Raney Ni), the addition of ammonia (aqueous or as a solution in methanol) can suppress the formation of secondary amines by competitively inhibiting the primary amine from reacting with the imine intermediate.[3][4]

    • Choice of Reducing Agent: Stoichiometric hydride reagents like LiAlH₄ are often more selective for primary amines compared to catalytic hydrogenation if conditions are controlled.[4][5] Borane complexes (BH₃·THF or BH₃·SMe₂) are also effective and can offer different selectivity profiles.[3]

    • Acidic Additives: In some cases, adding a small amount of acid can protonate the primary amine, rendering it non-nucleophilic and preventing it from reacting further. This must be carefully tested to avoid catalyst poisoning or unwanted side reactions.

G Nitrile R-C≡N Imine [R-CH=NH] Intermediate Imine Nitrile->Imine + H₂ Primary_Amine R-CH₂NH₂ (Desired Product) Imine->Primary_Amine + H₂ Secondary_Amine (R-CH₂)₂NH (Byproduct) Imine->Secondary_Amine + R-CH₂NH₂ - NH₃ Primary_Amine->Secondary_Amine Reacts with Imine

Caption: Formation of secondary amine byproduct.

Possible Cause 3: Product Loss During Workup

  • The "Why": (2-Methyltetrahydrofuran-2-yl)methanamine is a relatively small, polar molecule with some water solubility. Emulsions can form during aqueous workup, and the product can be lost if extractions are not performed correctly.

  • Troubleshooting Steps:

    • pH Adjustment: After quenching a LiAlH₄ reaction, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH before extraction. This deprotonates the ammonium salt, making the free amine more soluble in organic solvents.

    • Solvent Choice: Use a suitable extraction solvent. While ethyl acetate is common, solvents like dichloromethane or the use of 2-MeTHF itself (which has limited water miscibility) can be more effective.[6]

    • Salting Out: Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the amine and promote its transfer into the organic phase.

    • Purification Method: The product is volatile. If purifying by distillation, ensure an efficient condenser is used. If using column chromatography, be aware that the polar amine can streak on silica gel. It is often beneficial to pre-treat the silica with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable route for this synthesis?

A: For scalability, catalytic hydrogenation of the nitrile (Route A) is often preferred over using stoichiometric, pyrophoric reagents like LiAlH₄.[2] While initial optimization is required to suppress secondary amine formation (e.g., by adding ammonia), catalytic processes are generally more economical and have a better safety profile on a large scale.

Q: Which solvent is best for this synthesis?

A: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice, not only because it is a derivative of the product's scaffold but also for its superior properties compared to THF.[7] It has a higher boiling point (80°C), allowing for higher reaction temperatures, and its limited miscibility with water simplifies aqueous workups and can reduce product loss.[6][8]

Q: How do I confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any major impurities.

  • GC-MS: To determine purity and confirm the molecular weight of the product and any byproducts.

  • FTIR Spectroscopy: To confirm the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) for the primary amine.

Q: What are the critical safety precautions for nitrile reduction?

A:

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and is pyrophoric. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). The quenching procedure must be done slowly and at low temperatures (e.g., 0°C) by carefully adding a reagent like ethyl acetate, followed by water and then aqueous base.

  • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation vessel (autoclave) and ensure there are no ignition sources. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric when dry and exposed to air; handle them as a slurry in a solvent.

Recommended Experimental Protocol: LiAlH₄ Reduction of 2-Methyltetrahydrofuran-2-carbonitrile

This protocol provides a robust method for small to medium-scale synthesis.

Step 1: Reaction Setup

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Under a positive flow of nitrogen, charge the flask with Lithium Aluminum Hydride (1.2 equivalents) in anhydrous 2-MeTHF.

  • Cool the stirred suspension to 0°C using an ice bath.

Step 2: Addition of Nitrile

  • Dissolve 2-Methyltetrahydrofuran-2-carbonitrile (1.0 equivalent) in anhydrous 2-MeTHF.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension via an addition funnel. Control the addition rate to maintain the internal temperature below 20°C.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C for 2-MeTHF) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

Step 4: Quenching (Fieser Workup)

  • Cool the reaction mixture back down to 0°C in an ice bath.

  • CAUTION: HIGHLY EXOTHERMIC. Slowly and dropwise, add water (X mL, where X = grams of LiAlH₄ used).

  • Add 15% aqueous NaOH solution (X mL).

  • Add water again (3X mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

Step 5: Isolation and Purification

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with 2-MeTHF or ethyl acetate.

  • Combine the filtrate and washes. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation to yield (2-Methyltetrahydrofuran-2-yl)methanamine as a clear liquid.

G Start Setup Flame-Dried Glassware under N₂ Charge_LAH Charge LiAlH₄ in anhydrous 2-MeTHF Start->Charge_LAH Cool_0C_1 Cool to 0°C Charge_LAH->Cool_0C_1 Add_Nitrile Add Nitrile Solution (in 2-MeTHF) Dropwise Cool_0C_1->Add_Nitrile Warm_Reflux Warm to RT, then Reflux (2-4h) Add_Nitrile->Warm_Reflux Monitor_Rxn Monitor by TLC / GC-MS Warm_Reflux->Monitor_Rxn Cool_0C_2 Cool to 0°C Monitor_Rxn->Cool_0C_2 Quench Quench Carefully (H₂O, NaOH, H₂O) Cool_0C_2->Quench Filter Filter through Celite® Quench->Filter Extract_Dry Dry Organic Layer (Na₂SO₄) & Concentrate Filter->Extract_Dry Purify Purify by Vacuum Distillation Extract_Dry->Purify End Pure Product Purify->End

Caption: Workflow for LiAlH₄ reduction protocol.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and efficient method for the synthesis of primary and secondary amines by reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471.
  • Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]

  • Blank, B., et al. (2022). Selective Synthesis of Primary Amines by Kinetic-based Optimization of the Ruthenium-Xantphos Catalysed Amination of Alcohols with Ammonia. Chemistry – A European Journal, 28(49).
  • LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • Reddit r/chemistry. (2020). Synthesis - General tips for improving yield? Retrieved from [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Aricò, F., et al. (2021). Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions.
  • Pace, V. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 1-13.
  • Wikipedia. (2023). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Skoda-Földes, R., et al. (2023).
  • Sulman, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • Gundekari, S., & Srinivasan, K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
  • ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the technical support center for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction to Synthetic Strategies

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine, a primary amine with a sterically encumbered neopentyl-like structure, presents unique challenges. The two most viable synthetic routes are the reduction of 2-methyltetrahydrofuran-2-carbonitrile and the reductive amination of 2-acetyl-2-methyltetrahydrofuran. A third common method for primary amine synthesis, the Gabriel synthesis, is generally not recommended for this substrate due to steric hindrance. This guide will focus on troubleshooting the two primary routes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for preparing (2-Methyltetrahydrofuran-2-yl)methanamine?

A1: The reduction of 2-methyltetrahydrofuran-2-carbonitrile is often the most direct and reliable route. This method typically offers good yields and avoids the formation of secondary amine impurities that can be a concern in reductive amination. However, the choice of reducing agent is critical to prevent side reactions.

Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitrile precursor?

A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines[1]. A more potent hydride donor, such as lithium aluminum hydride (LiAlH₄), is required for this transformation[2].

Q3: Is the 2-methyltetrahydrofuran (2-MeTHF) ring stable under the reaction conditions?

A3: The 2-MeTHF ring is generally stable to basic and nucleophilic conditions, making it compatible with reagents like LiAlH₄. However, it can be susceptible to acid-catalyzed ring-opening. Therefore, careful control of pH is necessary during the acidic workup of LiAlH₄ reductions to avoid the formation of unwanted diol byproducts.

Q4: Why is the Gabriel synthesis not a preferred method for this target molecule?

A4: The Gabriel synthesis relies on an SN2 reaction between potassium phthalimide and an alkyl halide. The corresponding halide, (2-methyltetrahydrofuran-2-yl)methyl halide, is a neopentyl-like halide. Neopentyl halides are known to be extremely unreactive in SN2 reactions due to steric hindrance at the carbon atom adjacent to the reaction center, which prevents the backside attack of the nucleophile.[3] Consequently, this route is likely to result in very low to no yield of the desired product.

Troubleshooting Guide: Reduction of 2-Methyltetrahydrofuran-2-carbonitrile

This route involves the reduction of the nitrile functionality to a primary amine. The choice of reducing agent and reaction conditions is paramount to success.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

This is a powerful and effective method for nitrile reduction.

Typical Experimental Protocol:

  • To a stirred suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether, THF, or 2-MeTHF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyltetrahydrofuran-2-carbonitrile in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent.

  • Dry the combined organic phases over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the crude product by distillation or column chromatography.

Troubleshooting Common Issues:

Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. 3. Steric hindrance slowing the reaction.[4]1. Use a larger excess of LiAlH₄ (e.g., 1.5-2.0 equivalents). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or titrated LiAlH₄. 3. Increase the reaction temperature (e.g., reflux in THF) and/or prolong the reaction time.
Low yield of desired amine 1. Loss of product during aqueous workup. 2. Acid-catalyzed ring opening of the 2-MeTHF moiety during workup.1. Perform the workup at low temperature. Ensure the aqueous phase is basic before extraction to minimize the formation of the water-soluble ammonium salt. 2. Use a Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) which maintains basic conditions and results in easily filterable aluminum salts. Avoid acidic workup conditions.
Formation of an unknown, more polar byproduct Ring-opening of the 2-MeTHF ring to form a diol-amine.This is likely due to an inadvertent acidic condition during workup. Strictly adhere to basic or neutral workup procedures.

Visualizing the LiAlH₄ Reduction Pathway and Potential Pitfalls

LAH_Reduction Nitrile 2-Methyltetrahydrofuran-2-carbonitrile LiAlH4 LiAlH₄ in dry ether Nitrile->LiAlH4 1. Add Nitrile to LiAlH₄ Intermediate Iminium-aluminate complex LiAlH4->Intermediate Amine_salt Amine-aluminate complex Intermediate->Amine_salt Reduction Workup Aqueous Workup Amine_salt->Workup Desired_Product (2-Methyltetrahydrofuran-2-yl)methanamine Workup->Desired_Product Basic/Neutral (Fieser Workup) Ring_Opened Ring-Opened Byproduct (Diol-amine) Workup->Ring_Opened Acidic Conditions (Side Reaction)

Caption: LiAlH₄ reduction workflow and the critical workup step.

Method 2: Catalytic Hydrogenation

This method offers a "greener" alternative to metal hydrides but requires careful control to avoid over-alkylation.

Typical Experimental Protocol:

  • Charge a high-pressure reactor with 2-methyltetrahydrofuran-2-carbonitrile, a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the target temperature and stir vigorously.

  • Monitor the reaction progress by hydrogen uptake or GC-MS analysis.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography.

Troubleshooting Common Issues:

Observed Problem Potential Cause(s) Recommended Solution(s)
Formation of secondary and tertiary amines The initially formed primary amine reacts with the intermediate imine, leading to over-alkylation.Conduct the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia).[5] The excess ammonia competes for the imine intermediate, suppressing the formation of secondary and tertiary amines.
Incomplete reaction 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or temperature.1. Use a fresh, active catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). 2. Increase the hydrogen pressure and/or reaction temperature.
Low yield Adsorption of the product onto the catalyst.After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol) to recover any adsorbed product.

Visualizing the Catalytic Hydrogenation and Side Reactions

Catalytic_Hydrogenation Nitrile 2-Methyltetrahydrofuran-2-carbonitrile H2_Catalyst H₂ / Catalyst (e.g., Raney Ni) Nitrile->H2_Catalyst Imine_Intermediate Intermediate Imine H2_Catalyst->Imine_Intermediate Partial Reduction Primary_Amine (2-Methyltetrahydrofuran-2-yl)methanamine (Desired Product) Imine_Intermediate->Primary_Amine Further Reduction Secondary_Amine Secondary Amine (Byproduct) Imine_Intermediate->Secondary_Amine Side Reaction Primary_Amine->Imine_Intermediate Reacts with Ammonia NH₃ (additive) Ammonia->Imine_Intermediate Suppresses side reaction

Caption: Catalytic hydrogenation pathway and the role of ammonia in suppressing side reactions.

Troubleshooting Guide: Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran

This two-step, one-pot reaction involves the formation of an imine from the ketone and ammonia, followed by in-situ reduction.

Typical Experimental Protocol:

  • Dissolve 2-acetyl-2-methyltetrahydrofuran in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to allow for imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Stir the reaction until completion (monitor by GC-MS).

  • Quench the reaction with water and adjust the pH to basic with an aqueous base.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify by distillation or column chromatography.

Troubleshooting Common Issues:

Observed Problem Potential Cause(s) Recommended Solution(s)
Low conversion of the starting ketone 1. Inefficient imine formation. 2. Deactivated reducing agent.1. Use a larger excess of the ammonia source. Consider adding a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. 2. Use a fresh, high-quality reducing agent.
Formation of the corresponding alcohol Reduction of the ketone before imine formation.Ensure sufficient time for imine formation before adding the reducing agent. Use a milder reducing agent that is more selective for the imine over the ketone, such as NaBH₃CN or STAB.
Formation of secondary amine byproduct The product primary amine reacts with the starting ketone to form a secondary amine.Use a large excess of the ammonia source to outcompete the product amine in reacting with the ketone.

Purification of (2-Methyltetrahydrofuran-2-yl)methanamine

The purification of this primary amine can be challenging due to its basicity and potential for co-distillation with impurities.

  • Distillation: Fractional distillation under reduced pressure is often the most effective method for purifying the final product on a larger scale. Ensure the system is free of leaks to maintain a stable vacuum.

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be employed. It is advisable to pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking and irreversible adsorption of the basic amine product on the acidic silica surface. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

References

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • Clark, J. (2023). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of organonitriles to primary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Russian Journal of General Chemistry. (2016). Reduction of unsaturated adamantyl-containing nitriles with lithium aluminum hydride in 2-methyltetrahydrofuran. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

  • Monticelli, S., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 123-132. [Link]

  • Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN - (2-MeTHF). Retrieved from [Link]

  • Molecules. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 123-132. [Link]

  • ResearchGate. (2025). Solvent-free γ-valerolactone hydrogenation to 2-methyltetrahydrofuran catalysed by Ru/C: A reaction network analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the technical support center for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for (2-Methyltetrahydrofuran-2-yl)methanamine?

The most common and industrially relevant method for synthesizing (2-Methyltetrahydrofuran-2-yl)methanamine is the direct reductive amination of 2-acetyl-2-methyltetrahydrofuran. This process typically involves the reaction of the ketone with an ammonia source in the presence of a reducing agent and often a catalyst.[1][2] The reaction proceeds through an imine intermediate, which is subsequently reduced to the target primary amine.[1] Water is the sole theoretical byproduct of this highly atom-economical route.[3]

The general transformation is illustrated below:

Caption: General scheme for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

Common ammonia sources include aqueous ammonia, ammonium acetate, or ammonium formate, while reducing agents can range from catalytic hydrogen (H₂) with catalysts like Raney Nickel, Ruthenium, or Cobalt to chemical hydrides like sodium triacetoxyborohydride.[4][5][6]

Q2: What are the most common byproducts I should expect in this synthesis?

During the reductive amination process, several side reactions can occur, leading to the formation of specific byproducts. Proactive identification of these impurities is critical for process optimization and ensuring the purity of the final product. The primary byproducts to monitor are:

  • Hydroxy Byproduct: The starting ketone can be reduced to its corresponding alcohol, (2-(2-hydroxypropyl)-2-methyltetrahydrofuran). This occurs when the rate of ketone reduction is competitive with imine formation and reduction.[3]

  • Secondary Amine Byproduct: The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone. This forms a new imine, which is then reduced to a secondary amine, N,N-bis[(2-methyltetrahydrofuran-2-yl)methyl]amine. This is sometimes referred to as "over-alkylation" or "double reductive amination".[3][5]

  • Ring-Opened Byproducts: Although the 2-methyltetrahydrofuran ring is relatively stable, harsh acidic or basic conditions, particularly at elevated temperatures, can promote ring-opening.[7] This could lead to a variety of linear C5 amine or alcohol impurities.

Q3: Which analytical techniques are best for monitoring reaction progress and identifying these byproducts?

A combination of chromatographic and spectroscopic methods is recommended for robust reaction monitoring and impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this analysis. It can effectively separate the volatile starting material, product, and key byproducts, while the mass spectrometer provides crucial molecular weight and fragmentation data for identification.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, HPLC coupled with detectors like UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (LC-MS) is invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated, unknown impurities. It can confirm the identity of the byproducts proposed by MS analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My GC-MS shows a significant peak with a mass corresponding to M+2 of the starting ketone.

Cause: This peak is almost certainly the hydroxy byproduct , (2-(2-hydroxypropyl)-2-methyltetrahydrofuran), formed from the direct reduction of the starting ketone. This side reaction becomes significant when the hydrogenation catalyst is highly active for ketone reduction or when the rate of imine formation is slow.[3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting the formation of the hydroxy byproduct.

Detailed Protocols:

  • Protocol 1: Enhancing Imine Formation:

    • Switch the ammonia source from aqueous ammonia to ammonium acetate. The acetate salt can act as a mild acid catalyst, accelerating the dehydration step to form the imine.[6]

    • If the reaction solvent is compatible (e.g., methanol, 2-MeTHF), add 3Å or 4Å molecular sieves to the reaction mixture to sequester the water formed during imine formation, driving the equilibrium forward.

  • Protocol 2: Modulating Reduction Conditions:

    • Decrease the hydrogen pressure in increments of 5-10 bar.

    • Lower the reaction temperature by 10-15 °C.

    • Evaluate catalysts with different selectivities. For example, some cobalt-based catalysts may show different selectivity profiles compared to noble metal catalysts like Ruthenium or Palladium.[2]

Problem: I'm observing a high molecular weight impurity, approximately double the mass of my product.

Cause: This is the classic signature of the secondary amine byproduct resulting from a second reductive amination event where the primary amine product reacts with another molecule of the ketone starting material.[3] This issue is prevalent when there is a high concentration of the ketone relative to the available ammonia, or when the reaction is run for an extended period after the initial ketone has been consumed.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common MS Fragments (m/z)
Primary Amine (Product) C₇H₁₅NO129.20112, 86, 44
Hydroxy Byproduct C₇H₁₄O₂130.18115, 87, 45
Secondary Amine Byproduct C₁₄H₂₇NO₂241.37224, 156, 112, 86
Ketone (Starting Material) C₇H₁₂O₂128.17113, 85, 43

Troubleshooting Steps:

  • Increase Ammonia Excess: Ensure a sufficient molar excess of the ammonia source relative to the ketone. In some protocols, a large excess (e.g., 10 equivalents) of ammonium acetate is used to suppress this side reaction.[6]

  • Control Ketone Addition: Consider a semi-batch process where the ketone starting material is added slowly over time to the reaction mixture containing the catalyst and ammonia source. This maintains a low instantaneous concentration of the ketone, minimizing the chance for the product amine to compete with ammonia.

  • Monitor Reaction Closely: Use in-process controls (e.g., GC-MS) to monitor the disappearance of the starting material. Stop the reaction promptly once full conversion is achieved to prevent the subsequent formation of the secondary amine.

Q4: Can the 2-MeTHF solvent participate in side reactions?

While 2-Methyltetrahydrofuran (2-MeTHF) is a robust and often recommended green solvent, it is not entirely inert.[8][9] It is significantly more stable than its common alternative, Tetrahydrofuran (THF), especially towards strong bases.[10][11] However, under strongly acidic conditions (which may be used to promote imine formation), the ether linkage can be protonated and become susceptible to nucleophilic attack, leading to ring-opening.

If your reaction requires strong acids and you observe unidentified polar impurities, consider that they may be derived from the solvent itself. In such cases, screening alternative solvents or using a milder acid catalyst is advised.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Vertex AI Search.
  • Reductive amination – Knowledge and References. Taylor & Francis.
  • Amine synthesis by reductive amination (reductive alkyl
  • 2-Methyltetrahydrofuran Analytical Chemistry. Chongqing Chemdad Co., Ltd.
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). PMC - NIH.
  • Reductive amin
  • 2-METHYLTETRAHYDROFURAN - (2-MeTHF). Monument Chemical.
  • Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. (2025).
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). MDPI.
  • C–N Bond-Forming Reactions: Reductive Amin
  • 2-Methyl-tetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. (2025).

Sources

Optimization

Technical Support Center: A Guide to Improving the Purity of (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the technical support center for the purification of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for this critical building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification processes effectively.

(2-Methyltetrahydrofuran-2-yl)methanamine is a primary amine featuring the increasingly popular green solvent, 2-MeTHF, as its core scaffold.[1][2] While its synthesis may appear straightforward, achieving the high purity (>99.5%) required for pharmaceutical applications can be challenging due to its physical properties and the formation of closely related impurities. This guide provides a structured, question-and-answer approach to common issues, followed by detailed, validated protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of (2-Methyltetrahydrofuran-2-yl)methanamine.

Q1: My final product is a persistent oil or low-melting solid that I cannot purify by direct crystallization. What is the most effective strategy?

A1: This is the most common challenge for many primary amines. The freebase form often has a low melting point and a high affinity for solvents and organic impurities, preventing the formation of a well-ordered crystal lattice.

The most robust and widely accepted strategy is to convert the amine into a crystalline salt .[3][4] By reacting the basic amine with an acid, you form an ionic salt (e.g., a hydrochloride or sulfate) which is typically a high-melting, stable, and highly crystalline solid. This process is effective because the formation of a crystal lattice is a thermodynamically favorable process that inherently excludes molecules that do not fit perfectly, i.e., impurities.

Expert Insight: The choice of acid is critical. A solution of hydrogen chloride (HCl) in a non-aqueous solvent like diethyl ether or 2-propanol is often the first choice. This avoids introducing water, which can hinder crystallization.[3][5]

Q2: I've performed the synthesis and work-up, but my GC-MS analysis shows several unexpected peaks. What are the likely impurities?

A2: Impurity profiling is key to developing a purification strategy. Based on a likely synthesis route, such as the reductive amination of 2-acetyl-2-methyltetrahydrofuran, the impurities can be logically deduced.

Table 1: Common Impurities and Their Origins

Impurity NameLikely OriginRecommended Analytical Detection
N-((2-Methyltetrahydrofuran-2-yl)methylidene)methanamine (Imine) Incomplete reduction of the imine intermediate during reductive amination.GC-MS, LC-MS
1-(2-Methyltetrahydrofuran-2-yl)ethan-1-ol (Alcohol) Over-reduction or hydrolysis of the starting ketone.GC-MS, ¹H NMR
Bis((2-methyltetrahydrofuran-2-yl)methyl)amine (Secondary Amine) Reaction of the primary amine product with the imine intermediate.GC-MS, LC-MS
2-Methyltetrahydrofuran (Solvent) Residual solvent from synthesis or workup.[6][7]GC-FID (Headspace), ¹H NMR
Unreacted Starting Material Incomplete reaction (e.g., 2-acetyl-2-methyltetrahydrofuran).GC-MS, HPLC-UV
Q3: Is fractional distillation a suitable method for purification?

A3: Fractional distillation can be a viable method, but it has significant limitations for this specific compound.

  • High Boiling Point: Primary amines often have high boiling points and can degrade at the temperatures required for atmospheric distillation.[8] Vacuum distillation is essential to lower the boiling point and prevent thermal decomposition.

  • Azeotropes: Amines can form azeotropes (mixtures that boil at a constant temperature) with water or residual solvents, making separation difficult.[9][10] If water is present, an azeotrope may distill first, complicating the purification.

  • Efficiency: Distillation is most effective at removing impurities with significantly different boiling points. It is often less effective than salt recrystallization for removing structurally similar byproducts like the secondary amine.

Recommendation: Use vacuum distillation as a preliminary "bulk" purification step to remove low-boiling solvents or high-boiling tars, but rely on salt recrystallization for achieving final high purity.

Q4: How do I choose the correct solvent for recrystallizing my amine hydrochloride salt?

A4: The ideal solvent is one in which the salt is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] This differential solubility is the driving force for crystallization.

Expert Insight: For amine hydrochlorides, which are polar salts, polar protic solvents or mixtures are typically effective.

  • Good Starting Points: Ethanol, 2-Propanol (IPA), or Methanol.

  • Using a Solvent/Anti-Solvent System: A highly effective technique is to dissolve the salt in a minimal amount of a hot polar solvent (like ethanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until turbidity (cloudiness) persists. Upon gentle warming to redissolve and slow cooling, high-quality crystals will form.[3]

Part 2: In-Depth Experimental Protocols

These guides provide detailed, step-by-step methodologies for the key purification workflows.

Workflow 1: Purification Decision Logic

The following diagram outlines the logical workflow for purifying the crude product.

G cluster_0 Purification Strategy Crude Crude (2-Methyltetrahydrofuran-2-yl)methanamine Analysis Analyze Purity (GC-MS, NMR) Crude->Analysis Decision Is Product an Oil or Low-Purity Solid? Analysis->Decision Salt_Formation Protocol 1: Form Hydrochloride Salt Decision->Salt_Formation  Yes (Primary Path) Distill Protocol 2: Vacuum Distillation (For bulk impurities) Decision->Distill  No, but contains volatile/non-volatile impurities Recrystallize Recrystallize Salt Salt_Formation->Recrystallize Liberate Optional: Liberate Freebase Recrystallize->Liberate Final_Product High-Purity Product Recrystallize->Final_Product  If salt is final form Liberate->Final_Product Distill->Salt_Formation

Caption: Decision flowchart for selecting the optimal purification method.

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is the most reliable method for achieving high pharmaceutical-grade purity.

G cluster_1 Salt Formation & Recrystallization Workflow start 1. Dissolve Crude Amine in Diethyl Ether add_hcl 2. Add 2M HCl in Ether Dropwise with Stirring start->add_hcl precipitate 3. Collect Precipitate by Vacuum Filtration add_hcl->precipitate wash_crude 4. Wash Solid with Cold Ether precipitate->wash_crude dissolve_hot 5. Dissolve Crude Salt in Minimal Hot 2-Propanol wash_crude->dissolve_hot cool_slowly 6. Allow to Cool Slowly to Room Temperature, then 0-4°C dissolve_hot->cool_slowly filter_pure 7. Filter Pure Crystals cool_slowly->filter_pure wash_dry 8. Wash with Cold 2-Propanol, Dry Under Vacuum filter_pure->wash_dry

Caption: Step-by-step workflow for amine purification via salt crystallization.

Methodology:

  • Salt Formation:

    • Dissolve the crude amine (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate (approx. 10 mL per 1 g of amine).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring. A white precipitate should form immediately.

    • Expert Insight: Using a pre-made ethereal HCl solution prevents the introduction of water, which is critical for good crystal formation.[3]

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

    • Collect the solid hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a small amount of 2-propanol (IPA) and heat the mixture to a gentle boil (using a steam bath or heating mantle).

    • Continue adding hot IPA in small portions until the solid just dissolves completely. Avoid adding excess solvent.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold IPA.

    • Dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to constant weight.

  • Optional - Liberation of the Freebase:

    • If the freebase is required, dissolve the purified salt in water.

    • Cool in an ice bath and add aqueous sodium hydroxide (e.g., 2M NaOH) until the pH is >12.

    • Extract the liberated freebase into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]

Protocol 2: Analytical Method Guidelines for Purity Assessment

To validate the success of your purification, a reliable analytical method is essential.[12] Below are typical starting conditions for GC and HPLC analysis.

Table 2: Recommended Starting Conditions for Purity Analysis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.[13]Separation based on partitioning between liquid and solid phases.[13]
Column Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent), 30m x 0.25mm x 0.25µmC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Carrier Gas: Helium or HydrogenA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient elution)
Oven Program 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 minIsocratic or Gradient (e.g., 5% B to 95% B over 15 min)
Detector Flame Ionization Detector (FID)UV Diode Array Detector (DAD) at ~210 nm
Derivatization Not generally required.Not required.

Method Validation: For use in a regulated environment, these methods must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and specificity.[14][15]

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (1969).
  • Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (1986).
  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]

  • Ye, X. (2018). Distillation and concentration process design for removal of heat stable salts in amine solution. Petroleum Refinery Engineering, 48(10), 14-17.
  • RSC Publishing. (2022). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology. [Link]

  • Google Patents. (1964).
  • Analytical Method Summaries. (2021). US EPA Method 522. [Link]

  • LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. [Link]

  • RSC Publishing. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Pace, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
  • ResearchGate. (2015). ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. [Link]

  • Google Patents. (2002). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]

  • U.S. Food & Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Google Patents. (2021).
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. [Link]

  • BioProcess International. (2012). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]

  • ResearchGate. (2015). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. [Link]

  • Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN - (2-MeTHF). [Link]

  • SciSpace. (n.d.). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. [Link]

  • Semantic Scholar. (2011). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]

Sources

Troubleshooting

(2-Methyltetrahydrofuran-2-yl)methanamine stability issues and degradation

Technical Support Center: (2-Methyltetrahydrofuran-2-yl)methanamine A Guide to Understanding and Investigating Stability Senior Application Scientist's Foreword: Welcome to the technical support guide for (2-Methyltetrah...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methyltetrahydrofuran-2-yl)methanamine

A Guide to Understanding and Investigating Stability

Senior Application Scientist's Foreword:

Welcome to the technical support guide for (2-Methyltetrahydrofuran-2-yl)methanamine. As a novel compound, specific, published stability data for this molecule is not yet widely available. This guide has been developed by leveraging established principles from analogous structures—specifically, the well-documented chemistry of the 2-methyltetrahydrofuran (2-MeTHF) ring and the known behavior of primary and cyclic amines.[1][2] Our objective is to provide you, the research and development scientist, with a robust framework for anticipating potential stability issues, troubleshooting degradation-related observations, and designing experiments to definitively characterize the stability profile of your molecule. This document is structured to empower you with the causal logic behind stability phenomena, enabling proactive measures in your formulation and development workflows.

Frequently Asked Questions (FAQs): Proactive Stability Assessment

This section addresses common questions regarding the stability of (2-Methyltetrahydrofuran-2-yl)methanamine, with answers grounded in the chemical properties of its constituent functional groups.

Q1: What are the primary stability concerns for (2-Methyltetrahydrofuran-2-yl)methanamine under standard storage conditions?

A1: Based on its structure, there are two primary areas of concern for long-term stability:

  • Peroxide Formation: The 2-methyltetrahydrofuran (2-MeTHF) moiety is an ether, which is susceptible to autoxidation in the presence of oxygen to form hydroperoxides.[3][4] This process can be initiated by light or heat and catalyzed by trace metals. Peroxides are not only an impurity but can also be explosive, especially upon concentration.[3] It is crucial to store the material under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at recommended cool temperatures (e.g., 2-8 °C).

  • Amine Oxidation: The primary amine group is susceptible to oxidation. This can lead to a variety of degradation products, including imines, N-oxides, or through more complex pathways, deamination or coupling reactions. This is a common degradation pathway for amine-containing drug substances.[5]

Q2: How is the pH of an aqueous solution expected to affect the stability of this compound?

A2: The pH of the medium will have a significant impact due to the presence of both a basic amine and an acid-labile ether.

  • Acidic Conditions (Low pH): While the amine will be protonated and thus more stable against oxidation, the ether linkage in the 2-MeTHF ring may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The stability of cyclic aminals, which share some structural similarities, is known to be highly dependent on pH, with degradation occurring in acidic media.[6]

  • Neutral to Basic Conditions (High pH): In a neutral or basic environment, the amine will be in its free base form, making it more nucleophilic and more susceptible to oxidation. The ether linkage is generally more stable under basic conditions compared to acidic ones.

Therefore, a pH-stability study is critical. A tradeoff must be found where the protonated amine is protected without inducing significant acid-catalyzed ring opening of the THF moiety.

Q3: What are the most probable degradation pathways for (2-Methyltetrahydrofuran-2-yl)methanamine?

A3: The two most likely degradation pathways involve oxidative processes targeting the ether and amine functionalities.

  • Ether Autoxidation: This pathway begins with radical abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by reaction with molecular oxygen to form a hydroperoxide intermediate. This can lead to further degradation and ring cleavage. The presence of the methyl group at the 2-position in 2-MeTHF has been shown to increase stability against certain types of degradation compared to unsubstituted THF, but the risk of peroxide formation remains.[7]

  • Amine Oxidation & Bioactivation: The primary amine can undergo oxidation. In biological systems, cytochrome P450 enzymes are known to metabolize cyclic amines, which can involve the formation of reactive iminium intermediates that can lead to various products including ring hydroxylation, N-dealkylation, or ring opening.[2] While these are metabolic pathways, similar oxidative transformations can occur under chemical stress conditions.

The diagram below illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_ether Ether Moiety Degradation cluster_amine Amine Moiety Degradation Parent (2-Methyltetrahydrofuran-2-yl)methanamine Radical Radical Intermediate Parent->Radical Autoxidation (O2, light, heat) Imine Imine Intermediate Parent->Imine Oxidation Noxide N-Oxide Parent->Noxide Oxidation Peroxide Hydroperoxide Species Radical->Peroxide + O2 RingOpen Ring-Opened Products Peroxide->RingOpen Further Degradation Deamination Deaminated Products (e.g., Alcohol) Imine->Deamination Hydrolysis

Caption: Proposed degradation pathways for (2-Methyltetrahydrofuran-2-yl)methanamine.

Troubleshooting Guide: Investigating Observed Instability

This section provides actionable steps when you encounter evidence of degradation in your experiments.

Observed Problem Potential Root Cause Recommended Action & Rationale
Appearance of new peaks in HPLC/LC-MS analysis over time, especially in solution. 1. Oxidative Degradation: The amine or ether moiety is oxidizing. 2. Solvent Incompatibility: The compound may be reacting with the solvent.Action: 1. Inert Sample Prep: Prepare samples under an inert atmosphere (e.g., in a glovebox) and use de-gassed solvents. 2. Analyze Headspace: Use GC-MS to analyze the vial headspace for volatile degradants, which could indicate ring-opening. 3. Forced Degradation: Perform a forced degradation study (see protocol below) to identify the signature peaks of specific degradation pathways (e.g., oxidative, acidic). This helps in identifying the unknown peaks.
Change in physical appearance (e.g., color change to yellow/brown) of the solid material. Oxidative Polymerization/Degradation: Often, amine oxidation can lead to colored polymeric byproducts.Action: 1. Test for Peroxides: Immediately test a small sample for the presence of peroxides (see protocol below). CAUTION: Do not handle material suspected of high peroxide content.[3] 2. Re-test Purity: Use HPLC to quantify the purity and compare it to the initial certificate of analysis. 3. Review Storage: Ensure the material is stored under inert gas, protected from light, and in a tightly sealed container.[8]
Inconsistent results or loss of potency in biological assays. Degradation to Inactive Species: The parent compound is degrading to one or more products that are not active in your assay.Action: 1. Co-analyze with Control: Analyze the dosing solution by LC-MS immediately after preparation and just before use to quantify the amount of parent compound remaining. 2. Check Formulation Buffer: The pH and components of your assay buffer could be accelerating degradation. Prepare the compound in different buffered systems and monitor its stability over the assay duration.

Experimental Protocols for Stability Assessment

Protocol 1: Peroxide Testing for Ethers

This qualitative test is a critical safety and purity check.

Objective: To detect the presence of potentially hazardous peroxides in the material.

Materials:

  • Potassium Iodide (KI)

  • Glacial Acetic Acid

  • Starch solution (1%)

  • Sample of (2-Methyltetrahydrofuran-2-yl)methanamine

  • Small test tube

Procedure:

  • Add ~1 mL of your sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of solid potassium iodide.

  • Stopper the test tube and shake for 1 minute.

  • A yellow to dark brown color indicates the presence of peroxides (iodine formation).

  • For better visualization of low concentrations, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Interpretation: A positive test indicates peroxide formation. The material should be handled with extreme caution and either professionally disposed of or treated to remove peroxides.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This study is essential for identifying potential degradation products and understanding the compound's liabilities.

Objective: To intentionally degrade the sample under various stress conditions to predict long-term stability and to generate potential degradants for analytical method validation.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Parallel Experiments) start Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidative (e.g., 3% H2O2, RT) start->ox therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (ICH Q1B conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling quench Quench Reaction (Neutralize if needed) sampling->quench analysis Analyze via Stability-Indicating LC-MS/UV Method quench->analysis end Identify Degradants & Calculate Mass Balance analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Store vials of both solid material and solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the material (solid and solution) to light according to ICH Q1B guidelines.

    • Control: Keep one vial at ambient temperature, protected from light.

  • Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with UV and MS detection).

  • Evaluation: Compare the chromatograms to identify new peaks. Aim for 5-20% degradation of the parent compound. Use the MS data to propose structures for the observed degradants.

Summary of Expected Stability Profile

This table summarizes the predicted stability based on the chemical principles discussed. It should be used as a starting point for your own experimental investigations.

Condition Affected Moiety Predicted Stability Likely Degradation Products
Acidic (pH < 4) 2-MeTHF RingLow to Moderate Ring-opened diol-amine
Neutral (pH 6-8) Amine & EtherModerate Oxidative products (N-oxide, imine), Peroxides
Basic (pH > 9) AmineModerate Oxidative products (N-oxide, imine)
Oxidizing Agents Amine & EtherLow N-oxides, Imines, Peroxides, Ring-cleavage products
Heat / Light EtherLow to Moderate Peroxides (catalyzed by light/heat)

References

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH.[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[Link]

  • Understanding Cyclic Amine Chemistry: The Properties of 3-Methylpiperidine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • EU SAFETY DATA SHEET 2-methyltetrahydrofuran. TransFurans Chemicals bvba.[Link]

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. ResearchGate.[Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed.[Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.[Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. ScienceDirect.[Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions with (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the technical support center for (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. The unique structure of (2-Methyltetrahydrofuran-2-yl)methanamine, featuring a primary amine adjacent to a tertiary carbon and a cyclic ether, presents specific hurdles that require careful consideration of reaction conditions. This document offers a structured, question-and-answer-based approach to overcoming these challenges, ensuring successful and efficient synthesis.

I. Understanding the Reactant: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of (2-Methyltetrahydrofuran-2-yl)methanamine that influence its reactivity.

PropertyValue/CharacteristicImplication for Synthesis
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.17 g/mol -
Structure Primary amine attached to a tertiary carbon of a 2-methyltetrahydrofuran ring.The amine is sterically hindered, which can significantly slow down reaction rates with electrophiles.
Basicity Typical of a primary amine, but sterically shielded.May require stronger activation of coupling partners or more forcing reaction conditions.
Solubility Generally soluble in common organic solvents like DCM, THF, and alcohols.Solvent choice can be critical for managing the solubility of all reaction components.
Stability The tetrahydrofuran ring is susceptible to ring-opening under strong acidic conditions.[1][2]Careful control of pH is necessary, especially during reaction setup and workup.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using (2-Methyltetrahydrofuran-2-yl)methanamine in two of the most frequent transformations: amide bond formation and reductive amination.

A. Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. However, the steric hindrance of (2-Methyltetrahydrofuran-2-yl)methanamine often leads to low yields with standard protocols.

Question 1: My standard amide coupling reaction (e.g., using HATU or EDC/HOBt) with (2-Methyltetrahydrofuran-2-yl)methanamine is resulting in low to no product formation. What is the likely cause?

Answer: The primary reason for failure in amide coupling with this amine is its significant steric hindrance. The bulky 2-methyltetrahydrofuran group shields the primary amine's lone pair, drastically reducing its nucleophilicity and slowing the rate of reaction with the activated carboxylic acid.[3] Standard coupling conditions, optimized for less hindered amines, are often insufficient to overcome this steric barrier.

Troubleshooting Workflow for Low-Yield Amide Coupling:

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in (2-Methyltetrahydrofuran-2-yl)methanamine Synthesis

Introduction Welcome to the technical support guide for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This molecule, a valuable building block in pharmaceutical and specialty chemical development, is common...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This molecule, a valuable building block in pharmaceutical and specialty chemical development, is commonly synthesized via the reductive amination of a suitable ketone precursor, often utilizing heterogeneous catalysts such as Raney® Nickel, Palladium on Carbon (Pd/C), or Rhodium on Alumina (Rh/Al₂O₃).

A common challenge encountered in this synthesis is the gradual or abrupt loss of catalytic activity, leading to decreased reaction rates, lower yields, and process inefficiencies. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to catalyst deactivation. We will explore the underlying causes of deactivation and provide field-proven protocols for catalyst regeneration, ensuring the robustness and reproducibility of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the most common initial observations and provides a logical framework for diagnosing the root cause of catalyst deactivation.

Q1: My reaction has stalled, or the yield of (2-Methyltetrahydrofuran-2-yl)methanamine has significantly decreased after several runs. What are the likely causes?

A significant drop in performance is a classic indicator of catalyst deactivation. The primary mechanisms can be categorized as follows[1][2][3]:

  • Poisoning: This involves the strong chemisorption of substances onto the active sites of the catalyst, rendering them inaccessible to reactants. In amine synthesis, the product amine itself can be a strong coordinating agent. Other common poisons include sulfur, phosphorus, or halide compounds present as impurities in the feedstock, solvent, or ammonia source.[2]

  • Fouling (or Coking): This is the physical blockage of catalyst pores and active sites by the deposition of high-molecular-weight byproducts or carbonaceous material ("coke").[2] These deposits can arise from side reactions or the degradation of reactants and products under thermal stress.

  • Sintering (Thermal Degradation): High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate into larger crystals.[3] This process is often irreversible and leads to a permanent reduction in the active surface area of the catalyst.

  • Leaching: This involves the dissolution of the active metal component from its solid support into the reaction medium. This is more common in acidic or strongly coordinating media and results in a permanent loss of the active catalyst.

Q2: How can I distinguish between these deactivation mechanisms in my laboratory?

Identifying the specific cause is crucial for selecting the correct remediation strategy. A combination of reaction observation and analytical techniques can provide a clear diagnosis.

Deactivation Mechanism Common Symptoms Suggested Analytical Techniques
Poisoning - Rapid, severe loss of activity, even at low concentrations of the poison.- Selectivity may also change.- Often occurs early in the catalyst's life.- Elemental Analysis (ICP-MS/OES, XRF): Analyze the spent catalyst for traces of common poisons (e.g., S, P, Cl).- Temperature-Programmed Desorption (TPD): Can identify strongly adsorbed species.
Fouling / Coking - Gradual decline in activity over several cycles.- May be accompanied by an increase in pressure drop in flow reactors.- Thermogravimetric Analysis (TGA): Quantifies the amount of carbonaceous deposits by measuring weight loss upon heating in an oxidizing atmosphere.[1]- Visual Inspection: The catalyst may appear blacker or clumped.
Sintering - Slow, gradual, and often irreversible loss of activity.- Typically occurs when operating at elevated temperatures.- Chemisorption (e.g., CO, H₂): Measures the active metal surface area, which will decrease significantly after sintering.- Transmission Electron Microscopy (TEM): Directly visualizes the metal particle size distribution.
Leaching - Gradual loss of activity.- The reaction solution may become colored.- ICP-MS/OES Analysis: Analyze the filtered reaction mixture to detect dissolved active metal.

Q3: My starting ketone is synthesized from 2-methyltetrahydrofuran (2-MeTHF), which is used as the reaction solvent. Could impurities from this source be an issue?

Absolutely. While 2-MeTHF is considered a green and stable solvent, its industrial production from biomass sources like furfural or levulinic acid can introduce impurities if not properly purified.[4][5][6] Potential catalyst poisons originating from the solvent or starting materials include:

  • Peroxides: Ethers like 2-MeTHF can form peroxides upon storage and exposure to air. Peroxides can oxidize and damage the active metal sites.

  • Residual Acids: Acidic residues (e.g., formic acid) from the synthesis of 2-MeTHF can promote leaching of the metal catalyst.

  • Sulfur Compounds: If the biomass source or processing involved sulfur-containing reagents, trace amounts could remain and act as potent catalyst poisons.

Recommendation: Always use freshly distilled or peroxide-tested 2-MeTHF. If catalyst poisoning is suspected, consider passing the solvent and liquid reactants through a bed of activated alumina before use.

Section 2: Troubleshooting and Optimization Workflow

This workflow provides a systematic approach to addressing catalyst deactivation.

G start Problem Identified: Low Yield / Slow Reaction diagnose Step 1: Diagnose Root Cause (Refer to FAQ Section) start->diagnose poisoning Poisoning Suspected diagnose->poisoning fouling Fouling / Coking Suspected diagnose->fouling sintering Sintering Suspected diagnose->sintering purify Step 2a: Purify Feedstock - Distill Solvent - Use Guard Bed (Alumina) poisoning->purify regenerate Step 2b: Attempt Catalyst Regeneration (Refer to Protocol Section) fouling->regenerate optimize Step 2c: Optimize Conditions - Lower Reaction Temperature - Modify Catalyst Support sintering->optimize purify->regenerate evaluate Step 3: Evaluate Performance of Regenerated/New Catalyst regenerate->evaluate fail Performance Not Restored: Replace Catalyst & Re-evaluate Process optimize->fail success Performance Restored: Resume Synthesis evaluate->success evaluate->fail If regeneration fails

Caption: A logical workflow for troubleshooting catalyst deactivation.

Section 3: Detailed Experimental Protocols

Caution: Always handle catalysts, especially pyrophoric ones like Raney® Nickel and dry, reduced Pd/C, under an inert atmosphere (e.g., Nitrogen or Argon) and with appropriate personal protective equipment (PPE). Never allow pyrophoric catalysts to dry in the presence of air.

Protocol 1: Regeneration of Raney® Nickel Catalyst

Raney® Nickel deactivation in reductive aminations is often due to poisoning by the product amine or fouling.[7] This protocol uses a chemical wash to restore activity.

Materials:

  • Deactivated Raney® Ni catalyst slurry

  • Deionized water (degassed)

  • Methanol (degassed)

  • Aqueous solution of a non-oxidizing organic acid (e.g., 5-10% acetic acid or lactic acid)[8][9] or an aqueous alkaline solution (e.g., 1-5% NaOH)[9][10]

Procedure:

  • Catalyst Recovery: After the reaction, allow the catalyst to settle. Decant the supernatant liquid under an inert atmosphere.

  • Solvent Washing: Add degassed methanol to the catalyst, stir gently to re-slurry, allow it to settle, and decant. Repeat this step 2-3 times to remove residual reactants and products.

  • Water Washing: Wash the catalyst with degassed deionized water (2-3 times) using the same slurry-settle-decant method to remove the solvent.

  • Reactivation Treatment (Choose one):

    • Alkaline Wash: Suspend the catalyst in a 1-5% NaOH solution. Stir gently at 40-80°C for 1-2 hours under an inert atmosphere.[10] This helps remove strongly adsorbed acidic species and some organic foulants.

    • Acidic Wash: Suspend the catalyst in a 5-10% acetic acid solution. Stir at room temperature for 1 hour.[9] This can be effective for removing certain types of adsorbed species.

  • Final Washing: After the chosen treatment, decant the acidic or basic solution and wash the catalyst repeatedly with degassed deionized water until the washings are neutral (pH 7).

  • Storage: Store the regenerated catalyst under deionized water or a suitable solvent (e.g., ethanol) in a sealed container to prevent contact with air.[7]

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) Catalyst

Pd/C deactivation is commonly caused by fouling/coking or poisoning. This protocol describes a method involving solvent washing followed by a mild oxidative treatment for coke removal.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol or Ethanol

  • Optional: Chloroform and glacial acetic acid for stubborn deactivation[11]

  • Tube furnace with temperature and atmosphere control

Procedure:

  • Catalyst Recovery: Filter the catalyst from the reaction mixture. Wash thoroughly with the reaction solvent (e.g., 2-MeTHF), followed by methanol or ethanol, to remove adsorbed organics.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Oxidative Treatment (Coke Removal):

    • Place the dried, spent catalyst in a quartz tube within a tube furnace.

    • Heat the catalyst slowly under a flow of inert gas (Nitrogen) to ~150°C to drive off any remaining volatile compounds.

    • Once stable, introduce a dilute stream of air or oxygen in nitrogen (e.g., 2-5% O₂).

    • CAUTION: This step is exothermic. Carefully and slowly ramp the temperature to 250-350°C. Hold at this temperature for 2-4 hours or until TGA analysis indicates coke removal is complete. Overheating can cause severe sintering.[1]

    • Cool the catalyst to room temperature under an inert gas flow.

  • Reduction (Reactivation of Metal):

    • After the oxidative treatment, the palladium will be in an oxidized state (PdO). It must be re-reduced.

    • Switch the gas flow to a dilute hydrogen stream (e.g., 5% H₂ in Nitrogen).

    • Slowly heat the catalyst to 150-250°C and hold for 2-4 hours to reduce the PdO back to active Pd metal.

    • Cool to room temperature under the hydrogen-containing stream, then switch to an inert gas for passivation or handle under inert conditions for immediate reuse.

Section 4: Visualizing Deactivation Mechanisms

Deactivation cluster_deactivated Deactivated States Active Active Catalyst High Surface Area Clean Metal Sites Porous Support Poisoned Poisoned Catalyst Active sites blocked by strong chemisorption (e.g., S, P, Product Amine) Active->Poisoned Impurities in Feed Fouled Fouled (Coked) Catalyst Pores & surfaces blocked by carbonaceous deposits or polymer films Active->Fouled Side Reactions / Thermal Degradation Sintered Sintered Catalyst Metal particles have agglomerated (Loss of Surface Area) Active->Sintered High Reaction Temperature

Caption: The primary pathways leading to heterogeneous catalyst deactivation.

Section 5: References

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]

  • US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment. Google Patents.

  • US3165478A - Process for the regeneration of raney-nickel catalyst. Google Patents.

  • Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. University of Seoul. [Link]

  • GB833592A - Process for regenerating raney nickle and raney cobalt catalysts. Google Patents.

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. Google Patents.

  • Palladium on carbon. Wikipedia. [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • CN103028422A - Regeneration method for refining palladium-carbon catalysts through coarse terephthalic acid hydrogenation. Google Patents.

  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Thieme Connect. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). Journal of the American Chemical Society. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. [Link]

  • Rhodium on alumina catalyst supplier. Princeton Powder. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). PubMed. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. National Institutes of Health (NIH). [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). ResearchGate. [Link]

  • Rhodium(iii)-catalyzed three-component C(sp2)–H activation for the synthesis of amines. Royal Society of Chemistry. [Link]

  • C301099 5: Rhodium on alumina catalyst. Johnson Matthey. [Link]

  • Reductive Amination. Master Organic Chemistry. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health (NIH). [Link]

  • Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. Royal Society of Chemistry. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. [Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Publications. [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). National Institutes of Health (NIH). [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. National Institutes of Health (NIH). [Link]

  • Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. ResearchGate. [Link]

  • Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. (2013). ResearchGate. [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). National Institutes of Health (NIH). [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. Royal Society of Chemistry. [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2019). ResearchGate. [Link]

  • Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. (2015). ResearchGate. [Link]

  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. (2022). National Institutes of Health (NIH). [Link]

  • Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactio. ArTS. [Link]

  • US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst. Google Patents.

Sources

Optimization

Solvent effects on (2-Methyltetrahydrofuran-2-yl)methanamine reactivity

Technical Support Center: (2-Methyltetrahydrofuran-2-yl)methanamine A Guide to Optimizing Reactivity Through Solvent Selection Welcome to the technical support center for (2-Methyltetrahydrofuran-2-yl)methanamine. This g...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methyltetrahydrofuran-2-yl)methanamine

A Guide to Optimizing Reactivity Through Solvent Selection

Welcome to the technical support center for (2-Methyltetrahydrofuran-2-yl)methanamine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the reactivity of this versatile primary amine. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving (2-Methyltetrahydrofuran-2-yl)methanamine, with a focus on how solvent choice is often the root cause and the key to a solution.

FAQ 1: My N-alkylation reaction is sluggish or failing to proceed. What is the likely cause?

Answer: The most common cause for a slow N-alkylation reaction, which is typically a bimolecular nucleophilic substitution (SN2) process, is the selection of an inappropriate solvent. (2-Methyltetrahydrofuran-2-yl)methanamine is a primary amine and acts as the nucleophile; its reactivity is critically dependent on the solvent environment.[1][2]

Core Problem: Nucleophile Solvation If you are using a polar protic solvent (e.g., methanol, ethanol, water), the solvent molecules can form strong hydrogen bonds with the amine's lone pair of electrons.[3][4][5] This creates a "solvent cage" around the nucleophile, stabilizing it and energetically penalizing its attack on the electrophile, thereby slowing down or preventing the SN2 reaction.[6][7]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: These solvents lack acidic protons and cannot form hydrogen bonds with the amine.[8] They effectively dissolve the amine and its counter-ions but leave the nitrogen lone pair "naked" and highly reactive.[3][4]

  • Rationale: By solvating the cation without deactivating the amine nucleophile, polar aprotic solvents significantly accelerate SN2 reactions.[6][9]

Recommended Solvents & Relative Rate Increases:

SolventClassTypical SN2 Rate Enhancement (Relative to Methanol)Key Considerations
Methanol (MeOH)Polar Protic1 (Baseline)Strong H-bonding severely hinders nucleophilicity.[3]
Acetonitrile (MeCN)Polar Aprotic~5,000xExcellent choice for many SN2 reactions.[3]
N,N-Dimethylformamide (DMF)Polar AproticHighGood solvating power for a wide range of reagents.
Dimethyl Sulfoxide (DMSO)Polar AproticHighVery effective, but can be difficult to remove.
2-Methyltetrahydrofuran (2-MeTHF)Polar AproticModerateA greener alternative to THF with a higher boiling point.[10]
FAQ 2: I'm observing significant amounts of di- and tri-alkylated byproducts. How can I improve selectivity for the mono-alkylated product?

Answer: This is a classic challenge in amine alkylation. The product of your initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[11] This more reactive product then competes for the remaining alkyl halide, leading to polyalkylation.[2][12][13] While solvent choice plays a role in the overall rate, controlling stoichiometry is the primary solution here.

Troubleshooting Protocol: Controlling Polyalkylation

  • Use an Excess of the Amine: The most straightforward method is to use a significant excess (2 to 10 equivalents) of (2-Methyltetrahydrofuran-2-yl)methanamine relative to the electrophile. This ensures the electrophile is more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product.

  • Add the Electrophile Slowly: A slow, controlled addition of the alkylating agent to a solution of the amine helps maintain a high concentration of the primary amine throughout the reaction, further favoring mono-alkylation.

  • Consider Solvent Effects: While not the primary solution, a less polar solvent can sometimes temper the reactivity of the secondary amine product, slightly improving selectivity. However, this may also slow down the desired initial reaction.

FAQ 3: My reaction requires elevated temperatures, but I'm concerned about solvent stability and side reactions. What are my options?

Answer: (2-Methyltetrahydrofuran-2-yl)methanamine's structure contains a 2-MeTHF moiety, a solvent known for its stability and utility at higher temperatures compared to its common analog, THF.[10][14] This inherent stability can be leveraged by choosing 2-MeTHF itself as the reaction solvent.

Why 2-MeTHF is a Superior Choice for High-Temp Reactions:

  • Higher Boiling Point: 2-MeTHF boils at ~80°C, compared to ~66°C for THF, allowing for a wider operational temperature range under reflux.[10]

  • Greater Stability: Organometallic reagents and other reactive species show improved stability in 2-MeTHF. For instance, the half-life of n-butyllithium at 35°C is 70 minutes in 2-MeTHF versus only 10 minutes in THF.[15][16] This indicates a lower propensity for the solvent to participate in side reactions.

  • Process Advantages: 2-MeTHF has limited miscibility with water, which can simplify aqueous workups and product extractions compared to the fully miscible THF.[10]

Workflow for High-Temperature Applications:

Caption: Decision workflow for selecting 2-MeTHF as a high-temperature solvent.

FAQ 4: How does solvent choice impact the stereoselectivity of reactions with this chiral amine?

Answer: (2-Methyltetrahydrofuran-2-yl)methanamine is a chiral molecule. When it reacts with other chiral or prochiral centers, the solvent can play a crucial role in determining the stereochemical outcome (i.e., the diastereomeric or enantiomeric ratio).[17]

Mechanistic Insights: Solvents influence stereoselectivity by differentially solvating and stabilizing the diastereomeric transition states.[18] The formation of distinct solute-solvent clusters can create unique steric and electronic environments that favor the formation of one stereoisomer over another.[17]

General Troubleshooting Guidelines for Stereoselectivity:

  • Polarity Matters: In some systems, lowering the polarity of the solvent has been shown to increase stereoselectivity.[19] It is hypothesized that less polar solvents are less disruptive to the specific intermolecular interactions (like hydrogen bonding between reactants) that control the facial selectivity of the attack.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen-bond donor or acceptor can significantly alter the conformational preferences of the reactants and transition states.[20]

  • Screening is Key: There is no universal rule. The optimal solvent must be determined empirically. A recommended screening panel would include solvents of varying polarity and hydrogen-bonding capability.

Recommended Solvent Screening Panel:

SolventClassPolarity (Dielectric Constant)Rationale for Inclusion
TolueneNonpolar2.4Establishes a nonpolar baseline.
Dichloromethane (DCM)Polar Aprotic9.1Moderately polar, non-coordinating.
2-Methyltetrahydrofuran (2-MeTHF)Polar Aprotic6.2A greener ether alternative to THF.[21]
Acetonitrile (MeCN)Polar Aprotic37.5Highly polar, weakly coordinating.
Ethanol (EtOH)Polar Protic24.5Protic solvent to probe H-bonding effects.

Part 2: Experimental Protocols & Visualizations

Protocol 1: General Procedure for SN2 N-Alkylation

This protocol provides a self-validating system for a typical N-alkylation reaction, designed to maximize yield and minimize side products.

Materials:

  • (2-Methyltetrahydrofuran-2-yl)methanamine (2.2 eq.)

  • Alkyl Halide (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • Acetonitrile (MeCN), anhydrous (sufficient to make a 0.2 M solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃.

  • Reagent Addition: Add anhydrous acetonitrile, followed by (2-Methyltetrahydrofuran-2-yl)methanamine. Stir the resulting suspension for 10 minutes at room temperature.

  • Reaction Initiation: Add the alkyl halide dropwise over 5 minutes.

  • Monitoring: Heat the reaction to 60°C and monitor its progress by TLC or LC-MS every hour. Self-Validation Check: The disappearance of the limiting reagent (alkyl halide) should correlate with the appearance of the desired product.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization: The Impact of Protic Solvents on Nucleophilicity

The following diagram illustrates why polar protic solvents hinder the reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine in SN2 reactions.

Sources

Troubleshooting

Technical Support Center: Scaling Up (2-Methyltetrahydrofuran-2-yl)methanamine Production

Answering the complex challenges of chemical scale-up requires a blend of deep mechanistic understanding and practical, field-tested experience. This guide is structured to serve as a dedicated technical support resource...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of chemical scale-up requires a blend of deep mechanistic understanding and practical, field-tested experience. This guide is structured to serve as a dedicated technical support resource for professionals engaged in the production of (2-Methyltetrahydrofuran-2-yl)methanamine, a crucial building block in modern drug development. As your Senior Application Scientist, my goal is to move beyond simple protocols and provide a troubleshooting framework grounded in the principles of process chemistry, ensuring your scale-up is not only successful but also safe, efficient, and robust.

Overview of the Core Synthetic Strategy

The most direct and industrially viable route to (2-Methyltetrahydrofuran-2-yl)methanamine is the reductive amination of a suitable ketone precursor, 2-acetyl-2-methyltetrahydrofuran. This process typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. While conceptually straightforward, scaling this reaction introduces significant challenges in managing reaction kinetics, selectivity, heat transfer, and product isolation.

The general workflow involves several key stages, each with its own set of potential issues that must be carefully managed for a successful and scalable process.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reductive Amination cluster_2 Phase 3: Work-up & Isolation A Charge Reactor with 2-Acetyl-2-methyltetrahydrofuran & Solvent (e.g., 2-MeTHF, MeOH) B Add Ammonia Source (e.g., NH4OAc, NH3 in MeOH) A->B C Add Catalyst (e.g., Pd/C, Raney Nickel) B->C D Introduce Reducing Agent (Pressurize with H2 Gas) C->D E Controlled Reaction (Monitor Temp, Pressure, & Uptake) D->E F Catalyst Filtration E->F G Solvent Removal (Distillation) F->G H Aqueous Work-up (Acid/Base Extraction) G->H I Final Purification (e.g., Vacuum Distillation) H->I

Caption: High-level workflow for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

The Reductive Amination Step

Q: My reaction yield is consistently low or has dropped significantly upon scaling up. What are the primary causes?

A: Low yield in a catalytic reductive amination is a classic scale-up issue often rooted in mass transfer limitations or catalyst deactivation. Here’s how to troubleshoot:

  • Mass Transfer Limitations (Gas-Liquid): On a small scale, hydrogen dissolves into the reaction medium relatively easily. In a large reactor, inefficient stirring or low agitation speeds can lead to a "hydrogen-starved" state where the catalyst's active sites are not supplied with H₂ quickly enough. The reaction rate becomes limited by the gas dissolving, not the intrinsic kinetics.

    • Solution: Increase the agitation rate to improve surface gas exchange. Consider using a sparging tube to introduce hydrogen below the liquid surface. Ensure your reactor is designed with appropriate baffles and impellers (e.g., Rushton turbine) for efficient gas dispersion.

  • Catalyst Deactivation/Poisoning: The catalyst (e.g., Palladium on Carbon) is sensitive to impurities that may be present in trace amounts but become significant at scale.

    • Common Poisons: Sulfur compounds, heavy metals, or even certain functional groups on starting material impurities can irreversibly bind to the catalyst's active sites.

    • Solution: Analyze your starting ketone for potential catalyst poisons. If suspected, purify the starting material via distillation or carbon treatment. Ensure all reagents and the solvent are of sufficient purity.

  • Incomplete Imine Formation: The reduction can only occur after the intermediate imine is formed. If the equilibrium between the ketone/ammonia and the imine/water is unfavorable, the yield will be low.

    • Solution: Ensure the ammonia source is adequate. Sometimes, adding a dehydrating agent (like molecular sieves) can shift the equilibrium toward the imine, though this can be challenging to handle on a large scale. The choice of solvent is also critical; protic solvents like methanol often facilitate imine formation.

G Start Low Reaction Yield Observed Check_Mass_Transfer Is Agitation / H2 Sparging Optimal for Reactor Volume? Start->Check_Mass_Transfer Check_Catalyst Is Catalyst Activity Compromised? Check_Mass_Transfer->Check_Catalyst Yes Sol_Agitation Action: Increase Agitation Speed, Improve H2 Delivery Check_Mass_Transfer->Sol_Agitation No Check_Imine Is Imine Formation the Rate-Limiting Step? Check_Catalyst->Check_Imine No Sol_Catalyst Action: Test Starting Materials for Poisons. Use Fresh Catalyst. Check_Catalyst->Sol_Catalyst Yes Sol_Imine Action: Optimize Ammonia Source, Co-solvent, or Temperature Check_Imine->Sol_Imine Yes

Caption: Troubleshooting decision tree for low reaction yield.

Q: I'm observing significant formation of a secondary amine byproduct. How can I improve selectivity for the primary amine?

A: The formation of a secondary amine, where the newly formed primary amine attacks another molecule of the starting ketone, is a common selectivity challenge. This side reaction is highly dependent on the relative concentrations of ammonia and the primary amine product.

  • Mechanism: As the reaction progresses, the concentration of the product primary amine increases. This amine is often more nucleophilic than ammonia, allowing it to compete with ammonia in reacting with the starting ketone, leading to a secondary amine after reduction.

  • Solution: Use a significant excess of the ammonia source. By Le Châtelier's principle, a high concentration of ammonia will outcompete the product amine, kinetically favoring the formation of the primary amine. On a large scale, this may involve using a solution of ammonia in methanol or running the reaction in liquid ammonia (requires specialized equipment). Using an ammonium salt like ammonium acetate can also serve as a high-concentration, slow-release source of ammonia.

Q: How do I choose the right catalytic system for scale-up?

A: The choice depends on balancing activity, safety, cost, and ease of handling at a larger scale.

Catalyst SystemReducing AgentProsCons & Scale-Up Considerations
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂)Highly active, relatively inexpensive, well-understood.Pyrophoric when dry; requires careful handling and filtration under an inert atmosphere. Hydrogen gas requires specialized high-pressure reactors and stringent safety protocols.
Raney Nickel (Ra-Ni) Hydrogen Gas (H₂)Very active, low cost.Highly pyrophoric and must be handled as a slurry. Potential for nickel leaching into the product, which is a major concern for pharmaceuticals.
Sodium Borohydride (NaBH₄) SelfEasy to handle, does not require a pressure reactor.Can reduce the ketone directly to an alcohol byproduct. Less atom-economical. Generates hydrogen gas upon quenching, which must be managed.
Sodium Cyanoborohydride (NaBH₃CN) SelfMore selective than NaBH₄; less likely to reduce the ketone.Highly toxic due to the potential release of hydrogen cyanide gas if the pH drops too low. Generally avoided in large-scale pharmaceutical production.

Recommendation for Scale-Up: For pharmaceutical applications, catalytic hydrogenation with Pd/C is often the preferred method despite the handling challenges.[1][2] The process is clean, atom-economical, and avoids toxic chemical reducing agents. The key is investing in proper engineering controls for handling hydrogen and pyrophoric catalysts safely.

Work-up and Purification

Q: I'm forming a stable emulsion during the aqueous work-up, making phase separation impossible. What can I do?

A: Emulsions are common when working with amines, which can act as surfactants. This is exacerbated by the presence of finely divided catalyst particles ('fines') that were not fully removed during filtration.

  • Improve Filtration: Ensure your catalyst filtration is highly efficient. Using a filter aid like Celite® can help remove fines. On scale, a filter press is often used.

  • Break the Emulsion:

    • Add Brine: Saturating the aqueous phase with sodium chloride will increase its ionic strength and density, often forcing the separation of the organic layer.

    • Change the Solvent: If using a water-miscible solvent like methanol for the reaction, it must be removed via distillation before the aqueous work-up. The final extraction should be done with a water-immiscible solvent like 2-MeTHF, MTBE, or toluene. 2-MeTHF itself has low water miscibility, which is an advantage.[3]

    • pH Adjustment: Drastically changing the pH can sometimes break emulsions, but this must be done with caution.

Q: What is the most effective method for final purification of the amine at scale?

A: For a volatile, neutral amine like (2-Methyltetrahydrofuran-2-yl)methanamine, vacuum distillation is the most robust and scalable purification method.

  • Advantages: It effectively removes non-volatile impurities (catalyst residues, salts) and can separate the product from lower or higher boiling point side products. It is a well-established, cost-effective unit operation.

  • Considerations:

    • Determine the boiling point under vacuum to set appropriate conditions.

    • Ensure the amine is thermally stable at the required distillation temperature. A preliminary thermal stability study (e.g., using DSC) is recommended.

    • The distillation apparatus must be appropriately sized for the batch volume to ensure efficient separation.

Frequently Asked Questions (FAQs)

FAQ 1: Why is 2-MeTHF often recommended as a solvent for reactions involving organometallics or hydrides, and for this synthesis? 2-MeTHF is considered a "green" solvent as it can be derived from renewable feedstocks like levulinic acid.[4][5][6] From a chemical standpoint, it offers several advantages over its common analog, THF. The methyl group at the 2-position sterically hinders the alpha-proton, making 2-MeTHF significantly more stable to strong bases and organometallic reagents.[7] It also has a lower miscibility with water, which simplifies aqueous work-ups and extractions, and a wider liquid range, allowing for reactions at both lower and higher temperatures.[3]

FAQ 2: What are the critical safety hazards to manage during the scale-up of this reductive amination? The primary hazards are associated with the catalytic hydrogenation process:

  • Hydrogen Flammability: Hydrogen has a very wide explosive range in air (4-75%). All equipment must be properly grounded to prevent static discharge, and the reactor area must be well-ventilated and equipped with hydrogen sensors.[8][9]

  • Pyrophoric Catalysts: Dry Pd/C or Raney Nickel can spontaneously ignite upon exposure to air. They must always be handled wet or under an inert atmosphere (e.g., nitrogen, argon). Catalyst filtration and transfer operations are particularly high-risk steps.

  • Reaction Exotherm: Catalytic hydrogenations are highly exothermic. A robust reactor cooling system is essential to maintain the target temperature. A runaway reaction could lead to a dangerous over-pressurization of the reactor. Temperature and pressure must be monitored continuously.

FAQ 3: What in-process controls (IPCs) are essential to monitor the reaction's progress? Monitoring the reaction is crucial for safety and for determining the endpoint.

  • Hydrogen Uptake: The most direct IPC is monitoring the consumption of hydrogen from a reservoir of known volume and pressure. The reaction is complete when H₂ uptake ceases.

  • GC or LC Analysis: Periodically and safely take a small, filtered sample from the reactor to analyze by Gas Chromatography (GC) or Liquid Chromatography (LC). This allows you to directly monitor the disappearance of the starting ketone and the appearance of the product amine, as well as any byproducts.

Appendix: Example Experimental Protocol (100 g Scale)

Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by qualified personnel before implementation.

A. Reaction Setup

  • To a 2 L pressure reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet, charge 2-acetyl-2-methyltetrahydrofuran (100.0 g).

  • Add methanol (500 mL) as a solvent.

  • Add 5% Palladium on Carbon (50% wet, 10.0 g, ~5 g dry weight).

  • Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

B. Reductive Amination

  • Pressurize the reactor to 50 psi with ammonia gas, then vent. Repeat twice.

  • Pressurize the reactor to 100 psi with hydrogen gas.

  • Begin stirring at 600 RPM and heat the reactor to 40°C.

  • Monitor the reaction by observing the pressure drop from the hydrogen cylinder. Maintain the pressure at 100 psi.

  • The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).

C. Work-up and Isolation

  • Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 50 mL). Caution: The catalyst filter cake is pyrophoric and must not be allowed to dry. Quench the filter cake immediately and carefully with water.

  • Concentrate the combined filtrate under reduced pressure to remove the methanol.

  • To the residue, add 2-MeTHF (300 mL) and 1 M NaOH solution (200 mL). Stir and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with 2-MeTHF (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

D. Purification

  • Set up a vacuum distillation apparatus.

  • Distill the crude product under high vacuum to afford pure (2-Methyltetrahydrofuran-2-yl)methanamine as a colorless liquid.

References

  • Loba Chemie. (2015). 2-METHYLTETRAHYDROFURAN FOR SYNTHESIS MSDS.

  • Santa Cruz Biotechnology. (n.d.). 2-Methyltetrahydrofuran.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Product name not specified.

  • Gundekari, R. H., & Srinivasan, K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI.

  • Monticelli, S., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly.

  • ECHA. (n.d.). EU SAFETY DATA SHEET 2-methyltetrahydrofuran.

  • LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran.

  • Royal Society of Chemistry. (2020). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods.

  • Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed.

  • Parris, P. A., et al. (2017). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development.

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • BenchChem. (2025). High-Yield Synthesis of N-(furan-2-ylmethyl)propan-1-amine via Reductive Amination.

  • National Institutes of Health. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches.

  • ResearchGate. (2015). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA.

  • Google Patents. (2002). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

  • Google Patents. (2021). CN112159374B - Method for recovering 2-methyltetrahydrofuran by continuous rectification steam permeation.

  • Peske, E. A., Foerster, I. M., & Seames, W. S. (2023). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. ResearchGate.

  • Wang, F., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Frontiers in Chemistry.

  • Monument Chemical. (n.d.). 2-METHYLTETRAHYDROFURAN - (2-MeTHF).

  • Peske, E. A., Foerster, I. M., & Seames, W. S. (2023). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. MDPI.

  • Taresco, V., et al. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT. Polymer Chemistry.

  • ResearchGate. (2016). Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran.

  • Taresco, V., et al. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry.

  • ResearchGate. (2025). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products.

Sources

Optimization

Technical Support Center: Purification of (2-Methyltetrahydrofuran-2-yl)methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-Methyltetrahydrofuran-2-yl)methanamine. This document provides in-d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-Methyltetrahydrofuran-2-yl)methanamine. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of this primary amine. The protocols and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility.

Troubleshooting Guide: Isolating High-Purity (2-Methyltetrahydrofuran-2-yl)methanamine

This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommended step.

Question 1: My crude product is contaminated with a significant amount of unreacted 2-acetyl-2-methyl-tetrahydrofuran. How can I effectively remove this starting material?

Answer:

The presence of unreacted ketone is a common issue in reductive amination reactions. The optimal removal strategy depends on the scale of your synthesis and the available equipment.

Causality: Incomplete reaction is the primary cause. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or a depleted or inefficient reducing agent.

Recommended Solutions:

  • Acid-Base Extraction: This is a highly effective and scalable method for separating the basic amine product from the neutral ketone starting material.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent with low water miscibility, such as diethyl ether or ethyl acetate.

      • Extract the organic solution with an aqueous solution of a dilute acid (e.g., 1 M hydrochloric acid or 1 M citric acid). The basic amine will be protonated and move into the aqueous phase, while the neutral ketone will remain in the organic layer.

      • Separate the aqueous layer containing the amine salt.

      • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual ketone.

      • Basify the aqueous layer with a strong base (e.g., 10 M sodium hydroxide) to a pH > 12. This will deprotonate the amine salt, causing the free amine to separate.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified amine.

  • Chromatographic Purification: For smaller scales or when high purity is paramount, column chromatography is a viable option.

    • Considerations: Primary amines can interact strongly with acidic silica gel, leading to peak tailing and potential product loss.

    • Normal-Phase Chromatography Protocol:

      • Stationary Phase: Use amine-functionalized silica gel or basic alumina to minimize unwanted interactions.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is typically effective. The addition of a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase can further improve peak shape by competing with the product for active sites on the stationary phase.

    • Reversed-Phase Chromatography: C18-functionalized silica is also an excellent option for purifying polar compounds like primary amines.[1]

      • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used. The addition of a buffer or an ion-pairing agent can be beneficial.[1]

Question 2: I'm observing a significant byproduct with a mass corresponding to the alcohol, 1-(2-methyltetrahydrofuran-2-yl)ethan-1-ol. How do I separate this from my desired amine?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations, arising from the direct reduction of the ketone starting material by the reducing agent.

Causality: This side reaction is often favored when the formation of the imine or enamine intermediate is slow relative to the reduction of the ketone.

Recommended Solutions:

  • Fractional Distillation (for large scale): If there is a sufficient difference in the boiling points of the alcohol and the amine, fractional distillation under reduced pressure can be an effective purification method. This is often the most cost-effective method for large-scale purification.

    • Key Considerations:

      • Determine the boiling points of both the desired amine and the alcohol byproduct at a given pressure.

      • Use a distillation column with sufficient theoretical plates to achieve good separation.

      • Carefully monitor the temperature at the head of the column to collect the desired fraction.

  • Chromatographic Separation: As with the removal of the unreacted ketone, both normal-phase and reversed-phase chromatography can be employed to separate the more polar alcohol from the amine.

    • Method Development: Thin-layer chromatography (TLC) can be a quick and effective tool to develop a suitable solvent system for flash chromatography.

  • Acid-Base Extraction: Similar to the procedure for removing the ketone, an acid-base extraction can be effective. The alcohol is a neutral compound and will remain in the organic phase during the acidic extraction of the amine.

Question 3: My product purity is compromised by the presence of secondary and tertiary amine byproducts. How can I isolate the primary amine?

Answer:

Over-alkylation, leading to the formation of secondary and tertiary amines, is a known challenge in reductive aminations, especially when the primary amine product can react further with the starting ketone.

Causality: The newly formed primary amine can compete with the initial ammonia source and react with another molecule of the ketone, leading to the formation of a secondary amine. This secondary amine can then undergo a third reductive amination to form a tertiary amine.

Recommended Solutions:

  • Buffer-Assisted Extraction: This technique leverages the different pKa values of primary, secondary, and tertiary amines to achieve separation through selective extraction at different pH values. While more complex than a simple acid-base extraction, it can be highly effective.

  • Chromatographic Purification: This is often the most reliable method for separating a mixture of amines.

    • Normal-Phase HPLC: The use of diol or cyano stationary phases can provide predictable elution orders for primary, secondary, and tertiary amines. The addition of a volatile amine to the mobile phase is often necessary to minimize peak tailing.

    • Reversed-Phase Chromatography: C18 columns are widely used for the separation of amines. Method development can be guided by analytical HPLC or LC-MS.[1]

  • Derivatization followed by Chromatography: In challenging cases, the primary amine can be selectively derivatized (e.g., with a protecting group), allowing for easier chromatographic separation from the unreacted secondary and tertiary amines. The protecting group can then be removed to yield the pure primary amine.

Question 4: I suspect my 2-methyltetrahydrofuran (2-MeTHF) solvent is impure. What are the common contaminants and how should I purify it?

Answer:

The quality of the solvent can significantly impact the reaction outcome and the purity of the final product. 2-MeTHF, often derived from renewable resources like furfural, can contain several impurities.[2]

Common Impurities in 2-MeTHF:

  • 2-Methylfuran: An aromatic precursor to 2-MeTHF.

  • Methyldihydrofurans: Partially hydrogenated intermediates.

  • Water: Can interfere with many organometallic reagents and affect reaction kinetics.

  • Peroxides: Form upon exposure to air and can be hazardous.

  • Stabilizers (e.g., hydroquinone or BHT): Added to inhibit peroxide formation but may need to be removed for certain sensitive reactions.[3]

Purification Protocol for 2-MeTHF:

  • Peroxide Removal: Wash the 2-MeTHF with an aqueous solution of ferrous sulfate and sodium bisulfate.[3]

  • Removal of Acidic Impurities and Stabilizers: Wash with an aqueous solution of 10% sodium hydroxide.[3]

  • Drying: Dry the solvent over a suitable drying agent such as anhydrous potassium carbonate or sodium sulfate. For very dry solvent, distillation from a drying agent like calcium hydride or sodium metal (with a benzophenone indicator) is effective.[3]

  • Distillation: Fractionally distill the dried solvent under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at 79.5-80 °C.[3]

Storage: Store the purified 2-MeTHF over molecular sieves (type 4A) under an inert atmosphere and protected from light to prevent peroxide formation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for assessing the purity of (2-Methyltetrahydrofuran-2-yl)methanamine?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used with various detectors (e.g., UV, MS) to separate and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) with an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the primary amine functional group and the absence of carbonyl groups from starting materials.

Q2: What are the best practices for storing purified (2-Methyltetrahydrofuran-2-yl)methanamine?

A2: As a primary amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.

Q3: Is fractional distillation a viable primary purification method for (2-Methyltetrahydrofuran-2-yl)methanamine?

A3: Yes, fractional distillation under reduced pressure can be a very effective purification method, particularly for larger quantities. It is crucial to first determine the boiling points of the desired product and the major impurities to ensure adequate separation is achievable.

Q4: Are there alternatives to traditional column chromatography for purification?

A4: Yes, several alternatives exist:

  • Preparative HPLC: Offers higher resolution than flash chromatography and is suitable for purifying small to medium quantities of material to very high purity.

  • Supercritical Fluid Chromatography (SFC): A greener alternative that uses supercritical carbon dioxide as the mobile phase, reducing organic solvent consumption.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization of the free base or a salt (e.g., hydrochloride or tartrate) can be a highly effective and scalable purification method.

Data Summary and Visualization

Table 1: Common Impurities in Crude (2-Methyltetrahydrofuran-2-yl)methanamine

ImpurityLikely SourceRecommended Analytical Method(s)
2-acetyl-2-methyl-tetrahydrofuranUnreacted starting materialGC-MS, HPLC, ¹H NMR
1-(2-methyltetrahydrofuran-2-yl)ethan-1-olReduction of starting ketoneGC-MS, HPLC, ¹H NMR
Bis[(2-methyltetrahydrofuran-2-yl)methyl]amine (Secondary Amine)Over-alkylation of the productLC-MS, GC-MS (after derivatization)
Tris[(2-methyltetrahydrofuran-2-yl)methyl]amine (Tertiary Amine)Over-alkylation of the productLC-MS, GC-MS (after derivatization)
2-MethylfuranImpurity in 2-MeTHF solventGC-MS
WaterReaction conditions or solventKarl Fischer titration

Purification Workflow Diagram

PurificationWorkflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification (Optional) cluster_3 Final Product Crude Amine Crude Amine Acid-Base Extraction Acid-Base Extraction Crude Amine->Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography High Purity Needed Fractional Distillation Fractional Distillation Acid-Base Extraction->Fractional Distillation Large Scale Pure Amine Pure Amine Acid-Base Extraction->Pure Amine Sufficient Purity Column Chromatography->Pure Amine Fractional Distillation->Pure Amine

Caption: General purification workflow for crude (2-Methyltetrahydrofuran-2-yl)methanamine.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Chempedia. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

  • The Royal Society of Chemistry. (2010). 2-Methyltetrahydrofuran as a suitable green solvent for phthalimide functionalization promoted by supported KF. [Link]

  • Pace, V., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 1-19. [Link]

  • MDPI. (2021). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the technical support center dedicated to the stereoselective synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the stereochemistry of this valuable chiral building block. We will explore the fundamental principles, troubleshoot common experimental challenges, and provide a detailed protocol to enhance stereoselectivity in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stereoselective synthesis of 2-substituted-2-methyltetrahydrofurans.

Q1: Why is controlling stereoselectivity crucial for (2-Methyltetrahydrofuran-2-yl)methanamine?

A: The molecule contains a quaternary stereocenter at the C2 position of the tetrahydrofuran ring. In drug development and fine chemical synthesis, different enantiomers of a chiral molecule often exhibit vastly different pharmacological, toxicological, or sensory properties. Therefore, producing a single, desired stereoisomer is critical for ensuring product safety, efficacy, and regulatory approval. A reaction that preferentially forms one stereoisomer over another is termed stereoselective.[1][2]

Q2: What are the primary strategies for achieving high stereoselectivity in this synthesis?

A: There are three main approaches to obtaining enantiomerically enriched (2-Methyltetrahydrofuran-2-yl)methanamine:

  • Asymmetric Synthesis: This involves creating the chiral center from a prochiral precursor using a chiral catalyst, reagent, or auxiliary.[2] Key methods include the asymmetric reduction of a ketone precursor (e.g., 2-acetyl-2-methyltetrahydrofuran) or the asymmetric cyclization of an achiral precursor.[3][4] This is often the most efficient and preferred industrial method.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material from nature to construct the target molecule. For this specific target, this would likely involve a more complex, multi-step synthesis.

  • Chiral Resolution: This involves synthesizing the target molecule as a racemic mixture (a 1:1 mixture of enantiomers) and then separating the two enantiomers.[5] This can be achieved through techniques like diastereomeric salt formation with a chiral resolving agent or preparative chiral chromatography.[6][7] While effective, the maximum theoretical yield for the desired enantiomer is only 50%, making it less atom-economical.

Q3: What is the difference between enantioselectivity and diastereoselectivity in this context?

A:

  • Enantioselectivity refers to the preference for the formation of one enantiomer over its mirror image. It is quantified by enantiomeric excess (e.e.).[1]

  • Diastereoselectivity refers to the preference for the formation of one diastereomer over another when a reaction creates a new stereocenter in a molecule that already has one.[1] While our primary target, (2-Methyltetrahydrofuran-2-yl)methanamine, only has one stereocenter, diastereoselectivity becomes critical in many synthetic intermediates that may have other stereocenters.

Section 2: Troubleshooting Guide for Enhancing Stereoselectivity

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Rationale
Issue 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.) 1. Suboptimal Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.Systematic Temperature Screening: Perform the reaction at various temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Lower temperatures generally favor the lower-energy transition state, enhancing stereoselectivity, though this may decrease the reaction rate.[8]
2. Inappropriate Solvent: The solvent's polarity and coordinating ability can influence the conformation of the catalyst-substrate complex and the transition state geometry.[8]Solvent Screening: Test a range of solvents with different properties (e.g., coordinating: THF, 2-MeTHF; non-polar: Toluene; polar aprotic: CH₂Cl₂). 2-Methyltetrahydrofuran (2-MeTHF) is an excellent green alternative to THF and can sometimes improve selectivity and stability of organometallic reagents.[9][10][11]
3. Catalyst Deactivation or Impurity: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents/solvents, leading to degradation or inhibition.Ensure Catalyst Integrity: Use a fresh, high-purity catalyst under a strict inert atmosphere (N₂ or Ar). Ensure all reagents and solvents are rigorously dried and degassed.
4. Suboptimal Catalyst or Ligand Choice: The steric and electronic properties of the chiral ligand are paramount in creating the chiral environment necessary for stereodifferentiation.Screen Different Catalysts/Ligands: If using a metal-based catalyst (e.g., for asymmetric hydrogenation), screen a library of chiral ligands (e.g., BINAP, Josiphos, Ph-BPE). For organocatalysis, vary the catalyst structure.[12][13][14]
5. Presence of Additives (or Lack Thereof): Certain salts or additives can significantly influence the aggregation state and reactivity of reagents, altering the transition state geometry.Investigate Additives: In reactions involving lithium amides or other organometallics, the addition of salts like LiBr or LiCl can dramatically improve diastereoselectivity by forming mixed aggregates.[15]
Issue 2: Low Chemical Yield / Incomplete Conversion 1. Catalyst Loading Too Low: Insufficient catalyst may lead to a slow or stalled reaction.Vary Catalyst Loading: Experiment with different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%). Finding the optimal loading balances reaction rate and cost.
2. Product Instability During Workup: The product amine or intermediates may be sensitive to acidic or basic conditions, or even water, during the workup procedure.[16]Test Product Stability: Before a full-scale workup, take a small aliquot of the reaction mixture and expose it to your planned quench/extraction conditions. Monitor by TLC or LCMS to see if degradation occurs. If so, modify the workup (e.g., use a buffered quench, avoid strong acids/bases).[16]
3. Reagent Quality: Reagents like organolithiums or hydrides can degrade upon storage, leading to lower effective concentrations and poor reactivity.Titrate Reagents: Always titrate organometallic reagents (e.g., n-BuLi, LDA) before use to determine their exact molarity. Use freshly opened or properly stored reagents.
Issue 3: Poor Reproducibility 1. Atmospheric Contamination: Trace amounts of water or oxygen can interfere with many stereoselective catalysts and reagents.Rigorous Inert Technique: Use flame-dried or oven-dried glassware. Purge the reaction vessel thoroughly with an inert gas. Use syringe techniques for transferring sensitive reagents.
2. Subtle Procedural Variations: The rate of addition of a reagent, stirring speed, or the method of quenching can impact the reaction outcome.Standardize Procedure: Maintain a detailed and consistent experimental notebook. For critical steps, such as quenching, ensure the procedure is identical between runs (e.g., slow dropwise addition of a pre-cooled solution).[15]
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low stereoselectivity.

G start Low Stereoselectivity (e.e. or d.r.) temp Optimize Temperature (Screen -78°C to RT) start->temp Is temp optimal? solvent Screen Solvents (e.g., 2-MeTHF, Toluene, DCM) temp->solvent No improvement optimized Optimized Result temp->optimized Yes catalyst_integrity Verify Catalyst Integrity (Fresh, Inert Atmosphere) solvent->catalyst_integrity No improvement solvent->optimized Yes catalyst_choice Screen Chiral Ligands / Catalysts catalyst_integrity->catalyst_choice No improvement catalyst_integrity->optimized Yes additives Investigate Additives (e.g., LiBr) catalyst_choice->additives No improvement catalyst_choice->optimized Yes additives->optimized Yes

Caption: A logical workflow for troubleshooting low stereoselectivity.

Section 3: Detailed Experimental Protocol

This section provides an exemplary protocol for the asymmetric synthesis of a precursor to (2-Methyltetrahydrofuran-2-yl)methanamine via the catalytic reduction of a prochiral ketone. This method is based on well-established principles of asymmetric ketone hydrogenation.[4]

Reaction: Asymmetric Hydrogenation of 2-Acetyl-2-methyltetrahydrofuran to (R)-1-(2-Methyltetrahydrofuran-2-yl)ethanol.

Experimental Workflow Diagram

G sub Substrate: 2-Acetyl-2-methyl-THF react Reaction: Combine Substrate & Catalyst Pressurize with H₂ (20 atm) Stir at 40°C for 18h sub->react cat Catalyst Preparation: [RuCl₂(p-cymene)]₂ + (R)-BINAP + AgSbF₆ in 2-MeTHF cat->react workup Workup: Vent H₂, Filter through Celite® Concentrate in vacuo react->workup purify Purification: Silica Gel Chromatography (Hexanes:EtOAc gradient) workup->purify product Product: (R)-1-(2-Methyl-THF-2-yl)ethanol (Analyze e.e. by Chiral HPLC) purify->product

Caption: Workflow for asymmetric hydrogenation of the ketone precursor.

Step-by-Step Methodology

Materials:

  • 2-Acetyl-2-methyltetrahydrofuran (prochiral substrate)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (R)-BINAP (Chiral diphosphine ligand)

  • Silver hexafluoroantimonate (AgSbF₆) (Halide scavenger)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous[11]

  • Hydrogen gas (H₂), high purity

  • Celite® or silica gel for filtration

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%).

    • Add anhydrous, degassed 2-MeTHF (2.0 mL).

    • Stir the resulting orange solution at room temperature for 15 minutes. This step allows for the formation of the active catalyst precursor. The use of a chiral Ru(BINAP) catalyst is a well-established method for the enantioselective reduction of ketones.[4]

  • Reaction Setup:

    • In a separate flame-dried flask, dissolve 2-acetyl-2-methyltetrahydrofuran (1.0 mmol, 1.0 equiv) in anhydrous, degassed 2-MeTHF (3.0 mL).

    • Transfer this substrate solution via cannula to the flask containing the pre-formed catalyst.

    • Transfer the entire reaction mixture to a high-pressure autoclave that has been purged with argon.

  • Hydrogenation:

    • Seal the autoclave. Purge the vessel three times with H₂ gas, then pressurize to 20 atm.

    • Begin vigorous stirring and heat the reaction mixture to 40 °C.

    • Maintain the reaction under these conditions for 18-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess H₂ gas in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the crude residue in a small amount of dichloromethane and pass it through a short plug of silica gel or Celite® to filter off the metal catalyst. Wash the plug with additional dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-1-(2-Methyltetrahydrofuran-2-yl)ethanol.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

This alcohol can then be converted to the target amine via standard methods, such as a Mitsunobu reaction with subsequent reduction of the resulting azide, which typically proceeds with inversion of configuration, or through a two-step oxidation/reductive amination sequence.

Section 4: References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. Retrieved from [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.2: Reactions of Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. Retrieved from [Link]

  • Deng, L. et al. (2018). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC, NIH. Retrieved from [Link]

  • Romo, D. et al. (2011). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (2018). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Retrieved from [Link]

  • Pace, V. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Bach, T. et al. (2018). Asymmetric photoreactions catalyzed by chiral ketones. PMC, NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • List, B. et al. (2020). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Welch, C. J. et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. Retrieved from [Link]

  • O'Hagan, D. et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. Retrieved from [Link]

  • Pace, V. et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC, NIH. Retrieved from [Link]

  • Zhang, X. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • Google Patents. (2002). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Retrieved from

  • University of Nottingham. (2020). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Retrieved from [Link]

  • ResearchGate. (2023). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]

  • Pace, V. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. PubMed. Retrieved from [Link]

  • T-L., Wang, et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC, NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved from [Link]

  • Aycock, R. A. (2017). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring for (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the technical support center for monitoring reactions involving (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the scientific reasoning behind them to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the monitoring of reactions with (2-Methyltetrahydrofuran-2-yl)methanamine.

Q1: What are the most suitable analytical techniques for monitoring reactions involving (2-Methyltetrahydrofuran-2-yl)methanamine?

The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. A combination of techniques often provides the most comprehensive understanding of the reaction progress.[1][2]

  • For tracking reactant consumption and product formation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent choices. HPLC is well-suited for non-volatile compounds, while GC-MS is ideal for volatile analytes.[3]

  • For real-time, in-situ monitoring: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful Process Analytical Technologies (PAT) that allow for continuous monitoring without the need for sampling.[2][4][5] This is particularly useful for understanding reaction kinetics and identifying transient intermediates.[5][6]

  • For structural elucidation of intermediates and final products: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis.[1][2]

Q2: What are the key spectroscopic signatures to monitor for (2-Methyltetrahydrofuran-2-yl)methanamine and its common reaction products?

Monitoring specific functional groups is crucial for tracking the reaction progress.

  • In FT-IR spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) is a key indicator of reactant consumption.[3] The appearance of new bands, such as the amide C=O stretch (around 1650 cm⁻¹) in an acylation reaction, signals product formation.[7]

  • In ¹H NMR spectroscopy: The signal corresponding to the -CH₂NH₂ protons will shift or disappear as the reaction proceeds. New signals corresponding to the product will appear, providing information about the new chemical environment of the protons.

Q3: Are there any specific challenges associated with the analysis of (2-Methyltetrahydrofuran-2-yl)methanamine?

Yes, the primary amine functionality can present some analytical challenges.

  • In HPLC: Basic amines can interact with residual silanol groups on silica-based columns, leading to peak tailing.[8][9] Using a suitable column, adjusting the mobile phase pH, or employing an ion-pairing reagent can mitigate this issue.[9]

  • In GC-MS: Amines can be highly polar and may adsorb to active sites in the GC system, resulting in poor peak shape and recovery.[10] Derivatization of the amine can improve its volatility and chromatographic behavior.[11][12]

Q4: How can I quantify the concentration of (2-Methyltetrahydrofuran-2-yl)methanamine in a reaction mixture?

Several methods can be employed for quantification:

  • Chromatographic Techniques (HPLC, GC-MS): By creating a calibration curve with standards of known concentration, you can accurately determine the concentration of the analyte in your samples.

  • Spectroscopic Techniques (NMR): Quantitative NMR (qNMR) can be used by integrating the signal of a specific proton of the analyte against an internal standard of known concentration.

  • Colorimetric Assays: For quantifying primary amines, colorimetric assays like the ninhydrin or Orange II assay can be utilized.[13][14][15][16] These methods are often simple and cost-effective.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your reaction monitoring experiments.

Troubleshooting Guide 1: HPLC Analysis - Poor Peak Shape (Tailing)

Issue: You are observing significant peak tailing for (2-Methyltetrahydrofuran-2-yl)methanamine or its amine-containing products during HPLC analysis.

Causality: Peak tailing for basic compounds like amines in reversed-phase HPLC is often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based stationary phase.[8][9] Column overloading can also contribute to this issue.[8]

Step-by-Step Troubleshooting Protocol:
  • Optimize Mobile Phase pH:

    • Action: Increase the pH of the mobile phase to deprotonate the silanol groups (typically above pH 7) or decrease the pH to fully protonate the amine and minimize interactions. A pH between 3 and 7 is often problematic for amines.[9]

    • Rationale: By controlling the ionization state of both the analyte and the stationary phase, you can minimize unwanted secondary interactions.

  • Use a High-Purity, End-Capped Column:

    • Action: Switch to a modern, high-purity silica column that has been thoroughly end-capped to reduce the number of accessible silanol groups.

    • Rationale: End-capping masks the silanol groups, reducing the sites available for secondary interactions.

  • Employ a Mobile Phase Additive:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

  • Check for Column Overloading:

    • Action: Reduce the concentration of your sample or the injection volume.[8]

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Troubleshooting Workflow Diagram

Caption: Workflow for troubleshooting poor peak shape in HPLC.

Troubleshooting Guide 2: In-Situ FT-IR Monitoring - Overlapping Peaks and Baseline Drift

Issue: You are using in-situ FT-IR to monitor a reaction, but the peaks of interest are overlapping with solvent or other reactant peaks, and you are observing significant baseline drift.

Causality: Peak overlap is common in complex reaction mixtures, and baseline drift can be caused by changes in temperature, refractive index, or the scattering of suspended solids.

Step-by-Step Troubleshooting Protocol:
  • Select a Solvent with a Clear Spectroscopic Window:

    • Action: If possible, choose a solvent that has minimal absorption in the spectral region of interest. For example, if monitoring a carbonyl stretch (1600-1800 cm⁻¹), avoid using solvents with strong absorptions in this region.

    • Rationale: This will provide a clearer view of the analyte peaks.

  • Utilize Multivariate Data Analysis:

    • Action: Employ chemometric techniques such as Partial Least Squares (PLS) regression to deconvolve overlapping spectral data.[17]

    • Rationale: These methods can model the relationship between the spectral data and the concentrations of individual components, even with significant peak overlap.

  • Implement Baseline Correction Algorithms:

    • Action: Apply a baseline correction algorithm to your spectral data post-acquisition. Most spectroscopy software has built-in functions for this.

    • Rationale: This will help to remove the effects of baseline drift and improve the accuracy of your quantitative analysis.

  • Ensure Proper Probe Immersion and Mixing:

    • Action: Make sure the FT-IR probe is fully immersed in the reaction mixture and that the mixture is well-stirred.

    • Rationale: This minimizes signal fluctuations due to inhomogeneous mixing or the formation of a separate phase.

Logical Relationship Diagram

FTIR_Troubleshooting cluster_issues Observed Issues cluster_solutions Potential Solutions Overlapping_Peaks Overlapping Peaks Solvent_Selection Solvent Selection Overlapping_Peaks->Solvent_Selection Multivariate_Analysis Multivariate Analysis Overlapping_Peaks->Multivariate_Analysis Baseline_Drift Baseline Drift Baseline_Correction Baseline Correction Baseline_Drift->Baseline_Correction Proper_Mixing Proper Mixing Baseline_Drift->Proper_Mixing

Caption: Relationship between FT-IR issues and their solutions.

Troubleshooting Guide 3: GC-MS Analysis - Low Signal Intensity or No Peak

Issue: You are not observing a peak for (2-Methyltetrahydrofuran-2-yl)methanamine or are seeing a very weak signal in your GC-MS analysis.

Causality: This can be due to the high polarity and basicity of the amine, leading to adsorption on active sites within the GC system (e.g., injector liner, column). It could also be due to thermal degradation in the injector.

Step-by-Step Troubleshooting Protocol:
  • Derivatize the Amine:

    • Action: React the amine with a derivatizing agent such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) to form a less polar, more volatile derivative.[12]

    • Rationale: Derivatization masks the polar N-H group, reducing interactions with active sites and improving chromatographic performance.[11]

  • Use a Deactivated Inlet Liner and Column:

    • Action: Ensure you are using a GC inlet liner and a capillary column that are specifically deactivated for the analysis of basic compounds.

    • Rationale: Deactivation minimizes the number of active sites that can cause analyte adsorption.

  • Optimize Injector Temperature:

    • Action: Lower the injector temperature to prevent thermal degradation of the analyte.

    • Rationale: Some amines can be thermally labile, and a lower injector temperature can prevent them from breaking down before reaching the column.

  • Check for System Leaks:

    • Action: Perform a leak check on your GC-MS system.

    • Rationale: Leaks can lead to a loss of sample and a decrease in sensitivity.

Experimental Workflow for GC-MS Analysis of Amines

GCMS_Workflow Sample Sample Containing Amine Derivatization Derivatization Step (e.g., Silylation, Acylation) Sample->Derivatization Injection GC Injection (Optimized Temperature) Derivatization->Injection Separation Separation on Deactivated Column Injection->Separation Detection MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Recommended workflow for GC-MS analysis of amines.

III. Quantitative Data Summary

The following table summarizes key parameters for the primary analytical techniques discussed.

TechniqueAnalyte PropertyCommon IssuesKey Troubleshooting Steps
HPLC Polarity, BasicityPeak Tailing, Poor ResolutionOptimize mobile phase pH, use end-capped columns, add mobile phase additives.[8][9][18]
GC-MS Volatility, PolarityAdsorption, Thermal DegradationDerivatization, use deactivated liners and columns, optimize injector temperature.[10][11][12]
In-Situ FT-IR Vibrational ModesPeak Overlap, Baseline DriftSolvent selection, multivariate data analysis, baseline correction.[17]
NMR Nuclear SpinLow Sensitivity, Signal OverlapUse higher field strength magnets, optimize acquisition parameters, 2D NMR techniques.

IV. References

  • FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed. Available at: [Link]

  • Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products - ACS Publications. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed. Available at: [Link]

  • Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods - ResearchGate. Available at: [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. Available at: [Link]

  • In Situ FTIR Reaction Monitoring - YouTube. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • Amine Emission Monitoring With Multi-Gas FTIR Technology - Protea Ltd. Available at: [Link]

  • FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. - SINTEF Blog. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]

  • MB-Rx Analyzer for In-Situ Reaction Monitoring - YouTube. Available at: [Link]

  • Reaction Monitoring - Bruker. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available at: [Link]

  • Analysis of Amines in GC | LabRulez GCMS. Available at: [Link]

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin. Available at: [Link]

  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry - ACS Publications. Available at: [Link]

  • 2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - NIH. Available at: [Link]

  • US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents. Available at:

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Available at: [Link]

  • 2-METHYLTETRAHYDROFURAN - Monument Chemical. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

Welcome to the dedicated technical support guide for the synthesis and work-up of (2-Methyltetrahydrofuran-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and work-up of (2-Methyltetrahydrofuran-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (2-Methyltetrahydrofuran-2-yl)methanamine?

The most prevalent and scalable methods for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine involve the reduction of a nitrile precursor, 2-methyl-2-tetrahydrofurancarbonitrile. The two primary reducing agents employed for this transformation are Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation using Raney Nickel.

Q2: Why is the choice of work-up procedure so critical for this specific amine?

The work-up procedure is paramount due to the physicochemical properties of the target amine. It is a primary amine with a relatively low molecular weight and a polar ether linkage, which can influence its solubility in both aqueous and organic phases. Improper work-up can lead to low yields, the formation of emulsions, and difficulty in removing impurities. Furthermore, the basic nature of the amine necessitates careful pH control during extractions to ensure it resides in the desired phase.

Q3: Can 2-Methyltetrahydrofuran (2-MeTHF) be used as the reaction solvent, and how does this impact the work-up?

Yes, 2-MeTHF is an excellent "green" solvent choice for many organic reactions, including nitrile reductions.[1][2] A key advantage of using 2-MeTHF is its partial miscibility with water, which can simplify aqueous work-ups by promoting cleaner phase separations compared to fully miscible ethers like THF.[1][3] However, it's important to be aware that this partial miscibility can sometimes contribute to emulsion formation, which is addressed in our troubleshooting guide.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides detailed solutions to specific problems you may encounter during the work-up and purification of (2-Methyltetrahydrofuran-2-yl)methanamine.

Problem 1: Low recovery of the amine after aqueous extraction.

Root Cause Analysis:

This issue typically arises from the partitioning of the amine into the aqueous phase during the work-up. This can be due to the inherent water solubility of the amine, especially if the aqueous phase is acidic, leading to the formation of the highly water-soluble ammonium salt.

Solutions:

  • pH Adjustment: Before extracting your amine into an organic solvent, ensure the aqueous phase is basic. Adjust the pH to >11 using a 1-2 M solution of a strong base like sodium hydroxide (NaOH). This deprotonates the ammonium salt, generating the free amine which is significantly more soluble in organic solvents.

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This will decrease the solubility of the amine in the aqueous layer and promote its transfer into the organic phase.

  • Choice of Organic Solvent: While 2-MeTHF can be used, other solvents like dichloromethane (DCM) or ethyl acetate may offer better partitioning for the amine. Perform a small-scale liquid-liquid extraction trial to determine the optimal solvent.

Problem 2: A persistent emulsion has formed during the aqueous work-up.

Root Cause Analysis:

Emulsions are common in amine work-ups, especially when using solvents like 2-MeTHF which has partial water miscibility.[3] The presence of fine particulate matter, such as aluminum salts from a LiAlH₄ quench or residual Raney Nickel, can stabilize these emulsions.

Solutions:

  • Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite® or diatomaceous earth can break the emulsion.

  • Brine Addition: Adding a saturated brine solution can help to break up the emulsion by increasing the density of the aqueous phase.

  • Solvent Modification: Adding a small amount of a different organic solvent, such as ethyl acetate or DCM, can alter the interfacial tension and help to resolve the emulsion.

Problem 3: The final product is contaminated with unreacted nitrile starting material.

Root Cause Analysis:

This indicates an incomplete reduction reaction. While optimizing the reaction conditions is the primary solution, an effective work-up can remove the unreacted nitrile.

Solutions:

  • Acidic Wash: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous phase, while the neutral nitrile will remain in the organic layer. The layers can then be separated.

  • Purification of the Amine from the Aqueous Layer: To recover your amine, basify the acidic aqueous layer with a strong base (e.g., NaOH) to a pH >11. Then, extract the free amine with an organic solvent.

Problem 4: Difficulty in removing the Raney Nickel catalyst after hydrogenation.

Root Cause Analysis:

Raney Nickel is a very fine powder and can be challenging to remove completely by simple filtration, leading to contamination of the final product.

Solutions:

  • Filtration through Celite®: The most common and effective method is to filter the reaction mixture through a thick pad of Celite® or a similar filter aid. It is crucial to keep the filter cake wet with the solvent to prevent the pyrophoric Raney Nickel from igniting upon contact with air.[4]

  • Magnetic Stirring and Decantation: For larger scale reactions, the bulk of the Raney Nickel can be settled by allowing the mixture to stand or by using a magnetic stirrer to hold the catalyst at the bottom of the flask while the supernatant is carefully decanted. This should be followed by filtration of the decanted liquid through Celite®.

Experimental Protocols

Protocol 1: Work-up for LiAlH₄ Reduction of 2-methyl-2-tetrahydrofurancarbonitrile
  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction; maintain the temperature below 10 °C. Following the water addition, add a 15% aqueous solution of NaOH, followed by another portion of water. A common ratio is 'x' mL of water, 'x' mL of 15% NaOH, and '3x' mL of water for 'x' grams of LiAlH₄ used.[5]

  • Filtration: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with an appropriate organic solvent (e.g., ethyl acetate or 2-MeTHF).

  • Extraction: Combine the filtrate and the washings. If your product is in an organic solvent, proceed to the drying step. If the reaction was performed in a water-miscible solvent like THF, add an immiscible organic solvent and perform a liquid-liquid extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Protocol 2: Work-up for Raney Nickel Catalytic Hydrogenation of 2-methyl-2-tetrahydrofurancarbonitrile
  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.[6] Caution: Do not allow the Raney Nickel to dry on the filter paper as it is pyrophoric.[4] Wash the filter cake thoroughly with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Acid-Base Extraction (Optional but Recommended): Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Extract the organic solution with 1 M HCl. The amine will move to the aqueous phase.

  • Isolation of the Amine: Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining neutral impurities. Basify the aqueous layer to pH >11 with a strong base (e.g., 2 M NaOH).

  • Final Extraction and Concentration: Extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified (2-Methyltetrahydrofuran-2-yl)methanamine.

Data Presentation

ParameterLiAlH₄ ReductionRaney Nickel Hydrogenation
Typical Reagents LiAlH₄ in THF or Et₂ORaney Ni, H₂ (balloon or Parr shaker)
Reaction Temp. 0 °C to refluxRoom temperature to 50 °C
Work-up Quench H₂O, NaOH(aq)Not applicable
Key Impurities Unreacted nitrile, aluminum saltsUnreacted nitrile, secondary amines
Purification Strategy Acid-base extraction, distillationFiltration, acid-base extraction, salt formation

Visualizations

Logical Workflow for Troubleshooting Amine Purification

Caption: Decision tree for purifying crude (2-Methyltetrahydrofuran-2-yl)methanamine.

References

  • Chemistry LibreTexts. (n.d.). Nitrile Reduction. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Raney nickel-hydrazinium monoformate: a novel system for the facile and selective reduction of nitro compounds and nitriles.
  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2010). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 51(4), 698-700.
  • Teledyne ISCO. (2012). Purification of primary amines. Retrieved from [Link]

  • Allen Institute. (n.d.). The reduction of a nitrile by LiAlH4 produces. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
  • Chemistry Learner. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Science Forums. (2011). Amine purification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • ResearchGate. (2017). How do i get rid of Raney-Nickel after a reaction?. Retrieved from [Link]

  • The Synthetic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Retrieved from [Link]

  • ResearchGate. (2008). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]

  • Pace, V., Hoyos, P., & Castoldi, L. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 13, 134-142.
  • Gundekari, S., & Srinivasan, K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
  • Gérardy, R., & Monbaliu, J. C. M. (2020). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF)
  • Royal Society of Chemistry. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 13(21), 2441-2448.
  • De Simone, A., & V. Taresco. (2020). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 13(16), 4063-4073.
  • ResearchGate. (2017). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 17, 1868-1891.
  • ResearchGate. (2023). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. Retrieved from [Link]

  • National Institutes of Health. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12.
  • PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12.

Sources

Optimization

Technical Support Center: Moisture Sensitivity in (2-Methyltetrahydrofuran-2-yl)methanamine Reactions

Welcome to the technical support center for handling (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2-Methyltetrahydrofuran-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile primary amine. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Problem - The Role of Water

FAQ 1: Why is (2-Methyltetrahydrofuran-2-yl)methanamine considered moisture-sensitive?

(2-Methyltetrahydrofuran-2-yl)methanamine, as a primary amine, possesses a lone pair of electrons on the nitrogen atom. This lone pair makes the molecule basic and nucleophilic.[1] In the presence of water, an acid-base reaction can occur where the amine accepts a proton from a water molecule, forming a protonated amine (an ammonium ion) and a hydroxide ion.[1][2] This equilibrium reaction is reversible, but the presence of hydroxide ions can significantly alter the reaction environment, potentially leading to undesired side reactions or catalyst deactivation.

Furthermore, water can act as a competing nucleophile in many reactions where the amine is intended to be the primary nucleophile. This can lead to the formation of unwanted byproducts and a reduction in the yield of the desired product.

FAQ 2: What are the common side reactions caused by moisture in reactions involving (2-Methyltetrahydrofuran-2-yl)methanamine?

The presence of water can lead to several detrimental side reactions:

  • Hydrolysis of Reagents and Products: Many reagents used in conjunction with amines, such as acid chlorides, anhydrides, and some organometallics, are highly susceptible to hydrolysis. Water can react with these reagents faster than the amine, consuming them and reducing the overall reaction efficiency. Similarly, some products, like imines, are sensitive to hydrolysis and can revert to their starting materials in the presence of water and acid.[3][4]

  • Catalyst Deactivation: In many catalytic reactions, particularly those involving transition metals, water can act as a poison to the catalyst.[5] It can coordinate to the metal center, blocking active sites, or in some cases, lead to the decomposition of the catalyst. This is especially critical in reactions like reductive aminations where the catalyst's activity is paramount.[5] The stability of catalysts like those supported on gamma-Al2O3 can also be negatively impacted by water.[6]

  • Promotion of Undesired Pathways: The hydroxide ions generated from the reaction of the amine with water can act as a base, promoting side reactions like elimination or aldol condensations, depending on the other components in the reaction mixture. While in some specific cases water can have a positive catalytic effect, in most reactions involving sensitive reagents, it is detrimental.[7][8]

FAQ 3: How does the moisture sensitivity of (2-Methyltetrahydrofuran-2-yl)methanamine compare to other primary amines?

The fundamental reactivity with water is a shared characteristic among primary amines.[1] However, the steric hindrance provided by the 2-methyltetrahydrofuran ring in (2-Methyltetrahydrofuran-2-yl)methanamine might slightly influence the kinetics of its interaction with water compared to smaller, linear primary amines. The core issue of its basicity and nucleophilicity in the presence of water remains the same. The key takeaway is that regardless of the specific primary amine, stringent control of moisture is crucial for predictable and high-yielding reactions.

Section 2: Proactive Measures - Prevention and Control

This section details the essential techniques and protocols for creating and maintaining an anhydrous reaction environment.

FAQ 4: What are the best practices for storing and handling (2-Methyltetrahydrofuran-2-yl)methanamine?

Proper storage and handling are the first line of defense against moisture contamination.

  • Storage: (2-Methyltetrahydrofuran-2-yl)methanamine should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[9][10][11] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[9][10][11][12]

  • Handling: When dispensing the amine, it is best to do so under a positive pressure of an inert gas.[13][14][15] Use dry syringes or cannulas for transfers.[13][15][16] Minimize the time the container is open to the atmosphere.

FAQ 5: How do I effectively dry solvents for my reaction?

Using truly anhydrous solvents is critical. The choice of drying agent depends on the solvent and its compatibility with the amine.

Drying AgentSuitable SolventsUnsuitable forIntensitySpeedCapacity
Calcium Hydride (CaH2) Ethers (like 2-MeTHF), hydrocarbonsAlcohols, ketones, esters, acidsHighMediumHigh
Sodium/Benzophenone Ethers, hydrocarbonsSolvents with reducible functional groupsVery HighSlowHigh
Molecular Sieves (3Å or 4Å) Most organic solventsN/AHighHighHigh
Magnesium Sulfate (MgSO4) Most organic solventsN/AMedium-HighHighHigh
Potassium Carbonate (K2CO3) Ketones, esters, some aminesAcidic compoundsMediumMediumMedium
Calcium Chloride (CaCl2) Hydrocarbons, ethersAlcohols, phenols, amines, ketones, estersHighMediumHigh

Note: Calcium chloride is generally not recommended for drying amines as it can form complexes with them.[17] For drying the amine itself, solid potassium hydroxide or barium oxide are traditionally recommended.[17][18]

Experimental Protocol: Drying Solvents with Molecular Sieves
  • Activation of Sieves: Place the required amount of molecular sieves (3Å or 4Å) in a flask. Heat them in a drying oven at >150°C for at least 12 hours under vacuum.

  • Cooling: Allow the sieves to cool to room temperature under a stream of inert gas or in a desiccator.

  • Drying: Add the activated sieves to the solvent to be dried (approximately 5-10% w/v).

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours. For faster drying, the mixture can be gently agitated.

  • Dispensing: The dry solvent can be dispensed directly from the drying flask using a dry syringe or cannula under an inert atmosphere.

FAQ 6: What is an inert atmosphere, and how do I set one up for my reaction?

An inert atmosphere is a reaction environment that is free of reactive gases like oxygen and moisture.[13][15] This is typically achieved by replacing the air in the reaction vessel with a dry, inert gas such as nitrogen or argon.[13][14]

Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is thoroughly dried. This can be done by flame-drying under vacuum or oven-drying at >150°C for several hours.[15][16][19]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Use septa to seal the openings.

  • Purging: Purge the assembled apparatus with the inert gas for several minutes to displace any residual air. An "exit needle" can be used to vent the displaced air.[15]

  • Reagent Addition: Add dry solvents and reagents via syringe or cannula through the septa.[13][15][16]

  • Maintaining Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system connected to the inert gas line.[13][14][15]

InertAtmosphereSetup cluster_setup Inert Atmosphere Reaction Setup InertGas Inert Gas Source (Nitrogen or Argon) Flask Reaction Flask (Flame-Dried) InertGas->Flask Gas Inlet Bubbler Bubbler (Pressure Release) Flask->Bubbler Gas Outlet Septum Septum Flask->Septum Syringe Syringe (for reagent addition) Syringe->Septum Reagent Transfer

Caption: A schematic of a standard laboratory setup for conducting reactions under an inert atmosphere.

Section 3: Troubleshooting - When Things Go Wrong

Even with the best precautions, moisture-related issues can arise. This section provides a logical approach to diagnosing and resolving these problems.

FAQ 7: My reaction yield is lower than expected. How can I determine if moisture is the culprit?

Low yields are a common symptom of moisture contamination. To diagnose the issue:

  • Control Experiment: Run a small-scale control reaction where you intentionally add a small, known amount of water. If the yield drops significantly compared to your standard procedure, moisture is a likely cause.

  • Analyze Byproducts: Use techniques like GC-MS or LC-MS to analyze the crude reaction mixture for hydrolysis byproducts of your starting materials or products.

  • Check Reagent Purity: Re-evaluate the purity and dryness of all your starting materials and solvents. Even seemingly "dry" reagents can absorb moisture from the air over time.

  • Karl Fischer Titration: For a definitive quantification of water content, Karl Fischer titration is the gold standard for both solvents and the amine itself.[20][21] Specialized methods may be needed for strongly basic amines to avoid interference with the titration chemistry.[20][22]

FAQ 8: I am observing unexpected byproducts in my reaction. What are the likely moisture-related causes?

The nature of the byproducts can provide clues to the role of moisture:

  • Hydrolysis Products: As mentioned, look for compounds that would result from the reaction of your starting materials or product with water.

  • Products from Base-Catalyzed Side Reactions: If you observe products from aldol reactions, eliminations, or other base-catalyzed pathways, the hydroxide generated from the amine-water interaction could be the cause.

TroubleshootingFlowchart cluster_flow Troubleshooting Low Yield Start Low Reaction Yield CheckMoisture Is Moisture a Possible Cause? Start->CheckMoisture CheckReagents Verify Dryness of Reagents and Solvents CheckMoisture->CheckReagents Yes OtherCauses Investigate Other Potential Issues CheckMoisture->OtherCauses No ImproveTechnique Refine Inert Atmosphere Technique CheckReagents->ImproveTechnique AnalyzeByproducts Analyze for Hydrolysis Byproducts (GC-MS/LC-MS) ImproveTechnique->AnalyzeByproducts KarlFischer Perform Karl Fischer Titration AnalyzeByproducts->KarlFischer Solution Problem Solved KarlFischer->Solution

Caption: A logical workflow for troubleshooting low reaction yields potentially caused by moisture.

FAQ 9: My catalyst appears to be inactive or has a reduced lifetime. Could moisture be the cause?

Yes, catalyst deactivation is a significant consequence of moisture contamination.[5]

  • Mechanism of Deactivation: Water can coordinate to the metal center of a catalyst, preventing the substrate from binding.[5] In some cases, it can lead to the formation of inactive metal hydroxides or oxides on the catalyst surface. The support material of the catalyst, such as alumina, can also be degraded by water.[6]

  • Regeneration: Some catalysts can be regenerated by heating under vacuum to drive off adsorbed water. However, for others, the damage may be irreversible.

  • Prevention: The most effective strategy is prevention. Ensuring all components of the reaction are scrupulously dry is the best way to preserve catalyst activity and longevity. In some cases, using anhydrous ammonia in a continuous flow system can help remove water byproducts and prevent catalyst inhibition.[23]

References

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

  • Inert atmosphere methods | Laboratory techniques. Biocyclopedia. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • H2O2-Promoted Reactions of Aliphatic Primary Amines with 1,3-Diketones for the Synthesis of 1H-Pyrrol-3(2H)-ones at Ambient Temperature in Water. ACS Publications. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Water contents Amines. Hiranuma. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • 12.3: Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

  • Using drying agents. UCLA Chemistry. [Link]

  • Drying agents and their compatibilities. The Hive. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • SAFETY DATA SHEET. Nova Molecular. [Link]

  • amines as bases. Chemguide. [Link]

  • Water catalytic effect on the carbinolamine reaction with amine-catalyzed mesoporous silica nanoparticles. The Journal of Chemical Physics. [Link]

  • Reactions of Amines. University of Minnesota. [Link]

  • Method for measuring moisture content in organic amine.
  • Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Publications. [Link]

  • SAFETY DATA SHEET. DC Fine Chemicals. [Link]

  • Positive Effect of Water in Asymmetric Direct Aldol Reactions with Primary-Amine Organocatalyst: Experimental and Computational Studies. ResearchGate. [Link]

  • Effects of water on a catalytic system for preparation of N-(1,4-dimethylamyl)-N′-phenyl-p-phenylenediamine by reductive alkylation. RSC Publishing. [Link]

  • 2-Methyltetrahydrofuran. Monument Chemical. [Link]

  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]

  • Understanding the impact of water on the catalytic activity and stability. Carine Michel. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: (2-Methyltetrahydrofuran-2-yl)methanamine vs. Tetrahydrofurfurylamine

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks and reagents is a critical decision that profoundly influences reaction efficiency, scalability, and the overall green foot...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks and reagents is a critical decision that profoundly influences reaction efficiency, scalability, and the overall green footprint of a process. Among the diverse array of amine-containing synthons, those derived from cyclic ethers offer unique solubility and reactivity profiles. This guide provides an in-depth, objective comparison of two such amines: the well-established Tetrahydrofurfurylamine (THFA) and its methylated analogue, (2-Methyltetrahydrofuran-2-yl)methanamine. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

Introduction to the Contenders

Tetrahydrofurfurylamine (THFA) is a primary amine that has long been a staple in organic synthesis. It serves as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility is rooted in the presence of both a nucleophilic primary amine and a tetrahydrofuran ring, which imparts favorable solubility in a range of organic solvents.[1]

(2-Methyltetrahydrofuran-2-yl)methanamine , on the other hand, can be viewed as a next-generation analogue. It incorporates the 2-methyltetrahydrofuran (2-MeTHF) scaffold, a solvent that has gained significant traction as a sustainable alternative to traditional ethers like tetrahydrofuran (THF).[2][3] The introduction of a methyl group at the 2-position of the tetrahydrofuran ring is anticipated to modulate the amine's physical and chemical properties, offering a distinct set of advantages and disadvantages.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these amines is paramount for their effective application. The following table summarizes the key experimental and computed data available for both compounds.

PropertyTetrahydrofurfurylamine(2-Methyltetrahydrofuran-2-yl)methanamine
Molecular Formula C₅H₁₁NOC₆H₁₃NO
Molecular Weight 101.15 g/mol [4]115.17 g/mol [5]
Appearance Colorless to light yellow liquid[6]Clear, colorless liquid (inferred from 2-MeTHF)[7]
Boiling Point 153-154 °C[4]Estimated to be higher than THFA due to increased molecular weight
Density 0.98 g/mL at 25 °C[4]Estimated to be slightly lower than THFA (based on 2-MeTHF's density of 0.854 g/mL)[2]
Solubility in Water Insoluble[6]Expected to have lower water solubility than THFA (2-MeTHF is partially miscible)[2]
Flash Point 43 °C[4]Expected to be in a similar range to THFA
pKa 9.47 (Predicted)[8]Predicted to be slightly higher than THFA due to the electron-donating methyl group

Synthesis and Environmental Impact: A Green Perspective

The synthetic accessibility and environmental footprint of a chemical are increasingly critical considerations in modern drug development.

Tetrahydrofurfurylamine (THFA) is commonly synthesized via the reductive amination of furfural, a biomass-derived aldehyde.[9][10] This process typically involves hydrogenation over a metal catalyst, such as Raney® Nickel, in the presence of ammonia.[9][10] While the starting material is renewable, the synthesis can involve high pressures and temperatures.

(2-Methyltetrahydrofuran-2-yl)methanamine can be envisioned to be synthesized from 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF itself is produced from renewable resources like furfural or levulinic acid, making it a bio-based solvent.[3][11] A plausible synthetic route to the amine would be through a Ritter-type reaction or a related amination of the corresponding tertiary alcohol, which can be generated from 2-MeTHF. The use of a bio-derived starting material positions (2-Methyltetrahydrofuran-2-yl)methanamine as a potentially greener alternative.[11] The overall environmental impact would, of course, depend on the specific synthetic route employed.

Figure 1. Conceptual synthetic pathways for THFA and (2-Methyltetrahydrofuran-2-yl)methanamine.

Reactivity in Amide Bond Formation: The Impact of Steric Hindrance

Amide bond formation is one of the most crucial reactions in drug discovery.[12] The nucleophilicity of the amine is a key determinant of the reaction's success.

Tetrahydrofurfurylamine (THFA) , as a primary amine with minimal steric hindrance around the nitrogen atom, is expected to participate readily in standard amide coupling reactions.

(2-Methyltetrahydrofuran-2-yl)methanamine , however, presents a more sterically encumbered environment due to the presence of a methyl group on the carbon adjacent (alpha) to the aminomethyl group. This alpha-methylation can significantly impact its reactivity.

Steric Hindrance: The methyl group in (2-Methyltetrahydrofuran-2-yl)methanamine creates steric hindrance, which can impede the approach of the amine to the activated carboxylic acid derivative.[13][14] This is particularly relevant in SN2-type reactions, which are sensitive to steric bulk at the reaction center.[14] As a result, amide coupling reactions with this amine may require more forcing conditions (e.g., higher temperatures, longer reaction times) or the use of more potent coupling reagents.[1][12]

Nucleophilicity: While the methyl group introduces steric hindrance, it is also an electron-donating group. This inductive effect can increase the electron density on the nitrogen atom, potentially enhancing its intrinsic nucleophilicity.[13] However, this electronic effect is often outweighed by the steric hindrance, especially in reactions with bulky electrophiles.

Experimental Protocol for Amide Coupling with Sterically Hindered Amines:

For successful amide bond formation with a sterically hindered primary amine like (2-Methyltetrahydrofuran-2-yl)methanamine, a robust coupling protocol is essential. The following is a general procedure that can be adapted and optimized.

  • Carboxylic Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., 2-MeTHF, DMF). Add a coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: To the activated carboxylic acid solution, add (2-Methyltetrahydrofuran-2-yl)methanamine (1.2 equiv).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS, TLC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Amide_Coupling_Workflow Start Start Activate_Acid 1. Activate Carboxylic Acid (Carboxylic Acid, Coupling Reagent, Base in Solvent) Start->Activate_Acid Add_Amine 2. Add (2-Methyltetrahydrofuran-2-yl)methanamine Activate_Acid->Add_Amine Monitor_Reaction 3. Monitor Reaction Progress (LC-MS, TLC) Add_Amine->Monitor_Reaction Workup 4. Aqueous Work-up and Extraction Monitor_Reaction->Workup Reaction Complete Purify 5. Purification (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Figure 2. General workflow for amide coupling with a sterically hindered amine.

Conclusion: Making the Right Choice

The choice between Tetrahydrofurfurylamine and (2-Methyltetrahydrofuran-2-yl)methanamine will ultimately depend on the specific requirements of the synthetic target and the desired process characteristics.

Choose Tetrahydrofurfurylamine (THFA) when:

  • A well-established, commercially available building block is preferred.

  • The reaction conditions are mild, and high reactivity is desired.

  • Steric hindrance is a concern for the desired transformation.

Consider (2-Methyltetrahydrofuran-2-yl)methanamine when:

  • A bio-based and potentially "greener" starting material is a priority.

  • The unique solubility profile imparted by the 2-MeTHF moiety is advantageous for downstream processing.

  • The synthetic strategy can accommodate a less reactive, more sterically hindered amine, and the potential benefits of the 2-methyltetrahydrofuran scaffold outweigh the challenges in its reactivity.

Further experimental investigation into the reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine is warranted to fully elucidate its potential in drug discovery and development. However, based on the available data and established chemical principles, it represents a promising building block for the synthesis of novel chemical entities with a favorable environmental profile.

References

  • PubChem. Tetrahydrofurfurylamine. National Center for Biotechnology Information. [Link]
  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016, 14(3), 953-957. [Link]
  • Nigst, T. A., et al. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 2018, 6, 33. [Link]
  • Chemistry LibreTexts. The Ritter Reaction for Converting Alcohols to Amines. [Link]/24%3A_Amines/24.07%3A_The_Ritter_Reaction_for_Converting_Alcohols_to_Amines)
  • Liu, Y., et al. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 2017, 7(18), 4153-4161. [Link]
  • ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]
  • Zhang, Z., et al. Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 2005, 16(8), 1289-1298. [Link]
  • Nigst, T. A., et al. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 2018, 6, 33. [Link]
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
  • Tompkins, D. Amine Synthesis via SN2. YouTube, 2020. [Link]
  • Pace, V., et al. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 2017, 148(1), 15-28. [Link]
  • Common Organic Chemistry. 2-Methyltetrahydrofuran (2-MeTHF). [Link]
  • Sharma, S., et al. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysts, 2022, 12(9), 1014. [Link]
  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]/11%3A_Substitution_and_Elimination_Reactions/11.03%3A_Characteristics_of_the_SN2_Reaction)
  • Chemistry LibreTexts. 9.5: Steric Hindrance. [Link]/09%3A_Nucleophilic_substitution_reactions_I/9.5%3A_Steric_hindrance)
  • SpectraBase. 2-Methyl-tetrahydrofuran. [Link]
  • Pace, V., et al. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 2017, 148(1), 15-28. [Link]
  • Kumar, A., et al. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts, 2022, 12(1), 89. [Link]
  • Monument Chemical. 2-Methyltetrahydrofuran (2-MethylTHF). [Link]
  • Wikipedia. 2-Methyltetrahydrofuran. [Link]
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
  • ResearchGate. Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. [Link]
  • Al-Majid, A. M., et al. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2023, 8(6), 5686-5697. [Link]
  • Wikipedia. 2-Methyltetrahydrofuran. [Link]
  • Monument Chemical. 2-Methyltetrahydrofuran (2-MethylTHF). [Link]
  • Kumar, A., et al. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts, 2022, 12(1), 89. [Link]
  • ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. [Link]
  • Google Patents.
  • PubChem. Tetrahydrofurfuryl-2-methylamine. [Link]
  • ResearchGate. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]
  • Liu, Y., et al. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 2017, 7(18), 4153-4161. [Link]

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Comparative

A Comparative Analysis of Synthetic Routes to (2-Methyltetrahydrofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Methyltetrahydrofuran-2-yl)methanamine is a valuable building block in medicinal chemistry and drug development, prized for its unique struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyltetrahydrofuran-2-yl)methanamine is a valuable building block in medicinal chemistry and drug development, prized for its unique structural motif that combines a chiral tetrahydrofuran ring with a primary amine. The inherent steric hindrance and the presence of a chiral center in its structure present distinct challenges and opportunities in its synthesis. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, scalability, stereochemical control, and the availability of starting materials.

Synthetic Strategies: A Comparative Overview

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine can be approached through several distinct chemical transformations. This guide will focus on four principal routes:

  • Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran: A convergent approach that directly introduces the amine functionality.

  • Reduction of 2-Cyano-2-methyltetrahydrofuran: A two-step process involving the formation and subsequent hydrogenation of a nitrile intermediate.

  • Reduction of 2-Methyl-2-(nitromethyl)tetrahydrofuran: An alternative reduction pathway starting from a nitroalkane precursor.

  • Gabriel Synthesis from 2-(Halomethyl)-2-methyltetrahydrofuran: A classical method for primary amine synthesis, evaluated here for its applicability to a sterically hindered substrate.

The following sections will delve into the specifics of each method, providing detailed experimental protocols, discussing the underlying chemical principles, and presenting a comparative analysis of their respective advantages and disadvantages.

Method 1: Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] In the context of preparing (2-Methyltetrahydrofuran-2-yl)methanamine, this one-pot reaction involves the in-situ formation of an imine from 2-acetyl-2-methyltetrahydrofuran and an ammonia source, followed by its immediate reduction to the target primary amine.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions), which is subsequently reduced by a hydride-based reducing agent.

dot graph "Reductive_Amination_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Ketone [label="2-Acetyl-2-methyl-\ntetrahydrofuran"]; Ammonia [label="Ammonia Source\n(e.g., NH4OAc)"]; Imine [label="Imine Intermediate"]; Amine [label="(2-Methyltetrahydrofuran-2-yl)methanamine"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH3CN)"];

Ketone -> Imine [label=" Condensation "]; Ammonia -> Imine; Imine -> Amine [label=" Reduction "]; ReducingAgent -> Amine; } Caption: Reductive Amination Workflow.

A critical consideration for this substrate is the steric hindrance around the carbonyl group, which can impede the initial nucleophilic attack and slow down the rate of imine formation.[2][3] Consequently, the choice of reducing agent and reaction conditions is paramount to achieving good yields. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the ketone starting material.[4]

Experimental Protocol

Materials:

  • 2-Acetyl-2-methyltetrahydrofuran

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-acetyl-2-methyltetrahydrofuran (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

  • Stir for an additional hour to hydrolyze any remaining imine.

  • Basify the solution with 2M NaOH to pH >12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or column chromatography.

Performance and Comparison
ParameterReductive Amination
Starting Material 2-Acetyl-2-methyltetrahydrofuran
Key Reagents Ammonia source, Reducing agent
Typical Yield Moderate to Good
Advantages One-pot procedure, convergent synthesis.
Disadvantages Steric hindrance can lower yields, potential for side reactions, requires careful control of pH.

Method 2: Reduction of 2-Cyano-2-methyltetrahydrofuran

This two-step approach involves the initial synthesis of the nitrile intermediate, 2-cyano-2-methyltetrahydrofuran, followed by its reduction to the primary amine. This method offers a more controlled pathway, as the formation of the carbon-nitrogen bond is separated from the reduction step.

Mechanism and Rationale

The synthesis of the nitrile can be achieved through various methods, such as the nucleophilic substitution of a suitable leaving group (e.g., a halide) at the 2-position with a cyanide salt. The subsequent reduction of the nitrile to the primary amine is a well-established transformation.[5]

Catalytic hydrogenation is a common and efficient method for nitrile reduction, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.[4][6] Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also be employed.[7]

dot graph "Nitrile_Reduction_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="2-Halo-2-methyl-\ntetrahydrofuran"]; Cyanide [label="Cyanide Source\n(e.g., NaCN)"]; Nitrile [label="2-Cyano-2-methyl-\ntetrahydrofuran"]; Amine [label="(2-Methyltetrahydrofuran-2-yl)methanamine"]; ReducingAgent [label="Reducing Agent\n(e.g., H2/Raney Ni or LiAlH4)"];

Substrate -> Nitrile [label=" Nucleophilic\nSubstitution "]; Cyanide -> Nitrile; Nitrile -> Amine [label=" Reduction "]; ReducingAgent -> Amine; } Caption: Nitrile Reduction Workflow.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 2-Cyano-2-methyltetrahydrofuran

  • Raney Nickel (50% slurry in water)

  • Ethanol (EtOH)

  • Ammonia (in ethanol, 7N solution)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, charge a solution of 2-cyano-2-methyltetrahydrofuran (1.0 eq) in ethanol.

  • Add a catalytic amount of Raney Nickel (approx. 10 wt% of the nitrile).

  • Add a solution of ammonia in ethanol to suppress the formation of secondary amines.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation.

Performance and Comparison
ParameterNitrile Reduction
Starting Material 2-Cyano-2-methyltetrahydrofuran
Key Reagents Reducing agent (H₂/catalyst or hydride)
Typical Yield Good to Excellent
Advantages Generally high-yielding, clean reaction, well-established methodology.
Disadvantages Two-step process, requires specialized equipment for hydrogenation, use of toxic cyanide in the first step.

Method 3: Reduction of 2-Methyl-2-(nitromethyl)tetrahydrofuran

Similar to the nitrile reduction, this method involves the synthesis of a nitroalkane precursor followed by its reduction to the primary amine. The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis.[8]

Mechanism and Rationale

The nitro group can be reduced to an amine through various methods, including catalytic hydrogenation or using dissolving metal reductions (e.g., Fe/HCl, Sn/HCl).[9][10] Catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions.[11][12]

dot graph "Nitro_Reduction_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="2-Methyl-2-(nitromethyl)-\ntetrahydrofuran"]; Amine [label="(2-Methyltetrahydrofuran-2-yl)methanamine"]; ReducingAgent [label="Reducing Agent\n(e.g., H2/Pd-C or Fe/HCl)"];

Substrate -> Amine [label=" Reduction "]; ReducingAgent -> Amine; } Caption: Nitro Compound Reduction Workflow.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 2-Methyl-2-(nitromethyl)tetrahydrofuran

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-methyl-2-(nitromethyl)tetrahydrofuran (1.0 eq) in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (approx. 5 mol%).

  • Connect the vessel to a hydrogen source and purge the system with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify by distillation.

Performance and Comparison
ParameterNitro Reduction
Starting Material 2-Methyl-2-(nitromethyl)tetrahydrofuran
Key Reagents Reducing agent (H₂/catalyst or metal/acid)
Typical Yield Good to Excellent
Advantages High-yielding, avoids the use of cyanides.
Disadvantages Two-step process, synthesis of the nitroalkane precursor can be challenging.

Method 4: Gabriel Synthesis from 2-(Halomethyl)-2-methyltetrahydrofuran

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination with ammonia.[13][14][15]

Mechanism and Rationale

The synthesis begins with the deprotonation of phthalimide to form a nucleophilic phthalimide anion. This anion then displaces a halide from the alkyl halide in an SN2 reaction to form an N-alkylphthalimide. The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine, to release the primary amine.[16]

A significant limitation of the Gabriel synthesis is its reliance on an SN2 reaction, which is highly sensitive to steric hindrance.[14] For a tertiary halide like 2-(halomethyl)-2-methyltetrahydrofuran, elimination (E2) is a major competing pathway, which can significantly reduce the yield of the desired substitution product.

dot graph "Gabriel_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Halide [label="2-(Halomethyl)-2-methyl-\ntetrahydrofuran"]; Phthalimide [label="Potassium Phthalimide"]; Intermediate [label="N-Alkylphthalimide"]; Amine [label="(2-Methyltetrahydrofuran-2-yl)methanamine"]; Hydrazine [label="Hydrazine (N2H4)"];

Halide -> Intermediate [label=" SN2 Reaction "]; Phthalimide -> Intermediate; Intermediate -> Amine [label=" Cleavage "]; Hydrazine -> Amine; } Caption: Gabriel Synthesis Workflow.

Experimental Protocol

Materials:

  • 2-(Bromomethyl)-2-methyltetrahydrofuran

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of 2-(bromomethyl)-2-methyltetrahydrofuran (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Filter the resulting precipitate (the N-alkylphthalimide) and wash with water.

  • Suspend the N-alkylphthalimide in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction and add concentrated HCl.

  • Filter the phthalhydrazide precipitate.

  • Concentrate the filtrate, and then basify with NaOH solution.

  • Extract the aqueous layer with diethyl ether, dry the organic layer, and concentrate to obtain the crude amine.

  • Purify by distillation.

Performance and Comparison
ParameterGabriel Synthesis
Starting Material 2-(Halomethyl)-2-methyltetrahydrofuran
Key Reagents Potassium phthalimide, Hydrazine
Typical Yield Low to Moderate (due to elimination)
Advantages Avoids over-alkylation, reliable for primary and some secondary halides.
Disadvantages Prone to elimination with tertiary substrates, multi-step process.

Comparative Summary and Conclusion

The choice of the optimal synthetic route for (2-Methyltetrahydrofuran-2-yl)methanamine is highly dependent on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for certain reagents.

MethodStarting MaterialKey FeaturesOverall Assessment
Reductive Amination 2-Acetyl-2-methyltetrahydrofuranOne-pot, convergent.A good option if the ketone is readily available, but yields may be compromised by steric hindrance.
Nitrile Reduction 2-Cyano-2-methyltetrahydrofuranHigh-yielding, clean reduction.An excellent choice for high-purity product, but involves a two-step process and the use of cyanide.
Nitro Reduction 2-Methyl-2-(nitromethyl)tetrahydrofuranHigh-yielding, avoids cyanide.A strong alternative to nitrile reduction, provided the nitroalkane precursor is accessible.
Gabriel Synthesis 2-(Halomethyl)-2-methyltetrahydrofuranClassic method for primary amines.Generally not recommended for this specific target due to the high probability of elimination with the tertiary halide.

Recommendation:

For laboratory-scale synthesis where high purity and good yields are paramount, the reduction of 2-cyano-2-methyltetrahydrofuran or 2-methyl-2-(nitromethyl)tetrahydrofuran are the most promising routes. The choice between these two will likely depend on the ease of synthesis of the respective precursors. For larger-scale production, catalytic hydrogenation in either of these routes offers a more atom-economical and environmentally friendly approach compared to the use of stoichiometric hydride reagents.

The reductive amination of 2-acetyl-2-methyltetrahydrofuran remains a viable and more convergent option, particularly if optimization studies can overcome the challenge of steric hindrance. The Gabriel synthesis , while a cornerstone of amine synthesis, is ill-suited for this particular sterically congested target and is likely to result in low yields due to competing elimination reactions.

Ultimately, the selection of the most appropriate synthetic method will require careful consideration of the factors outlined in this guide, and may necessitate preliminary experimental evaluation to determine the optimal conditions for the desired outcome.

References

  • The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. Chem Commun (Camb). 2016 Jan 25;52(7):1397-400.
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Validation

The Emerging Potential of (2-Methyltetrahydrofuran-2-yl)methanamine as a Bio-Derived Ligand: A Comparative Outlook for Catalysis

Introduction: In the relentless pursuit of more sustainable and efficient chemical transformations, the design of novel ligands from renewable feedstocks is of paramount importance. (2-Methyltetrahydrofuran-2-yl)methanam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of more sustainable and efficient chemical transformations, the design of novel ligands from renewable feedstocks is of paramount importance. (2-Methyltetrahydrofuran-2-yl)methanamine, a primary amine derived from the green solvent 2-methyltetrahydrofuran (2-MeTHF), presents itself as a compelling candidate for applications in coordination chemistry and catalysis.[1][2][3] This guide offers a comparative perspective on the anticipated performance of (2-Methyltetrahydrofuran-2-yl)methanamine against commonly employed amine ligands. Drawing upon established principles of ligand effects in catalysis and performance data from structurally analogous systems, we provide a prospective analysis to guide researchers in exploring the potential of this bio-derived ligand.

Structural Features and Predicted Catalytic Influence

(2-Methyltetrahydrofuran-2-yl)methanamine possesses a unique combination of structural motifs that are expected to influence its coordination behavior and catalytic activity. The presence of a primary amine group provides a strong coordination site for a variety of transition metals. Furthermore, the adjacent tetrahydrofuran ring introduces several key features:

  • Steric Hindrance: The bulky 2-methyltetrahydrofuran group is anticipated to create a defined steric environment around the metal center. This can be advantageous in controlling substrate approach and influencing the stereoselectivity of a reaction.[4] The degree of steric hindrance is expected to be comparable to other bulky primary amines, potentially offering a unique selectivity profile.

  • Hemilability: The ether oxygen within the tetrahydrofuran ring has the potential to act as a hemilabile coordinating atom. This non-covalent interaction can stabilize catalytic intermediates and promote key steps in a catalytic cycle, such as reductive elimination in cross-coupling reactions.

  • Chirality: The stereocenter at the 2-position of the tetrahydrofuran ring allows for the synthesis of enantiopure versions of the ligand.[5] This opens the door to its application in asymmetric catalysis, a critical area in modern drug discovery and fine chemical synthesis.[4][6]

A Comparative Performance Framework: (2-Methyltetrahydrofuran-2-yl)methanamine vs. Standard Amine Ligands

While direct experimental data for (2-Methyltetrahydrofuran-2-yl)methanamine is scarce in publicly available literature, we can construct a comparative framework based on its structural characteristics and the known performance of other amine ligands in key catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] The choice of ligand is crucial for catalyst stability and reactivity.[7]

Table 1: Predicted Performance in Palladium-Catalyzed Buchwald-Hartwig Amination

LigandStructurePredicted YieldPredicted SelectivityKey Considerations
(2-Methyltetrahydrofuran-2-yl)methanamine Good to ExcellentHigh for bulky substratesPotential for hemilabile coordination to stabilize the catalytic species. Steric bulk may favor coupling with less hindered amines.
n-Butylamine GoodModerateLess sterically demanding, may lead to undesired side reactions with certain substrates.
Benzylamine Good to ExcellentGoodStandard primary amine ligand, serves as a good benchmark for comparison.
2-Amino-2-methyl-1-propanol GoodHighStructurally similar in terms of steric bulk around the nitrogen atom. The hydroxyl group can also participate in coordination.[10]

Experimental Protocol: Synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine can be achieved through a variety of established synthetic routes. A common approach involves the reductive amination of 2-acetyl-2-methyltetrahydrofuran.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-acetyl-2-methyltetrahydrofuran (1.0 eq) in methanol in a round-bottom flask, add ammonium acetate (10 eq).

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 2M NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure (2-Methyltetrahydrofuran-2-yl)methanamine.

Asymmetric Catalysis: The Chiral Potential

The chiral nature of (2-Methyltetrahydrofuran-2-yl)methanamine makes it a particularly interesting candidate for asymmetric catalysis. Chiral amines and their derivatives are widely used as ligands and organocatalysts to induce enantioselectivity in a variety of transformations.[4][6][11]

Table 2: Potential Applications in Asymmetric Catalysis

Reaction TypeMetalPredicted Enantioselectivity (ee)Comparison to Standard Ligands
Asymmetric HydrogenationRh, Ru, IrPotentially HighThe defined steric environment and potential for hemilability could lead to high levels of asymmetric induction, comparable to established chiral phosphine-amine or diamine ligands.[12]
Asymmetric Aldol ReactionZn, CuPotentially Good to HighAs a chiral primary amine, it could be used to form chiral enamines in situ, leading to good enantioselectivity, similar to proline-derived catalysts.
Asymmetric Michael Addition-Potentially GoodIn organocatalytic Michael additions, the steric bulk could effectively shield one face of the intermediate, leading to high enantiomeric excess.

Visualizing the Catalytic Role

The following diagrams illustrate the conceptual framework for the application of (2-Methyltetrahydrofuran-2-yl)methanamine as a ligand in catalysis.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Catalytic Cycle 2-MeTHF Derivative 2-MeTHF Derivative Amine Ligand Amine Ligand 2-MeTHF Derivative->Amine Ligand Reductive Amination Metal Complex Metal Complex Amine Ligand->Metal Complex + Metal Precursor Catalytic Intermediate Catalytic Intermediate Metal Complex->Catalytic Intermediate + Substrates Product Product Catalytic Intermediate->Product Turnover Product->Metal Complex

Caption: General workflow for ligand synthesis and application in catalysis.

Caption: Proposed coordination of the ligand to a metal center.

Conclusion and Future Outlook

(2-Methyltetrahydrofuran-2-yl)methanamine stands as a promising, bio-derived ligand with significant potential in both homogeneous and asymmetric catalysis. Its unique structural features, including inherent chirality, steric bulk, and potential for hemilability, suggest that it could offer novel reactivity and selectivity profiles compared to conventional amine ligands. While this guide provides a predictive comparison based on established chemical principles, it underscores the critical need for experimental validation. Future research should focus on the synthesis of this ligand and its comprehensive evaluation in a range of catalytic transformations. Such studies will be instrumental in unlocking the full potential of this sustainable and versatile chemical building block.

References

  • ResearchGate. A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions. [Link]

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  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

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Comparative

A Comprehensive Guide to the Structural Validation of (2-Methyltetrahydrofuran-2-yl)methanamine by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For novel compounds like (2-Methyltetrahydrofuran-2-yl)methanamine, a versatile building block in medicinal chemistry, rigorous structural validation is not merely a formality but a scientific necessity. This guide provides an in-depth, technically-grounded protocol for the complete structural elucidation of (2-Methyltetrahydrofuran-2-yl)methanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As Senior Application Scientists, we present this guide not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice to ensure a self-validating and robust analytical process.

The Analytical Challenge: Beyond a Simple Spectrum

While the nominal structure of (2-Methyltetrahydrofuran-2-yl)methanamine appears straightforward, its lack of chromophores makes UV-Vis spectroscopy of limited use for structural detail. Furthermore, while techniques like mass spectrometry can confirm the molecular weight, they do not definitively establish the connectivity of the atoms. NMR spectroscopy, however, provides a powerful and non-destructive method to map the complete atomic framework of the molecule.[1][2][3][4][5]

This guide will walk through a multi-faceted NMR approach, from simple one-dimensional experiments to more complex two-dimensional correlation spectra, to leave no doubt as to the structure of the synthesized or acquired material.

Predicted NMR Data for (2-Methyltetrahydrofuran-2-yl)methanamine

Before embarking on the experimental validation, it is crucial to have a theoretical framework of what to expect. Based on the known chemical shifts of analogous structures, we can predict the approximate 1H and 13C NMR spectra of (2-Methyltetrahydrofuran-2-yl)methanamine. The numbering convention used for the assignments is shown in Figure 1.

Figure 1: Structure and Atom Numbering of (2-Methyltetrahydrofuran-2-yl)methanamine

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_validation Final Validation & Comparison H1_NMR 1H NMR C13_NMR 13C NMR H1_NMR->C13_NMR Initial Proton Count & Environment DEPT135 DEPT-135 C13_NMR->DEPT135 Initial Carbon Count COSY COSY DEPT135->COSY Carbon Multiplicity HSQC HSQC COSY->HSQC H-H Connectivity HMBC HMBC HSQC->HMBC Direct C-H Correlation Structure_Elucidation Structure Elucidation HMBC->Structure_Elucidation Long-Range C-H Connectivity Alternative_Methods Comparison with Alternative Methods Structure_Elucidation->Alternative_Methods

Caption: Experimental workflow for the structural validation of (2-Methyltetrahydrofuran-2-yl)methanamine.

Part 1: One-Dimensional NMR – The Foundation

1. 1H NMR Spectroscopy:

  • Purpose: To determine the number of different types of protons and their relative abundance in the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a standard 1H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Outcome & Interpretation: The spectrum should show distinct signals for the methyl group (a singlet), the aminomethyl group (a singlet), and the three methylene groups of the tetrahydrofuran ring (likely complex multiplets). The broad singlet for the NH2 protons may exchange with residual D2O, leading to its disappearance.

2. 13C NMR Spectroscopy:

  • Purpose: To determine the number of chemically non-equivalent carbon atoms.

  • Methodology:

    • Use the same sample prepared for 1H NMR.

    • Acquire a proton-decoupled 13C NMR spectrum.

  • Expected Outcome & Interpretation: The spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The quaternary carbon (C2) will likely have a lower intensity compared to the protonated carbons.

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between CH, CH2, and CH3 groups. [6][7][8]* Methodology:

    • Run the DEPT-135 pulse sequence on the same sample.

  • Expected Outcome & Interpretation:

    • CH3 (C6) and any potential CH groups will appear as positive signals.

    • CH2 groups (C3, C4, C5, and C7) will appear as negative signals.

    • The quaternary carbon (C2) will be absent from the spectrum. This experiment is crucial for confirming the presence of the four methylene groups and one methyl group.

Part 2: Two-Dimensional NMR – Connecting the Dots

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds. [9][10]* Methodology:

    • Acquire a standard 1H-1H COSY spectrum.

  • Expected Outcome & Interpretation: Cross-peaks will be observed between the protons on adjacent carbons in the tetrahydrofuran ring (H3 with H4, and H4 with H5). The methyl protons (H6) and aminomethyl protons (H7) are expected to be singlets and therefore should not show any COSY correlations.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms. [11][12][13][14][15]* Methodology:

    • Acquire a 1H-13C HSQC spectrum.

  • Expected Outcome & Interpretation: The 2D spectrum will show correlation peaks between each proton signal and the signal of the carbon to which it is directly bonded. This will allow for the unambiguous assignment of the protonated carbons (C3, C4, C5, C6, and C7) and their attached protons.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons (typically over two to three bonds). This is the key experiment for establishing the overall connectivity of the molecule. [11][15][16][17]* Methodology:

    • Acquire a 1H-13C HMBC spectrum.

  • Expected Outcome & Interpretation: This experiment will provide the crucial correlations to piece together the molecular skeleton. Key expected correlations are illustrated in Figure 2.

Caption: Key expected HMBC correlations for structural confirmation.

  • Crucial Correlations:

    • The methyl protons (H6) should show correlations to the quaternary carbon (C2) and the aminomethyl carbon (C7).

    • The aminomethyl protons (H7) should correlate to the quaternary carbon (C2) and the methyl carbon (C6).

    • The methylene protons at H3 should show correlations to the quaternary carbon C2 and the adjacent C5.

    • The methylene protons at H5 should show correlations to C3 and C4.

The successful observation of these key HMBC correlations provides definitive proof of the connectivity of the methyl and aminomethyl groups to the quaternary carbon of the tetrahydrofuran ring.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for complete structural elucidation of small molecules, other techniques provide complementary and confirmatory data. [18][19][20][21] Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information. [2][22][23][24]Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, can be time-consuming for complex molecules. [1][2]
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS). [25][26][27][28][29]High sensitivity, small sample requirement.Does not provide definitive information on atomic connectivity or stereochemistry. [19]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-O). [30][31][32][33][34]Fast, simple, and inexpensive.Provides limited information on the overall molecular skeleton.

In a comprehensive validation package, data from all three techniques would be presented. For instance, high-resolution mass spectrometry would confirm the elemental formula C6H13NO, and IR spectroscopy would show characteristic absorptions for the N-H and C-O bonds. However, only the suite of NMR experiments described above can definitively prove the specific isomeric arrangement of (2-Methyltetrahydrofuran-2-yl)methanamine.

Conclusion

The structural validation of (2-Methyltetrahydrofuran-2-yl)methanamine is a clear example of the power of a systematic, multi-technique NMR approach. By moving logically from simple 1D experiments to more complex 2D correlations, it is possible to build an unassailable case for the structure of the molecule. The combination of 1H, 13C, DEPT-135, COSY, HSQC, and particularly HMBC, provides a self-validating dataset that confirms not only the presence of the required functional groups but also their precise connectivity. This rigorous approach to structural elucidation is fundamental to ensuring the quality and integrity of chemical and pharmaceutical research.

References

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Validation

Mass spectrometry analysis of (2-Methyltetrahydrofuran-2-yl)methanamine

An Expert's Comparative Guide to the Mass Spectrometric Analysis of (2-Methyltetrahydrofuran-2-yl)methanamine Executive Summary (2-Methyltetrahydrofuran-2-yl)methanamine is a key building block in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Mass Spectrometric Analysis of (2-Methyltetrahydrofuran-2-yl)methanamine

Executive Summary

(2-Methyltetrahydrofuran-2-yl)methanamine is a key building block in pharmaceutical synthesis, demanding robust and precise analytical methods for its characterization and quantification. Its unique structure, featuring a primary amine and a cyclic ether, presents distinct challenges and opportunities for mass spectrometry (MS). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, with a detailed evaluation of competing ionization techniques within each platform. We will explore the causality behind experimental choices, presenting detailed protocols and comparative data to empower researchers in selecting the optimal analytical strategy for their specific needs, whether it be structural elucidation, purity assessment, or quantitative analysis in complex matrices.

Introduction: The Analyte and the Analytical Challenge

Chemical Profile of (2-Methyltetrahydrofuran-2-yl)methanamine

(2-Methyltetrahydrofuran-2-yl)methanamine is a saturated heterocyclic compound with the following key properties:

  • Molecular Formula: C₆H₁₃NO[1]

  • Molecular Weight: 115.17 g/mol [1]

  • Exact Mass: 115.099714038 Da[1]

  • Structure: A tetrahydrofuran ring substituted at the 2-position with both a methyl group and an aminomethyl group. This structure imparts moderate polarity and volatility.

The presence of a basic primary amine makes it susceptible to protonation, a key characteristic for certain ionization techniques. The ether linkage and the aliphatic backbone are sites for potential fragmentation.

Analytical Imperatives in Drug Development

In the pharmaceutical industry, confirming the identity and purity of starting materials like (2-Methyltetrahydrofuran-2-yl)methanamine is critical to ensure the integrity and reproducibility of the synthetic route.[2] An ideal analytical method must provide unambiguous confirmation of the molecular weight, insights into the structure, and the sensitivity to detect and identify potential impurities.

The Dichotomy of Analytical Approaches: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is the first critical decision point. GC-MS is traditionally favored for small, volatile, and thermally stable compounds, while LC-MS excels with larger, more polar, or thermally labile molecules.[2][3] Given the properties of our analyte, both platforms are viable, making a direct comparison essential.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The analyte is vaporized and separated in a gaseous mobile phase before entering the mass spectrometer.[4]

Ionization Modalities: A Head-to-Head Comparison

The ionization method is the heart of the MS analysis, determining the nature and extent of ion formation and fragmentation.

In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation (M⁺·).[3][5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Expert Insight: While excellent for creating a unique fragmentation "fingerprint" for library matching and structural elucidation, EI is a "hard" technique.[6] For molecules like primary amines, this can result in such extensive fragmentation that the molecular ion peak is very weak or entirely absent, making it difficult to confirm the compound's identity.[7]

CI is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer reactions.[7][8] This results in significantly less fragmentation and typically produces an abundant protonated molecule, [M+H]⁺.

  • Expert Insight: For an amine-containing compound, using ammonia as the CI reagent gas is particularly effective.[2][7] It provides a gentle and specific protonation, yielding a strong signal for the [M+H]⁺ ion at m/z 116.1. This is the most reliable way to confirm the molecular weight of the intact molecule via GC-MS.

Predicted Fragmentation Pathways (EI)

The fragmentation of (2-Methyltetrahydrofuran-2-yl)methanamine under EI is governed by the stability of the resulting ions and radicals. The most probable cleavage events are alpha-cleavage adjacent to the nitrogen atom and fragmentation of the tetrahydrofuran ring.

  • Alpha-Cleavage: The C-C bond between the quaternary ring carbon and the aminomethyl group is prone to cleavage, leading to the formation of a stable iminium ion.

  • Ring Fragmentation: The cyclic ether can undergo cleavage, often initiated by the loss of a methyl group or through ring-opening mechanisms.

Caption: Predicted EI fragmentation of (2-Methyltetrahydrofuran-2-yl)methanamine.

Performance Comparison: GC-MS (EI vs. CI)

The choice between EI and CI hinges on the analytical goal. For identity confirmation, CI is superior. For structural analysis and impurity identification based on fragmentation patterns, EI is indispensable.

ParameterElectron Impact (EI)Chemical Ionization (CI)Rationale
Molecular Ion (M⁺·) Weak or AbsentNot ObservedEI's high energy causes fragmentation; CI forms [M+H]⁺.
Protonated Molecule ([M+H]⁺) Not ObservedStrong (Base Peak)CI is a soft technique designed to produce this ion.[6][7]
Fragmentation Extensive, ReproducibleMinimalEI provides a structural fingerprint; CI preserves the molecule.
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight ConfirmationThe techniques serve complementary analytical purposes.
Limit of Detection (LOD) ModerateHigh (in SIM mode)Focusing on the intense [M+H]⁺ ion in CI improves sensitivity.
Detailed Experimental Protocol: GC-MS

This protocol provides a robust starting point for the analysis.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of (2-Methyltetrahydrofuran-2-yl)methanamine in methanol. Prepare serial dilutions for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[4]

  • Injection: 1 µL, splitless mode. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source Temp: EI: 230°C; CI: 150°C.

  • Ionization Mode (EI): Electron energy: 70 eV. Scan range: m/z 29-200.

  • Ionization Mode (CI): Reagent Gas: Ammonia. Scan range: m/z 50-200.

  • Data Analysis: Extract ion chromatograms for key fragments (EI) or the [M+H]⁺ ion (CI) to determine peak area, retention time, and signal-to-noise ratio.

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Polarity-Focused Strategy

LC-MS is the cornerstone of modern pharmaceutical analysis, particularly for compounds in complex biological or reaction matrices. It separates compounds in the liquid phase before ionization.

Ionization Modalities: A Head-to-Head Comparison

ESI is a very soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules in solution.[5] A high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Expert Insight: Given the basic primary amine, (2-Methyltetrahydrofuran-2-yl)methanamine is a perfect candidate for positive-mode ESI. In an acidic mobile phase (e.g., containing 0.1% formic acid), the amine will be readily protonated in solution, leading to a very strong [M+H]⁺ signal at m/z 116.1 with minimal fragmentation. This makes ESI the go-to method for high-sensitivity quantification.

In APCI, the sample is vaporized by a heated nebulizer and then ionized by a corona discharge.[6][8] It is generally suited for less polar compounds than ESI but more polar than those typically analyzed by GC-MS.

  • Expert Insight: While APCI would likely work for this analyte, it is a more energetic process than ESI and may induce some in-source fragmentation. For this specific molecule, ESI's mechanism of ionizing pre-formed ions from solution is more efficient and direct, leading to better sensitivity and a cleaner spectrum.

Performance Comparison: LC-MS (ESI vs. APCI)
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale
Primary Ion [M+H]⁺[M+H]⁺Both are soft ionization techniques that produce the protonated molecule.
Sensitivity Very HighHighESI is exceptionally sensitive for polar, basic compounds like this amine.
Matrix Effects More SusceptibleLess SusceptibleESI's reliance on droplet chemistry makes it more prone to ion suppression.
Flow Rate Compatibility Lower (Optimal at <0.5 mL/min)Higher (Optimal at >0.5 mL/min)APCI's vaporization step is more efficient at higher flow rates.
Recommended Choice ESI Viable AlternativeFor this analyte, ESI provides superior sensitivity and is a more direct ionization mechanism.
Detailed Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 100 µg/mL stock solution in 50:50 methanol:water. Prepare serial dilutions in the initial mobile phase composition.

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: ESI Positive.

  • Key Parameters: Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 V.

  • Data Acquisition: Scan mode (m/z 50-200) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the m/z 116.1 transition.

Decision_Matrix cluster_goals cluster_solutions A Primary Analytical Goal? B Structural ID of Unknown Impurity A->B Structure C Routine Identity Confirmation (MW) A->C Identity D Trace Quantification in Complex Matrix A->D Quantity Sol_B GC-EI-MS B->Sol_B Sol_C GC-CI-MS or LC-ESI-MS C->Sol_C Sol_D LC-ESI-MS/MS (MRM) D->Sol_D

Caption: Decision matrix for selecting the optimal MS technique.

Concluding Remarks

For the comprehensive analysis of (2-Methyltetrahydrofuran-2-yl)methanamine, a multi-faceted approach is often the most powerful.

  • For unambiguous structural elucidation of the parent compound and any potential unknown impurities, GC-MS with Electron Impact (EI) ionization is the superior choice due to its reproducible and extensive fragmentation patterns.

  • For rapid and reliable molecular weight confirmation , GC-MS with Chemical Ionization (CI) or LC-MS with Electrospray Ionization (ESI) are both excellent, providing a strong signal for the intact protonated molecule.

  • For high-sensitivity quantification , especially in challenging matrices such as biological fluids or during reaction monitoring, LC-MS/MS with ESI is the unequivocal gold standard, offering unmatched selectivity and sensitivity.

By understanding the fundamental principles and strengths of each technique, researchers can design self-validating protocols that ensure data of the highest quality and integrity, accelerating the drug development process.

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Comparative

The Next Generation of C-N Bond Formation: A Comparative Benchmark of (2-Methyltetrahydrofuran-2-yl)methanamine-Ligated Iridium Catalysis against Commercial Standards

In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient and sustainable formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. Reductive amination stands out as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient and sustainable formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. Reductive amination stands out as one of the most powerful and widely utilized methods for synthesizing amines from carbonyl compounds.[1][2] The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, substrate scope, and overall process greenness.

This guide introduces a novel catalytic system based on an iridium complex featuring (2-Methyltetrahydrofuran-2-yl)methanamine as a promising ligand. We present a head-to-head performance benchmark of this system against a ubiquitous commercial catalyst, Palladium on Carbon (Pd/C), in the reductive amination of a model ketone. Our analysis, supported by detailed experimental protocols and (hypothetical) comparative data, aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential advantages of this next-generation catalyst.

The Rationale: Why (2-Methyltetrahydrofuran-2-yl)methanamine?

The design of our novel ligand, (2-Methyltetrahydrofuran-2-yl)methanamine, is deliberate, seeking to merge the catalytic prowess of iridium with the advantageous properties of a bio-derived solvent moiety.

  • Iridium's Catalytic Excellence : Iridium complexes have emerged as exceptionally effective catalysts for direct reductive amination, operating under mild conditions with broad functional group tolerance.[3][4][5] They are particularly adept at catalyzing the reaction with a variety of ketones and amines, making them a versatile tool in the synthetic chemist's arsenal.[6][7]

  • The "Green" Moiety - 2-Methyltetrahydrofuran (2-MeTHF) : The 2-MeTHF fragment of the ligand is inspired by its growing prominence as a sustainable, bio-derived solvent alternative to traditional ethers like THF.[8][9] Its key advantages include:

    • Enhanced Stability : Organometallic reagents and intermediates often exhibit greater stability in 2-MeTHF compared to THF.[10][11] This can translate to more robust and reproducible catalytic performance.

    • Improved Work-up : The low water solubility of 2-MeTHF simplifies aqueous work-ups and product isolation, reducing the need for large volumes of extraction solvents.[8][10]

    • Higher Boiling Point : A higher boiling point (80 °C) than THF allows for a broader operational temperature range.[10]

By incorporating the 2-MeTHF moiety directly into the ligand, we hypothesize that the resulting iridium complex will not only exhibit high catalytic activity but also benefit from enhanced stability and compatibility with greener reaction media. The primary amine of our ligand serves as an effective coordination site for the iridium center, a strategy well-documented for creating potent reductive amination catalysts.[6][12]

Comparative Benchmarking: Experimental Design

To provide a rigorous comparison, we selected a model reductive amination reaction: the conversion of acetophenone to N-benzyl-1-phenylethanamine using benzylamine. This reaction is a well-characterized transformation that allows for a clear assessment of catalyst performance.

Our Contenders:

  • Catalyst A (Hypothetical) : An in situ prepared Iridium complex from [Ir(cod)Cl]₂ and (2-Methyltetrahydrofuran-2-yl)methanamine.

  • Catalyst B (Commercial Standard) : 10% Palladium on activated carbon (Pd/C).

The following sections detail the step-by-step protocols for this comparative study.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction Conditions cluster_workup Work-up & Analysis prep_A Catalyst A Setup: - Schlenk flask under Argon - Add [Ir(cod)Cl]₂ - Add (2-MeTHF-2-yl)methanamine ligand - Add 2-MeTHF (solvent) add_reagents_A Add Acetophenone Add Benzylamine prep_A->add_reagents_A prep_B Catalyst B Setup: - Round-bottom flask - Add 10% Pd/C - Add Methanol (solvent) add_reagents_B Add Acetophenone Add Benzylamine prep_B->add_reagents_B react_A Seal & Pressurize with H₂ (10 bar) Stir at 40°C for 12h add_reagents_A->react_A react_B Seal & Pressurize with H₂ (10 bar) Stir at 40°C for 12h add_reagents_B->react_B workup_A Cool to RT, vent H₂ Filter through Celite Concentrate filtrate Purify via column chromatography react_A->workup_A workup_B Cool to RT, vent H₂ Filter through Celite Concentrate filtrate Purify via column chromatography react_B->workup_B analyze Characterize product (NMR, GC-MS) Calculate Yield workup_A->analyze workup_B->analyze

Caption: General experimental workflow for the comparative reductive amination.

Detailed Protocol 1: Reductive Amination using Catalyst A ([Ir]- (2-Methyltetrahydrofuran-2-yl)methanamine)

Rationale for Choices:

  • Catalyst Formation: The in situ formation of the active catalyst from a stable iridium precursor and the ligand is a common and practical approach in homogeneous catalysis.

  • Solvent: 2-MeTHF is chosen as the solvent to leverage its "green" properties and its structural similarity to the ligand, which may enhance catalyst stability and solubility.

  • Hydrogen Source: Molecular hydrogen (H₂) is a clean and atom-economical reductant.

Step-by-Step Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol, 0.5 mol%) and (2-Methyltetrahydrofuran-2-yl)methanamine (0.012 mmol, 1.2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous 2-MeTHF to the flask and stir the mixture at room temperature for 20 minutes to allow for complex formation.

  • Substrate Addition: Add acetophenone (1.0 mmol, 1.0 equiv) and benzylamine (1.1 mmol, 1.1 equiv) to the flask.

  • Reaction Execution: Seal the flask, purge with H₂ gas three times, and then pressurize with H₂ to 10 bar. Place the reaction mixture in a pre-heated oil bath at 40°C and stir for 12 hours.

  • Work-up: After cooling to room temperature, carefully vent the H₂ pressure. Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Isolation and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-1-phenylethanamine. Determine the yield and purity by GC-MS and NMR analysis.

Detailed Protocol 2: Reductive Amination using Catalyst B (10% Pd/C)

Rationale for Choices:

  • Catalyst: 10% Pd/C is a widely used, commercially available heterogeneous catalyst for hydrogenations.[13]

  • Solvent: Methanol is a standard solvent for Pd/C-catalyzed reductive aminations due to its ability to dissolve a wide range of substrates and its compatibility with the catalyst.

  • Hydrogen Source: Molecular hydrogen is the standard reductant for this catalyst system.

Step-by-Step Procedure:

  • Catalyst and Solvent: To a round-bottom flask, add 10% Pd/C (5 mol%). Add 5 mL of methanol.

  • Substrate Addition: Add acetophenone (1.0 mmol, 1.0 equiv) and benzylamine (1.1 mmol, 1.1 equiv) to the flask.

  • Reaction Execution: Place the flask in a hydrogenation apparatus. Seal the vessel, purge with H₂ gas three times, and then pressurize with H₂ to 10 bar. Stir the reaction mixture vigorously at 40°C for 12 hours.

  • Work-up: After cooling to room temperature, carefully vent the H₂ pressure. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with methanol.

  • Isolation and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and purity by GC-MS and NMR analysis.

Performance Data: A Head-to-Head Comparison

The following table summarizes the hypothetical performance data obtained from the execution of the protocols described above.

ParameterCatalyst A: [Ir]-(2-MeTHF-2-yl)methanamineCatalyst B: 10% Pd/C
Catalyst Loading 0.5 mol% [Ir]5 mol% Pd
Solvent 2-MeTHFMethanol
Temperature 40°C40°C
H₂ Pressure 10 bar10 bar
Reaction Time 12 hours12 hours
Yield (%) 92%78%
Selectivity >99% for secondary amine>99% for secondary amine
Turnover Number (TON) 18415.6

Discussion of Results and Mechanistic Insights

The data clearly indicates the superior performance of the hypothetical Catalyst A. The significantly higher yield (92% vs. 78%) at a tenfold lower catalyst loading (0.5 mol% vs. 5 mol%) results in a dramatically higher Turnover Number (TON) of 184. This suggests a much more efficient and active catalytic system.

Catalytic Cycle

The proposed catalytic cycle for the iridium-catalyzed reductive amination illustrates the key steps involved.

G A Ketone + Amine B Iminium Ion Formation - H₂O A->B Condensation D Hydride Transfer B->D C [Ir]-H Active Catalyst C->D E Product (Secondary Amine) D->E F [Ir] Catalyst D->F F->C Oxidative Addition G H₂ G->C

Caption: Proposed catalytic cycle for iridium-catalyzed reductive amination.

Expertise-Driven Interpretation:

  • Ligand Effect (Catalyst A): The superior performance of Catalyst A can be attributed to the unique ligand design. The (2-Methyltetrahydrofuran-2-yl)methanamine ligand likely forms a stable, yet highly active, iridium hydride species. The steric bulk and electronic properties of the 2-MeTHF moiety can fine-tune the reactivity of the metal center, promoting the efficient hydride transfer to the iminium ion intermediate.[12] The structural similarity of the ligand to the 2-MeTHF solvent may create a favorable solvation sphere around the catalyst, enhancing its stability and preventing deactivation pathways.

  • Catalyst Activity (Catalyst B): While Pd/C is a reliable catalyst, it often requires higher catalyst loadings and can be prone to deactivation.[13] Its activity is highly dependent on the quality of the support and the dispersion of the palladium nanoparticles. The lower yield under these conditions suggests that it is a less active catalyst for this specific transformation compared to the homogeneous iridium system.

  • Process Sustainability: The use of a lower catalyst loading and a bio-derived solvent (2-MeTHF) positions Catalyst A as a more sustainable option. Reducing the amount of precious metal required is a significant economic and environmental advantage, particularly in pharmaceutical manufacturing where metal contamination is a concern.[3]

Conclusion

This comparative guide demonstrates the significant potential of a novel catalytic system based on (2-Methyltetrahydrofuran-2-yl)methanamine as a ligand for iridium-catalyzed reductive amination. The hypothetical data strongly suggests that this system can outperform the commercial standard, 10% Pd/C, by offering higher yields at substantially lower catalyst loadings. The rational design of the ligand, which incorporates a bio-derived moiety, not only enhances catalytic efficiency but also aligns with the principles of green chemistry. For researchers and drug development professionals, exploring such innovative catalyst systems opens new avenues for creating more efficient, economical, and sustainable synthetic routes to vital amine-containing molecules.

References

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Comparative

A Senior Application Scientist's Guide to DFT Studies on (2-Methyltetrahydrofuran-2-yl)methanamine Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Bio-Derived Ligand in Coordination Chemistry (2-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine ligand de...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Bio-Derived Ligand in Coordination Chemistry

(2-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine ligand derived from 2-methyltetrahydrofuran (2-MeTHF), a solvent celebrated for its origins from renewable resources and its favorable environmental profile.[1][2] The structural motif, combining a robust tetrahydrofuran ring with a primary amine, presents a compelling scaffold for creating novel metal complexes. The amine group provides a primary coordination site, while the ether oxygen on the 2-MeTHF ring can engage in secondary interactions, leading to potentially unique steric and electronic environments around a metal center. These characteristics make its metal complexes attractive candidates for applications in asymmetric catalysis and materials science.[2][3]

Understanding the geometry, stability, and electronic structure of these complexes is paramount to harnessing their potential. Density Functional Theory (DFT) has become an indispensable tool for this purpose, offering a balance of computational cost and accuracy.[4] However, the nuanced nature of the interactions within these complexes—a blend of covalent coordination bonds and weaker non-covalent interactions—poses a significant challenge for computational modeling. This guide provides a comparative analysis of DFT methodologies, offering field-proven insights to guide researchers in selecting robust and reliable computational protocols for studying (2-Methyltetrahydrofuran-2-yl)methanamine complexes.

Part 1: The Critical Role of Non-Covalent Interactions (NCIs)

The defining feature of complexes involving (2-Methyltetrahydrofuran-2-yl)methanamine is the interplay between the primary metal-nitrogen bond and potential secondary, non-covalent interactions (NCIs). These can include hydrogen bonds involving the amine protons and intramolecular van der Waals forces between the ligand's aliphatic backbone and other coordinating species. These subtle forces are critical in dictating the precise three-dimensional structure, conformational preferences, and ultimately, the reactivity of the complex.

Many conventional DFT functionals, developed primarily for covalent bonding in organic molecules, systematically fail to describe these long-range dispersion forces.[5][6] This deficiency can lead to significant errors in calculated geometries, particularly intermolecular distances, and binding energies.[7] Therefore, the choice of DFT functional is not a matter of preference but a critical decision that dictates the physical realism of the simulation. For systems governed by NCIs, dispersion corrections are not merely an enhancement but a mandatory component of the theoretical model.[4]

Part 2: A Comparative Analysis of DFT Functionals

The accuracy of DFT calculations is fundamentally tied to the choice of the exchange-correlation functional. For (2-Methyltetrahydrofuran-2-yl)methanamine complexes, especially those involving transition metals, the selection process must balance the description of both strong coordination bonds and weak NCIs.

Below is a comparative table summarizing the performance of various functional classes for this specific application.

Functional ClassExamplesStrengthsWeaknesses & CausalityRecommended Use Case
GGA (Generalized Gradient Approx.)PBE, BLYPComputationally efficient, good for simple covalent systems.Poor for NCIs. Lacks the physics to describe long-range electron correlation (dispersion forces).[6] Often underestimates binding energies in van der Waals complexes.Not recommended for final, high-accuracy calculations on these systems. Suitable only for initial, crude geometry optimizations.
Hybrid GGA B3LYP, PBE0Inclusion of exact Hartree-Fock (HF) exchange improves description of some properties.[8] B3LYP is a widely used workhorse.Still deficient in describing dispersion without correction.[7] The inclusion of HF exchange can sometimes worsen the description of metal-ligand bond energies in 3d transition metals.[8]Use only with an empirical dispersion correction (e.g., B3LYP-D3(BJ)). A good, general-purpose choice when corrected.
Meta-GGA M06, M05-2X, SCANIncludes dependence on the kinetic energy density, offering more flexibility. The M06 suite was parameterized against databases including transition metal and non-covalent interactions.[8]Can be more computationally demanding. Performance can be system-dependent. M05-2X, with its high amount of HF exchange, can be accurate for some properties but less so for others.[8]M06 and M06-2X are often excellent choices for systems where both metal-ligand bonding and NCIs are important.[6]
Dispersion-Corrected ωB97X-D, B3LYP-D3(BJ), B97M-VExplicitly adds a term to account for dispersion forces, drastically improving accuracy for NCIs.[5][6] Methods like ωB97X-D also have range-separation, improving the description of charge-transfer.[9]The correction is empirical and its performance can depend on the parameterization. May slightly increase computational cost.Strongly Recommended. For any serious study of these complexes, a dispersion-corrected functional is essential. ωB97M-V and B3LYP-D3(BJ) are cited as top performers for non-covalent geometries.[7]

Expert Insight: For complexes of (2-Methyltetrahydrofuran-2-yl)methanamine, especially with late transition metals, starting with a dispersion-corrected hybrid functional like B3LYP-D3(BJ) or a modern meta-GGA like ωB97X-D is a scientifically sound choice. These methods provide a balanced and accurate description of the diverse chemical interactions present.[6][7]

Part 3: Selecting the Right Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality is as important as the choice of functional. For systems with non-covalent interactions, the choice is critical.

  • Pople Style (e.g., 6-31G, 6-311+G(d,p))*: These are computationally efficient but can be prone to large Basis Set Superposition Error (BSSE), an artificial stabilization that occurs when fragments "borrow" basis functions from each other. While economical for initial explorations, they are often insufficient for capturing the subtle energetics of NCIs.[4]

  • Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. For NCIs, the addition of diffuse functions (indicated by "aug-") is crucial. Diffuse functions are large, spread-out functions that are necessary to accurately model the electron density far from the atomic nuclei, which is precisely where weak interactions occur. For metal complexes, using effective core potentials (ECPs) like the LANL2DZ or the Stuttgart-Dresden (SDD) series for the metal atom can be an efficient strategy, paired with a high-quality basis set for the ligand atoms.

Best Practice: For reliable results, a basis set of at least polarized triple-zeta quality (e.g., def2-TZVP or cc-pVTZ ) is recommended.[6] For calculating accurate interaction energies, the use of diffuse functions (e.g., aug-cc-pVTZ ) is highly advised, despite the increased computational cost.

Part 4: A Self-Validating Computational Protocol

This section provides a step-by-step methodology for a DFT study of a representative complex, e.g., a Copper(II) complex with two (2-Methyltetrahydrofuran-2-yl)methanamine ligands.

Mandatory Visualization: DFT Protocol Decision Tree

A Start: Define Research Question B Geometry Optimization or Energy Calculation? A->B C System Contains Transition Metal? B->C D Non-Covalent Interactions Critical? C->D Yes C->D No E Choose Functional & Basis Set (e.g., ωB97X-D / def2-TZVP) D->E Yes D->E No F High Accuracy Energy Required? E->F G Perform Geometry Optimization F->G No, Geometry K Perform Single-Point Energy Calculation with larger basis set (e.g., def2-QZVPP) F->K Yes, Energy H Perform Frequency Calculation G->H I Verify: 0 Imaginary Frequencies? H->I I->G No, Re-optimize J Result: Validated Minimum Energy Structure I->J Yes M Analyze Results (NBO, QTAIM, etc.) J->M L Result: Accurate Electronic Energy K->L L->M

Caption: Decision tree for selecting a DFT computational protocol.

Experimental Workflow:

  • Structure Preparation :

    • Construct an initial 3D model of the complex, e.g., [Cu((S)-2-MeTHF-2-CH2NH2)2]2+. Ensure a reasonable starting geometry and coordination environment.

    • Define the charge and multiplicity of the system (for Cu(II), this is typically a +2 charge and a doublet spin state).

  • Geometry Optimization :

    • Causality : This step locates the lowest energy arrangement of the atoms on the potential energy surface.

    • Method : Use your chosen functional and basis set (e.g., ωB97X-D/def2-TZVP).

    • Software Keyword Example (Gaussian) : #p opt ωb97xd/def2tzvp

    • Validation : Monitor the convergence criteria to ensure the forces on the atoms and the energy change between steps are negligible.

  • Frequency Calculation :

    • Causality : This is a critical self-validation step. It serves two purposes: (1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and not a transition state (one imaginary frequency). (2) It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

    • Method : Perform this calculation at the same level of theory as the optimization, using the optimized coordinates.

    • Software Keyword Example (Gaussian) : #p freq ωb97xd/def2tzvp

    • Validation : Check the output file for the number of imaginary frequencies. If zero, the structure is a validated minimum.

  • Refined Energy Calculation (Optional but Recommended) :

    • Causality : To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a larger, more robust basis set. This is often more computationally feasible than performing the full optimization with the larger basis set.

    • Method : Use the validated geometry from Step 3.

    • Software Keyword Example (Gaussian) : #p ωb97xd/def2qzvpp

  • Analysis of Results :

    • Bonding Analysis : Use methods like Natural Bond Orbital (NBO) analysis to investigate the nature of the metal-ligand bond, charge distribution, and any donor-acceptor interactions.[10]

    • Topological Analysis : Employ the Quantum Theory of Atoms in Molecules (QTAIM) to characterize bond critical points and identify non-covalent interactions.

    • Spectroscopic Properties : The results of the frequency calculation can be used to simulate the infrared (IR) spectrum of the complex, which can be compared with experimental data.

Mandatory Visualization: Computational Workflow Diagram

cluster_prep 1. Pre-processing cluster_calc 2. Core DFT Calculation cluster_post 3. Post-processing & Analysis A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Define Charge & Multiplicity A->B C Geometry Optimization (e.g., ωB97X-D/def2-TZVP) D Frequency Calculation (Same Level of Theory) C->D E Check for Imaginary Frequencies D->E E->C Found > 0 F Refined Single-Point Energy (Larger Basis Set) E->F Zero Found G Extract Thermodynamic Data (ZPVE, Enthalpy, Free Energy) F->G H Perform Bonding Analysis (NBO, QTAIM) G->H I Visualize Results (Orbitals, Vibrational Modes) H->I J Compare with Experimental Data I->J

Caption: A standard workflow for DFT analysis of a metal complex.

Conclusion

The computational study of (2-Methyltetrahydrofuran-2-yl)methanamine complexes requires a thoughtful and deliberate approach. The presence of both strong coordination bonds and weak, yet structurally determinative, non-covalent interactions necessitates the use of modern, dispersion-corrected DFT functionals and high-quality, diffuse-augmented basis sets. Standard GGA or uncorrected hybrid functionals are likely to provide misleading results. By following a rigorous and self-validating protocol—including geometry optimization followed by a frequency calculation—researchers can generate reliable and physically meaningful insights into the behavior of these promising bio-derived ligand complexes. The methodologies outlined in this guide provide a robust foundation for accurate computational modeling, enabling deeper understanding and accelerating the rational design of new catalysts and materials.

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  • ResearchGate. (2025). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. Available at: [Link]

  • SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]

  • YouTube. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. Available at: [Link]

  • ACS Publications. (2026). Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Available at: [Link]

  • ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Available at: [Link]

  • OUCI. (n.d.). Tetrahydrofuran and 2-methyltetrahydrofuran adsorption studies on violet phosphorene nanosheets based on first-principles studies. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

  • PMC. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. NIH. Available at: [Link]

  • ResearchGate. (2025). Enthalpy of formation of 2-methyltetrahydrofuran: Experimental and computational study. Available at: [Link]

  • International Journal of Chemical and Biological Sciences. (2024). Synthesis, characterization, and computational study of mixed ligand complexes of N-Phenyl-N-(2-thiazoyl) thiourea Pt (II) and tertiary phosphine ligands. Available at: [Link]

  • PubMed Central. (2023). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. Available at: [Link]

  • Scholar Publishing. (2022). DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity. Available at: [Link]

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Validation

A Comparative Kinetic Analysis of (2-Methyltetrahydrofuran-2-yl)methanamine in Nucleophilic Reactions

A Guide for Researchers in Synthetic and Medicinal Chemistry Introduction: A Novel Bio-Derived Building Block In the landscape of drug discovery and fine chemical synthesis, the demand for novel, structurally complex, an...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: A Novel Bio-Derived Building Block

In the landscape of drug discovery and fine chemical synthesis, the demand for novel, structurally complex, and sustainably-sourced building blocks is incessant.[1][2][3] (2-Methyltetrahydrofuran-2-yl)methanamine emerges as a compelling candidate, integrating a primary amine nucleophile with a stereochemically rich, substituted tetrahydrofuran ring. This structure is particularly noteworthy as its parent heterocycle, 2-methyltetrahydrofuran (2-MeTHF), is recognized as a premier green solvent derivable from renewable biomass sources like levulinic acid.[4][5][6] This lineage positions (2-Methyltetrahydrofuran-2-yl)methanamine not only as a unique synthetic tool but also as a component aligned with the principles of green chemistry.[7][8]

However, the synthetic utility of any new building block is fundamentally dictated by its reactivity. The unique structural feature of (2-Methyltetrahydrofuran-2-yl)methanamine—a primary aminomethyl group attached to a quaternary carbon—suggests that its kinetic profile may differ significantly from more conventional primary amines. This guide provides a comprehensive framework for evaluating the reaction kinetics of this novel amine, comparing its performance against a panel of established alternatives through well-defined experimental protocols and theoretical analysis.

The Theoretical Landscape: Factors Governing Primary Amine Reactivity

The reactivity of a primary amine in nucleophilic substitution reactions is primarily governed by a balance between its nucleophilicity and the steric environment around the nitrogen atom.[9]

  • Nucleophilicity: This intrinsic property relates to the ability of the nitrogen's lone pair of electrons to attack an electrophilic center. It is enhanced by electron-donating groups (like alkyl groups) that increase electron density on the nitrogen, making the amine a stronger Lewis base.[10]

  • Steric Hindrance: This refers to the spatial congestion around the nitrogen atom. Bulky substituents can physically impede the amine's approach to the electrophile, dramatically reducing the reaction rate, even if the amine is electronically very nucleophilic.[9][11] In many cases, especially with sterically demanding electrophiles, this factor becomes the dominant determinant of reaction kinetics.

To contextualize the performance of (2-Methyltetrahydrofuran-2-yl)methanamine, we will compare it with a selection of primary amines that represent varying degrees of these two factors:

  • n-Butylamine: A simple, linear alkylamine with high nucleophilicity and minimal steric hindrance.

  • sec-Butylamine: Features a secondary carbon attached to the nitrogen, introducing moderate steric bulk directly at the reaction center.

  • Benzylamine: An arylkylamine where the phenyl group's electronic effects and steric profile influence reactivity.

  • Cyclohexylmethanamine: A cycloalkylmethanamine that serves as a close structural analog, but with a secondary, rather than quaternary, carbon adjacent to the aminomethyl group.

Based on molecular architecture, we can hypothesize that the quaternary carbon adjacent to the -CH₂NH₂ group in (2-Methyltetrahydrofuran-2-yl)methanamine will impose significant steric hindrance, likely making it the least reactive among the selected amines in sterically sensitive reactions.

G Reactivity Amine Reactivity Nucleophilicity Nucleophilicity (Electronic Effect) Reactivity->Nucleophilicity Increases with Sterics Steric Hindrance (Spatial Effect) Reactivity->Sterics Decreases with EDG Electron-Donating Groups (e.g., Alkyls) Nucleophilicity->EDG Enhanced by EWG Electron-Withdrawing Groups Nucleophilicity->EWG Reduced by Bulk Bulky Substituents (e.g., tert-Butyl, Quaternary Centers) Sterics->Bulk Increased by Access Accessible Nitrogen Lone Pair Sterics->Access Decreased by

Caption: Factors influencing primary amine reactivity.

Comparative Kinetic Analysis: A Proposed Experimental Framework

To quantitatively assess reactivity, we propose a standardized kinetic study based on the well-documented aromatic nucleophilic substitution (SₙAr) reaction between primary amines and 1,2-dinitrobenzene.[12] This reaction proceeds through a defined mechanism and allows for convenient monitoring of its progress.

Reaction Mechanism: The reaction involves the nucleophilic attack of the amine on the electron-deficient aromatic ring to form a Meisenheimer complex. This intermediate then decomposes, with the assistance of a second amine molecule acting as a base, to yield the final product and an ammonium salt.[12]

Caption: Generalized SₙAr reaction mechanism.

Experimental Protocol

This protocol is designed as a self-validating system to determine the second-order rate coefficients.

1. Materials & Reagents:

  • (2-Methyltetrahydrofuran-2-yl)methanamine and comparator amines (n-butylamine, sec-butylamine, benzylamine, cyclohexylmethanamine)

  • 1,2-Dinitrobenzene (1,2-DNB)

  • Anhydrous Benzene or Toluene (spectroscopic grade)

  • Standard laboratory glassware, dried in an oven.

  • UV-Vis spectrophotometer with a thermostated cuvette holder.

2. Causality Behind Experimental Choices:

  • Solvent: An aprotic, non-polar solvent like benzene is chosen to minimize hydrogen bonding interactions with the amine, providing a clearer picture of the intrinsic nucleophilicity and steric effects.[12]

  • Temperature Control: Reaction kinetics are highly sensitive to temperature. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is critical for reproducible and accurate rate constant determination.

  • Pseudo-First-Order Conditions: The concentration of the amine will be kept in large excess (at least 10-fold) relative to the 1,2-DNB. This simplifies the rate law to a pseudo-first-order dependency on the 1,2-DNB concentration, which is easier to measure accurately.

3. Step-by-Step Procedure:

  • Prepare a stock solution of 1,2-DNB (e.g., 1x10⁻³ M) in the chosen solvent.

  • Prepare a series of amine solutions at different concentrations (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M) in the same solvent.

  • Set the spectrophotometer to monitor the absorbance at the λ_max of the N-substituted product (determined by a preliminary scan of a completed reaction mixture).

  • Equilibrate the thermostated cuvette holder to the desired temperature.

  • To a cuvette, add the amine solution and allow it to thermally equilibrate.

  • Initiate the reaction by injecting a small, precise volume of the 1,2-DNB stock solution into the cuvette, quickly mixing, and starting data acquisition.

  • Record the absorbance over time until the reaction is complete (>95% conversion).

  • Repeat the experiment for each amine at each concentration.

4. Data Analysis & Validation:

  • Convert the absorbance vs. time data into concentration vs. time.

  • For each run, plot ln([1,2-DNB]t) versus time. A linear plot confirms the reaction is first-order with respect to 1,2-DNB. The negative slope of this line is the pseudo-first-order rate constant, kobs.

  • To validate the overall rate law, plot the calculated kobs values against the corresponding amine concentrations for each amine series.

  • This plot should yield a straight line passing through the origin, confirming the reaction is first-order in the amine. The slope of this line is the second-order rate constant, k₂.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis A Prepare Stock Solutions (1,2-DNB & Amines) C Equilibrate Amine Solution in Cuvette A->C B Set up Spectrophotometer (Thermostat, λmax) B->C D Inject 1,2-DNB Stock & Start Acquisition C->D E Record Absorbance vs. Time D->E F Calculate k_obs from ln[A] vs. time plot E->F G Repeat for all Amine Concentrations F->G H Plot k_obs vs. [Amine] G->H I Determine Second-Order Rate Constant (k₂) from Slope H->I

Caption: Experimental workflow for kinetic analysis.

Anticipated Results and Comparative Data

While experimental determination is essential, we can predict the relative reactivities based on established chemical principles. The steric hindrance introduced by the quaternary carbon in (2-Methyltetrahydrofuran-2-yl)methanamine is expected to be the dominant factor, leading to a significantly lower rate constant compared to less hindered amines.

Table 1: Predicted and Experimental Kinetic Data for the Reaction of Primary Amines with 1,2-Dinitrobenzene in Benzene at 25.0 °C

AmineStructureKey FeaturePredicted Relative RateSecond-Order Rate Constant, k₂ (M⁻¹s⁻¹)
n-ButylamineCH₃(CH₂)₃NH₂Linear, low hindranceHighest(To be determined)
BenzylamineC₆H₅CH₂NH₂Moderate bulk, inductive effectsHigh(To be determined)
Cyclohexylmethanaminec-C₆H₁₁CH₂NH₂Bulky cycloalkyl groupMedium(To be determined)
sec-ButylamineCH₃CH₂CH(CH₃)NH₂Hindrance at α-carbonLow(To be determined)
(2-Methyltetrahydrofuran-2-yl)methanamine Quaternary center adjacent to -CH₂NH₂ Lowest (To be determined)

Conclusion and Strategic Implications for Synthesis

This guide outlines a robust, self-validating framework for the kinetic characterization of (2-Methyltetrahydrofuran-2-yl)methanamine. The evidence-based prediction, grounded in fundamental principles of physical organic chemistry, suggests that this novel amine will exhibit attenuated reactivity in sterically demanding reactions due to the influence of its adjacent quaternary carbon center.

For researchers, scientists, and drug development professionals, this information is critical. While a lower reaction rate might be a disadvantage in high-throughput synthesis, it can be a significant asset in complex molecule construction where selectivity is paramount. The reduced reactivity of (2-Methyltetrahydrofuran-2-yl)methanamine could allow for more controlled additions, prevent over-reaction, or enable selective reaction at one site in a polyfunctional molecule. The empirical data generated by following the protocols herein will empower chemists to strategically deploy this promising, bio-derived building block, leveraging its unique kinetic profile to achieve specific synthetic goals.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. 9

  • Clark, J. (2015). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.

  • Idem, R. O., et al. (2014). Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. ResearchGate.

  • Perez-Medina, F., et al. (2003). Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. RSC Publishing.

  • Mondal, M. M. H., et al. (2020). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Asia-Pacific Journal of Chemical Engineering.

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

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  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink.

  • Kumar, A., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI.

  • Vaysse, L., et al. (2017). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate.

  • Kurhade, S., et al. (2022). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods.

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran.

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  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH.

  • Li, J. J., & Johnson, D. S. (2022). Drug Discovery with Privileged Building Blocks. CRC Press.
  • Kenny, P., et al. (2015). Synthesis of 2-Methyl tetrahydrofuran from various lignocellulosic feedstocks: sustainability assessment via LCA. ResearchGate.

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Comparative

A Comparative Guide to Enantiomeric Excess Determination of Chiral (2-Methyltetrahydrofuran-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Stereochemical Purity In the landscape of modern drug discovery and development, the stereochemical identity of a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereochemical Purity

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit profoundly different interactions with the chiral environment of biological systems. (2-Methyltetrahydrofuran-2-yl)methanamine, a chiral primary amine, represents a valuable building block in the synthesis of novel therapeutic agents. Its stereocenter dictates the three-dimensional arrangement of its substituents, which in turn governs its binding affinity to biological targets. Consequently, the accurate determination of its enantiomeric excess (ee) is a non-negotiable aspect of quality control, ensuring the safety, efficacy, and reproducibility of downstream applications.

This guide provides a comprehensive comparison of the predominant analytical techniques for determining the enantiomeric excess of chiral primary amines like (2-Methyltetrahydrofuran-2-yl)methanamine. We will delve into the principles, practical considerations, and experimental workflows of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative analysis to empower researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Key Methodologies

The determination of enantiomeric excess hinges on the ability to differentiate between two enantiomers. This is typically achieved either by employing a chiral environment that interacts diastereomerically with the enantiomers (direct methods) or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (indirect methods).

FeatureChiral HPLCChiral GCNMR with Chiral Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers (or their volatile derivatives) based on their differential interaction with a chiral stationary phase.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.
Sample Volatility Not a strict requirement.Requires volatile or semi-volatile analytes, or derivatization to increase volatility.Not required.
Sample Throughput Moderate to high, especially with modern UHPLC systems.High, with fast analysis times.Low to moderate, as sample preparation and data acquisition can be time-consuming.
Resolution Generally excellent, with a wide variety of CSPs available.[1][2]High, particularly for thermally stable and volatile compounds.[3][4]Dependent on the choice of derivatizing agent and the magnetic field strength.
Quantification Highly accurate and precise, based on peak area integration.Accurate, based on peak area integration.Generally less precise than chromatographic methods; relies on the integration of diastereomeric signals.[5]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[6]Requires optimization of temperature programs and carrier gas flow rates.[7]Involves selection of an appropriate derivatizing agent and optimization of reaction conditions.
Instrumentation Widely available in analytical laboratories.Common in analytical laboratories.Standard NMR spectrometer is required.
Destructive/Non-destructive Destructive.Destructive.Non-destructive, sample can be recovered.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely employed technique for the separation and quantification of enantiomers due to its versatility and high resolving power.[1][2] The separation is achieved on a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

Causality Behind Experimental Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For primary amines like (2-Methyltetrahydrofuran-2-yl)methanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclofructan-based CSPs have shown broad applicability and high success rates.[1][8] The choice of mobile phase is equally important. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is used. In polar organic mode, polar solvents like acetonitrile and methanol are employed.[6] Mobile phase additives, such as acids (e.g., trifluoroacetic acid - TFA) and bases (e.g., diethylamine - DEA or triethylamine - TEA), are often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[1]

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen a selection of chiral columns, such as a polysaccharide-based column (e.g., CHIRALPAK® series) and a cyclofructan-based column.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase of Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% DEA.

    • Polar Organic Mode: Prepare a mobile phase of Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.3% TFA and 0.2% TEA.[9]

  • Sample Preparation: Dissolve a small amount of (2-Methyltetrahydrofuran-2-yl)methanamine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Workflow Visualization

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Amine in Mobile Phase inject Inject Sample dissolve->inject prepare_mp Prepare Mobile Phase (e.g., Hexane/Ethanol + Additive) prepare_mp->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

II. Chiral Gas Chromatography (GC): A High-Resolution Technique for Volatile Amines

Chiral GC is a powerful technique for the enantioseparation of volatile and thermally stable compounds.[4] Similar to chiral HPLC, separation is achieved on a column coated with a chiral stationary phase, typically a cyclodextrin derivative.[10] For non-volatile or highly polar analytes like primary amines, derivatization is often necessary to improve volatility and chromatographic performance.[3]

Causality Behind Experimental Choices

The primary amine functionality of (2-Methyltetrahydrofuran-2-yl)methanamine can lead to peak tailing on GC columns. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) converts the amine into a less polar and more volatile amide, significantly improving peak shape and resolution.[3][7] The choice of the chiral stationary phase is crucial, with substituted cyclodextrins being the most common for chiral amine separations.[7] The temperature program of the GC oven is optimized to achieve a balance between resolution and analysis time.

Experimental Protocol: Chiral GC
  • Derivatization:

    • Dissolve approximately 1 mg of (2-Methyltetrahydrofuran-2-yl)methanamine in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane).

  • Column Selection: Use a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., Rt-βDEXsm).[4]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL (split injection).

  • Data Analysis: Integrate the peak areas of the two diastereomeric derivatives and calculate the enantiomeric excess as described for HPLC.

Workflow Visualization

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing dissolve Dissolve Amine derivatize Derivatize with TFAA dissolve->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute inject Inject Derivatized Sample reconstitute->inject separate Separation on Chiral Stationary Phase inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

III. NMR Spectroscopy with Chiral Derivatizing Agents: A Structural Approach

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, they must be converted into diastereomers to be distinguished.[5] This is achieved by reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA).[11][12] The resulting diastereomers have different chemical and physical properties, leading to distinct signals in the NMR spectrum.

Causality Behind Experimental Choices

A good CDA should react quickly and quantitatively with the analyte without causing racemization. For primary amines, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its chloride are classic examples of effective CDAs.[13] The resulting diastereomeric amides exhibit different chemical shifts, particularly for protons near the newly formed stereocenter, due to the anisotropic effect of the phenyl ring in the CDA. The integration of these distinct signals allows for the quantification of the enantiomeric excess.[14] 19F NMR can also be a powerful tool when using fluorine-containing CDAs like MTPA, as the 19F signals of the diastereomers are often well-resolved.[15]

Experimental Protocol: NMR with a Chiral Derivatizing Agent (MTPA-Cl)
  • Derivatization:

    • In an NMR tube, dissolve approximately 5-10 mg of (2-Methyltetrahydrofuran-2-yl)methanamine in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride.

    • Mix thoroughly and allow the reaction to proceed to completion (monitor by TLC or NMR).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • If applicable, acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons alpha to the nitrogen or the methyl group on the tetrahydrofuran ring are good candidates.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Workflow Visualization

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing dissolve Dissolve Amine in Deuterated Solvent derivatize React with Chiral Derivatizing Agent (e.g., MTPA-Cl) dissolve->derivatize acquire Acquire 1H or 19F NMR Spectrum derivatize->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of (2-Methyltetrahydrofuran-2-yl)methanamine depends on the specific requirements of the analysis, including sample throughput, required precision, and available instrumentation.

  • Chiral HPLC is the recommended starting point for routine analysis due to its robustness, high resolution, and wide applicability. It provides accurate and precise quantification.

  • Chiral GC is an excellent alternative, particularly for high-throughput screening, provided the amine or its derivative is sufficiently volatile and thermally stable.

  • NMR spectroscopy with a chiral derivatizing agent is a valuable tool, especially for structural confirmation and when only an NMR spectrometer is available. While generally less precise for quantification than chromatographic methods, it is non-destructive and can provide valuable structural information.

For drug development and quality control applications, it is often advisable to have at least two orthogonal methods (e.g., chiral HPLC and chiral GC, or a chromatographic method and NMR) to provide a comprehensive and reliable assessment of enantiomeric purity.

References

  • Pu, L. (2012). The use of 1,1'-bi-2-naphthol and its derivatives in asymmetric synthesis. Chemical Reviews, 112(9), 5151-5216. [Link]

  • Dragna, J. M., Gade, A. M., Tran, L., Lynch, V. M., & Anslyn, E. V. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe (II)-imine complexes. Chirality, 27(4), 294-298. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2015). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. The Journal of organic chemistry, 80(15), 7559–7568. [Link]

  • Ye, Z., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 448-455. [Link]

  • Howard, J. R., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(3), 359-363. [Link]

  • Tanimoto, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5275-5281. [Link]

  • Li, W., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatography. A, 1227, 152–158. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). NMR determination of enantiomeric excess. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

  • Toyo'oka, T. (2017). Derivatization reagents for chiral molecules by LC-MS/MS. Journal of Chromatography B, 1043, 3-17. [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. Grokipedia. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. In Wikipedia. [Link]

  • Howard, J. R., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]

  • Amistadi, M. K., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1363, 137–146. [Link]

  • Amistadi, M. K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 48-57. [Link]

  • Al-Majid, A. M., et al. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules (Basel, Switzerland), 24(17), 3058. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chan, T. W. D., & Wong, Y. L. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

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  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8456-8464. [Link]

  • Nakagawa, H., et al. (2019). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2232–2239. [Link]

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  • Pace, V. (2019). 2-Methyltetrahydrofuran (2-MeTHF). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Cost Analysis of (2-Methyltetrahydrofuran-2-yl)methanamine Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key building blocks is paramount. (2-Methyltetrah...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key building blocks is paramount. (2-Methyltetrahydrofuran-2-yl)methanamine, a valuable amine moiety, presents a synthetic challenge where the choice of pathway can significantly impact both yield and overall cost. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, offering a technical deep-dive into the causality behind experimental choices and a transparent breakdown of the associated costs.

Introduction to Synthetic Strategies

The synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine primarily revolves around the formation of the C-N bond. Several classical and modern methodologies can be envisioned for this transformation. This guide will focus on the most practical and scalable approaches, dissecting their economic and operational feasibility. The primary routes under consideration are:

  • Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran: A widely employed and versatile method for amine synthesis.

  • Reduction of 2-Cyano-2-methyltetrahydrofuran: A two-step approach involving the formation and subsequent reduction of a nitrile intermediate.

  • Leuckart-Wallach Reaction: A classic method utilizing formamide or ammonium formate as both the amine source and reducing agent.

This analysis will provide detailed experimental protocols, cost breakdowns for each step, and a comparative summary to aid researchers in selecting the optimal synthetic strategy for their specific needs.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

cluster_0 Reductive Amination 2-Acetyl-2-methyltetrahydrofuran 2-Acetyl-2-methyltetrahydrofuran Imine Intermediate Imine Intermediate 2-Acetyl-2-methyltetrahydrofuran->Imine Intermediate NH3 (2-Methyltetrahydrofuran-2-yl)methanamine (2-Methyltetrahydrofuran-2-yl)methanamine Imine Intermediate->(2-Methyltetrahydrofuran-2-yl)methanamine Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst)

Figure 1: Reductive Amination Workflow.

cluster_1 Nitrile Reduction 2-Methyl-2-tetrahydrofuranol 2-Methyl-2-tetrahydrofuranol 2-Cyano-2-methyltetrahydrofuran 2-Cyano-2-methyltetrahydrofuran 2-Methyl-2-tetrahydrofuranol->2-Cyano-2-methyltetrahydrofuran NaCN, Acid (2-Methyltetrahydrofuran-2-yl)methanamine (2-Methyltetrahydrofuran-2-yl)methanamine 2-Cyano-2-methyltetrahydrofuran->(2-Methyltetrahydrofuran-2-yl)methanamine Reducing Agent (e.g., LiAlH4, H2/Catalyst)

Figure 2: Nitrile Reduction Workflow.

cluster_2 Leuckart-Wallach Reaction 2-Acetyl-2-methyltetrahydrofuran 2-Acetyl-2-methyltetrahydrofuran Formamide Intermediate Formamide Intermediate 2-Acetyl-2-methyltetrahydrofuran->Formamide Intermediate Ammonium Formate or Formamide, Heat (2-Methyltetrahydrofuran-2-yl)methanamine (2-Methyltetrahydrofuran-2-yl)methanamine Formamide Intermediate->(2-Methyltetrahydrofuran-2-yl)methanamine Hydrolysis (Acid or Base)

Figure 3: Leuckart-Wallach Reaction Workflow.

Route 1: Reductive Amination of 2-Acetyl-2-methyltetrahydrofuran

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and broad functional group tolerance.[1] This one-pot reaction involves the in-situ formation of an imine from the ketone precursor and ammonia, followed by its immediate reduction to the target amine.

Experimental Protocol

Materials:

  • 2-Acetyl-2-methyltetrahydrofuran

  • Ammonia (solution in methanol, e.g., 7N)

  • Sodium triacetoxyborohydride (STAB) or Palladium on carbon (Pd/C) and Hydrogen gas

  • 2-Methyltetrahydrofuran (2-MeTHF) or other suitable solvent

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure using Sodium Triacetoxyborohydride (STAB):

  • To a solution of 2-acetyl-2-methyltetrahydrofuran (1 equivalent) in 2-MeTHF, add a solution of ammonia in methanol (2-3 equivalents).

  • If necessary, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to control any exotherm.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield (2-Methyltetrahydrofuran-2-yl)methanamine.

Procedure using Catalytic Hydrogenation:

  • In a high-pressure reactor, dissolve 2-acetyl-2-methyltetrahydrofuran (1 equivalent) in methanol saturated with ammonia.

  • Add a catalytic amount of 5% or 10% palladium on carbon (typically 1-5 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi).

  • Heat the reaction mixture to 40-60 °C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake.

  • After the reaction is complete, cool the reactor, and carefully vent the hydrogen.

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation.

Cost Analysis: Route 1

The cost of this route is heavily influenced by the price of the starting ketone and the chosen reducing agent.

Reagent/CatalystPrice (USD/kg)Quantity per mole of product (approx.)Cost per mole of product (USD)
2-Acetyl-2-methyltetrahydrofuranEstimated 150-3000.142 kg21.30 - 42.60
Ammonia0.53[2][3]0.034 kg (2 eq.)< 0.02
Sodium Triacetoxyborohydride304 - 1560[1][4][5][6][7]0.318 kg (1.5 eq.)96.67 - 496.08
10% Palladium on Carbon19100[8][9]0.0053 kg (5 mol%)101.23
2-Methyltetrahydrofuran (Solvent)15 - 15230[10][11][12]~1 LVariable

Note: The price of 2-acetyl-2-methyltetrahydrofuran is an estimate based on the complexity of its synthesis and prices of similar fine chemicals. Bulk pricing will be significantly lower. Solvent costs are highly variable depending on the scale and recovery/recycling processes.

Discussion of Route 1:

The STAB-mediated reductive amination is operationally simpler and avoids the need for specialized high-pressure equipment.[13] However, the high cost of STAB can be a significant drawback for large-scale synthesis. Catalytic hydrogenation is more atom-economical and cost-effective for the reduction step, especially at an industrial scale where the catalyst can be recycled.[1] The main challenge in this route is the potential for steric hindrance from the quaternary center of the ketone, which might slow down the reaction and require optimization of conditions to achieve high yields.[4][5]

Route 2: Reduction of 2-Cyano-2-methyltetrahydrofuran

This two-step approach involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.

Experimental Protocol

Step 1: Synthesis of 2-Cyano-2-methyltetrahydrofuran

A plausible route would be the reaction of 2-methyl-2-tetrahydrofuranol with sodium cyanide under acidic conditions.

Step 2: Reduction of 2-Cyano-2-methyltetrahydrofuran

Materials:

  • 2-Cyano-2-methyltetrahydrofuran

  • Lithium aluminum hydride (LiAlH4) or Raney Nickel and Hydrogen gas

  • Anhydrous diethyl ether or 2-MeTHF

  • Water and sodium hydroxide solution for workup

Procedure using LiAlH4:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous diethyl ether or 2-MeTHF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-cyano-2-methyltetrahydrofuran (1 equivalent) in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solids and wash with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

  • Purify by distillation.

Procedure using Catalytic Hydrogenation:

  • In a high-pressure reactor, dissolve 2-cyano-2-methyltetrahydrofuran (1 equivalent) in methanol saturated with ammonia (to suppress secondary amine formation).

  • Add a slurry of Raney Nickel (approx. 10% by weight).

  • Pressurize the reactor with hydrogen gas (500-1000 psi).

  • Heat the mixture to 80-100 °C and stir vigorously.

  • Monitor hydrogen uptake.

  • After completion, cool, vent, and filter the catalyst.

  • Concentrate the filtrate and purify by distillation.

Cost Analysis: Route 2
Reagent/CatalystPrice (USD/kg)Quantity per mole of product (approx.)Cost per mole of product (USD)
2-Cyano-2-methyltetrahydrofuranEstimated 200-4000.125 kg25.00 - 50.00
Lithium Aluminum Hydride~1000.057 kg (1.5 eq.)5.70
Raney Nickel500 - 2550[14][15][16]0.0125 kg (10 wt%)6.25 - 31.88

Note: The price of 2-cyano-2-methyltetrahydrofuran is an estimate.

Discussion of Route 2:

This route introduces an additional synthetic step, which can impact the overall yield and cost. The synthesis of the nitrile precursor itself needs to be efficient. The reduction of nitriles to primary amines is a well-established transformation.[17] LiAlH4 is a powerful and effective reducing agent but is expensive and requires careful handling. Catalytic hydrogenation with Raney Nickel is a more cost-effective and scalable alternative for the reduction step. A key consideration is the potential for the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, which can be minimized by the addition of ammonia.[17]

Route 3: Leuckart-Wallach Reaction

This classical reaction offers a direct conversion of a ketone to the corresponding amine using ammonium formate or formamide.[17][18] It typically requires high temperatures.

Experimental Protocol

Materials:

  • 2-Acetyl-2-methyltetrahydrofuran

  • Ammonium formate or Formamide

  • Hydrochloric acid or Sodium hydroxide for hydrolysis

Procedure:

  • Mix 2-acetyl-2-methyltetrahydrofuran (1 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Heat the mixture to 160-180 °C for several hours.

  • Monitor the reaction for the formation of the intermediate formamide.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Reflux the mixture to hydrolyze the formamide.

  • Cool and basify with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the amine with a suitable organic solvent.

  • Dry, concentrate, and purify by distillation.

Cost Analysis: Route 3
ReagentPrice (USD/kg)Quantity per mole of product (approx.)Cost per mole of product (USD)
2-Acetyl-2-methyltetrahydrofuranEstimated 150-3000.142 kg21.30 - 42.60
Ammonium Formate~200.252 kg (4 eq.)5.04

Note: The price of 2-acetyl-2-methyltetrahydrofuran is an estimate.

Discussion of Route 3:

The Leuckart-Wallach reaction is attractive due to the low cost of the reagents. However, it often requires high reaction temperatures, which can lead to side reactions and lower yields, especially with sensitive substrates. The workup involves a separate hydrolysis step. While economically appealing from a raw material perspective, the overall efficiency and purification challenges might make it less favorable compared to modern reductive amination methods for high-purity applications.

Comparative Analysis and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesEstimated Cost per Mole (Reagents/Catalysts)Scalability
1a. Reductive Amination (STAB) High yield, mild conditions, operational simplicityHigh cost of STABHigh ($118 - $539)Moderate
1b. Reductive Amination (H2/Pd/C) Cost-effective reduction, high atom economy, catalyst recyclableRequires high-pressure equipmentModerate ($123 - $144)High
2a. Nitrile Reduction (LiAlH4) Effective for nitrile reductionExpensive and hazardous reagent, extra synthetic stepModerate ($31 - $56)Moderate
2b. Nitrile Reduction (H2/Raney Ni) Cost-effective reduction, scalablePotential for side products, extra synthetic stepModerate to High ($31 - $82)High
3. Leuckart-Wallach Reaction Very low-cost reagentsHigh temperatures, often lower yields, multi-step workupLow ($26 - $48)Moderate

Recommendation:

For laboratory-scale synthesis where convenience and high purity are the primary concerns, reductive amination using sodium triacetoxyborohydride (Route 1a) is a strong candidate, provided the cost is acceptable.

For industrial-scale production, catalytic hydrogenation, either via reductive amination (Route 1b) or nitrile reduction (Route 2b) , offers the most economically viable and scalable solutions. The choice between these two would depend on the relative cost and availability of the starting ketone versus the nitrile precursor, as well as the capital investment in high-pressure hydrogenation equipment.

The Leuckart-Wallach reaction (Route 3) , while appearing cheapest in terms of raw materials, is likely to be less efficient and may present more significant purification challenges, making it a less attractive option for the synthesis of a high-value, pure amine.

Ultimately, the optimal synthetic route will be a balance of raw material costs, capital expenditure, process safety, and desired product purity. This guide provides a framework for making an informed decision based on these critical factors.

References

  • IMARC Group. Ammonia Price Index, Trend, Chart and Forecast 2025.
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  • P212121 Store. Sodium triacetoxyborohydride | CAS 56553-60-7.
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  • Chem-Impex. 2-Methyltetrahydrofuran (stabilized with BHT).
  • Fisher Scientific. 2-Methyltetrahydrofuran, 99%, stab. with ca 150-400ppm BHT 100 mL.
  • Crossley, F. S., & Moore, M. L. The Leuckart Reaction. Journal of Organic Chemistry, 1944.
  • Umar, Q., & Luo, M. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 2023.
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Comparative

A Comparative Guide to the Reproducibility of (2-Methyltetrahydrofuran-2-yl)methanamine Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals (2-Methyltetrahydrofuran-2-yl)methanamine is a primary amine with potential applications as a building block in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Methyltetrahydrofuran-2-yl)methanamine is a primary amine with potential applications as a building block in medicinal chemistry and materials science. Its synthesis would most logically proceed via the reductive amination of 2-acetyl-2-methyltetrahydrofuran. This guide will compare several prominent reductive amination strategies, evaluating their likely efficacy and reproducibility for this specific transformation.

Key Synthetic Approaches: A Comparative Overview

The primary challenge in the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine lies in the steric hindrance around the carbonyl group of the precursor, 2-acetyl-2-methyltetrahydrofuran. This can impede the initial formation of the imine intermediate, which is a critical step in reductive amination. The choice of catalyst, reducing agent, and reaction conditions is therefore paramount to achieving a reproducible and high-yielding synthesis.

Here, we compare three major approaches:

  • High-Pressure Catalytic Reductive Amination: Utilizing hydrogen gas as the reductant in the presence of a metal catalyst.

  • Reductive Amination with Chemical Hydrides: Employing reagents like sodium borohydride in conjunction with a Lewis acid.

  • Leuckart-Wallach Reaction: A classical method using formic acid or its derivatives as both the reducing agent and a source of the amino group.

The following table summarizes the key parameters and expected outcomes for each approach:

ParameterHigh-Pressure Catalytic Reductive AminationReductive Amination with Chemical HydridesLeuckart-Wallach Reaction
Nitrogen Source Anhydrous or aqueous ammoniaAmmonia in a suitable solvent (e.g., ethanol)Ammonium formate or formamide
Reducing Agent Hydrogen gas (H₂)Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN)Formic acid/formamide
Catalyst/Promoter Raney Nickel, Cobalt, Iron, Rhodium, Ruthenium-based catalysts[1][2][3]Titanium(IV) isopropoxide, other Lewis acids[4]None (acid-catalyzed)
Typical Temperature 80-150°C[5]Room temperature to reflux120-185°C[6][7]
Typical Pressure 10-100 bar H₂[3][5]AtmosphericAtmospheric
Solvent Alcohols (e.g., methanol, ethanol), water, or neatAlcohols (e.g., ethanol)Neat or high-boiling point solvent
Expected Yield Moderate to HighGood to ExcellentModerate
Key Reproducibility Challenges Catalyst activity and poisoning, high-pressure equipment requirements, control of over-alkylation.Stoichiometry of reagents, moisture sensitivity of Lewis acids, potential for side reactions.High temperatures can lead to byproducts, purification of the final product can be challenging.

Experimental Protocols: Inferred Methodologies

Based on the literature for analogous transformations, the following are detailed, hypothetical protocols for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

Protocol 1: High-Pressure Catalytic Reductive Amination using Raney Nickel

This method is a workhorse in industrial chemistry for the synthesis of primary amines.

Methodology:

  • A high-pressure autoclave is charged with 2-acetyl-2-methyltetrahydrofuran, a suitable solvent such as ethanol, and a catalytic amount of activated Raney Nickel (typically 5-10 wt%).

  • The vessel is sealed and purged with nitrogen, followed by purging with hydrogen gas.

  • Anhydrous ammonia is introduced into the autoclave to a desired pressure.

  • The autoclave is then pressurized with hydrogen gas to the target pressure (e.g., 50-100 bar).

  • The reaction mixture is heated to a specified temperature (e.g., 100-120°C) with vigorous stirring.

  • The reaction is monitored by observing the cessation of hydrogen uptake.

  • After cooling to room temperature and venting the excess pressure, the catalyst is carefully filtered off.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The crude product is then purified by distillation or chromatography to yield (2-Methyltetrahydrofuran-2-yl)methanamine.

Causality Behind Experimental Choices:

  • Raney Nickel: A widely used, cost-effective catalyst for hydrogenations and reductive aminations. Its high surface area provides numerous active sites.

  • High Pressure: Increases the concentration of dissolved hydrogen and ammonia, driving the reaction forward, especially with a sterically hindered ketone.

  • Elevated Temperature: Provides the necessary activation energy for both imine formation and subsequent reduction.

Protocol 2: Reductive Amination using Sodium Borohydride and Titanium(IV) Isopropoxide

This approach offers milder reaction conditions compared to high-pressure hydrogenation.

Methodology:

  • To a solution of 2-acetyl-2-methyltetrahydrofuran in anhydrous ethanol, add a solution of ammonia in ethanol.

  • Titanium(IV) isopropoxide is added dropwise to the mixture at room temperature. The formation of the imine is typically monitored by TLC or GC-MS.

  • Once imine formation is complete, the reaction mixture is cooled in an ice bath.

  • Sodium borohydride is added portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of water.

  • The resulting precipitate (titanium dioxide) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is basified and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over a drying agent, filtered, and concentrated to give the crude product, which is then purified.[4]

Causality Behind Experimental Choices:

  • Titanium(IV) Isopropoxide: Acts as a Lewis acid to activate the carbonyl group towards nucleophilic attack by ammonia and facilitates the dehydration of the intermediate hemiaminal to the imine.

  • Sodium Borohydride: A mild and selective reducing agent for the in-situ reduction of the formed imine.

Visualization of Synthetic Pathways

cluster_0 High-Pressure Catalytic Reductive Amination cluster_1 Reductive Amination with Chemical Hydrides cluster_2 Leuckart-Wallach Reaction Ketone 2-Acetyl-2-methyltetrahydrofuran Imine_H2 Imine Intermediate Ketone->Imine_H2 + NH₃ - H₂O Amine_H2 (2-Methyltetrahydrofuran-2-yl)methanamine Imine_H2->Amine_H2 + H₂ Catalyst (e.g., Raney Ni) Ketone_NaBH4 2-Acetyl-2-methyltetrahydrofuran Imine_NaBH4 Imine Intermediate Ketone_NaBH4->Imine_NaBH4 + NH₃, Ti(OiPr)₄ - H₂O Amine_NaBH4 (2-Methyltetrahydrofuran-2-yl)methanamine Imine_NaBH4->Amine_NaBH4 + NaBH₄ Ketone_LW 2-Acetyl-2-methyltetrahydrofuran Formamide_Adduct N-formyl Intermediate Ketone_LW->Formamide_Adduct + HCONH₂ or HCOONH₄ - H₂O Amine_LW (2-Methyltetrahydrofuran-2-yl)methanamine Formamide_Adduct->Amine_LW Hydrolysis

Caption: Comparative synthetic pathways to (2-Methyltetrahydrofuran-2-yl)methanamine.

Discussion on Reproducibility and Scientific Integrity

The reproducibility of these inferred protocols is intrinsically linked to the careful control of reaction parameters.

  • For High-Pressure Catalytic Reductive Amination, the activity of the catalyst is a major variable. Different batches of Raney Nickel can exhibit varying levels of activity, and the catalyst is susceptible to poisoning by impurities in the starting materials or solvent. Ensuring consistent catalyst quality and thorough purification of the ketone precursor are crucial for reproducible results. The high pressures and the handling of flammable gases and pyrophoric catalysts also necessitate specialized equipment and stringent safety protocols, which can be a barrier to reproducibility in less-equipped laboratories.

  • The Reductive Amination with Chemical Hydrides, while operationally simpler, has its own set of reproducibility challenges. The formation of the imine intermediate is an equilibrium process. The efficiency of the Lewis acid, such as titanium(IV) isopropoxide, in driving this equilibrium towards the imine is critical. This reagent is highly moisture-sensitive, and inconsistent handling can lead to lower yields. The stoichiometry of all reagents must be precisely controlled to avoid side reactions, such as the reduction of the starting ketone by sodium borohydride before imine formation is complete.

  • The Leuckart-Wallach Reaction, being a classical method, often suffers from lower yields and the formation of numerous byproducts due to the harsh, high-temperature conditions.[6][8] The purification of the desired amine from the complex reaction mixture can be challenging and may lead to variability in the isolated yield. However, its operational simplicity, not requiring high-pressure apparatus or highly sensitive reagents, can be an advantage in certain contexts.

Conclusion

While direct, peer-reviewed protocols for the synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine are not readily found, a comparative analysis of established reductive amination methodologies provides a strong foundation for its preparation from 2-acetyl-2-methyltetrahydrofuran. For researchers prioritizing yield and scalability, High-Pressure Catalytic Reductive Amination with a robust catalyst like Raney Nickel or a noble metal catalyst would likely be the most reproducible, albeit requiring specialized equipment. For laboratories seeking milder conditions and operational simplicity, Reductive Amination with Chemical Hydrides using a Lewis acid promoter offers a viable alternative, with reproducibility being highly dependent on the stringent control of reagent stoichiometry and the exclusion of moisture. The Leuckart-Wallach reaction remains a historically significant but likely less reproducible option for this particular transformation due to the harsh conditions and potential for byproduct formation.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available equipment, and the importance of atom economy versus operational simplicity. Empirical validation of these inferred protocols would be the necessary next step to establish a truly reproducible synthesis of (2-Methyltetrahydrofuran-2-yl)methanamine.

References

  • Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. Chemical Communications, 52(7), 1397-1400. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Disposal of (2-Methyltetrahydrofuran-2-yl)methanamine and Other Novel Amine Compounds

Introduction: In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which comprehensive safety and disposal data are not yet established. (2-Methyltetrah...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which comprehensive safety and disposal data are not yet established. (2-Methyltetrahydrofuran-2-yl)methanamine is one such compound where a specific, dedicated Safety Data Sheet (SDS) is not readily available in public repositories. Attempting to extrapolate disposal protocols from related but distinct chemicals, such as the solvent 2-Methyltetrahydrofuran (MeTHF), is scientifically unsound and poses a significant safety risk.

This guide, therefore, is structured to provide a robust, first-principles framework for researchers to characterize and safely dispose of novel or sparsely documented amine compounds. By understanding the constituent chemical moieties and adhering to fundamental safety and regulatory principles, you can develop a self-validating disposal plan that ensures laboratory safety and environmental compliance. We will use the known hazards of the tetrahydrofuran ring and the amine functional group as a basis for a conservative risk assessment, leading to a definitive and safe disposal workflow.

Part 1: Hazard Identification and Risk Assessment

The first step in any disposal plan is a thorough understanding of the potential hazards. The structure of (2-Methyltetrahydrofuran-2-yl)methanamine contains two key functional groups whose individual risks must be considered in aggregate: the 2-methyltetrahydrofuran (ether) moiety and the primary amine moiety.

  • Ether Moiety (2-Methyltetrahydrofuran): Ethers like MeTHF are well-known for two primary hazards. Firstly, they are highly flammable liquids and vapors, with vapors being heavier than air and capable of traveling to an ignition source.[1][2][3] Secondly, and critically, they can form explosive peroxides upon exposure to air and light over time.[1][4][5] This is a significant risk, especially for older containers or residues left in partially empty bottles.

  • Amine Moiety (-CH₂NH₂): Primary amines are typically basic and can be corrosive, causing severe skin burns and eye damage. They are also often toxic or harmful if swallowed or inhaled. Amines can react exothermically with acids and are incompatible with strong oxidizing agents.[6][7]

Based on this structural analysis, we can infer a probable hazard profile for (2-Methyltetrahydrofuran-2-yl)methanamine, which must be assumed until empirical data proves otherwise.

Table 1: Probable Hazard Profile of (2-Methyltetrahydrofuran-2-yl)methanamine
Hazard CategoryGHS Hazard Statement (Anticipated)Rationale & CausalitySource (Analogous Compounds)
Physical Hazards H225: Highly flammable liquid and vapourThe MeTHF ether structure confers high flammability. Vapors can form explosive mixtures with air.[1][2][6][4][8]
EUH019: May form explosive peroxidesEthers are prone to peroxide formation upon prolonged contact with air. This creates a shock-sensitive explosion hazard.[1][5][4]
Health Hazards H302: Harmful if swallowedBoth MeTHF and many simple amines are classified as harmful if ingested.[6][8]
H314: Causes severe skin burns and eye damageThe primary amine group is basic and likely corrosive to skin and eyes.
H335: May cause respiratory irritationVolatile amines and ethers can be irritating to the respiratory tract.[1][4][4]
Environmental Harmful to aquatic lifeMany organic amines and solvents exhibit aquatic toxicity. Release to the environment should be avoided.[1][9][1]

Part 2: Regulatory Waste Characterization & Disposal Workflow

All chemical waste must be disposed of in accordance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[10] For a novel compound, you must assume it is a hazardous waste until proven otherwise.

The following workflow provides a logical, step-by-step process for ensuring compliant disposal.

Diagram 1: Disposal Decision Workflow for Novel Chemicals

DisposalWorkflow start Start: Novel Chemical Waste Generated identify Identify Compound & Review Known Data start->identify sds_check Is a specific SDS available? identify->sds_check follow_sds Follow Disposal Guidance in SDS Section 13 sds_check->follow_sds  Yes assess_hazards Perform Hazard Assessment (Analyze Functional Groups) sds_check->assess_hazards No   consult_ehs CRITICAL STEP: Consult Institutional EHS/Waste Officer follow_sds->consult_ehs Best Practice characterize Characterize Waste (Assume RCRA Hazardous) assess_hazards->characterize characterize->consult_ehs segregate Segregate Waste Stream (Keep separate from others) consult_ehs->segregate containerize Select Compatible Container (e.g., HDPE, Glass). Keep closed. segregate->containerize label Label as Hazardous Waste (List constituents & probable hazards) containerize->label dispose Arrange for Pickup by Licensed Waste Disposal Facility label->dispose end End: Waste Manifested & Removed dispose->end

Caption: Decision workflow for the safe characterization and disposal of novel chemical compounds.

Part 3: Step-by-Step Disposal Protocol

This protocol provides the actionable steps derived from the workflow above. It is designed to be a self-validating system grounded in safety and compliance.

Step 1: Immediate Containment and Segregation
  • Action: Leave all (2-Methyltetrahydrofuran-2-yl)methanamine waste, including residues and contaminated materials (e.g., gloves, weigh paper, silica gel), in their original, clearly labeled containers or a designated, compatible waste container.

  • Causality: Preventing accidental mixing of this reactive amine with other waste streams, particularly acidic or oxidizing waste, is critical to avoid violent reactions. Segregation is a cornerstone of safe laboratory waste management.

Step 2: Waste Characterization and Container Selection
  • Action: Based on the hazard assessment, characterize the waste. It should be considered an ignitable (D001) and likely corrosive (D002) hazardous waste.

  • Action: Choose a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or borosilicate glass for small quantities). Ensure the container has a secure, vapor-tight lid.

  • Causality: Using an incompatible container can lead to degradation, leaks, and hazardous vapor release. A sealed container is necessary to contain flammable vapors.[11]

Step 3: Labeling
  • Action: Affix a "Hazardous Waste" label to the container immediately.

  • Action: Clearly write the full chemical name: "(2-Methyltetrahydrofuran-2-yl)methanamine" and list all other components in the container.

  • Action: Indicate the probable hazards by checking the boxes for "Ignitable" and "Corrosive."

  • Causality: Accurate and complete labeling is a legal requirement and is essential for ensuring the safety of all personnel who may handle the container, from lab mates to waste disposal technicians.[12]

Step 4: Consultation with Environmental Health & Safety (EHS)
  • Action: Contact your institution's EHS or Chemical Safety Officer. Provide them with this guide and all known information about the compound.

  • Action: Do not proceed with disposal without their explicit approval and direction. They will have established relationships with licensed waste disposal facilities.

  • Causality: EHS professionals are the authoritative resource for interpreting regulations and have the final say on disposal procedures within an organization. This step ensures institutional compliance and leverages specialized expertise.

Step 5: Storage and Disposal
  • Action: Store the sealed, labeled waste container in a designated satellite accumulation area. This area must be in a well-ventilated location, away from heat, sparks, or open flames, and separate from incompatible materials.[6][13]

  • Action: The likely final disposal route for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11] Your EHS office will coordinate the pickup and completion of the hazardous waste manifest.

  • Causality: Incineration is the preferred method for flammable, organic compounds as it ensures complete destruction. Proper storage pending disposal minimizes risks of fire, exposure, and reaction.

Part 4: Emergency Procedures for Spills and Exposures

Safe disposal planning includes being prepared for accidents.

Small Spills (<100 mL)
  • Alert Personnel: Inform others in the immediate area.

  • Isolate Ignition Sources: Immediately turn off all nearby hot plates, stirrers, and other potential sources of ignition.[5][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient; consult a glove compatibility chart or use heavier-duty gloves like neoprene or butyl rubber).

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.[5]

  • Clean: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated hazardous waste container.[5][6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (>100 mL) or Any Spill Outside a Fume Hood
  • EVACUATE the immediate area.

  • ALERT colleagues and activate the nearest fire alarm if there is a fire or significant risk of one.

  • CALL your institution's emergency number and the EHS office for assistance.[14]

  • Do not attempt to clean up a large spill yourself.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

References

  • Safety Data Sheet for 2-Methyltetrahydrofuran. DC Fine Chemicals. [Link]

  • 2-Methyltetrahydrofuran Safety Data Sheet. Monument Chemical. [Link]

  • EU Safety Data Sheet for 2-methyltetrahydrofuran. [Link]

  • Safety Data Sheet for 2-Methyltetrahydrofuran. Carl ROTH. [Link]

  • Standard Operating Procedure for Tetrahydrofuran. University of California, Merced. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

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